molecular formula C20H34O8 B1666534 Acetyl Tributyl Citrate CAS No. 77-90-7

Acetyl Tributyl Citrate

Número de catálogo: B1666534
Número CAS: 77-90-7
Peso molecular: 402.5 g/mol
Clave InChI: QZCLKYGREBVARF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Acetyl tributyl citrate is an organooxygen compound. It is functionally related to a tetracarboxylic acid.
This compound is a flavouring ingredient and plasticiser used in packaging films for food.

Propiedades

IUPAC Name

tributyl 2-acetyloxypropane-1,2,3-tricarboxylate
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InChI

InChI=1S/C20H34O8/c1-5-8-11-25-17(22)14-20(28-16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3
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InChI Key

QZCLKYGREBVARF-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C
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Molecular Formula

C20H34O8
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DSSTOX Substance ID

DTXSID2026446
Record name Acetyl tributyl citrate
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Molecular Weight

402.5 g/mol
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Physical Description

Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a mild sweet odor; [HSDB], Liquid, colourless, slightly viscous liquid with very faint sweet herbaceous odour
Record name 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tributyl ester
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Record name Tributyl acetylcitrate
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Boiling Point

331 °C at 732 mm Hg, Boiling Point: 326 °C (purity not stated), 172.00 to 173.00 °C. @ 1.00 mm Hg
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Flash Point

204 °C, 113 °C - closed cup
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Solubility

In water, 5 mg/L, temp not specified, In water, 4.49 mg/L at 20 °C, In water, 1.7 mg/L at 25 °C, Soluble in organic solvents, 0.005 mg/mL, insoluble in water; soulble in alcohol; miscible in oil
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Density

1.046 at 25 °C, Distillation range: 172-174 °C (1 mm Hg); bulk density= 8.74 lb/gal (25 °C); combustible, 1.045-1.055
Record name ACETYL TRIBUTYL CITRATE
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Record name Tributyl acetylcitrate
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Vapor Density

14.1 (Air = 1; 20 °C)
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Vapor Pressure

0.00000455 [mmHg], VP: 1 mm Hg at 173 °C
Record name Acetyl tributyl citrate
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Color/Form

Colorless liquid

CAS No.

77-90-7
Record name Acetyl tributyl citrate
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Record name Acetyltributyl citrate [NF]
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Record name 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tributyl ester
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Record name Tributyl O-acetylcitrate
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Melting Point

-80 °C
Record name ACETYL TRIBUTYL CITRATE
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Foundational & Exploratory

Acetyl tributyl citrate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tributyl citrate (B86180) (ATBC), a widely utilized plasticizer and pharmaceutical excipient, is often considered a safer alternative to phthalate-based plasticizers. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies pertaining to ATBC. Furthermore, it delves into the compound's metabolic fate and its interactions with biological systems, summarizing recent findings on its effects on various signaling pathways. This document aims to be a comprehensive resource for professionals in research, drug development, and toxicology.

Chemical Properties and Structure

Acetyl tributyl citrate is a colorless, odorless, oily liquid.[1] It is an organic compound used as a plasticizer and is considered a potential replacement for DEHP and DINP.[2] ATBC is soluble in organic solvents but has limited solubility in water.[1][3]

Identifiers and Molecular Structure
IdentifierValue
IUPAC Name tributyl 2-acetyloxypropane-1,2,3-tricarboxylate[4]
CAS Number 77-90-7[2]
Chemical Formula C₂₀H₃₄O₈[2]
Molar Mass 402.484 g·mol⁻¹[2]
InChI InChI=1S/C20H34O8/c1-5-8-11-25-17(22)14-20(28-16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3[2]
SMILES CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C[4]
Physical and Chemical Properties
PropertyValue
Appearance Colorless, transparent oily liquid[5]
Odor Very faint, sweet, herbaceous[4]
Melting Point -80 °C[2]
Boiling Point 172 to 174 °C at 1 mmHg[2]
Density 1.046 g/cm³ at 25 °C[2]
Solubility in Water 0.02 g/L at 20 °C[2]
Refractive Index 1.4410 - 1.4425 at 25°C[5]
Vapor Pressure 0.00000455 mmHg[4]
LogP 4.92[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the esterification of citric acid with n-butanol to form tributyl citrate, followed by acetylation with acetic anhydride (B1165640).[6]

Step 1: Esterification of Citric Acid

  • Reactants: Citric acid, n-butanol, and an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).[7][8]

  • Procedure:

    • Charge the reaction kettle with citric acid, n-butanol, and the catalyst.[7] The mass ratio of citric acid to n-butanol is typically 1:1 to 1:5.[7]

    • Introduce nitrogen and heat the mixture to 120-130 °C.[7]

    • Maintain the reaction with stirring until the acid value is ≤ 7.[7]

    • Remove excess n-butanol via vacuum dealcoholization.[7]

Step 2: Acetylation of Tributyl Citrate

  • Reactants: Tributyl citrate, acetic anhydride, and a catalyst (e.g., p-toluenesulfonic acid).[7]

  • Procedure:

    • Cool the tributyl citrate from the previous step.

    • Add acetic anhydride and the catalyst to the reaction kettle.[7]

    • Introduce nitrogen and heat the mixture to 110-130 °C for approximately 2 hours.[7]

    • Remove the acetic acid byproduct via vacuum deacidification.[7]

Purification:

  • Cool the crude product and perform alkaline washing.[7]

  • Dehydrate the product under vacuum.[7]

  • Decolorize with activated carbon and filter to obtain high-purity this compound.[7]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for the Determination of ATBC in Adhesives [9]

  • Sample Preparation:

    • Mix 0.3 g of the adhesive sample with 2 mL of water and 10 mL of n-hexane.

    • Oscillate the mixture for 30 minutes for extraction.[9]

  • GC-MS Analysis:

    • Analyze the n-hexane extract using a GC-MS system.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification.[9]

    • The limit of detection for ATBC is reported to be 0.20 μg/mL.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Analysis [10]

  • Sample Preparation (Rat Plasma):

    • Utilize phenylmethylsulfonyl fluoride (B91410) (PMSF) as an esterase inhibitor during sample pretreatment to ensure accurate and reproducible analysis.[10]

  • LC-MS/MS Analysis:

    • Perform chromatographic separation on a C18 column.

    • The retention times for ATBC and the internal standard (acetyl triethyl citrate, ATEC) are approximately 3.5 min and 2.7 min, respectively.[10]

    • The lower limit of quantification (LLOQ) for ATBC in rat plasma is 10 ng/mL.[10]

Toxicological and Metabolic Studies

Network Toxicology and Molecular Docking

  • Target Identification: Identify potential targets of ATBC and disease-related genes from public databases (e.g., ChEMBL, SwissTargetPrediction, GeneCards).

  • Network Construction: Construct a protein-protein interaction (PPI) network of the common targets using tools like STRING and visualize it with Cytoscape.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the biological processes and signaling pathways associated with the core targets.

  • Molecular Docking: Use software like AutoDock to simulate the binding interactions between ATBC and the identified core target proteins to validate the potential interactions.

In Vitro Cell Viability Assay (CCK-8) [3]

  • Cell Culture: Culture relevant cell lines (e.g., mouse liver cells) under standard conditions.

  • ATBC Exposure: Treat the cells with a range of ATBC concentrations (e.g., 0 to 5,000 μM) for a specified period (e.g., 24 hours).[3]

  • Cell Viability Measurement: Use a Cell Counting Kit-8 (CCK-8) assay to assess cell proliferation and viability according to the manufacturer's instructions.

Quantitative Real-Time PCR (qRT-PCR) [3]

  • RNA Extraction and cDNA Synthesis: Extract total RNA from cells treated with ATBC and reverse transcribe it into cDNA.

  • qRT-PCR: Perform quantitative PCR using specific primers for the genes of interest (e.g., Bax, TNF, Bcl2) to determine their relative mRNA expression levels.[3]

Visualizations

Experimental Workflows

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis of ATBC cluster_analysis Analysis of ATBC CitricAcid Citric Acid + n-Butanol Esterification Esterification (Acid Catalyst, 120-130°C) CitricAcid->Esterification TributylCitrate Tributyl Citrate Esterification->TributylCitrate Acetylation Acetylation (Catalyst, 110-130°C) TributylCitrate->Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acetylation CrudeATBC Crude ATBC Acetylation->CrudeATBC Purification Purification (Alkaline Wash, Dehydration, Decolorization) CrudeATBC->Purification PureATBC High-Purity ATBC Purification->PureATBC Sample Sample (e.g., Adhesive, Plasma) Extraction Extraction (e.g., n-hexane) Sample->Extraction Extract ATBC Extract Extraction->Extract GCMS GC-MS Analysis Extract->GCMS LCMSMS LC-MS/MS Analysis Extract->LCMSMS Data Quantitative Data GCMS->Data LCMSMS->Data

Caption: Workflow for the synthesis and analysis of this compound.

Signaling Pathways Affected by this compound

Recent studies have indicated that ATBC is not biologically inert and may influence several key signaling pathways.

ATBC_Signaling_Pathways cluster_cancer Cancer Progression cluster_toxicity Cellular Toxicity & Stress cluster_other Other Pathways ATBC This compound (ATBC) STAT3 STAT3 ATBC->STAT3 EGFR EGFR ATBC->EGFR MMP9 MMP9 ATBC->MMP9 MAPK1 MAPK1 ATBC->MAPK1 MMP2 MMP2 ATBC->MMP2 Apoptosis Apoptosis Signaling ATBC->Apoptosis NFkB IDH2/NF-κB Pathway ATBC->NFkB CellSenescence Cellular Senescence ATBC->CellSenescence ThyroidHormone Thyroid Hormone Signaling ATBC->ThyroidHormone Notch Notch Signaling ATBC->Notch SXR Steroid and Xenobiotic Receptor (SXR) ATBC->SXR LipidPeroxidation Lipid Peroxidation NFkB->LipidPeroxidation

Caption: Overview of key signaling pathways potentially modulated by ATBC.

Metabolism and Biological Effects

Metabolism

Orally administered this compound is rapidly absorbed and metabolized.[10] Approximately 99% of an oral dose is excreted, primarily in the urine (59-70%) and feces (25-36%), within 48 hours.[2] The major metabolites of ATBC include:

  • Acetyl citrate

  • Monobutyl citrate

  • Acetyl monobutyl citrate

  • Dibutyl citrate

  • Acetyl dibutyl citrate (two isomers)[2]

  • Tributyl citrate[2]

Biological Effects and Toxicological Insights

While generally considered safe, recent research using network toxicology and in vitro studies has suggested that ATBC may have biological effects that warrant further investigation.

  • Cancer: ATBC has been implicated in the progression of bone cancer by potentially targeting key signaling molecules such as STAT3, EGFR, MMP9, MAPK1, and MMP2.

  • Liver Toxicity: Studies suggest ATBC may induce liver damage by affecting pathways related to apoptosis and lipid metabolism.[3]

  • Intestinal Toxicity: ATBC has been shown to induce intestinal damage by regulating the IDH2/NF-κB pathway and promoting lipid peroxidation.[1]

  • Cellular Senescence: ATBC may contribute to the aging process by modulating pathways involved in cell proliferation, telomere shortening, and cellular senescence.[6]

  • Endocrine Disruption: ATBC has been shown to activate the steroid and xenobiotic receptor (SXR), which may alter the metabolism of endogenous steroid hormones and prescription drugs.[7]

  • Reproductive Effects: Some studies in mice have suggested that low doses of ATBC may affect the number of ovarian follicles.[8]

Conclusion

This compound remains a prevalent plasticizer and pharmaceutical excipient due to its favorable safety profile compared to traditional phthalates. However, emerging research indicates that ATBC is not biologically inert and can interact with various cellular pathways, potentially leading to adverse health effects. This guide provides a comprehensive summary of the current knowledge on the chemical properties, synthesis, analysis, metabolism, and biological interactions of ATBC. It is imperative for researchers, scientists, and drug development professionals to consider these findings in the risk assessment and application of this compound. Further investigation into the long-term effects of ATBC exposure is warranted.

References

Synthesis and Purification of Acetyl Tributyl Citrate: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tributyl citrate (B86180) (ATBC) is a widely utilized non-toxic plasticizer and excipient in the pharmaceutical and medical device industries. Its biocompatibility and desirable physical properties make it a critical component in various formulations, including coatings for tablets and capsules, as well as in the manufacturing of flexible medical plastics. The synthesis and subsequent purification of ATBC are crucial steps in ensuring its quality and performance for laboratory and clinical applications. This technical guide provides an in-depth overview of the synthesis of ATBC from citric acid and n-butanol, followed by a detailed description of common purification methodologies. Experimental protocols are provided to offer practical guidance for laboratory-scale production.

Introduction

Acetyl tributyl citrate (ATBC), with the chemical formula C₂₀H₃₄O₈, is an organic compound that serves as a biodegradable and non-toxic plasticizer.[1][2] It is a colorless and odorless oily liquid, soluble in organic solvents but insoluble in water.[1] In the pharmaceutical industry, ATBC is a preferred alternative to phthalate-based plasticizers due to its favorable safety profile.[1] Its primary applications include its use as a plasticizer in polymer films for tablet coatings and as a component in medical devices. The synthesis of ATBC is a two-step process involving the esterification of citric acid with n-butanol to form tributyl citrate (TBC), followed by the acetylation of the hydroxyl group of TBC. Rigorous purification is essential to remove unreacted starting materials, by-products, and catalysts to meet the stringent purity requirements for laboratory and pharmaceutical use.

Synthesis of this compound

The synthesis of ATBC is typically carried out in two main stages:

  • Esterification: Citric acid is reacted with n-butanol in the presence of an acid catalyst to produce tributyl citrate (TBC).

  • Acetylation: The hydroxyl group of TBC is then acetylated using acetic anhydride (B1165640) to yield the final product, this compound.

Catalysts for Synthesis

Various catalysts can be employed for both the esterification and acetylation steps. The choice of catalyst can significantly impact the reaction rate, yield, and the complexity of the subsequent purification process.

  • Brønsted Acids: Concentrated sulfuric acid and p-toluenesulfonic acid (p-TSA) are conventional and effective catalysts.[3] However, they can be corrosive and may lead to colored by-products, necessitating thorough purification.[3]

  • Solid Acids: To overcome the issues associated with liquid acid catalysts, solid acid catalysts such as activated carbon-supported sulfuric acid or p-TSA have been developed.[4][5] These catalysts are easily separable from the reaction mixture, reusable, and can reduce waste generation.[4][5]

  • Ionic Liquids: Acidic ionic liquids are emerging as green and efficient catalysts for ATBC synthesis. They offer advantages such as high catalytic activity, good reusability, and milder reaction conditions.[6][7]

Reaction Mechanisms

Esterification: The esterification of citric acid with n-butanol is a classic Fischer esterification reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid groups of citric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of n-butanol. The reaction is reversible, and the removal of water, a by-product, is crucial to drive the equilibrium towards the formation of the ester, tributyl citrate.[1]

Acetylation: In the second step, the free hydroxyl group on the tributyl citrate molecule is acetylated using acetic anhydride. An acid catalyst can also be used to facilitate this reaction. The reaction involves the nucleophilic attack of the hydroxyl group on one of the carbonyl carbons of acetic anhydride, leading to the formation of ATBC and acetic acid as a by-product.[1]

Experimental Protocols

The following protocols provide a general framework for the laboratory-scale synthesis of ATBC. Researchers should adapt these procedures based on available equipment and safety protocols.

Synthesis of Tributyl Citrate (TBC) - Esterification

Materials:

  • Citric acid (anhydrous or monohydrate)

  • n-Butanol

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Toluene (B28343) (for azeotropic removal of water)

  • Round-bottom flask equipped with a magnetic stirrer, heating mantle, Dean-Stark apparatus, and condenser

Procedure:

  • To a round-bottom flask, add citric acid and n-butanol. A typical molar ratio of citric acid to n-butanol is between 1:3.6 and 1:4.5.[8]

  • Add the acid catalyst (e.g., p-TSA, typically 0.5-1.0% of the mass of citric acid).[3]

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the reaction mixture to reflux (typically 120-130°C) with continuous stirring.[3]

  • Monitor the reaction by collecting the water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

  • Once the reaction is complete, cool the mixture to room temperature.

Synthesis of this compound (ATBC) - Acetylation

Materials:

  • Tributyl citrate (from the previous step)

  • Acetic anhydride

  • Acid catalyst (optional, can use the same catalyst from the esterification step)

  • Round-bottom flask with a magnetic stirrer, heating mantle, and condenser

Procedure:

  • The crude tributyl citrate can be used directly or after initial purification.

  • Add acetic anhydride to the tributyl citrate. The molar ratio of TBC to acetic anhydride is typically in the range of 1:1.2 to 1:1.5.[7][8]

  • If a fresh catalyst is needed, add it to the mixture.

  • Heat the reaction mixture to 80-130°C with stirring for 1.5 to 2 hours.[1][3]

  • After the reaction is complete, cool the mixture to room temperature to obtain crude ATBC.

Purification of this compound

Purification of the crude ATBC is critical to remove unreacted reagents, by-products such as acetic acid and water, and the catalyst.

Neutralization and Washing

Materials:

  • Crude ATBC

  • 5-10% Sodium carbonate or sodium hydroxide (B78521) solution

  • Deionized water

  • Separatory funnel

Procedure:

  • Transfer the crude ATBC to a separatory funnel.

  • Add a 5-10% sodium carbonate or sodium hydroxide solution to neutralize the acidic catalyst and any remaining acetic acid.[3][9] Shake the funnel gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with deionized water multiple times until the aqueous layer is neutral (check with pH paper).

  • Separate and collect the organic layer containing the ATBC.

Removal of Unreacted Reagents and Solvents

Procedure:

  • Dealcoholization/Deacidification: Transfer the washed ATBC to a round-bottom flask. The excess n-butanol and any remaining acetic acid can be removed by vacuum distillation.[3] Typically, this is done at a temperature of ≤120°C and a pressure of ≤-0.095 MPa.[8]

  • Drying: The product can be dried over anhydrous sodium sulfate (B86663) to remove residual water, followed by filtration. Alternatively, vacuum dehydration can be performed by heating the product under vacuum.[3]

Decolorization (Optional)

If the product has a noticeable color, a decolorization step can be performed.

Materials:

  • ATBC

  • Activated carbon

Procedure:

  • Add a small amount of activated carbon (e.g., 0.4% by weight) to the ATBC.[8]

  • Stir the mixture at a slightly elevated temperature (e.g., 100°C) for a specified time (e.g., 2 hours).[3]

  • Filter the mixture to remove the activated carbon.

Final Purification by Vacuum Distillation

For high-purity ATBC required in pharmaceutical applications, a final vacuum distillation step is often necessary.

Procedure:

  • Set up a vacuum distillation apparatus.

  • Heat the ATBC under high vacuum. The boiling point of ATBC is approximately 172-174°C at 1 mm Hg.

  • Collect the fraction that distills over at the correct temperature and pressure.

Data Presentation

The yield and purity of ATBC can vary depending on the catalyst and reaction conditions used. The following table summarizes typical quantitative data from various synthesis methods.

CatalystEsterification Temp. (°C)Acetylation Temp. (°C)Yield (%)Purity (%)Reference
Sulfuric Acid125-13560-80>98.7>99.0[8]
p-Toluenesulfonic Acid120-130110-130~99.5High[3]
Ionic Liquid65-9035-55>98~99.6[7]
Solid Acid (TsOH/C)140---[4]
Solid Acid (H₂SO₄/C)130-16070-90->99.3[5]

Note: The table presents a summary of reported data. Actual results may vary based on specific experimental conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

ATBC_Synthesis_Purification raw_materials Raw Materials (Citric Acid, n-Butanol) esterification Esterification (with Catalyst) raw_materials->esterification tbc_crude Crude Tributyl Citrate (TBC) esterification->tbc_crude acetylation Acetylation (with Acetic Anhydride) tbc_crude->acetylation atbc_crude Crude ATBC acetylation->atbc_crude neutralization Neutralization & Washing atbc_crude->neutralization washed_atbc Washed ATBC neutralization->washed_atbc dealcohol_deacid Vacuum Dealcoholization & Deacidification washed_atbc->dealcohol_deacid dried_atbc Dried ATBC dealcohol_deacid->dried_atbc decolorization Decolorization (Activated Carbon) dried_atbc->decolorization Optional vacuum_distillation Vacuum Distillation dried_atbc->vacuum_distillation decolored_atbc Decolored ATBC decolorization->decolored_atbc decolored_atbc->vacuum_distillation pure_atbc Pure ATBC vacuum_distillation->pure_atbc

Caption: Workflow for ATBC Synthesis and Purification.

Conclusion

The synthesis and purification of this compound for laboratory use require careful control of reaction conditions and a systematic approach to purification. The choice of catalyst plays a significant role in the overall efficiency and environmental impact of the process. While traditional acid catalysts are effective, the use of solid acids and ionic liquids presents opportunities for greener and more sustainable synthesis. The purification protocol, including neutralization, washing, and vacuum distillation, is crucial for obtaining high-purity ATBC suitable for demanding applications in research and pharmaceutical development. The methodologies and data presented in this guide offer a comprehensive resource for scientists and researchers involved in the laboratory-scale production of this important excipient.

References

The Core Mechanism of Acetyl Tributyl Citrate (ATBC) as a Polymer Plasticizer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Acetyl Tributyl Citrate (ATBC) as a plasticizer in polymers. It delves into the theoretical underpinnings of its function, presents quantitative data on its effects, and offers detailed protocols for key experimental characterization techniques.

Core Concepts: The Theoretical Framework of ATBC Plasticization

The primary role of a plasticizer like ATBC is to increase the flexibility, workability, and ductility of a polymer.[1] This is achieved by reducing the intermolecular forces between the polymer chains, thereby lowering the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2][3] The plasticizing effect of ATBC can be understood through three key theories:

  • Lubricity Theory: This theory posits that plasticizer molecules, like ATBC, act as lubricants between polymer chains. By inserting themselves between the long polymer molecules, they reduce the friction and allow the chains to slide past one another more easily, resulting in increased flexibility.[4]

  • Gel Theory: According to this theory, the polymer and plasticizer form a three-dimensional gel-like network. The ATBC molecules are thought to attach to the polymer chains at various points, creating a structure that is less rigid than the polymer alone. This reduces the cohesive forces between polymer chains and enhances flexibility.

  • Free Volume Theory: This is the most widely accepted theory for explaining the action of plasticizers. It suggests that polymers have a certain amount of "free volume," which is the space between the polymer chains. ATBC molecules, being smaller than the polymer chains, can occupy this free volume. This effectively pushes the polymer chains further apart, reducing the intermolecular forces (like van der Waals forces) and increasing the overall free volume.[1] The increased free volume allows for greater mobility of the polymer chains, leading to a lower glass transition temperature and increased flexibility.[1]

Molecular dynamics simulations have corroborated these theories, showing that ATBC can spontaneously disperse within polymers like PVC. The interaction between ATBC and PVC is primarily due to the hydrophobic alkyl chains of ATBC entangling with the PVC chains through hydrophobic interactions.[5] In the case of PLA, the good solubility of ATBC is attributed to the polar interactions between the ester groups of both the polymer and the plasticizer.[6]

Quantitative Data: The Impact of ATBC on Polymer Properties

The addition of ATBC to polymers leads to measurable changes in their thermal and mechanical properties. The following tables summarize quantitative data from various studies on the effects of ATBC on Polylactic Acid (PLA) and Polyvinyl Chloride (PVC).

Table 1: Effect of ATBC Concentration on the Glass Transition Temperature (Tg) of PLA

ATBC Concentration (wt%)PolymerTest MethodGlass Transition Temperature (Tg) (°C)Reference
0PLADSC60.42[2]
15PLADSC42.0[5]
20PLA/PHB/ATBCDSC35.0[7]
30PLADSC12.21[2]

Table 2: Effect of ATBC on the Mechanical Properties of PLA

ATBC Concentration (wt%)PolymerTensile Strength (MPa)Elongation at Break (%)Reference
0PLA--[5]
15PLA-82% increase[5]
20PLA-250%[5]
18 (phr)PLA-148%[8]

Table 3: Effect of ATBC on the Mechanical Properties of PVC

ATBC Concentration (phr)PolymerTensile Strength (MPa)Elongation at Break (%)Reference
-PVCHigher than DOPHigher than DOP[9]
40PVC/LMEL-526.9%[3]

Experimental Protocols: Characterizing the Plasticizing Effect of ATBC

The following are detailed methodologies for key experiments used to evaluate the performance of ATBC as a plasticizer. These protocols are based on established ASTM standards.

Differential Scanning Calorimetry (DSC)

Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer and plasticized polymer samples. A significant decrease in Tg is indicative of effective plasticization.

Standard: ASTM D3418 - Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry.[5]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer film or powder into a standard aluminum DSC pan.[10]

    • Seal the pan hermetically to prevent any loss of volatile components during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.

    • Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a low temperature, for example, -50 °C.

    • Heat the sample from -50 °C to a temperature above its melting point (e.g., 200 °C for PLA) at a constant heating rate of 10 °C/min. This is the first heating scan.

    • Hold the sample at the high temperature for 2-5 minutes to erase its previous thermal history.

    • Cool the sample back to the starting temperature at a controlled rate of 10 °C/min. This is the cooling scan.

    • Heat the sample again at 10 °C/min to a temperature above its melting point. This is the second heating scan. The Tg is typically determined from this second scan to ensure a consistent thermal history.

  • Data Analysis:

    • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

    • The melting temperature (Tm) is identified as the peak temperature of the endothermic melting peak.

    • The crystallization temperature (Tc) is identified as the peak temperature of the exothermic crystallization peak during the cooling scan.

Dynamic Mechanical Analysis (DMA)

Purpose: To measure the storage modulus (E'), loss modulus (E''), and tan delta (δ) of the material as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature. A decrease in the storage modulus in the rubbery plateau region indicates increased flexibility.

Standard: ASTM D4065 - Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures.[8]

Methodology:

  • Sample Preparation:

    • Prepare rectangular film specimens with typical dimensions of approximately 30 mm x 7 mm x 0.5 mm.[6]

    • Ensure the samples are free of cracks or other defects.

  • Instrument Setup:

    • Use a DMA instrument equipped with a film tension or single cantilever clamp.

    • Calibrate the instrument for force, displacement, and temperature.

  • Experimental Parameters:

    • Set the oscillatory frequency to 1 Hz.

    • Apply a small, constant strain amplitude (e.g., 0.01%) to ensure the measurement is within the linear viscoelastic region of the material.

    • Set the temperature program to ramp from a low temperature (e.g., -50 °C) to a temperature above the glass transition (e.g., 120 °C) at a heating rate of 3 °C/min.[6]

  • Data Analysis:

    • Plot the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.

    • The glass transition temperature (Tg) can be determined from the peak of the tan delta curve or the peak of the loss modulus curve.

    • Analyze the storage modulus in the glassy and rubbery regions to assess the stiffness of the material.

Tensile Testing

Purpose: To determine the mechanical properties of the polymer films, including tensile strength, elongation at break, and modulus of elasticity. An effective plasticizer will typically decrease the tensile strength and modulus while significantly increasing the elongation at break.

Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[4]

Methodology:

  • Sample Preparation:

    • Cut rectangular or dog-bone shaped specimens from the polymer films. For thin films, rectangular strips are common, with a width of 15-25 mm and a length of at least 150 mm.[11]

    • Ensure the edges of the specimens are smooth and free from nicks or other defects.

    • Condition the specimens at a standard laboratory atmosphere (23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

  • Instrument Setup:

    • Use a universal testing machine equipped with grips suitable for thin films (e.g., line-contact grips) to prevent slippage and stress concentrations.

    • Set the initial grip separation (gauge length).

  • Test Procedure:

    • Mount the specimen in the grips, ensuring it is aligned vertically and not pre-stressed.

    • Set the crosshead speed. A typical speed for flexible films is 500 mm/min.[11]

    • Start the test and record the force and elongation until the specimen breaks.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

    • Modulus of Elasticity (Young's Modulus): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts of ATBC's mechanism of action and a typical experimental workflow for its characterization.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_char 2. Characterization cluster_analysis 3. Data Analysis & Interpretation start Polymer & ATBC mix Melt Blending / Solvent Casting start->mix film Film Preparation (e.g., Compression Molding) mix->film dsc DSC Analysis (Tg, Tm, Tc) film->dsc dma DMA Analysis (E', E'', tan δ) film->dma tensile Tensile Testing (Strength, Elongation, Modulus) film->tensile data Collect & Analyze Data dsc->data dma->data tensile->data compare Compare with Neat Polymer data->compare conclusion Determine Plasticizing Efficiency compare->conclusion

References

In Vitro Biodegradation Pathways of Acetyl Tributyl Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biodegradation pathways of acetyl tributyl citrate (B86180) (ATBC), a widely used plasticizer in pharmaceutical coatings, medical devices, and food packaging. Understanding the metabolic fate of this excipient is crucial for assessing its safety, potential drug interactions, and impact on biological systems. This document details the metabolic pathways, enzymatic processes, and experimental protocols for studying ATBC degradation.

Executive Summary

Acetyl tributyl citrate undergoes rapid and extensive metabolism in vitro, primarily through hydrolysis and oxidation. The main enzymatic systems responsible for its biodegradation are carboxylesterases (CES) and cytochrome P450 (CYP) monooxygenases, which are abundant in human liver microsomes. The degradation process involves the sequential cleavage of ester bonds and hydroxylation, leading to the formation of a series of more polar metabolites that can be readily eliminated. The apparent half-life of ATBC in pooled human liver microsomes is approximately 5 minutes, indicating a high rate of metabolic turnover.[1]

Biodegradation Pathways of ATBC

The in vitro biodegradation of ATBC is a multi-step process initiated by either deacetylation or hydrolysis of the butyl ester groups. This is followed by further ester cleavage and potential oxidation of the butyl chains.

Primary Metabolic Reactions

The core reactions in the in vitro breakdown of ATBC are:

  • Carboxylic Ester Hydrolysis: The breaking of the ester linkages connecting the butyl groups and the acetyl group to the citrate backbone. This is a major pathway leading to the formation of various citrate esters and ultimately citric acid.[1]

  • Deacetylation: The specific hydrolysis of the acetyl group from the citrate molecule.[1]

  • Hydroxylation: The addition of a hydroxyl group to the butyl chains, a reaction typically catalyzed by cytochrome P450 enzymes.[1]

Proposed Metabolic Pathway

Based on identified metabolites, the following pathway is proposed for the in vitro biodegradation of ATBC. The initial steps can occur in parallel, leading to a variety of intermediate metabolites.

ATBC_Biodegradation ATBC This compound (ATBC) TBC Tributyl Citrate (TBC) ATBC->TBC Deacetylation (CES) ADBC Acetyl Dibutyl Citrate (ADBC) ATBC->ADBC Hydrolysis (CES) AA Acetic Acid ATBC->AA Hydroxylated_ATBC Hydroxylated ATBC ATBC->Hydroxylated_ATBC Hydroxylation (CYP450) DBC Dibutyl Citrate (DBC) TBC->DBC Hydrolysis (CES) BuOH Butanol TBC->BuOH ADBC->DBC Deacetylation (CES) AMBC Acetyl Monobutyl Citrate (AMBC) ADBC->AMBC Hydrolysis (CES) ADBC->BuOH MBC Monobutyl Citrate (MBC) DBC->MBC Hydrolysis (CES) DBC->BuOH AMBC->MBC Deacetylation (CES) AC Acetyl Citrate AMBC->AC Hydrolysis (CES) CA Citric Acid MBC->CA Hydrolysis (CES) MBC->BuOH AC->CA Deacetylation (CES) AC->AA Hydrolyzed_Hydroxylated_Metabolites Hydrolyzed & Hydroxylated Metabolites Hydroxylated_ATBC->Hydrolyzed_Hydroxylated_Metabolites Hydrolysis (CES)

Figure 1: Proposed in vitro metabolic pathway of this compound.

Enzymes Involved in Biodegradation
  • Carboxylesterases (CES): These are the primary enzymes responsible for the hydrolysis of the ester bonds in ATBC. Humans have two major hepatic carboxylesterases, CES1 and CES2. Based on substrate specificity, CES1 preferentially hydrolyzes substrates with a large acyl group and a small alcohol group, while CES2 prefers substrates with a small acyl group and a large alcohol group.[2] In ATBC, the tributyl citrate portion can be considered a bulky acyl group attached to an acetyl group (a small alcohol equivalent in the ester bond). Conversely, the butyl esters have a larger alcohol component (butanol) and a citrate-derived acyl group. It is plausible that both CES1 and CES2 are involved in the complete hydrolysis of ATBC.

  • Cytochrome P450 (CYP) Enzymes: ATBC has been shown to be metabolized by CYP isoforms, with CYP3A4 and CYP2C19 being particularly active.[3] These enzymes are responsible for the oxidative metabolism of ATBC, primarily through the hydroxylation of the butyl side chains.[1] ATBC can also act as an inducer of CYP3A4 in intestinal cells.[3][4]

Quantitative Data on ATBC Metabolism

The following table summarizes the key quantitative data available for the in vitro metabolism of ATBC.

ParameterValueIn Vitro SystemReference
Apparent Half-Life ~ 5 minutesPooled Human Liver Microsomes[1]
Identified Metabolites Acetyl dibutyl citrate (ADBC), Tributyl citrate (TBC), Dibutyl citrate (DBC), Monobutyl citrate, Acetyl monobutyl citrate, Acetyl citrate, Citric acid, Acetic acid, Butyric acid, Hydroxylated metabolitesHuman Liver Microsomes, Rat Liver Homogenates[5]
Primary Enzymes Carboxylesterases (CES1, CES2), Cytochrome P450 (CYP3A4, CYP2C19)Human Liver Microsomes[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the in vitro biodegradation of ATBC.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay determines the rate of disappearance of ATBC when incubated with HLM.

HLM_Workflow start Start prep_reagents Prepare Reagents: - ATBC Stock Solution - Pooled HLM - Phosphate (B84403) Buffer (pH 7.4) - NADPH Regenerating System start->prep_reagents pre_incubate Pre-incubate HLM and ATBC at 37°C prep_reagents->pre_incubate initiate_reaction Initiate Reaction with NADPH pre_incubate->initiate_reaction time_points Incubate at 37°C and collect aliquots at 0, 5, 15, 30, 60 min initiate_reaction->time_points quench_reaction Quench Reaction with Acetonitrile (B52724) containing Internal Standard time_points->quench_reaction centrifuge Centrifuge to precipitate protein quench_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End analyze->end

Figure 2: Workflow for ATBC metabolic stability assay using HLM.

Protocol Details:

  • Reagent Preparation:

    • Prepare a stock solution of ATBC (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and ATBC (final concentration typically 1-10 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of cold acetonitrile with a suitable internal standard (e.g., a structurally similar, stable compound).

  • Sample Preparation for Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining ATBC at each time point.

    • Plot the natural logarithm of the percentage of remaining ATBC versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½).

Metabolite Identification and Profiling

This experiment aims to identify the various metabolites formed from ATBC.

Protocol Details:

The protocol is similar to the metabolic stability assay, but with a focus on identifying new peaks in the chromatogram rather than quantifying the parent compound.

  • Incubation:

    • Perform a larger-scale incubation of ATBC with HLM and an NADPH regenerating system for a fixed, longer duration (e.g., 60-120 minutes) to allow for the accumulation of metabolites.

    • Include a control incubation without NADPH to distinguish between CYP-mediated and non-CYP-mediated (e.g., esterase) metabolism.

  • Sample Preparation:

    • Quench the reaction with cold acetonitrile.

    • Centrifuge to remove proteins.

    • Concentrate the supernatant if necessary to increase the concentration of low-abundance metabolites.

  • LC-MS/MS Analysis:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to analyze the samples.

    • Compare the chromatograms of the ATBC incubation with the control incubation to identify unique peaks corresponding to metabolites.

    • Use the accurate mass measurement and fragmentation patterns (MS/MS spectra) to propose the structures of the metabolites.

    • Confirm the identity of metabolites by comparing their retention times and fragmentation patterns with those of authentic reference standards, if available.[5]

Quantitative Analysis of ATBC and its Metabolites by LC-MS/MS

This protocol is for the simultaneous quantification of ATBC and its major metabolites.

LC-MS/MS Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
ATBC 403.5185.2
Tributyl Citrate (TBC) 361.4259.2

Note: The specific transitions for other metabolites such as ADBC, DBC, and MBC would need to be optimized based on their mass spectra.[6]

Sample Preparation and Analysis:

  • Calibration Standards and Quality Controls: Prepare calibration curves and quality control samples by spiking known concentrations of ATBC and its available metabolite standards into a blank matrix (e.g., heat-inactivated HLM incubation mixture).

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the in vitro matrix and minimize matrix effects.

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using selected reaction monitoring (SRM) for quantification.[6]

Conclusion

The in vitro biodegradation of this compound is a rapid and complex process involving multiple enzymatic pathways. The primary routes of metabolism are hydrolysis by carboxylesterases and hydroxylation by cytochrome P450 enzymes, leading to a variety of smaller, more polar metabolites. The protocols outlined in this guide provide a framework for the detailed investigation of ATBC's metabolic fate, which is essential for a thorough understanding of its safety profile as a pharmaceutical excipient. Further research could focus on quantifying the formation rates of each metabolite and definitively identifying the specific carboxylesterase and CYP450 isoforms involved in each step of the degradation pathway.

References

Spectroscopic Fingerprinting of Acetyl Tributyl Citrate: A Technical Guide to FTIR and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetyl tributyl citrate (B86180) (ATBC), a widely utilized plasticizer and food additive, demands robust analytical methodologies for its characterization and quality control. This technical guide provides an in-depth exploration of the spectroscopic analysis of ATBC using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, presents quantitative spectral data, and illustrates key concepts through logical diagrams.

Fourier-Transform Infrared (FTIR) Spectroscopy of Acetyl Tributyl Citrate

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by prominent absorption bands corresponding to its ester and alkyl functionalities.

Experimental Protocol: FTIR Analysis

This protocol describes the acquisition of an FTIR spectrum of liquid this compound using the Attenuated Total Reflectance (ATR) technique.

Materials and Equipment:

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their initialization and self-check procedures.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

    • Record a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO2, water vapor) and the ATR crystal itself from the sample spectrum.

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. Typical acquisition parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Identify the characteristic absorption peaks and compare them with known literature values for this compound.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe.

Quantitative Data: FTIR Spectroscopy

The FTIR spectrum of this compound exhibits several characteristic absorption peaks.

Wavenumber (cm⁻¹)IntensityAssignment
~2960, ~2935, ~2875StrongC-H stretching (asymmetric and symmetric) of alkyl groups
~1740StrongC=O stretching of the ester functional groups
~1465MediumC-H bending of CH₂ groups
~1370MediumC-H bending of CH₃ groups
~1240 - 1020StrongC-O stretching of the ester and ether linkages

Note: The exact peak positions may vary slightly depending on the instrument and sample conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. Both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in the structural elucidation and purity assessment of this compound.

Experimental Protocol: NMR Analysis

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Gently vortex the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's autosampler or manually lower it into the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Spectrum Acquisition:

    • Set the appropriate acquisition parameters, which may include:

      • Pulse Program: Standard single pulse

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16

    • Acquire the ¹H NMR spectrum.

  • ¹³C NMR Spectrum Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the appropriate acquisition parameters, typically with proton decoupling:

      • Pulse Program: Standard single pulse with proton decoupling

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 128 or more, depending on the sample concentration and desired signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and integrals to assign the signals to the corresponding protons and carbons in the ATBC molecule.

Quantitative Data: NMR Spectroscopy

¹H NMR (Proton NMR) Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.10Triplet6H-O-CH₂ -CH₂-CH₂-CH₃ (from the three tributyl ester groups)
~2.85Singlet4H-OOC-CH₂ -C(OAc)-CH₂ -COO- (methylene protons on the citrate backbone)
~2.05Singlet3HCH₃ -COO- (acetyl group methyl protons)
~1.60Multiplet6H-O-CH₂-CH₂ -CH₂-CH₃
~1.38Multiplet6H-O-CH₂-CH₂-CH₂ -CH₃
~0.92Triplet9H-O-CH₂-CH₂-CH₂-CH₃

¹³C NMR (Carbon-13) Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~170.1C =O (ester carbonyls of the tributyl groups)
~169.5C =O (acetyl carbonyl)
~77.0Central quaternary carbon of the citrate backbone
~65.0-O-C H₂-CH₂-CH₂-CH₃
~41.5-OOC-C H₂-C(OAc)-C H₂-COO-
~30.3-O-CH₂-C H₂-CH₂-CH₃
~20.9C H₃-COO- (acetyl methyl carbon)
~19.1-O-CH₂-CH₂-C H₂-CH₃
~13.6-O-CH₂-CH₂-CH₂-C H₃

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.

Visualizations

Diagrams generated using Graphviz provide a clear visual representation of workflows and molecular-spectral correlations.

experimental_workflow cluster_ftir FTIR Analysis cluster_nmr NMR Analysis ftir_start Start FTIR ftir_bg Record Background Spectrum ftir_start->ftir_bg ftir_sample Apply ATBC Sample to ATR Crystal ftir_bg->ftir_sample ftir_acquire Acquire Spectrum (4000-400 cm⁻¹) ftir_sample->ftir_acquire ftir_process Process Data (Baseline Correction) ftir_acquire->ftir_process ftir_end End FTIR ftir_process->ftir_end nmr_start Start NMR nmr_prep Prepare Sample (ATBC in CDCl₃) nmr_start->nmr_prep nmr_instrument Insert into Spectrometer, Lock, and Shim nmr_prep->nmr_instrument nmr_acquire_h1 Acquire ¹H Spectrum nmr_instrument->nmr_acquire_h1 nmr_acquire_c13 Acquire ¹³C Spectrum nmr_instrument->nmr_acquire_c13 nmr_process Process Data (FT, Phasing, Calibration) nmr_acquire_h1->nmr_process nmr_acquire_c13->nmr_process nmr_end End NMR nmr_process->nmr_end

Caption: Experimental workflows for FTIR and NMR analysis of ATBC.

molecular_structure_spectra cluster_structure ATBC Molecular Structure cluster_ftir FTIR Signals cluster_nmr ¹H NMR Signals structure This compound (C₂₀H₃₄O₈) ftir_co ~1740 cm⁻¹ (C=O Stretch) structure->ftir_co Ester Carbonyls ftir_ch ~2960 cm⁻¹ (C-H Stretch) structure->ftir_ch Alkyl Groups ftir_co_stretch ~1240-1020 cm⁻¹ (C-O Stretch) structure->ftir_co_stretch Ester Linkages nmr_och2 ~4.10 ppm (-O-CH₂-) structure->nmr_och2 Butyl Ester Protons nmr_ch2_citrate ~2.85 ppm (Citrate -CH₂-) structure->nmr_ch2_citrate Citrate Backbone Protons nmr_ch3_acetyl ~2.05 ppm (Acetyl -CH₃) structure->nmr_ch3_acetyl Acetyl Group Protons nmr_ch3_butyl ~0.92 ppm (Butyl -CH₃) structure->nmr_ch3_butyl Butyl Terminal Protons

Caption: Correlation of ATBC structure with key FTIR and ¹H NMR signals.

An In-depth Technical Guide to the Thermal Properties and Stability of Acetyl Tributyl Citrate (ATBC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetyl tributyl citrate (B86180) (ATBC), with the chemical formula C₂₀H₃₄O₈, is a widely utilized plasticizer derived from citric acid.[1][2] It is a colorless, odorless oily liquid that is soluble in organic solvents but insoluble in water.[3][4] Recognized for its low toxicity and biodegradability, ATBC serves as a safer alternative to phthalate-based plasticizers like DEHP and DINP in a variety of applications.[2][3] Its utility extends to food packaging films, medical products, children's toys, and pharmaceutical coatings for solid oral dosage forms.[3][5] This guide provides a comprehensive overview of the thermal properties and stability of ATBC, targeting researchers, scientists, and drug development professionals.

Thermal and Physical Properties

The thermal and physical properties of acetyl tributyl citrate are summarized in the table below, providing key data points for handling, processing, and formulation development.

PropertyValueReferences
Molecular Weight 402.48 g/mol [1][6]
Appearance Colorless, transparent liquid[2][3]
Melting Point -80 °C (-112 °F; 193 K)[2]
Boiling Point 172 to 174 °C @ 1 mm Hg[2]
173 °C @ 1.33 mbar[4]
Flash Point 204 °C (399.20 °F) [Open Cup][4][7][8]
113 °C [Closed Cup][9]
Density 1.046 g/cm³ at 25 °C[2][9]
1.050 ± 0.005 g/mL at 27 °C[4]
Viscosity 34 ± 1 cP at 20 °C[4]
Water Solubility <100 mg/L at 25°C; 0.02 g/L at 20 °C[2][9]

Thermal Stability and Decomposition

This compound is chemically stable under recommended storage and handling conditions.[3][8] It is considered to have good heat resistance and remains stable up to its decomposition temperature.[3] However, exposure to strong oxidizing agents, acids, or bases can lead to degradation.[3][8]

When subjected to high temperatures, ATBC will undergo thermal decomposition. Studies using thermogravimetric analysis (TGA) show that the initial decomposition temperature is lowered when ATBC is blended with polymers like polylactic acid (PLA).[10] When heated to decomposition, ATBC emits acrid smoke and irritating vapors, with hazardous decomposition products including toxic fumes of carbon monoxide and carbon dioxide.[8][11][12]

References

The Solubility Profile of Acetyl Tributyl Citrate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tributyl citrate (B86180) (ATBC) is a widely utilized plasticizer, valued for its low toxicity, biodegradability, and compatibility with a range of polymers.[1][2] As a result, it is a common excipient in pharmaceutical formulations, particularly in the development of controlled-release drug delivery systems, as well as in medical devices and food packaging.[1][3] Its function as a plasticizer imparts flexibility to polymer matrices, which is crucial for the integrity and performance of coatings for tablets and capsules.[4][5] A thorough understanding of ATBC's solubility in various organic solvents is paramount for optimizing manufacturing processes, ensuring formulation stability, and achieving desired drug release kinetics.

This technical guide provides a comprehensive overview of the solubility of acetyl tributyl citrate in common organic solvents. It includes a summary of available quantitative data, detailed experimental protocols for solubility determination and a relevant application, and a visualization of a key experimental workflow.

Quantitative Solubility Data

This compound is a colorless, odorless, oily liquid that is soluble in most organic solvents but has very low solubility in water.[5][6] While many sources qualitatively describe its solubility, precise quantitative data in a broad range of organic solvents is not extensively published in readily accessible literature. The following table summarizes the available quantitative and qualitative solubility information for ATBC.

SolventChemical FormulaPolarity IndexSolubilityNotes
Alcohols
Ethanol (B145695)C₂H₅OH5.2MiscibleATBC is readily miscible with ethanol.[7]
MethanolCH₃OH5.1SolubleAssumed to be highly soluble based on its miscibility with ethanol and general statements of solubility in alcohols.[4][5] Quantitative data not readily available.
Ketones
AcetoneC₃H₆O5.1SolubleExpected to be highly soluble.[8] Quantitative data not readily "available".
Esters
Ethyl AcetateC₄H₈O₂4.4SolubleUsed as an extraction solvent for ATBC, indicating good solubility.[9] Quantitative data not readily available.
Aromatic Hydrocarbons
TolueneC₇H₈2.4SolubleGeneral solubility in organic solvents suggests solubility. Quantitative data not readily available.
Alkanes
n-HexaneC₆H₁₄0.1SolubleUsed as an extraction solvent for ATBC.[10] A solution of 1000 µg/mL has been prepared.[6]
Chlorinated Solvents
DichloromethaneCH₂Cl₂3.1MiscibleATBC is readily miscible with dichloromethane.[7][8]
Water
WaterH₂O10.2<0.002 g/100 mLInsoluble.[6][8]

Experimental Protocols

Determination of Solubility: Isothermal Saturation Method

A standard and reliable method for determining the solubility of a liquid solute like ATBC in a solvent is the isothermal saturation method.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a gas chromatograph with a flame ionization detector (GC-FID).[10]

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

  • Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature to allow the undissolved ATBC to settle. To ensure complete separation of the saturated solution from the excess solute, centrifuge the mixture at a high speed.

  • Sample Extraction: Carefully extract an aliquot of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.

  • Quantification:

    • Accurately weigh the extracted aliquot.

    • Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of ATBC.

  • Calculation: The solubility is calculated based on the concentration of ATBC in the saturated solution and can be expressed in various units, such as g/100 mL or mol/L.

Application in Drug Formulation: Solvent Casting of a Drug-Loaded Polymer Film

This compound is frequently used as a plasticizer in the fabrication of polymer films for controlled drug delivery. The solvent casting method is a common technique for preparing these films in a laboratory setting.[11]

Objective: To prepare a flexible, drug-loaded polymer film using this compound as a plasticizer.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Film-forming polymer (e.g., ethyl cellulose, Eudragit®)

  • This compound (ATBC)

  • A common solvent for all components (e.g., ethanol, acetone, or a mixture thereof)

  • Glass petri dish or a flat, non-reactive surface

  • Magnetic stirrer and hot plate

  • Drying oven or vacuum oven

Methodology:

  • Polymer Solution Preparation: Dissolve a precisely weighed amount of the film-forming polymer in a suitable solvent with gentle stirring.

  • Component Addition: To the polymer solution, add the accurately weighed active pharmaceutical ingredient and this compound. Continue stirring until all components are fully dissolved, resulting in a homogenous casting solution.

  • Casting: Pour the solution into a glass petri dish, ensuring an even spread to achieve a uniform film thickness.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment, such as a fume hood at ambient temperature or in a drying oven at a slightly elevated temperature (e.g., 40-60 °C). Slow evaporation is crucial to prevent the formation of bubbles and ensure a smooth film surface.

  • Film Drying and Removal: Once the film appears dry, transfer it to a vacuum oven for a specified period to remove any residual solvent. Carefully peel the dried film from the casting surface.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solvent casting method for preparing a drug-loaded polymer film with this compound as a plasticizer.

Solvent_Casting_Workflow cluster_prep Solution Preparation cluster_casting Film Formation cluster_post Post-Processing polymer Polymer dissolution Dissolution & Mixing polymer->dissolution solvent Solvent solvent->dissolution api API api->dissolution atbc ATBC atbc->dissolution casting Casting Solution dissolution->casting pouring Pouring into Mold casting->pouring evaporation Solvent Evaporation pouring->evaporation drying Vacuum Drying evaporation->drying peeling Film Peeling drying->peeling final_film Drug-Loaded Film peeling->final_film

References

Acetyl Tributyl Citrate (ATBC): A Technical Guide to Its Regulatory Status and Use in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tributyl citrate (B86180) (ATBC) is an organic compound increasingly utilized as a non-toxic, biodegradable plasticizer in a variety of biomedical applications.[1] Derived from natural citric acid, it serves as a safer alternative to traditional phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), which have raised health concerns.[2][3][4] This technical guide provides an in-depth overview of the regulatory landscape, biocompatibility, and key experimental considerations for the use of ATBC in medical devices, pharmaceutical formulations, and tissue engineering.

Regulatory Landscape

ATBC has gained acceptance from major regulatory bodies for use in biomedical and pharmaceutical applications. It is recognized for its favorable safety profile and biocompatibility.

United States Food and Drug Administration (FDA): The FDA has approved ATBC for several applications, including as a pharmaceutical excipient in oral solid dosage forms like coated tablets and capsules.[5][6][7] It is also permitted as a food additive and a food contact substance, which underscores its safety for ingestion.[8][9] Furthermore, the FDA recognizes ATBC as a Class I plasticizer.[10]

Pharmacopeial Standards: ATBC is included in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[11][12][13][14][15] These monographs provide detailed specifications for its identification, purity, and quality, ensuring its suitability for pharmaceutical use.

European Regulations: The European Food Safety Authority (EFSA) has also recognized ATBC as a Class I plasticizer.[10] It is considered a safe alternative to phthalates in many applications across Europe.[16]

Biocompatibility and Toxicological Profile

Extensive toxicological studies have demonstrated the low toxicity of ATBC, making it a suitable candidate for biomedical applications where patient safety is paramount.

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological assessments of ATBC.

Table 1: Acute and Chronic Toxicity Data for ATBC

ParameterSpeciesRoute of AdministrationValueReference
Acute Oral LD50RatOral> 31,500 mg/kg[17]
Acute Oral LD50CatOral> 52,500 mg/kg[17]
No-Observed-Adverse-Effect Level (NOAEL) (Systemic Toxicity)RatDietary1000 mg/kg/day[17]
No-Observed-Adverse-Effect Level (NOAEL) (Reproductive Toxicity)RatDietary250-1000 mg/kg/day[8]
Tolerable Daily Intake (TDI)--1.0 mg/kg bodyweight[16]

Table 2: Genotoxicity and Carcinogenicity of ATBC

AssayResultReference
Ames TestNon-mutagenic[17]
In vitro Chromosomal Aberration TestNon-clastogenic[17]
In vivo Micronucleus TestNegative[17]
Carcinogenicity Study (Wistar Rats)No evidence of carcinogenicity[17]
Metabolism and Pharmacokinetics

Studies in rats have shown that orally administered ATBC is rapidly absorbed and metabolized.[16] Approximately 99% of the administered dose is excreted within 48 hours, primarily through urine (59-70%) and feces (25-36%).[17] The potential for bioaccumulation is considered low.[17] The primary metabolites are generated through hydrolysis and include acetyl citrate, monobutyl citrate, and dibutyl citrate.[16]

Key Experimental Protocols

Accurate and reproducible experimental methods are crucial for evaluating the suitability of ATBC in specific biomedical applications. The following sections detail essential protocols.

Assay for Purity and Identification of Acetyl Tributyl Citrate (Based on USP Monograph)

This protocol describes the gas chromatography (GC) method used to determine the purity of ATBC.[11][12]

Chromatographic System:

  • Instrument: Gas chromatograph equipped with a flame-ionization detector (FID).

  • Column: 0.32-mm x 30-m fused-silica column bonded with a 0.5-µm layer of G42 phase.

  • Carrier Gas: Helium.

  • Temperatures:

    • Injector: 240°C

    • Detector: 280°C

    • Column: Programmed from 80°C (hold for 0.5 min) to 230°C at a rate of 20°C/min, then hold for 15 min.

  • Injection: Split injection with a ratio of approximately 30:1.

Procedure:

  • System Suitability Solution: Prepare a solution in toluene (B28343) containing about 30 mg/mL each of USP Acetyltributyl Citrate RS and USP Tributyl Citrate RS.

  • Assay Preparation: Accurately weigh about 300 mg of ATBC, dissolve in, and dilute with toluene to a final volume of 10 mL.

  • Chromatography: Inject 1 µL of the Assay Preparation into the chromatograph. Record the chromatogram and measure the areas of all peaks, excluding the solvent peak.

  • Calculation: Calculate the percentage of C20H34O8 in the portion of ATBC taken. The resolution between tributyl citrate and acetyltributyl citrate should be not less than 1.5.

In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

This protocol provides a general framework for assessing the cytotoxicity of ATBC-containing materials.

Materials:

  • L929 mouse fibroblast cells (or other appropriate cell line).

  • Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum).

  • Test material (e.g., a polymer film plasticized with ATBC).

  • Positive control (e.g., material with known cytotoxicity).

  • Negative control (e.g., material with no known cytotoxicity).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., isopropanol).

Procedure:

  • Extract Preparation: Prepare an extract of the test material by incubating it in cell culture medium at 37°C for a specified period (e.g., 24 hours).

  • Cell Seeding: Seed L929 cells in a 96-well plate and incubate until they reach sub-confluency.

  • Exposure: Replace the culture medium with the prepared extracts (from the test material, positive control, and negative control). Incubate for 24-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solution in each well using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Signaling Pathways and Experimental Workflows

Understanding the interaction of ATBC with cellular pathways is crucial for a comprehensive safety assessment.

Potential Interaction with Steroid and Xenobiotic Receptor (SXR)

Some studies suggest that ATBC can activate the Steroid and Xenobiotic Receptor (SXR), which plays a role in regulating the metabolism of xenobiotics and endogenous steroid hormones.[18][19] Activation of SXR can lead to the induction of cytochrome P450 3A4 (CYP3A4), an enzyme involved in drug metabolism.[18]

SXR_Activation_Pathway ATBC This compound (ATBC) SXR Steroid and Xenobiotic Receptor (SXR) ATBC->SXR Activation CYP3A4_Gene CYP3A4 Gene SXR->CYP3A4_Gene Induces Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription CYP3A4_Enzyme CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Enzyme Translation Metabolism Metabolism of Drugs and Steroids CYP3A4_Enzyme->Metabolism Catalyzes

Caption: Potential activation of the SXR signaling pathway by ATBC.

General Experimental Workflow for Biocompatibility Assessment

The following diagram illustrates a typical workflow for evaluating the biocompatibility of a medical device containing ATBC, following ISO 10993 guidelines.

Biocompatibility_Workflow Start Start: Medical Device with ATBC Material_Characterization Material Characterization (e.g., Leachables/Extractables) Start->Material_Characterization In_Vitro_Testing In Vitro Testing Material_Characterization->In_Vitro_Testing Cytotoxicity Cytotoxicity (ISO 10993-5) In_Vitro_Testing->Cytotoxicity Genotoxicity Genotoxicity (ISO 10993-3) In_Vitro_Testing->Genotoxicity In_Vivo_Testing In Vivo Animal Testing (if required) In_Vitro_Testing->In_Vivo_Testing Proceed if necessary Risk_Assessment Risk Assessment (ISO 14971) In_Vitro_Testing->Risk_Assessment Input Irritation Irritation/Sensitization (ISO 10993-10) In_Vivo_Testing->Irritation Systemic_Toxicity Systemic Toxicity (ISO 10993-11) In_Vivo_Testing->Systemic_Toxicity In_Vivo_Testing->Risk_Assessment End Regulatory Submission Risk_Assessment->End

Caption: Biocompatibility assessment workflow for ATBC-containing devices.

Conclusion

This compound is a well-characterized and regulatory-accepted plasticizer for a wide range of biomedical and pharmaceutical applications. Its favorable toxicological profile, coupled with established pharmacopeial standards, provides a strong foundation for its use as a safe alternative to traditional phthalates. Researchers and developers should adhere to established experimental protocols and regulatory guidelines to ensure the safe and effective implementation of ATBC in novel biomedical technologies. Continued research into its long-term effects and interactions with biological systems will further solidify its role in the advancement of healthcare materials.

References

ATBC: A Non-Toxic Alternative to Phthalate Plasticizers for Pharmaceutical and Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating concerns over the adverse health effects of phthalate (B1215562) plasticizers, particularly their endocrine-disrupting properties, have catalyzed the search for safer alternatives in sensitive applications such as medical devices and pharmaceutical packaging. Acetyl Tributyl Citrate (B86180) (ATBC), a citrate-based plasticizer, has emerged as a leading non-toxic and biocompatible substitute. This technical guide provides a comprehensive overview of ATBC, directly comparing its properties with those of common phthalates, and offers detailed experimental protocols for its evaluation.

Comparative Analysis of Physicochemical and Toxicological Properties

ATBC presents a favorable profile when compared to traditional phthalates like Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Diisononyl phthalate (DINP). Its properties make it a suitable and safe alternative for plasticizing polymers used in medical and pharmaceutical contexts.[1]

Table 1: Comparison of Physical and Chemical Properties

PropertyAcetyl Tributyl Citrate (ATBC)Di(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)Diisononyl phthalate (DINP)
CAS Number 77-90-7117-81-784-74-228553-12-0
Molecular Formula C20H34O8C24H38O4C16H22O4C26H42O4
Molecular Weight ( g/mol ) 402.48390.56278.34418.6
Appearance Colorless, odorless oily liquidColorless, viscous liquidColorless to faint yellow oily liquidClear, colorless, viscous liquid
Boiling Point (°C) 172-174 (at 1 mmHg)385340409
Freezing Point (°C) -80-50-35-48
Water Solubility InsolubleInsolubleInsolubleInsoluble
Plasticizing Efficiency Good, comparable to DEHPHighHighGood
Low Temperature Flexibility ExcellentGoodGoodExcellent
UV Resistance GoodModerateModerateGood
Biodegradability Readily biodegradableNot readily biodegradableNot readily biodegradableNot readily biodegradable

Sources:[1][2][3][4]

Table 2: Toxicological Profile Comparison

ParameterThis compound (ATBC)Di(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)Diisononyl phthalate (DINP)
Acute Oral Toxicity (LD50, rats) > 30,000 mg/kg~25,000 mg/kg~8,000 mg/kg> 10,000 mg/kg
Reproductive Toxicity No reproductive toxicity observedClassified as a reprotoxic substanceKnown reproductive toxicantSuspected reproductive toxicant
Endocrine Disruption Not considered an endocrine disruptorKnown endocrine disruptorKnown endocrine disruptorSuspected endocrine disruptor
Carcinogenicity Not classified as a carcinogenPossible human carcinogen (IARC Group 2B)Not classified as a carcinogenNot classified as a carcinogen
Regulatory Status (for food contact/medical) Widely approved (e.g., FDA)Heavily restricted or banned in many applicationsRestricted in many applicationsRestricted in many applications

Sources:[1][5][6][7][8]

Impact on Mechanical Properties of Polymers

ATBC is highly compatible with a range of polymers, most notably Polyvinyl Chloride (PVC), which is extensively used in medical tubing, blood bags, and other devices.[9][10] Studies have shown that ATBC can achieve a plasticizing efficiency comparable to DEHP, meaning similar levels of flexibility can be attained at similar concentrations.[11] PVC plasticized with ATBC exhibits excellent low-temperature flexibility and is less prone to yellowing upon aging compared to some phthalate-plasticized counterparts.[1]

Table 3: Mechanical Properties of Plasticized PVC (Typical Values)

PropertyPVC + ATBCPVC + DEHP
Hardness (Shore A) 75-9075-90
Tensile Strength (MPa) 15-2515-25
Elongation at Break (%) 300-450300-450
Low-Temperature Brittleness (°C) -40 to -50-35 to -45

Note: These values are indicative and can vary based on the specific formulation and processing conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the suitability of ATBC as a plasticizer in medical and pharmaceutical applications.

This protocol outlines a method to determine the amount of plasticizer that migrates from a polymer into a simulant fluid, which is crucial for assessing patient exposure.[12]

Objective: To quantify the migration of ATBC from a polymer matrix (e.g., PVC tubing) into a relevant food or drug simulant.

Materials:

  • ATBC-plasticized polymer material (e.g., PVC sheet or tubing)

  • Food simulants (e.g., 10% ethanol (B145695) for aqueous foods, 95% ethanol or olive oil for fatty foods) or drug simulants (e.g., saline solution, lipid emulsion).[12][13]

  • Glass migration cells or containers with inert seals.

  • Analytical grade solvents for extraction (e.g., hexane, acetonitrile).

  • High-performance liquid chromatograph (HPLC) with UV detector or a gas chromatograph with a mass spectrometer (GC-MS).[14][15]

  • Analytical balance, incubator, and standard laboratory glassware.

Procedure:

  • Sample Preparation: Cut the polymer material into specimens with a known surface area (e.g., 1 dm²). Clean the surfaces gently with a lint-free cloth to remove any surface contaminants.

  • Exposure: Place the prepared specimen into a glass migration cell. Add a precise volume of the pre-conditioned simulant to achieve a standard surface area-to-volume ratio (e.g., 6 dm²/L).[12]

  • Incubation: Seal the migration cell and place it in an incubator at a controlled temperature for a specified duration to simulate conditions of use (e.g., 40°C for 10 days for long-term storage, or conditions mimicking body temperature for medical devices).

  • Sample Collection: After incubation, carefully remove the polymer specimen from the simulant. The simulant now contains the leached plasticizer.

  • Analytical Quantification:

    • For aqueous simulants, the liquid can often be directly injected into the HPLC system after filtration.

    • For fatty simulants like olive oil, a solvent extraction (e.g., liquid-liquid extraction with acetonitrile) is necessary to isolate the ATBC from the fat matrix before analysis by GC-MS or HPLC.[12]

  • Calibration and Calculation: Prepare a series of standard solutions of ATBC of known concentrations in the simulant or extraction solvent. Generate a calibration curve by plotting the analytical response versus concentration. Use this curve to determine the concentration of ATBC in the test samples. Express the migration results as mg of plasticizer per kg of simulant (mg/kg) or mg of plasticizer per dm² of the sample surface area (mg/dm²).

Migration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SamplePrep Sample Preparation (Known Surface Area) Exposure Exposure (Sample in Simulant) SamplePrep->Exposure SimulantPrep Simulant Preparation (e.g., Saline, Ethanol) SimulantPrep->Exposure Incubation Incubation (Controlled Time & Temp) Exposure->Incubation Extraction Extraction (if needed) (e.g., for fatty simulants) Incubation->Extraction Quantification Quantification (HPLC or GC-MS) Incubation->Quantification Aqueous Simulant Extraction->Quantification Fatty Simulant Calculation Calculation of Migration (mg/kg or mg/dm²) Quantification->Calculation

General workflow for a plasticizer migration study.

This assay determines the potential of leachable substances from a material to cause cell damage.[16][17]

Objective: To assess the in-vitro biocompatibility of ATBC-plasticized material by evaluating its cytotoxic potential on a mammalian cell line.

Materials:

  • Test material (ATBC-plasticized polymer).

  • L929 mouse fibroblast cell line (or other suitable cell line).

  • Complete cell culture medium (e.g., MEM with 10% fetal bovine serum).

  • Phosphate-buffered saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl).

  • Negative control (e.g., high-density polyethylene) and positive control (e.g., organotin-stabilized PVC).

  • Sterile 96-well cell culture plates, incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Extract Preparation: Prepare an extract of the test material according to ISO 10993-12.[16] Typically, the material is incubated in a cell culture medium at 37°C for 24 hours at a specified surface area to volume ratio.

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours of incubation.

  • Exposure: After 24 hours, remove the seeding medium and replace it with various concentrations of the test material extract, as well as extracts from the positive and negative controls. Include untreated cells as a blank control.

  • Incubation: Incubate the plates for an additional 24 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay:

    • Remove the extract-containing medium from the wells.

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

    • Remove the MTT solution and add the MTT solvent to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. Calculate cell viability as a percentage relative to the blank control. A material is generally considered non-cytotoxic if the cell viability is ≥ 70%.[16]

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis ExtractPrep Prepare Extract of Test Material (ISO 10993-12) Exposure Expose Cells to Extract ExtractPrep->Exposure CellSeeding Seed Cells in 96-well Plate CellSeeding->Exposure Incubation Incubate for 24 hours Exposure->Incubation MTT_Assay Perform MTT Assay (Add MTT, then Solvent) Incubation->MTT_Assay ReadAbsorbance Read Absorbance (Microplate Reader) MTT_Assay->ReadAbsorbance CalcViability Calculate Cell Viability (%) ReadAbsorbance->CalcViability

Experimental workflow of an in-vitro cytotoxicity assay.

These tests evaluate the effects of blood-contacting medical devices on blood and its components.[18]

Objective: To assess the hemocompatibility of ATBC-plasticized materials through key tests such as hemolysis, coagulation, and platelet activation.

Materials:

  • ATBC-plasticized material.

  • Freshly collected human blood (anticoagulated as required for the specific test).

  • Positive and negative control materials.

  • Test-specific reagents (e.g., for complement activation assays, coagulation time measurements).

  • Spectrophotometer, coagulation analyzer, flow cytometer.

Key Hemocompatibility Tests:

  • Thrombosis: Assesses the tendency of a material to induce clot formation. This can be evaluated through in-vivo models or in-vitro circulation loops where blood is passed over the material surface, followed by examination for thrombus deposition.[18]

  • Coagulation: Tests like Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) are used to determine if the material interferes with the blood clotting cascade.[18]

  • Platelets: Platelet count and activation assays (e.g., using flow cytometry to detect activation markers) are performed to see if the material causes platelet adhesion, aggregation, or activation.[18]

  • Hematology: A complete blood count is performed on blood exposed to the material to check for changes in the number of red blood cells, white blood cells, and platelets.[18]

  • Complement System: Immunoassays (e.g., ELISA) are used to measure the generation of complement activation products (e.g., C3a, SC5b-9) in plasma or serum that has been in contact with the material.[18]

  • Hemolysis: This test quantifies the degree of red blood cell lysis caused by the material. A direct contact method involves incubating the material directly with blood, while an indirect method uses an extract of the material.[18] The amount of hemoglobin released is measured spectrophotometrically. A material is typically considered non-hemolytic if the hemolysis percentage is below 2%.[19]

General Procedure (Example: Hemolysis - Direct Contact):

  • Place the test material in a tube with a known volume of diluted blood.

  • Include positive (e.g., water) and negative (e.g., saline) controls.

  • Incubate the tubes at 37°C with gentle mixing for a defined period.

  • Centrifuge the tubes to pellet intact red blood cells.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin.

  • Calculate the percentage of hemolysis relative to the positive control.

Signaling Pathways and Mechanism of Action

Phthalates, particularly DEHP and its primary metabolite mono(2-ethylhexyl) phthalate (MEHP), are known to exert their toxic effects by interfering with various signaling pathways, most notably the endocrine system.[20] They can act as ligands for nuclear receptors such as the Peroxisome Proliferator-Activated Receptor (PPAR) and can exhibit anti-androgenic and estrogenic activities.[21] In contrast, ATBC is not considered an endocrine disruptor and does not exhibit these mechanisms of toxicity.[2]

The diagram below illustrates the general molecular signaling pathways induced by certain phthalates, which are not associated with ATBC.

Phthalate_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalates (e.g., DEHP, DBP) AR Androgen Receptor (AR) Phthalate->AR binds & antagonizes ER Estrogen Receptor (ER) Phthalate->ER binds & activates AhR Aryl Hydrocarbon Receptor (AhR) Phthalate->AhR binds & activates PPAR PPARγ Phthalate->PPAR binds & activates DNA DNA (Hormone Response Elements) AR->DNA inhibits binding ER->DNA binds AhR->DNA binds PPAR->DNA binds GeneTranscription Altered Gene Transcription DNA->GeneTranscription EndocrineDisruption Endocrine Disruption (e.g., Anti-androgenic effects, Reproductive Toxicity) GeneTranscription->EndocrineDisruption leads to

Phthalate-induced endocrine disruption signaling.

This pathway highlights how certain phthalates can enter a cell and interact with various nuclear receptors.[21] This interaction can lead to the altered transcription of hormone-responsive genes, ultimately resulting in endocrine-disrupting effects such as reproductive and developmental toxicity.[22][23] ATBC does not engage these pathways, which is a cornerstone of its superior safety profile.

Conclusion

This compound stands out as a scientifically-backed, safe, and effective alternative to phthalate plasticizers for high-stakes applications in the pharmaceutical and medical device industries. Its favorable toxicological profile, excellent compatibility with common polymers, and robust performance characteristics address the critical need for materials that do not compromise patient safety. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation and validation of ATBC in specific product formulations, ensuring compliance with regulatory standards and promoting the development of safer healthcare products.

References

The Environmental Fate and Impact of Acetyl Tributyl Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tributyl citrate (B86180) (ATBC) is a widely used plasticizer, favored for its low toxicity and biodegradability, often serving as an alternative to phthalate-based plasticizers in a variety of applications including food packaging, medical devices, and cosmetics.[1] As its use becomes more widespread, a thorough understanding of its environmental fate and ecotoxicological impact is crucial for a comprehensive risk assessment. This technical guide provides an in-depth overview of the current scientific knowledge on the environmental behavior and effects of ATBC, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support further research and informed decision-making.

Physicochemical Properties

ATBC is a colorless, transparent liquid with low water solubility. Its propensity to adsorb to suspended solids and sediments is indicated by its estimated Koc value of 1800.[2] Volatilization from moist or dry soil surfaces is not considered a significant fate process due to its low Henry's Law constant and vapor pressure.[2]

Environmental Fate

Biodegradation

ATBC is considered to be inherently biodegradable.[3] However, it is not readily biodegradable, with studies showing 16% biodegradation over 28 days under the conditions of OECD Guideline 301D.[3] In contrast, under conditions simulating a longer environmental presence (OECD Guideline 302C), it demonstrates significant degradation, reaching 82% after 28 days.[3]

Table 1: Biodegradability of Acetyl Tributyl Citrate

Test GuidelineDurationBiodegradation RateClassification
OECD Guideline 301D28 days16%Not readily biodegradable[3]
OECD Guideline 302C28 days82%Inherently biodegradable[3]

The biodegradation of ATBC is initiated by enzymatic hydrolysis of its ester bonds. In biological systems, this process is mediated by esterases, including carboxylesterases and cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.[4][5] The hydrolysis leads to the formation of several metabolites.

The primary metabolic pathway involves the cleavage of the acetyl and butyl ester linkages. The initial hydrolysis can result in the formation of tributyl citrate, this compound, monobutyl citrate, and dibutyl citrate.[6] Further hydrolysis of tributyl citrate yields citric acid and butanol. The acetyl group is hydrolyzed to acetic acid. These smaller, more water-soluble compounds can then be further mineralized by microorganisms in the environment. One study also identified tributyl aconitate as a hydrolysis product of ATBC in aqueous food simulants.[7]

ATBC This compound (ATBC) TBC Tributyl Citrate ATBC->TBC Esterase AMC Acetyl Monobutyl Citrate ATBC->AMC Esterase ADC Acetyl Dibutyl Citrate ATBC->ADC Esterase TA Tributyl Aconitate ATBC->TA Hydrolysis AA Acetic Acid ATBC->AA Esterase MC Monobutyl Citrate TBC->MC Esterase DC Dibutyl Citrate TBC->DC Esterase CA Citric Acid TBC->CA Esterase Butanol Butanol TBC->Butanol Esterase MC->CA Esterase MC->Butanol Esterase DC->MC Esterase DC->CA Esterase DC->Butanol Esterase Mineralization Further Mineralization (CO2 + H2O) CA->Mineralization Butanol->Mineralization AA->Mineralization cluster_Organism Fish ATBC This compound (ATBC) Exposure Pituitary Pituitary Gland ATBC->Pituitary Thyroid Thyroid Gland ATBC->Thyroid TR Thyroid Hormone Receptor (TRα) ATBC->TR Hypothalamus Hypothalamus Hypothalamus->Pituitary TRH Pituitary->Thyroid TSHβ Pituitary->Thyroid Suppression of tshβ Thyroid->TR T3/T4 Thyroid->TR Suppression of dio1/dio2 TargetGenes Target Gene Expression TR->TargetGenes Activation TR->TargetGenes Suppression of trα Development Normal Development TargetGenes->Development Regulation cluster_ERA Environmental Risk Assessment Workflow for Plasticizers Problem_Formulation 1. Problem Formulation - Identify the plasticizer (ATBC) - Define assessment endpoints Exposure_Assessment 2. Exposure Assessment - Identify sources and release pathways - Model environmental fate and transport - Predict Environmental Concentrations (PECs) Problem_Formulation->Exposure_Assessment Effects_Assessment 3. Effects Assessment - Conduct ecotoxicity testing (aquatic, terrestrial) - Determine Predicted No-Effect Concentrations (PNECs) Problem_Formulation->Effects_Assessment Risk_Characterization 4. Risk Characterization - Compare PEC with PNEC (Risk Quotient = PEC/PNEC) - Evaluate the likelihood and magnitude of adverse effects Exposure_Assessment->Risk_Characterization Effects_Assessment->Risk_Characterization Risk_Management 5. Risk Management - Develop strategies to mitigate risks - Regulatory actions, use restrictions Risk_Characterization->Risk_Management

References

In-Depth Technical Guide to Research-Grade Acetyl Tributyl Citrate (ATBC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Tributyl Citrate (B86180) (ATBC), with CAS number 77-90-7, is an organic compound widely utilized as a non-toxic, biodegradable plasticizer and a pharmaceutical excipient.[1][2] Chemically, it is the tri-ester of citric acid with butanol, which is subsequently acetylated.[3] In a research and drug development context, ATBC is valued for its application in creating flexible films for tablet coatings, particularly in sustained-release formulations, and its use in medical devices and food packaging materials.[2][4] Its low toxicity profile makes it a preferred alternative to phthalate-based plasticizers.[5] Understanding the precise physical and chemical specifications of research-grade ATBC is critical for ensuring reproducibility, safety, and efficacy in experimental and formulation studies. This guide provides a comprehensive overview of these specifications, detailed analytical methodologies for quality control, and insights into its biological interactions.

Physical and Chemical Specifications

The quality of research-grade ATBC is defined by a stringent set of physical and chemical parameters. These specifications ensure the purity, stability, and safety of the compound for scientific applications. The data below is a summary of typical specifications from various suppliers and databases.

Table 2.1: General and Chemical Properties
PropertyValueReference(s)
Chemical Name 2-(acetyloxy)-1,2,3-Propanetricarboxylic acid, tributyl ester[4][6]
Synonyms ATBC, Tributyl O-acetylcitrate, Citroflex A[7]
CAS Number 77-90-7[8]
Molecular Formula C₂₀H₃₄O₈[6]
Molecular Weight 402.48 g/mol [8]
Appearance Colorless, transparent, oily liquid[8]
Odor Odorless to very faint, sweet, herbaceous odor[9][10]
Table 2.2: Quantitative Physical and Chemical Specifications
ParameterSpecification / ValueTest Method ReferenceReference(s)
Assay (Purity) ≥ 99.0%Gas Chromatography (GC)[4][8]
Color ≤ 30 APHA / ≤ 40 Hazen UnitsASTM D1045-86[6][8]
Acidity (as mg KOH/g) ≤ 0.2Titration[8]
Water Content ≤ 0.25% w/wKarl Fischer Titration (USP <921>)[6][8]
Refractive Index 1.4410 – 1.4425 (at 25°C)USP <831>[8]
Specific Gravity / Density 1.045 – 1.055 g/mL (at 25°C)ASTM D1045-86[8][11]
Boiling Point ~327 - 331°C at 760 mmHg-[9][11]
Melting Point ~ -80°C-[9][10]
Flash Point ~204°C (Open Cup)-[6]
Residue on Ignition ≤ 0.1%USP <281>[8]
Heavy Metals (as Pb) ≤ 10 ppmUSP <231> / ICP-MS[]
Solubility Insoluble in water; soluble in alcohols and organic solvents.-[6][10]

Quality Control Experimental Protocols

Ensuring that ATBC meets research-grade specifications requires a series of analytical tests. Below are detailed methodologies for key experiments.

Assay (Purity) by Gas Chromatography (GC)

This method determines the purity of ATBC and quantifies related substances, such as tributyl citrate.

  • Principle: Gas chromatography separates volatile compounds based on their partitioning between a stationary phase (in a column) and a mobile phase (a carrier gas). A Flame Ionization Detector (FID) is used for quantification.

  • Instrumentation: Gas Chromatograph with FID.

  • Procedure:

    • Column: 30-m × 0.32-mm capillary column coated with a 0.5-µm layer of G42 (polyethylene glycol) phase.

    • Carrier Gas: Helium, at a flow rate of approximately 1.9 mL/min.

    • Injector and Detector Temperature: Set injector to 240°C and detector to 280°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 0 minutes.

      • Ramp: Increase temperature at 20°C/min to 230°C.

      • Final hold: Hold at 230°C for 15 minutes.

    • Sample Preparation:

      • Test Solution: Prepare a 30 mg/mL solution of ATBC in toluene.

      • System Suitability Solution: Prepare a solution containing 30 mg/mL each of USP Acetyltributyl Citrate RS and USP Tributyl Citrate RS in toluene.

    • Injection: Inject 1 µL of the solution using a split ratio (e.g., 30:1).

    • Analysis: The retention times for tributyl citrate and acetyltributyl citrate are approximately 0.9 and 1.0, respectively. Calculate the area percentage of the ATBC peak relative to the total area of all peaks, excluding the solvent peak. The resolution between the tributyl citrate and acetyltributyl citrate peaks should be not less than 1.5.[13]

Identification by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to obtain a chemical fingerprint of the molecule, confirming its identity by matching the spectrum to a reference.

  • Principle: FTIR measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum of absorption vs. wavenumber is unique to the molecule's functional groups.

  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Sample Preparation: Place a small drop of the liquid ATBC sample directly onto the ATR crystal. No further preparation is needed.

    • Spectrum Acquisition: Collect the spectrum over a range of 4000 to 600 cm⁻¹.

    • Analysis: The obtained infrared absorption spectrum should be compared with a reference spectrum of USP Acetyltributyl Citrate RS. Key characteristic peaks for ATBC include strong C=O stretching vibrations from the ester groups (~1740 cm⁻¹) and the acetyl group (~1735 cm⁻¹), and C-O stretching vibrations (~1200-1000 cm⁻¹).[5][13]

Water Content by Karl Fischer Titration

This is a highly specific method for determining the water content in a substance.[14]

  • Principle: The Karl Fischer method is based on a reaction between iodine and water in the presence of sulfur dioxide, an alcohol (like methanol), and a base (like imidazole). The endpoint is detected electrometrically when an excess of iodine is present.

  • Instrumentation: Karl Fischer Titrator (volumetric or coulometric).

  • Procedure (Volumetric Method):

    • Titrant: Standardized Karl Fischer reagent.

    • Solvent: Anhydrous methanol (B129727).

    • Standardization: Determine the water equivalence factor (F) of the Karl Fischer reagent using a known amount of water or a certified standard like sodium tartrate dihydrate.

    • Sample Analysis: Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint. Accurately weigh and add a specified quantity of ATBC (typically 1-2 g) to the vessel.[15] Stir to dissolve and titrate with the Karl Fischer reagent to the electrometric endpoint.

    • Calculation: The water content (%) is calculated using the volume of titrant consumed, the weight of the sample, and the water equivalence factor (F).[15]

Residue on Ignition (Sulphated Ash)

This test measures the amount of inorganic impurities in an organic substance.[16]

  • Principle: The sample is incinerated in the presence of sulfuric acid. The acid converts metal oxides and other inorganic impurities into more stable sulfates, which are then weighed.[17]

  • Instrumentation: Muffle furnace, suitable crucible (silica or platinum).

  • Procedure:

    • Crucible Preparation: Ignite a crucible at 600 ± 50°C for 30 minutes, cool it in a desiccator, and weigh it accurately.

    • Sample Preparation: Accurately weigh 1 to 2 g of ATBC into the prepared crucible.

    • Charring: Moisten the sample with 1 mL of concentrated sulfuric acid and heat gently until the sample is thoroughly charred.

    • Ignition: Cool the crucible, add another 1 mL of sulfuric acid, and heat gently until white fumes are no longer evolved. Ignite the crucible in a muffle furnace at 600 ± 50°C until all carbon has been consumed.

    • Final Weighing: Cool the crucible in a desiccator to room temperature and weigh it accurately.

    • Calculation: The percentage of residue is calculated based on the weight of the residue and the initial weight of the sample.[2]

Visualization of Workflows and Pathways

Quality Control Workflow for Research-Grade ATBC

The following diagram illustrates the logical flow of quality control testing for a batch of research-grade ATBC, from sample receipt to final disposition.

Figure 1: Quality Control Workflow for Research-Grade ATBC cluster_0 Batch Receipt & Sampling cluster_1 Analytical Testing cluster_1a Identification cluster_1b Purity & Impurities cluster_1c Physical Properties cluster_2 Data Review & Disposition start Receive ATBC Batch sampling Perform Representative Sampling start->sampling ftir FTIR Spectroscopy gc Assay by GC heavy_metals Heavy Metals (ICP-MS) roi Residue on Ignition appearance Appearance & Odor refractive_index Refractive Index density Specific Gravity / Density water Water Content (Karl Fischer) review Review Data vs. Specifications ftir->review gc->review heavy_metals->review roi->review appearance->review refractive_index->review density->review water->review decision Pass? review->decision release Release Batch decision->release Yes reject Reject Batch decision->reject No Figure 2: ATBC-Mediated Activation of the SXR Signaling Pathway cluster_extracellular cluster_cell Intestinal Cell cluster_cytoplasm cluster_nucleus Nucleus atbc_ext ATBC atbc_int ATBC atbc_ext->atbc_int Cellular Uptake sxr SXR (PXR) atbc_int->sxr Binds & Activates sxr_rxr SXR-RXR Heterodimer sxr->sxr_rxr Translocates to Nucleus & Dimerizes with RXR xre Xenobiotic Response Element (XRE) sxr_rxr->xre Binds to cyp3a4_gene CYP3A4 Gene xre->cyp3a4_gene Promotes Transcription cyp3a4_mrna CYP3A4 mRNA cyp3a4_gene->cyp3a4_mrna Transcription cyp3a4_protein CYP3A4 Enzyme cyp3a4_mrna->cyp3a4_protein Translation metabolism Increased Metabolism of Drugs & Steroids cyp3a4_protein->metabolism Catalyzes

References

Acetyl tributyl citrate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the molecular properties of Acetyl Tributyl Citrate (B86180) (ATBC), a widely used plasticizer and pharmaceutical excipient.

Core Molecular Data

Acetyl tributyl citrate is an organic compound recognized for its use as a plasticizer in various applications, including pharmaceutical coatings for oral dosage forms, food packaging films, and cosmetics.[1][2] It serves as a potential replacement for phthalate-based plasticizers like DEHP and DINP.[3][4] The compound is a colorless to pale yellow, oily liquid with a faint, sweet, herbaceous odor.[1][5] It is synthesized by the acetylation of tributyl citrate.[3]

Below is a summary of the key molecular identifiers and properties of this compound.

PropertyValueSource
Molecular Formula C₂₀H₃₄O₈[1][5]
Molecular Weight 402.5 g/mol [1]
Alternate Molecular Weight 402.48 g/mol [4][6]
IUPAC Name tributyl 2-acetyloxypropane-1,2,3-tricarboxylate[1]
CAS Number 77-90-7[6][7]

Logical Relationship of Synthesis

The synthesis of this compound involves a two-step chemical process. This can be visualized as a straightforward logical progression from the initial reactants to the final product.

G cluster_reactants Reactants cluster_process Process cluster_products Products Citric Acid Citric Acid Esterification Esterification Citric Acid->Esterification Butanol Butanol Butanol->Esterification Acetic Anhydride Acetic Anhydride Acetylation Acetylation Acetic Anhydride->Acetylation Tributyl Citrate Tributyl Citrate Esterification->Tributyl Citrate This compound This compound Acetylation->this compound Tributyl Citrate->Acetylation

Caption: Synthesis pathway of this compound.

References

Acetyl Tributyl Citrate (ATBC): A Technical Guide to its Discovery, History, and Application as a Premier Non-Phthalate Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetyl tributyl citrate (B86180) (ATBC) is an organic compound widely utilized as a non-toxic, environmentally friendly plasticizer.[1][2] It is a colorless, odorless, oily liquid synthesized from naturally derived citric acid.[3][4][5] ATBC has emerged as a leading alternative to traditional phthalate-based plasticizers, particularly in sensitive applications where human contact and biocompatibility are paramount.[2][6] Its approval by the U.S. Food and Drug Administration (FDA) for use in food packaging, medical products, and children's toys underscores its favorable safety profile.[7][8] This technical guide provides an in-depth exploration of the discovery, history, properties, and experimental evaluation of ATBC for researchers, scientists, and drug development professionals.

Discovery and Historical Development

This process was refined over the years to improve yield, purity, and cost-effectiveness, leading to various patented methods.[7][8][10] The primary driver for ATBC's adoption was its excellent toxicological profile, characterized by low toxicity and high biodegradability, making it a "green" plasticizer.[3][5] Its commercial importance grew significantly as regulations in Europe and the United States restricted the use of certain phthalates in consumer goods.[11] Today, ATBC is a high-production-volume chemical used globally in a wide array of products, from flexible PVC films and medical tubing to pharmaceutical coatings and cosmetics.[6][12][13][14]

Synthesis and Mechanism of Action

2.1 Chemical Synthesis

ATBC is synthesized via a two-step reaction. Initially, citric acid is reacted with an excess of n-butanol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form tributyl citrate (TBC) through esterification.[8] Water is removed as a byproduct. Subsequently, the TBC is acetylated using acetic anhydride (B1165640), which reacts with the tertiary hydroxyl group on the citrate backbone to form the final ATBC product and acetic acid as a byproduct.[3][7]

citric_acid Citric Acid esterification Esterification (Acid Catalyst, Heat) citric_acid->esterification butanol n-Butanol butanol->esterification tbc Tributyl Citrate (TBC) esterification->tbc Forms byproduct1 Water esterification->byproduct1 Releases acetylation Acetylation tbc->acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylation atbc Acetyl Tributyl Citrate (ATBC) acetylation->atbc Yields byproduct2 Acetic Acid acetylation->byproduct2 Releases start Start: Define Polymer & Plasticizer Ratio compounding Material Compounding (e.g., Melt Blending) start->compounding specimen_prep Specimen Preparation (e.g., Compression Molding) compounding->specimen_prep testing Performance Testing specimen_prep->testing mechanical Mechanical Analysis (Tensile Strength, Elongation) testing->mechanical thermal Thermal Analysis (DSC for Tg) testing->thermal migration Migration Analysis (Solvent Extraction, GC-MS) testing->migration biocompatibility Biocompatibility (Cytotoxicity Assays) testing->biocompatibility analysis Data Analysis & Comparison mechanical->analysis thermal->analysis migration->analysis biocompatibility->analysis end End: Performance Characterization analysis->end cluster_0 High Biocompatibility (e.g., ATBC) cluster_1 Lower Biocompatibility (e.g., some Phthalates) atbc ATBC Plasticizer (Low Migration) cell_low Biological Cell atbc->cell_low Minimal Interaction pathway_low Normal Cellular Pathways cell_low->pathway_low Maintains Homeostasis phthalate Leaching Plasticizer cell_high Biological Cell phthalate->cell_high High Interaction/ Uptake pathway_high Disrupted Cellular Pathways (e.g., Endocrine Disruption) cell_high->pathway_high Causes Disruption

References

Potential applications of acetyl tributyl citrate in biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of Acetyl Tributyl Citrate (B86180) in Biotechnology

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tributyl citrate (ATBC), a biodegradable and non-toxic citrate ester, has emerged as a critical component in the advancement of biotechnological and pharmaceutical applications.[1][2][3] Traditionally used as a green plasticizer alternative to phthalates in consumer products, its favorable safety profile, biocompatibility, and approval by regulatory bodies like the FDA for medical and food contact applications have propelled its adoption in sophisticated biomedical technologies.[1][4][5][6][7] This technical guide details the core applications of ATBC in biotechnology, focusing on its role as a plasticizer for biocompatible polymers, its function in controlled drug release systems, and its emerging use in tissue engineering scaffolds. Quantitative data on its effects on material properties are presented, alongside detailed experimental protocols for key evaluation methods and graphical representations of critical workflows and relationships.

Core Properties and Biotechnological Significance

ATBC (Tributyl 2-acetoxy-1,2,3-propanetricarboxylate) is synthesized from natural citric acid and butanol.[2][3] Its primary function in polymer science is to increase flexibility, ductility, and processability by reducing the intermolecular forces between polymer chains.[8][9] This plasticizing effect lowers the glass transition temperature (Tg) of rigid polymers, making them suitable for biomedical applications where flexibility and durability are paramount.[10][11] Its low toxicity and biocompatibility are significant advantages over traditional phthalate (B1215562) plasticizers, which have raised health concerns.[2][3][5]

ATBC_Properties Figure 1: Key Properties of ATBC for Biotechnology cluster_applications Resulting Suitability For: ATBC This compound (ATBC) Biocompatibility High Biocompatibility (Low Toxicity) ATBC->Biocompatibility enables Biodegradability Biodegradable ATBC->Biodegradability is Plasticizer Excellent Plasticizer (Increases Flexibility) ATBC->Plasticizer functions as Regulatory FDA Approved (Food Contact & Excipient) ATBC->Regulatory has Stability Good Thermal Stability ATBC->Stability exhibits PhthalateFree Phthalate-Free ATBC->PhthalateFree is DrugDelivery Drug Delivery Systems Biocompatibility->DrugDelivery MedicalDevices Medical Devices Biocompatibility->MedicalDevices TissueEngineering Tissue Engineering Biocompatibility->TissueEngineering Biodegradability->TissueEngineering Plasticizer->DrugDelivery Plasticizer->MedicalDevices Regulatory->DrugDelivery Regulatory->MedicalDevices

Core properties of ATBC making it suitable for biotechnology.

Application: Plasticizer for Biocompatible Polymers

ATBC is extensively used to modify the mechanical properties of biodegradable polymers like polylactic acid (PLA), which are inherently brittle.[8][10][12] By incorporating ATBC, these polymers can be used for applications ranging from flexible medical tubing and blood bags to 3D-printed medical devices.[9][13][14]

Data Presentation: Effect on Polymer Properties

The addition of ATBC significantly alters the mechanical and thermal properties of polymers. As the concentration of ATBC increases, there is a general decrease in tensile strength and modulus, but a drastic increase in ductility (elongation at break).

Table 1: Effect of ATBC on the Mechanical Properties of Polylactic Acid (PLA)

ATBC Content (wt%) Tensile Strength (MPa) Young's Modulus (MPa) Elongation at Break (%) Source(s)
0 60.2 1250 4.1 [8][15]
5 42.5 1010 9.8 [15]
10 30.1 750 180.5 [15]

| 15 | 25.6 | 450 | 250.3 |[8][15] |

Table 2: Effect of ATBC on the Thermal Properties of Polylactic Acid (PLA)

ATBC Content (wt%) Glass Transition Temp (Tg, °C) Cold Crystallization Temp (Tcc, °C) Source(s)
0 60.4 130.9 [11][16]
10 35.1 94.5 [11]
20 20.7 79.8 [11]

| 30 | 12.2 | 69.3 |[11][16] |

Leaching and Safety Considerations

A critical factor for plasticizers in biomedical applications is their potential to migrate, or "leach," from the polymer matrix.[17] While ATBC is significantly safer than many phthalates, studies have shown it can leach from materials, particularly into protein-rich or fatty media and with increased temperature.[6][18] However, some modern formulations for 3D printing resins show extremely low plasticizer migration.[13] Although high doses (~1000 mg/kg/day) have shown no adverse effects in animal models, some research suggests low concentrations may have biological activities, such as activating the steroid and xenobiotic receptor (SXR) to induce CYP3A4 expression in the intestine, which could affect drug metabolism.[1][19] Therefore, thorough migration and biocompatibility testing for each specific application is essential.

Polymer_Workflow Figure 2: Workflow for Fabricating & Testing ATBC-Plasticized Biomaterials cluster_testing 4. Characterization & Testing Start Start: Raw Polymer (e.g., PLA) Drying 1. Polymer Drying (Remove Moisture) Start->Drying Blending 2. Melt Blending with ATBC Drying->Blending Fabrication 3. Device Fabrication (e.g., Extrusion, 3D Printing) Blending->Fabrication Mechanical Mechanical Testing (Tensile Strength, Elongation) Fabrication->Mechanical Thermal Thermal Analysis (DSC for Tg) Fabrication->Thermal Leaching Leaching Study (GC-MS, HPLC) Fabrication->Leaching Biocompatibility Biocompatibility (In Vitro Cytotoxicity) Fabrication->Biocompatibility End End: Qualified Biomaterial Mechanical->End Thermal->End Leaching->End Biocompatibility->End

Fabrication and testing workflow for ATBC-plasticized polymers.
Experimental Protocol: Preparation and Mechanical Testing of ATBC-Plasticized PLA Films

This protocol describes the common laboratory method for creating and evaluating plasticized polymer films.

  • Materials : PLA pellets (e.g., Ingeo™ 4043D), ATBC (≥99% purity), internal mixer (e.g., Brabender Plastograph), heated hydraulic press, universal testing machine.

  • Polymer Drying : Dry PLA pellets in a vacuum oven at 60°C for at least 24 hours to prevent hydrolytic degradation during melt processing.[11]

  • Melt Blending :

    • Set the internal mixer temperature to 190°C and the rotor speed to 30-50 rpm.[11][16]

    • Add the dried PLA pellets to the mixing chamber.

    • Once the PLA is molten and a stable torque is observed, inject the desired weight percentage (e.g., 5, 10, 15 wt%) of liquid ATBC into the chamber.

    • Continue mixing for 7-10 minutes to ensure homogeneous distribution of the plasticizer.[11][16]

  • Film Preparation :

    • Remove the plasticized PLA blend from the mixer.

    • Place a defined mass of the blend between two steel plates lined with Teflon sheets.

    • Transfer to a hydraulic press preheated to 190°C.

    • Apply a pressure of ~10 MPa for 5 minutes to form a thin film of uniform thickness (e.g., 0.5 mm).

    • Cool the film to room temperature under pressure.

  • Mechanical Testing (Tensile Test) :

    • Cut dumbbell-shaped specimens from the pressed film according to ASTM D638 standard.

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

    • Conduct the tensile test using a universal testing machine at a crosshead speed of 10 mm/min.

    • Record the tensile strength (MPa), Young's modulus (MPa), and elongation at break (%). Test at least five specimens per formulation and report the average values.

Application: Controlled Drug Release Systems

ATBC is an FDA-approved pharmaceutical excipient used in the coating of solid oral dosage forms like tablets and capsules.[1][7] As a hydrophobic plasticizer, it is incorporated into polymer coatings (e.g., ethylcellulose, Eudragit®) to modify film properties and control the rate of drug release.

The concentration of ATBC influences the permeability and mechanical integrity of the polymer film. Higher ATBC content increases polymer chain mobility, creating more free volume and potentially increasing the drug diffusion rate. Conversely, it ensures the film remains flexible and does not crack upon storage or handling, which is crucial for maintaining a consistent release profile.

Drug_Release Figure 3: Factors in ATBC-Modulated Drug Release ATBC ATBC Concentration in Polymer Matrix ChainMobility Increased Polymer Chain Mobility ATBC->ChainMobility Flexibility Increased Film Flexibility & Integrity ATBC->Flexibility FreeVolume Increased Free Volume ChainMobility->FreeVolume Permeability Altered Film Permeability FreeVolume->Permeability DrugRelease Modulated Drug Release Rate Permeability->DrugRelease CoatingIntegrity Maintained Coating Integrity (No Cracks) Flexibility->CoatingIntegrity

Influence of ATBC on controlled drug release from a polymer matrix.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is fundamental for assessing the biocompatibility of any material intended for biomedical use, including ATBC-plasticized polymers. It measures the metabolic activity of cells as an indicator of cell viability.

  • Material Preparation :

    • Prepare the ATBC-plasticized polymer as a thin film or 3D-printed scaffold.

    • Sterilize the material using an appropriate method (e.g., ethylene (B1197577) oxide or 70% ethanol (B145695) washes followed by UV exposure).

    • Prepare a material extract by incubating the sterilized material in a serum-free cell culture medium (e.g., DMEM) at a ratio of 1 cm² material per 1 mL of medium at 37°C for 24-72 hours. This extract will be used to treat the cells.

  • Cell Culture :

    • Culture a relevant cell line (e.g., L929 fibroblasts, MG-63 osteoblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Exposure :

    • Remove the old medium from the wells.

    • Add 100 µL of the prepared material extract to the test wells.

    • Include negative controls (cells in fresh culture medium only) and positive controls (cells exposed to a known cytotoxic agent like 0.1% Triton X-100).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[20]

    • Remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis :

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control: Cell Viability (%) = (AbsorbanceSample / AbsorbanceNegative Control) x 100

    • According to ISO 10993-5, a material is generally considered non-cytotoxic if cell viability remains above 70%.

Application: Scaffolds in Tissue Engineering

A promising application for ATBC is in the fabrication of three-dimensional scaffolds for tissue engineering.[21][22] These scaffolds act as temporary templates that support cell attachment, proliferation, and differentiation to regenerate damaged tissue, such as bone.[21][23]

ATBC can be blended with biodegradable polymers like polycaprolactone (B3415563) (PCL) to create composite materials for 3D printing scaffolds. The addition of ATBC not only improves the processability of the polymer but has also been shown to enhance the biological response.

Data Presentation: Effect on Cell Growth

Research has shown that incorporating citrate-based plasticizers like ATBC can improve the bioactivity of scaffolds.

Table 3: Enhancement of Cell Growth on PCL Scaffolds

Scaffold Composition Relative Cell Growth Increase (%) Source(s)

| PCL / ATBC Composite | Up to 35% (compared to pure PCL) |[24] |

This enhancement may be attributed to changes in surface properties or the release of citrate, a key molecule in cellular metabolism, during degradation. The improved flexibility may also create a more favorable mechanical environment for cell growth.

Conclusion

This compound is a versatile and valuable excipient in biotechnology, primarily due to its efficacy as a non-toxic, biodegradable plasticizer. Its ability to transform brittle, biodegradable polymers into flexible and processable materials has enabled significant advancements in medical devices, controlled-release drug formulations, and emerging areas like tissue engineering. While its safety profile is well-established and superior to that of traditional phthalates, ongoing research and rigorous testing for leachability and long-term, low-dose biological effects remain crucial for ensuring its safe and effective deployment in next-generation biomedical technologies. The continued exploration of ATBC and other citrate esters will undoubtedly unlock further innovations in materials science for healthcare.

References

A Proposed Framework for In Silico Investigation of Acetyltributyl Citrate (ATBC) Interaction with Biological Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Acetyltributyl citrate (B86180) (ATBC) is a widely utilized plasticizer and a subject of increasing toxicological interest. While its systemic effects are under investigation, the direct interaction of ATBC with biological membranes at a molecular level remains largely unexplored, particularly through computational methods. This technical guide outlines a comprehensive in silico framework to investigate the interaction between ATBC and cellular membranes. The proposed methodologies are grounded in established computational techniques for studying small molecule-membrane interactions and aim to elucidate the thermodynamics, kinetics, and structural consequences of ATBC partitioning into lipid bilayers. This document provides detailed hypothetical protocols for molecular dynamics (MD) simulations, outlines key quantitative data to be collected, and visualizes the proposed workflows and conceptual relationships using Graphviz diagrams. The objective is to provide a robust roadmap for researchers to computationally model and characterize the biophysical interactions of ATBC with biological membranes, thereby offering insights into its potential mechanisms of action and cellular uptake.

Introduction

Acetyltributyl citrate (ATBC) is a commonly used plasticizer in a variety of consumer products, leading to widespread human exposure. Recent studies have raised concerns about its potential long-term health effects, including interference with metabolic pathways and disruption of cellular homeostasis.[1] While some research has focused on its interaction with specific proteins, the cell membrane as a primary biological interface has not been extensively studied from a computational biophysics perspective. The lipid bilayer represents the initial point of contact for xenobiotics and its interaction with small molecules can dictate their cellular uptake, bioavailability, and ultimately, their biological activity.

In silico methods, particularly molecular dynamics (MD) simulations, offer a powerful lens to examine the molecular-level details of these interactions with high spatial and temporal resolution.[2][3][4] Such approaches can predict the permeability of molecules across membranes, characterize their preferred location and orientation within the bilayer, and quantify their effects on membrane structure and dynamics.[5][6][7][8][9]

This guide proposes a structured in silico research program to characterize the interaction of ATBC with representative models of biological membranes. The following sections detail the proposed experimental protocols, data presentation formats, and necessary visualizations to build a comprehensive understanding of ATBC's membrane biophysics.

Proposed In Silico Methodologies

System Setup and Molecular Models

A critical first step is the construction of realistic atomistic models of both ATBC and the lipid bilayer.

2.1.1. ATBC Parameterization: The ATBC molecule will be parameterized using a generalized force field such as the General Amber Force Field (GAFF). The electrostatic potential will be derived using the Restrained Electrostatic Potential (RESP) fit approach, which involves quantum mechanical calculations to ensure an accurate charge distribution.[2]

2.1.2. Lipid Bilayer Models: To represent different biological membranes, at least two lipid bilayer models are proposed:

The CHARMM-GUI web platform can be utilized to build these complex membrane systems.[10] Each bilayer will be constructed with at least 128 lipids (64 per leaflet) and solvated with an appropriate number of water molecules (e.g., 30-40 water molecules per lipid) and counter-ions to neutralize the system.[2][11]

Molecular Dynamics (MD) Simulations

All simulations will be performed using a modern MD engine like GROMACS, NAMD, or AMBER.

2.2.1. Unbiased MD Simulations: Multiple ATBC molecules will be initially placed in the solvent phase near the lipid bilayer. Unbiased MD simulations of at least 500 nanoseconds will be run to observe spontaneous partitioning of ATBC into the membrane. These simulations will provide qualitative insights into the initial binding events and the preferred orientation of ATBC at the membrane interface.

2.2.2. Enhanced Sampling (Umbrella Sampling) MD: To quantitatively determine the free energy profile of ATBC translocation across the membrane, umbrella sampling simulations will be employed.[7][8]

  • Protocol:

    • An initial steered MD simulation will be performed to pull a single ATBC molecule from the center of the water slab, through the lipid bilayer, to the center of the opposing water slab along the axis normal to the membrane (the z-axis).

    • Configurations of the system will be extracted at regular intervals (e.g., every 1 Å) along this reaction coordinate to serve as starting points for the umbrella sampling windows.

    • In each window, the ATBC molecule will be restrained in the z-dimension by a harmonic potential, while being free to move in the x and y dimensions.

    • Each window will be simulated for at least 50 nanoseconds.

    • The Weighted Histogram Analysis Method (WHAM) will be used to combine the biased probability distributions from each window to reconstruct the unbiased potential of mean force (PMF), or the free energy profile.

Analysis of Simulation Trajectories

A comprehensive analysis of the MD trajectories will be conducted to extract key quantitative data.

  • Localization and Orientation: The time-averaged position and orientation of ATBC within the bilayer will be calculated.

  • Membrane Structural Properties: The following parameters will be calculated for both pure lipid bilayers and those containing ATBC to assess its perturbing effects:

    • Area per lipid: A measure of the lateral packing of lipids.

    • Membrane thickness: The distance between the average positions of the phosphate (B84403) groups in the two leaflets.

    • Lipid tail order parameters (SCD): A measure of the conformational order of the lipid acyl chains.[6]

  • Hydrogen Bonding: The number and lifetime of hydrogen bonds between ATBC and lipid headgroups or water molecules will be analyzed to understand the key interactions driving its partitioning.

  • Diffusion Coefficient: The lateral diffusion coefficient of ATBC and the surrounding lipids will be calculated to determine the effect on membrane fluidity.

Proposed Data Presentation

All quantitative data derived from the simulations should be summarized in clear, structured tables to facilitate comparison between different membrane models and ATBC concentrations.

Table 1: Potential of Mean Force (PMF) Summary for ATBC Translocation
Membrane ModelΔGpartition (kcal/mol)ΔGtranslocation_barrier (kcal/mol)Location of Free Energy Minimum (Å from center)
Pure POPC---
POPC + 20% Cholesterol---
Hypothetical Datae.g., -8.5 ± 0.5e.g., 12.2 ± 0.7e.g., 15 Å (Headgroup region)
Table 2: Effect of ATBC on Membrane Structural Properties
SystemArea per Lipid (Ų)Membrane Thickness (Å)Average SCD (sn-1 chain)Average SCD (sn-2 chain)
Pure POPC----
POPC + 5 mol% ATBC----
POPC + 10 mol% ATBC----
Hypothetical Datae.g., 68.3 ± 0.4e.g., 37.5 ± 0.2e.g., 0.21 ± 0.01e.g., 0.19 ± 0.01
Table 3: Diffusion Coefficients
SystemATBC Lateral Diffusion (10⁻⁷ cm²/s)Lipid Lateral Diffusion (10⁻⁷ cm²/s)
POPC + 5 mol% ATBC--
POPC + 10 mol% ATBC--
Hypothetical Datae.g., 3.5 ± 0.3e.g., 6.8 ± 0.5

Mandatory Visualizations

Visualizations are crucial for conveying complex workflows and relationships. The following diagrams should be generated using the Graphviz (DOT language).

Proposed Experimental Workflow

G cluster_prep System Preparation cluster_sim MD Simulations cluster_analysis Data Analysis cluster_output Outputs p1 Parameterize ATBC (GAFF & RESP) p3 Solvate and Ionize System p1->p3 p2 Build Lipid Bilayer (CHARMM-GUI) p2->p3 s1 Energy Minimization p3->s1 s2 Equilibration (NVT & NPT) s1->s2 s3 Unbiased Production MD (≥500 ns) s2->s3 s4 Steered MD (for PMF) s2->s4 a2 Membrane Properties (Area, Thickness, Order) s3->a2 a3 Localization & Orientation Analysis s3->a3 a4 Diffusion & H-Bond Analysis s3->a4 s5 Umbrella Sampling (Windows) s4->s5 a1 PMF Calculation (WHAM) s5->a1 o1 Free Energy Profile a1->o1 o2 Structural Perturbations a2->o2 a3->o2 o3 Kinetic Properties a4->o3

Caption: Proposed workflow for in silico investigation of ATBC-membrane interactions.

Conceptual Model of ATBC-Membrane Interaction Analysis

G cluster_inputs Simulation Inputs cluster_outputs Predicted Properties atbc ATBC Molecule interaction MD Simulation (GROMACS/NAMD) atbc->interaction membrane Lipid Bilayer Model (e.g., POPC) membrane->interaction forcefield Force Field (AMBER, CHARMM) forcefield->interaction params Simulation Parameters (Temp, Pressure, Time) params->interaction pmf Thermodynamics (Potential of Mean Force) structure Structural Effects (Thickness, Area, Disorder) dynamics Dynamic Effects (Diffusion, Fluidity) interaction->pmf Permeability interaction->structure Perturbation interaction->dynamics Fluidity

Caption: Conceptual model linking simulation inputs to predicted biophysical properties.

Hypothetical Signaling Pathway Modulation by ATBC

Based on reports that ATBC may disrupt lipid metabolism[1], a hypothetical pathway can be visualized where membrane perturbation is the initiating event.

G atbc Extracellular ATBC membrane Cell Membrane atbc->membrane Partitioning perturb Membrane Fluidity & Lipid Packing Altered membrane->perturb Interaction tm_protein Transmembrane Enzyme/Receptor perturb->tm_protein Modulates Activity signal Downstream Signaling Cascade tm_protein->signal metabolism Disruption of Lipid Metabolism signal->metabolism

Caption: Hypothetical pathway: ATBC membrane perturbation affecting signaling.

Conclusion

This technical guide presents a comprehensive and detailed framework for investigating the interaction of ATBC with biological membranes using in silico techniques. While direct computational studies on this specific interaction are currently lacking in the literature, the proposed methodologies are well-established for similar small molecules. By systematically applying these atomistic simulation protocols, researchers can generate high-resolution data on the thermodynamics, kinetics, and structural consequences of ATBC's presence in a lipid bilayer. The resulting insights will be invaluable for understanding its mechanisms of cellular uptake, predicting its potential to disrupt membrane-dependent processes, and informing future toxicological and drug development studies. The structured approach to data analysis and visualization outlined herein will ensure that the findings are clear, comparable, and contribute effectively to the scientific understanding of this ubiquitous environmental compound.

References

Methodological & Application

Application Notes and Protocols: Incorporation of Acetyl Tributyl Citrate (ATBC) into Polylactic Acid (PLA) Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the incorporation of Acetyl Tributyl Citrate (ATBC), a biodegradable and non-toxic plasticizer, into Polylactic Acid (PLA) films. The inclusion of ATBC is a common strategy to enhance the flexibility and reduce the brittleness of PLA, a biodegradable polyester (B1180765) derived from renewable resources. These protocols cover two primary methods: melt-blending and solvent casting. Additionally, this document summarizes the quantitative effects of ATBC on the thermal and mechanical properties of PLA films and provides guidance on migration analysis.

Quantitative Data Summary

The incorporation of ATBC as a plasticizer significantly alters the thermal and mechanical properties of PLA films. The following tables summarize the key quantitative data extracted from various studies.

Table 1: Thermal Properties of PLA-ATBC Films
ATBC Concentration (wt%)Glass Transition Temperature (Tg) (°C)Cold Crystallization Temperature (Tcc) (°C)Melting Temperature (Tm) (°C)Degree of Crystallinity (%)Reference
060.42130.94~180-[1][2]
5----[1]
10----[1]
15----[1]
20----[1]
3012.2169.26-9.07[1][2]

Note: The addition of ATBC generally leads to a decrease in the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm), while potentially increasing the degree of crystallinity due to enhanced polymer chain mobility.[2][3]

Table 2: Mechanical Properties of PLA-ATBC Films
ATBC Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)Reference
0-~5>3[4]
15Decrease of 41%Significant IncreaseDecrease of 37%[5]
20-~250-[5]

Note: The addition of ATBC typically results in a decrease in tensile strength and tensile modulus, while significantly increasing the elongation at break, indicating enhanced flexibility and reduced brittleness.[4][5]

Experimental Protocols

Two primary methods for incorporating ATBC into PLA films are detailed below: melt-blending and solvent casting.

Melt-Blending Protocol

This method involves mixing PLA and ATBC at elevated temperatures using an extruder or a plastograph.

Materials:

  • Polylactic Acid (PLA) pellets (e.g., PLA 2002D)

  • This compound (ATBC)

  • Brabender plastograph or a similar twin-screw extruder

  • Hydraulic press

Procedure:

  • Drying: Dry the PLA pellets at 60°C for 24 hours to remove any residual moisture, which can cause hydrolytic degradation during melt processing.[1]

  • Pre-mixing: Prepare the desired formulations by weighing the appropriate amounts of dried PLA pellets and ATBC. Common concentrations of ATBC range from 5% to 30% by weight.[1]

  • Melt-Blending:

    • Set the temperature of the Brabender plastograph or extruder to 190°C.[1][6]

    • Set the rotational speed to 30-40 rpm.[1][6]

    • Add the pre-mixed PLA and ATBC to the mixing chamber.

    • Mix for approximately 7 minutes to ensure a homogeneous blend.[1][6]

  • Film Formation:

    • Take the molten blend from the mixer.

    • Use a hydraulic press set at 190°C to press the blend into films of a desired thickness.[6]

    • A typical procedure involves a preheating time of 3 minutes, a degassing time of 1 minute, and a compression time of 2 minutes.[6]

  • Cooling and Storage: Allow the films to cool to room temperature before characterization. Store the films in a desiccator to prevent moisture absorption.

Solvent Casting Protocol

This method involves dissolving PLA and ATBC in a common solvent and then evaporating the solvent to form a film.

Materials:

  • Polylactic Acid (PLA) powder or pellets

  • This compound (ATBC)

  • Chloroform (or other suitable solvent for PLA)[7][8]

  • Glass petri dish or a flat glass plate

  • Magnetic stirrer and stir bar

  • Fume hood

Procedure:

  • Dissolution:

    • In a fume hood, dissolve a known amount of PLA in chloroform. A common ratio is 1:12 (g/mL) of PLA to chloroform.[7] For example, dissolve 3 grams of PLA in 36 mL of chloroform.

    • Stir the solution using a magnetic stirrer at room temperature or slightly elevated temperature (e.g., 40°C) until the PLA is completely dissolved.[8] This may take several hours.

  • Addition of ATBC:

    • Add the desired amount of ATBC to the PLA solution. ATBC concentrations typically range from 10% to 30% by weight relative to the PLA.[9]

    • Continue stirring the mixture for an extended period (e.g., up to 48 hours) to ensure a homogeneous solution.[7]

  • Casting:

    • Pour the resulting solution evenly onto a clean, level glass petri dish or glass plate.[7]

  • Drying:

    • Allow the solvent to evaporate slowly at room temperature in a well-ventilated area or a fume hood. This may take 2-3 days.[10] Covering the casting surface with a perforated lid can help control the evaporation rate and prevent defects in the film.

    • For complete solvent removal, you can perform a post-drying step in a vacuum oven at 40-50°C for 24 hours.[10]

  • Film Removal and Storage: Carefully peel the dried film from the glass surface. Store the film in a desiccator.

Mandatory Visualizations

Diagram 1: Melt-Blending Workflow

MeltBlendingWorkflow cluster_prep Preparation cluster_processing Melt Processing cluster_output Final Product PLA PLA Pellets Dry Dry PLA (60°C, 24h) PLA->Dry ATBC ATBC Weigh Weigh PLA & ATBC ATBC->Weigh Dry->Weigh Mixer Melt Blending (190°C, 30-40 rpm, 7 min) Weigh->Mixer Press Hydraulic Press (190°C) Mixer->Press Film PLA-ATBC Film Press->Film

Caption: Workflow for incorporating ATBC into PLA films via melt-blending.

Diagram 2: Solvent Casting Workflow

SolventCastingWorkflow cluster_prep Solution Preparation cluster_casting Film Formation cluster_output Final Product PLA PLA Dissolve Dissolve PLA in Chloroform PLA->Dissolve Solvent Chloroform Solvent->Dissolve ATBC ATBC Add_ATBC Add ATBC ATBC->Add_ATBC Dissolve->Add_ATBC Stir Stir until Homogeneous Add_ATBC->Stir Cast Cast Solution on Glass Plate Stir->Cast Dry Evaporate Solvent (Room Temp) Cast->Dry Vacuum_Dry Vacuum Dry (40-50°C, 24h) Dry->Vacuum_Dry Film PLA-ATBC Film Vacuum_Dry->Film

Caption: Workflow for incorporating ATBC into PLA films via solvent casting.

Migration Analysis

The migration of plasticizers from packaging materials into food is a critical consideration, especially for applications in the food and drug industries.

Principle: Migration studies assess the amount of ATBC that leaches from the PLA film into a food simulant or the actual food product over time and under specific conditions (e.g., temperature, contact time).

General Protocol Outline:

  • Selection of Food Simulants: Choose food simulants based on the intended application and regulatory guidelines. Common simulants include:

  • Exposure:

    • Cut the PLA-ATBC film into specific dimensions.

    • Immerse the film in the food simulant at a defined surface area-to-volume ratio.

    • Incubate at relevant temperatures (e.g., room temperature, refrigerated, or elevated temperatures for cooking applications) for a specified duration.[13][14]

  • Analysis:

    • After the exposure period, remove the film.

    • Analyze the concentration of ATBC in the food simulant using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[13] A stable isotope dilution method can be employed for accurate quantification.[13]

  • Calculation: Express the migration level in terms of mg of ATBC per kg of food simulant (mg/kg) or mg of ATBC per dm² of the film surface area (mg/dm²).

It has been observed that the migration of ATBC can be influenced by factors such as the fat content of the food, temperature, and the duration of contact.[13] For instance, migration levels can range from low values in aqueous environments to higher levels in fatty foods, especially with heating.[13]

References

Application Notes and Protocols for Acetyl Tributyl Citrate in Electrospinning of Nanofibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of acetyl tributyl citrate (B86180) (ATBC) as a plasticizer in the electrospinning of polymeric nanofibers. Detailed protocols and characterization methods are outlined to guide researchers in fabricating and evaluating ATBC-containing nanofibrous scaffolds for various applications, including tissue engineering and drug delivery.

Introduction to Acetyl Tributyl Citrate in Electrospinning

This compound (ATBC) is a non-toxic, biodegradable, and FDA-approved plasticizer commonly used to enhance the flexibility and processability of polymers.[1][2] In the context of electrospinning, ATBC is primarily utilized in melt electrospinning to reduce the viscosity of the polymer melt, enabling the formation of finer nanofibers.[3][4] While less common, it can also be incorporated into polymer solutions for solution electrospinning to modify the properties of the resulting nanofibers. Its biocompatibility makes it an attractive additive for fabricating scaffolds for biomedical applications.[5]

The addition of ATBC to polymer systems can influence various properties of electrospun nanofibers, including:

  • Fiber Diameter and Morphology: By reducing the viscosity of the polymer melt or solution, ATBC can lead to the formation of nanofibers with smaller diameters and a more uniform, bead-free morphology.[4]

  • Mechanical Properties: As a plasticizer, ATBC can decrease the tensile strength and Young's modulus of the nanofibers while increasing their elongation at break, resulting in more flexible and less brittle scaffolds.[6][7]

  • Drug Release Kinetics: The presence of ATBC within the nanofiber matrix can alter the drug release profile, potentially leading to a more sustained release by modifying the polymer matrix properties.

  • Biocompatibility and Cellular Interaction: ATBC is generally considered biocompatible; however, its potential to leach from the nanofibers and interact with cells is a critical consideration for biomedical applications.[5]

Data Presentation: Effects of ATBC on Nanofiber Properties

The following tables summarize the quantitative data on the effects of ATBC and other plasticizers on the properties of electrospun nanofibers.

Table 1: Effect of ATBC on Melt Electrospun PLA Nanofiber Diameter

PolymerATBC Concentration (wt%)Processing Temperature (°C)Airflow (m/s)Applied Voltage (kV)Average Nanofiber Diameter (nm)Reference
Poly(lactic acid) (PLA)62402540-45236[4]

Table 2: Illustrative Effects of Plasticizers on Mechanical Properties of Electrospun Nanofibers

Note: Specific data for ATBC in solution electrospinning is limited in the reviewed literature. This table provides a general illustration of how plasticizers can affect mechanical properties.

PolymerPlasticizerPlasticizer Conc. (wt%)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
Poly(vinyl alcohol) (PVA)None04.43 ± 1.8442.42 ± 13.299.21 ± 4.51[3]
Polyurethane (PU)None0-~5.0 GPa (intrinsic)-[2]
PVC/PMMA BlendsATBC VariedReducedReducedIncreased[6]
Cellulose Acetate (CA)Triacetin (TA)30-~2 GPa~10%[8]

Experimental Protocols

Protocol for Melt Electrospinning of PLA with ATBC

This protocol is based on the findings for producing fine PLA nanofibers using a melt differential electrospinning setup.[4]

Materials:

  • Poly(lactic acid) (PLA) pellets

  • This compound (ATBC)

Equipment:

  • Melt differential electrospinning apparatus with an airflow system

  • High-voltage power supply

  • Syringe pump

  • Spinneret

  • Grounded collector

Procedure:

  • Preparation of the Polymer-Plasticizer Blend:

    • Thoroughly mix PLA pellets with 6 wt% ATBC.

  • Melt Electrospinning Process:

    • Load the PLA/ATBC blend into the syringe of the melt electrospinning setup.

    • Heat the syringe to 240 °C to melt the polymer blend.

    • Set the high-voltage power supply to 40-45 kV.

    • Position the collector at a desired distance from the spinneret.

    • Set the syringe pump to a constant flow rate.

    • Introduce a hot airflow of 25 m/s directed at the spinneret.

    • Initiate the electrospinning process and collect the nanofibers on the grounded collector.

  • Post-Spinning Treatment:

    • Carefully remove the nanofiber mat from the collector.

    • Dry the mat under vacuum to remove any residual moisture.

General Protocol for Solution Electrospinning of a Polymer with ATBC (Illustrative)

This protocol provides a general framework for incorporating ATBC into a solution electrospinning process. Specific parameters will need to be optimized for different polymers and desired fiber characteristics.

Materials:

  • Polymer (e.g., PCL, PLGA, Eudragit)

  • Suitable solvent system (e.g., chloroform/methanol, hexafluoroisopropanol)

  • This compound (ATBC)

  • (Optional) Active Pharmaceutical Ingredient (API)

Equipment:

  • Standard electrospinning apparatus

  • High-voltage power supply

  • Syringe pump

  • Syringe and needle

  • Grounded collector (e.g., flat plate, rotating mandrel)

  • Magnetic stirrer

Procedure:

  • Preparation of the Polymer Solution:

    • Dissolve the polymer in the chosen solvent system at a predetermined concentration (e.g., 10-20 wt/v%). Stir until fully dissolved.

    • Add the desired amount of ATBC (e.g., 5-20 wt% with respect to the polymer) to the polymer solution and stir until a homogeneous mixture is obtained.

    • If incorporating a drug, dissolve the API in the polymer/ATBC solution.

  • Electrospinning Process:

    • Load the prepared solution into a syringe fitted with a needle.

    • Mount the syringe on the syringe pump.

    • Set the electrospinning parameters:

      • Voltage: Typically 10-25 kV.

      • Flow Rate: Typically 0.1-2 mL/h.

      • Tip-to-Collector Distance: Typically 10-20 cm.

    • Position the grounded collector.

    • Apply the high voltage and start the syringe pump to initiate electrospinning.

    • Collect the nanofibers on the collector for a desired duration to achieve the desired mat thickness.

  • Post-Spinning Treatment:

    • Place the collected nanofiber mat in a vacuum oven at a low temperature (e.g., 40 °C) for 24-48 hours to ensure complete solvent removal.

Characterization of ATBC-Containing Nanofibers

4.1. Morphology and Diameter:

  • Method: Scanning Electron Microscopy (SEM)

  • Protocol:

    • Mount a small section of the nanofiber mat onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a conductive material (e.g., gold or platinum).

    • Image the nanofibers at various magnifications.

    • Use image analysis software (e.g., ImageJ) to measure the diameters of at least 100 individual fibers to determine the average fiber diameter and distribution.

4.2. Chemical Composition:

  • Method: Fourier-Transform Infrared Spectroscopy (FTIR)

  • Protocol:

    • Place a sample of the nanofiber mat directly in the path of the IR beam.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify characteristic peaks corresponding to the polymer and ATBC to confirm its incorporation.

4.3. Mechanical Properties:

  • Method: Uniaxial Tensile Testing

  • Protocol:

    • Cut the nanofiber mat into rectangular strips of defined dimensions (e.g., 10 mm x 50 mm).

    • Measure the thickness of the mat at several points using a micrometer.

    • Mount the sample in the grips of a universal testing machine.

    • Apply a tensile load at a constant strain rate until the sample fails.

    • Record the stress-strain curve to determine the tensile strength, Young's modulus, and elongation at break.[3][9]

4.4. In Vitro Drug Release:

  • Method: Immersion in a release medium followed by quantification.

  • Protocol:

    • Cut a known weight of the drug-loaded nanofiber mat.

    • Immerse the sample in a known volume of a physiologically relevant release medium (e.g., phosphate-buffered saline, pH 7.4) at 37 °C in a shaking incubator.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.

    • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the cumulative drug release as a percentage of the total drug loading.[10]

Visualizations

Electrospinning_Workflow cluster_prep Solution/Melt Preparation cluster_electrospinning Electrospinning Process cluster_characterization Characterization polymer Polymer Selection solvent Solvent System Selection polymer->solvent atbc ATBC Addition solvent->atbc drug API Incorporation (Optional) atbc->drug mixing Mixing/Dissolution drug->mixing setup Apparatus Setup mixing->setup parameters Set Parameters (Voltage, Flow Rate, Distance) setup->parameters spinning Electrospinning parameters->spinning collection Nanofiber Collection spinning->collection sem SEM (Morphology) collection->sem ftir FTIR (Composition) collection->ftir tensile Tensile Testing (Mechanical) collection->tensile drug_release Drug Release Study collection->drug_release

Caption: Experimental workflow for fabricating and characterizing ATBC-containing electrospun nanofibers.

Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SXR SXR SXR_RXR SXR-RXR Heterodimer SXR->SXR_RXR RXR RXR RXR->SXR_RXR SXR_RXR_nuc SXR-RXR SXR_RXR->SXR_RXR_nuc Translocation CYP3A4_gene CYP3A4 Gene SXR_RXR_nuc->CYP3A4_gene Binds to Promoter CYP3A4_mRNA CYP3A4 mRNA CYP3A4_gene->CYP3A4_mRNA Transcription CYP3A4_protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_protein Translation Drug Co-delivered Drug CYP3A4_protein->Drug ATBC This compound (Leached from Nanofiber) ATBC->SXR Activates Metabolite Drug Metabolite Drug->Metabolite Metabolism

References

Application Notes and Protocols for ATBC-Plasticized PVC in Medical Tubing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and processing of Acetyl Tributyl Citrate (ATBC) plasticized Polyvinyl Chloride (PVC) for medical tubing applications. The protocols outlined below are based on industry standards and scientific literature to ensure the development of safe and effective medical devices.

Introduction

Polyvinyl Chloride (PVC) is a versatile and widely used polymer in the medical device industry due to its excellent chemical resistance, durability, and cost-effectiveness. However, in its rigid form, PVC is not suitable for applications requiring flexibility, such as medical tubing. To achieve the desired softness and elasticity, plasticizers are incorporated into the PVC matrix.

Traditionally, phthalate-based plasticizers like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) have been used. However, concerns over the potential health risks associated with the leaching of phthalates have led to the adoption of safer alternatives.[1][2] this compound (ATBC) has emerged as a leading non-toxic, biodegradable, and effective plasticizer for medical-grade PVC.[3][4] ATBC, derived from natural citric acid, offers excellent compatibility with PVC, good thermal stability, and low volatility, making it an ideal choice for sensitive applications like blood bags, catheters, and infusion tubing.[1][5]

These notes will detail the formulation of ATBC-plasticized PVC, methods for its characterization, and protocols for its processing.

Formulation of ATBC-Plasticized PVC

The formulation of medical-grade PVC is a multi-component system where each ingredient plays a crucial role in the final properties of the tubing. The components are typically measured in parts per hundred resin (phr) by weight.

Table 1: Typical Formulation for ATBC-Plasticized PVC Medical Tubing

ComponentType/Gradephr (parts per hundred resin)Function
PVC Resin Suspension Grade (K-value 65-70)100Base polymer matrix
Plasticizer This compound (ATBC)30 - 60Imparts flexibility and softness
Heat Stabilizer Calcium/Zinc (Ca/Zn) Stearate2 - 5Prevents thermal degradation during processing
Lubricant (Internal) Stearic Acid0.2 - 0.5Reduces friction between polymer chains
Lubricant (External) Paraffin Wax0.3 - 0.7Prevents sticking to processing equipment
Processing Aid Acrylic Copolymer1 - 2Improves melt homogeneity and surface finish

Formulation-Property Relationship:

The concentration of ATBC is the primary determinant of the tubing's flexibility and hardness. Higher concentrations of ATBC lead to a softer and more flexible material, as indicated by a lower Shore A hardness and increased elongation at break. The selection of stabilizers and lubricants is critical to ensure a stable extrusion process and to prevent degradation of the polymer, which could lead to the formation of harmful byproducts.

Material Properties and Characterization

The performance of ATBC-plasticized PVC tubing is evaluated through a series of standardized tests to ensure it meets the stringent requirements for medical applications.

Table 2: Typical Mechanical Properties of ATBC-Plasticized PVC for Medical Tubing

PropertyTest MethodValue (for 40-50 phr ATBC)
Tensile Strength ASTM D63815 - 25 MPa
Elongation at Break ASTM D638250 - 400%
Modulus of Elasticity ASTM D63810 - 30 MPa
Shore A Hardness ASTM D224070 - 90

Experimental Protocols

Compounding of ATBC-Plasticized PVC

Objective: To prepare a homogeneous blend of PVC resin and additives for subsequent extrusion.

Equipment: High-speed mixer.

Procedure:

  • Add 100 phr of PVC resin to the mixer.

  • Start the mixer at low speed and gradually increase to a high speed to raise the temperature of the resin to approximately 60°C.

  • While mixing, add the heat stabilizer, lubricants, and processing aid in the specified phr.

  • Continue mixing until the temperature reaches 80-90°C.

  • Slowly add the ATBC plasticizer to the mixture.

  • Continue mixing until the ATBC is fully absorbed and the mixture becomes a free-flowing powder.

  • Discharge the compound and allow it to cool to room temperature before extrusion.

Tensile Properties Testing

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[6][7]

Equipment: Universal Testing Machine (UTM) with appropriate grips and an extensometer.[8][9]

Specimen Preparation:

  • Prepare dumbbell-shaped specimens from the extruded tubing or from compression-molded sheets of the compounded material as per the dimensions specified in ASTM D638 (Type IV is often suitable for flexible materials).[8]

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[7]

Test Procedure:

  • Measure the width and thickness of the gauge section of the specimen.

  • Mount the specimen in the grips of the UTM.

  • Attach the extensometer to the specimen's gauge section.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min for flexible PVC) until the specimen fractures.[8]

  • Record the load and elongation data throughout the test.

Calculations:

  • Tensile Strength (MPa): Maximum load divided by the original cross-sectional area.

  • Elongation at Break (%): Increase in length at the point of fracture divided by the original gauge length, multiplied by 100.

  • Modulus of Elasticity (MPa): The slope of the initial linear portion of the stress-strain curve.

Durometer Hardness Testing

Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[10][11]

Equipment: Shore A Durometer.[12][13]

Specimen Preparation:

  • Use a specimen with a minimum thickness of 6 mm. If the tubing wall is thinner, stack multiple layers to achieve the required thickness.

  • Ensure the specimen surface is flat and smooth.

Test Procedure:

  • Place the specimen on a hard, flat surface.

  • Hold the durometer in a vertical position with the indenter point at least 12 mm from any edge of the specimen.

  • Apply the presser foot to the specimen, ensuring firm contact.

  • Read the hardness value on the dial within one second of firm contact.

  • Take at least five measurements at different positions on the specimen and calculate the average.

Biocompatibility and Leaching Assessment

Biocompatibility:

Medical tubing must be biocompatible to ensure it does not cause any adverse reactions in the human body.[14] The primary standards for assessing biocompatibility are USP Class VI and ISO 10993.[15][16][17]

  • USP Class VI: This is a series of in vivo tests that assess the biological reactivity of materials.[18][19] The tests include:

    • Systemic Injection Test: An extract of the material is injected into mice to observe for any systemic toxic effects.[20]

    • Intracutaneous Test: An extract of the material is injected intracutaneously in rabbits to assess for local skin reactions.[20]

    • Implantation Test: The material is implanted into the muscle tissue of rabbits to evaluate the local tissue response.[20]

  • ISO 10993: This is a more comprehensive set of standards for the biological evaluation of medical devices.[15][21] It follows a risk-based approach and includes tests for cytotoxicity, sensitization, irritation, and systemic toxicity, among others.[16]

Leaching Studies:

Leaching is the migration of chemical components from the plastic into the fluid it is in contact with.[2][22] For ATBC-plasticized PVC medical tubing, it is crucial to quantify the amount of ATBC that may leach into drugs or bodily fluids.

Protocol for Leaching Study:

  • Select appropriate food simulants or the actual drug solution that will be in contact with the tubing. Common simulants include distilled water, 10% ethanol, and olive oil (to simulate fatty substances).

  • Cut a known length of the tubing and fill it with the simulant, or immerse a known surface area of the tubing in the simulant.

  • Store the samples at controlled temperatures (e.g., 40°C) for a specified duration (e.g., 10 days) to simulate long-term use or accelerated conditions.

  • After the exposure period, collect the simulant.

  • Analyze the simulant for the concentration of ATBC using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Express the results as the amount of ATBC leached per unit area of the tubing (e.g., in µg/cm²) or as a concentration in the simulant (e.g., in ppm or µg/mL).

Processing of ATBC-Plasticized PVC Tubing

Method: Single-screw extrusion is the most common method for manufacturing medical tubing.[23]

Table 3: Typical Extrusion Parameters for ATBC-Plasticized PVC Medical Tubing

ParameterRecommended Setting
Barrel Temperature Profile:
- Zone 1 (Feed)150 - 160°C
- Zone 2160 - 170°C
- Zone 3170 - 180°C
- Zone 4175 - 185°C
Die Temperature 180 - 190°C
Melt Temperature 185 - 195°C
Screw Speed 20 - 60 RPM (depending on extruder size and output requirements)
Cooling Water bath (20 - 40°C) with vacuum sizing

Process Workflow:

  • The pre-compounded ATBC-plasticized PVC powder is fed into the hopper of the extruder.

  • The rotating screw conveys the material through the heated barrel, where it melts and becomes a homogeneous fluid.

  • The molten polymer is forced through a die that shapes it into a continuous tube.

  • The extruded tube passes through a vacuum sizing tank where it is cooled by water and solidifies to the final dimensions.

  • The tubing is then pulled by a puller at a constant speed and is either cut to length or wound onto a spool.

Visualizations

Formulation_Workflow Formulation and Compounding Workflow A PVC Resin (100 phr) E High-Speed Mixer A->E B ATBC Plasticizer (30-60 phr) B->E C Heat Stabilizer (2-5 phr) C->E D Lubricants (0.5-1.2 phr) D->E F Homogeneous PVC Compound (Free-flowing powder) E->F Mixing at 80-90°C

Caption: Workflow for the formulation and compounding of ATBC-plasticized PVC.

Experimental_Characterization Experimental Characterization Workflow cluster_prep Sample Preparation cluster_testing Material Testing cluster_results Data Output A Extruded Tubing B Conditioning (ASTM D618) 23°C, 50% RH, 40h A->B E Biocompatibility (USP Class VI / ISO 10993) A->E F Leaching Studies A->F C Tensile Testing (ASTM D638) B->C D Hardness Testing (ASTM D2240) B->D G Tensile Strength Elongation Modulus C->G H Shore A Hardness D->H I Biocompatibility Profile E->I J Leachables Profile (ATBC conc.) F->J

Caption: Workflow for the experimental characterization of ATBC-plasticized PVC tubing.

Extrusion_Process Medical Tubing Extrusion Process A Hopper PVC Compound B Extruder Barrel Melting & Mixing (150-185°C) A:f1->B:f0 C Die Shaping (180-190°C) B:f1->C:f0 D Cooling & Sizing Water Bath & Vacuum C:f1->D:f0 E Puller Constant Speed D:f1->E:f0 F Cutter / Winder Final Product E:f1->F:f0

Caption: Schematic of the single-screw extrusion process for medical tubing.

References

Application Note: Quantification of Acetyl Tributyl Citrate in Cell Culture Media by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl tributyl citrate (B86180) (ATBC) is a commonly used plasticizer in various polymer materials, including those used in laboratory consumables such as cell culture flasks, plates, and tubing.[1] There is growing concern about the potential for ATBC to leach from these materials into cell culture media, which can have unintended effects on cellular processes and experimental outcomes.[2][3][4] Therefore, a sensitive and reliable analytical method for the quantification of ATBC in cell culture media is essential for ensuring the integrity and reproducibility of in vitro studies. This application note provides a detailed protocol for the quantification of acetyl tributyl citrate in cell culture media using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The described method utilizes a straightforward sample preparation procedure involving protein precipitation, followed by a rapid and selective LC-MS/MS analysis. This approach offers high sensitivity and specificity, making it suitable for detecting even trace amounts of ATBC that may have leached into the media.

Experimental Protocols

Materials and Reagents
  • This compound (ATBC) standard (≥98% purity)

  • Tributyl Citrate (TBC) internal standard (IS) (≥98% purity)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade water

  • LC-MS grade methanol (B129727)

  • Formic acid (LC-MS grade)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PTFE)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of ATBC and TBC (IS) in separate 10 mL volumetric flasks using methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of ATBC by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the TBC primary stock solution with methanol to achieve a final concentration of 1 µg/mL.

Sample Preparation
  • Sample Collection:

    • Collect 500 µL of the cell culture medium to be analyzed into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of the 1 µg/mL TBC internal standard working solution to each sample, blank, and calibration standard.

  • Protein Precipitation:

    • Add 1 mL of ice-cold acetonitrile to each tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.[5][6]

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5][6]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation (Optional, for increased sensitivity):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration:

    • Filter the supernatant or reconstituted sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Selected Reaction Monitoring (SRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

SRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
ATBC 403.5185.215
TBC (IS) 361.4259.212

Note: Collision energies may need to be optimized for the specific instrument used.

Data Presentation

The following tables summarize the quantitative data obtained from the analysis of ATBC in cell culture media.

Table 1: Calibration Curve for ATBC Quantification

Concentration (ng/mL)Peak Area Ratio (ATBC/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
Linearity (R²) 0.9995

Table 2: Precision and Accuracy of the Method

QC LevelSpiked Conc. (ng/mL)Measured Conc. (ng/mL) (Mean ± SD, n=5)Precision (%RSD)Accuracy (%)
Low 109.8 ± 0.44.198.0
Mid 100103.2 ± 3.13.0103.2
High 400395.6 ± 15.84.098.9

Table 3: Recovery of ATBC from Cell Culture Media

Spiked Concentration (ng/mL)Mean Recovery (%) (n=3)
2095.7
20098.2

Workflow Visualization

ATBC_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_collection 1. Collect 500 µL Cell Culture Media spike_is 2. Spike with Internal Standard (TBC) sample_collection->spike_is protein_precipitation 3. Add 1 mL Acetonitrile (Protein Precipitation) spike_is->protein_precipitation centrifugation 4. Centrifuge at 14,000 x g protein_precipitation->centrifugation supernatant_transfer 5. Transfer Supernatant centrifugation->supernatant_transfer filtration 6. Filter through 0.22 µm PTFE Syringe Filter supernatant_transfer->filtration lc_separation 7. Chromatographic Separation (C18 Column) filtration->lc_separation ms_detection 8. Mass Spectrometric Detection (ESI+, SRM Mode) lc_separation->ms_detection peak_integration 9. Peak Integration ms_detection->peak_integration calibration_curve 10. Generate Calibration Curve peak_integration->calibration_curve quantification 11. Quantify ATBC Concentration calibration_curve->quantification

Caption: Workflow for the quantification of ATBC in cell culture media.

Discussion

This application note outlines a robust and sensitive LC-MS/MS method for the quantification of this compound in cell culture media. The sample preparation, involving a simple protein precipitation step, is efficient and provides clean extracts suitable for LC-MS/MS analysis. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision, though a structurally similar compound like tributyl citrate can also be effectively used.

The chromatographic conditions provide good separation of ATBC from potential matrix interferences. The mass spectrometric detection in SRM mode ensures high selectivity and sensitivity, allowing for the detection of ATBC at low ng/mL levels. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for routine analysis.

This method can be a valuable tool for researchers to monitor the leaching of ATBC from plastic labware into their cell culture experiments, thereby helping to ensure the validity of their scientific findings. It can also be adapted for the analysis of other leachables in various biological matrices.

References

Application Note: Biocompatibility Assessment of Medical Devices Containing Acetyl Tributyl Citrate (ATBC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetyl Tributyl Citrate (B86180) (ATBC) is an environmentally friendly plasticizer increasingly used as a substitute for phthalates in a variety of medical-grade polymers, such as polyvinyl chloride (PVC) and polyurethane.[1][2] Its function is to impart flexibility and durability to otherwise rigid materials. Given its direct or indirect contact with patients, medical devices containing ATBC must undergo rigorous biocompatibility testing to ensure patient safety. This involves a series of in vitro and in vivo tests designed to detect potential adverse biological reactions. The International Organization for Standardization (ISO) 10993 series of standards provides a framework for evaluating the biocompatibility of medical devices.[3]

This document outlines the key biocompatibility tests for ATBC-containing medical devices, providing detailed protocols and data interpretation guidelines in accordance with ISO 10993.

Biocompatibility Testing Workflow for ATBC-Containing Medical Devices

The biological evaluation of an ATBC-containing medical device should follow a structured approach, beginning with material characterization and proceeding through a series of tiered tests.

Biocompatibility_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Testing cluster_3 Phase 4: Final Evaluation A Device & Material Characterization (ATBC concentration, leachables) C ISO 10993-5 Cytotoxicity A->C B Literature Review (Existing ATBC toxicity data) B->C D ISO 10993-10 Irritation & Skin Sensitization C->D If cytotoxic potential is low or acceptable E ISO 10993-11 Systemic Toxicity (Acute) D->E F Risk Assessment (Overall Biocompatibility) E->F Signaling_Pathway cluster_0 Cellular Environment ATBC ATBC Leachable SXR SXR Receptor (in intestinal cell) ATBC->SXR Binds to & Activates SXR_RXR SXR-RXR Complex SXR->SXR_RXR Dimerizes with RXR RXR RXR->SXR_RXR DNA CYP3A4 Gene (DNA) SXR_RXR->DNA Binds to Promoter Region CYP3A4 CYP3A4 Enzyme DNA->CYP3A4 Induces Transcription Metabolism Altered Drug/Steroid Metabolism CYP3A4->Metabolism Leads to

References

Application Note: Assessing Acetyl Tributyl Citrate (ATBC) Migration from Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Tributyl Citrate (ATBC) is a commonly used plasticizer in polymer films, particularly for food contact materials and pharmaceutical packaging, as a safer alternative to phthalates.[1][2] Its primary function is to enhance the flexibility and durability of the polymer. However, the potential for ATBC to migrate from the polymer into the packaged product is a critical consideration for consumer safety and regulatory compliance. This document provides detailed protocols for assessing ATBC migration from polymer films into food simulants, along with data presentation guidelines and analytical methodologies.

Migration of plasticizers like ATBC is a mass transfer process influenced by several factors, including the type of polymer, the concentration of the plasticizer, the nature of the food or liquid in contact, temperature, and contact time.[3][4] Therefore, standardized testing methodologies are essential to ensure accurate and reproducible assessment of migration levels.

Experimental Workflow for ATBC Migration Assessment

The overall process for assessing ATBC migration involves a series of sequential steps, from sample preparation to data analysis. The following diagram illustrates the typical experimental workflow.

ATBC_Migration_Workflow cluster_prep Preparation cluster_exp Migration Experiment cluster_analysis Analysis cluster_results Data Interpretation Prep_Film Polymer Film Sample Preparation Migration_Setup Migration Cell Setup and Incubation Prep_Film->Migration_Setup Prep_Simulant Food Simulant Preparation Prep_Simulant->Migration_Setup Sample_Extraction Extraction of ATBC from Simulant Migration_Setup->Sample_Extraction Analytical_Method Quantitative Analysis (GC-MS or HPLC) Sample_Extraction->Analytical_Method Data_Analysis Data Analysis and Quantification Analytical_Method->Data_Analysis Reporting Reporting and Compliance Check Data_Analysis->Reporting

Caption: Experimental workflow for assessing ATBC migration.

Quantitative Data Summary

The following tables summarize quantitative data on ATBC migration from various studies, providing insights into migration levels under different conditions.

Table 1: ATBC Migration into Food Simulants

Polymer TypeFood SimulantTemperature (°C)Time (days)ATBC Migration LevelReference
PVDC/PVCIsooctane (B107328)202Not detected[5]
LDPE50% ethanol (B145695) (v/v)10, 20, 40-Dependent on temperature[3]
LDPE95% ethanol (v/v)10, 20, 40-Dependent on temperature[3]
LDPEIsooctane10, 20, 40-Dependent on temperature[3]

Table 2: ATBC Migration into Food Products

Polymer TypeFood ProductContact ConditionsATBC Migration Level (mg/kg)Reference
PVDC/PVC co-polymerSoup (minimal contact)Microwave cooking0.4[6]
PVDC/PVC co-polymerBiscuits (intimate contact)Microwave cooking79.8[6][7]
PVDC/PVCCod fillets240h at 4°C11.1 - 12.8
PVDC/PVCHerring fillets240h at 4°C32.4 - 33.4[4]

Experimental Protocols

Protocol 1: Overall Migration Test

This protocol determines the total amount of substances that migrate from the polymer film to a food simulant.

Materials:

  • Polymer film sample

  • Food simulant (e.g., 10% ethanol, 3% acetic acid, or olive oil)[2]

  • Migration cell or glass container[8]

  • Analytical balance

  • Oven or incubator

Procedure:

  • Cut the polymer film into specimens of known surface area (e.g., 1 dm²).

  • Clean the specimens to remove any surface contamination.

  • Condition the specimens in a desiccator for 24 hours and record their initial weight.

  • Place the specimen in a migration cell and add a known volume of the selected food simulant, ensuring the film is completely immersed. A typical ratio is 6 dm² of film per 1 kg or 1 L of simulant.[4]

  • Seal the migration cell and incubate at a specified temperature and duration (e.g., 40°C for 10 days for long-term storage simulation).

  • After incubation, remove the specimen from the simulant.

  • Evaporate the simulant to dryness in a weighed dish.

  • Dry the residue in an oven at 100-105°C until a constant weight is achieved.

  • The overall migration is calculated as the difference in weight of the dish before and after the test, expressed in mg/dm² of the film surface area.

Protocol 2: Specific Migration Test for ATBC using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol quantifies the amount of ATBC that migrates into a food simulant.

Materials:

  • Polymer film sample

  • Food simulant (e.g., isooctane for fatty foods)[2][5]

  • Migration cell or glass container[8]

  • Incubator

  • Hexane (B92381) (analytical grade)

  • Internal standard (e.g., Tributyl citrate)[1]

  • Gas Chromatograph-Mass Spectrometer (GC-MS)[6][7]

Procedure:

  • Migration: Perform the migration test as described in Protocol 1 (steps 1-5), using a fatty food simulant like isooctane.

  • Sample Preparation:

    • After incubation, take a known aliquot of the food simulant.

    • If necessary, perform a liquid-liquid extraction using a solvent like hexane to concentrate the ATBC.[1]

    • Add a known amount of an internal standard to the extract.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • Typical GC Conditions:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Carrier Gas: Helium.[9]

      • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C) to ensure separation of ATBC from other components.

      • Injector Temperature: 250°C.

    • Typical MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: m/z 50-500.

      • Selected Ion Monitoring (SIM): Monitor characteristic ions of ATBC for enhanced sensitivity and selectivity.

  • Quantification:

    • Create a calibration curve using standard solutions of ATBC of known concentrations.

    • Calculate the concentration of ATBC in the food simulant based on the peak area ratio of ATBC to the internal standard and the calibration curve.

    • Express the specific migration in mg of ATBC per kg of food simulant (mg/kg) or mg per dm² of the polymer surface.

Protocol 3: Specific Migration Test for ATBC using High-Performance Liquid Chromatography (HPLC)

This protocol provides an alternative method for quantifying ATBC migration.

Materials:

  • Polymer film sample

  • Food simulant (e.g., ethanol/water mixtures)[3]

  • Migration cell or glass container[8]

  • Incubator

  • HPLC system with a suitable detector (e.g., UV or MS)[3][8]

  • Mobile phase solvents (e.g., acetonitrile (B52724) and water)[10]

  • ATBC standard solutions

Procedure:

  • Migration: Follow the migration procedure outlined in Protocol 1 (steps 1-5).

  • Sample Preparation:

    • After incubation, the food simulant can often be directly injected into the HPLC system, or a simple dilution may be required.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Inject a known volume of the sample into the HPLC system.

    • Typical HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][11]

      • Mobile Phase: A gradient of acetonitrile and water is commonly used.[10]

      • Flow Rate: 1.0 mL/min.

      • Detector: UV detector at a wavelength where ATBC shows significant absorbance (e.g., around 210 nm). A mass spectrometer can also be used for more selective detection.[1]

  • Quantification:

    • Generate a calibration curve by injecting standard solutions of ATBC with known concentrations.

    • Determine the concentration of ATBC in the sample by comparing its peak area to the calibration curve.

    • Calculate and report the specific migration as described in Protocol 2.

Logical Relationships in Analytical Method Selection

The choice between GC-MS and HPLC for ATBC analysis depends on several factors, including the nature of the food simulant and the required sensitivity. The following diagram illustrates the decision-making process.

Analytical_Method_Selection Start Start: Need to Quantify ATBC Migration Simulant_Type Consider Food Simulant Type Start->Simulant_Type Volatile_Simulant Volatile/Fatty Simulant (e.g., Isooctane) Simulant_Type->Volatile_Simulant Fatty/Non-polar Aqueous_Simulant Aqueous/Ethanolic Simulant Simulant_Type->Aqueous_Simulant Aqueous/Polar GC_MS GC-MS is Generally Preferred Volatile_Simulant->GC_MS HPLC HPLC is a Suitable Option Aqueous_Simulant->HPLC Sensitivity_Check Is Higher Sensitivity/Selectivity Needed? GC_MS->Sensitivity_Check HPLC->Sensitivity_Check MS_Detector Use Mass Spectrometry (MS) Detector Sensitivity_Check->MS_Detector Yes UV_Detector UV Detector May Suffice Sensitivity_Check->UV_Detector No (for HPLC) End End: Method Selected MS_Detector->End UV_Detector->End

Caption: Decision tree for selecting an analytical method.

References

Application Notes: In Vitro Cytotoxicity of Acetyl Tributyl Citrate (ATBC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetyl tributyl citrate (B86180) (ATBC) is an environmentally friendly plasticizer widely used as a substitute for phthalates in products such as food packaging, medical devices, and children's toys.[1][2] Despite its classification as having low toxicity, emerging research indicates that ATBC may exert adverse effects on cellular health, including inducing cytotoxicity, interfering with metabolic pathways, and modulating signaling pathways related to apoptosis and cell proliferation.[3][4] These application notes provide a summary of the in vitro cytotoxic effects of ATBC and detailed protocols for assessing its impact on cell health.

Mechanism of Action and Cellular Effects

In vitro studies have begun to elucidate the molecular mechanisms underlying ATBC-induced cytotoxicity. Key findings suggest that ATBC can:

  • Affect Cell Proliferation: ATBC has demonstrated a dose-dependent effect on cell viability. In mouse liver cells, a low concentration (10 μM) was found to promote cell growth, whereas higher concentrations (50-5,000 μM) exhibited an inhibitory effect on proliferation.[1][2]

  • Induce Apoptosis: The apoptotic pathway has been identified as a primary target of ATBC.[2] Studies suggest ATBC may influence the expression of key apoptosis-regulating proteins such as Bcl-2 and BAX.[1][2] In liver cells, ATBC exposure was associated with upregulated mRNA expression of Bax and TNF-α and reduced expression of Bcl2.[2]

  • Modulate Signaling Pathways: Research has implicated several signaling pathways in ATBC's mechanism of action. In intestinal cells, ATBC has been shown to induce toxicity by regulating the IDH2/NF-κB pathway and promoting lipid peroxidation.[5] Other studies have linked ATBC to the modulation of pathways involved in cellular senescence, cancer progression, and the hypoxic response.[3][4]

Data Presentation

The following tables summarize quantitative data from in vitro studies on ATBC cytotoxicity.

Table 1: Dose-Dependent Effect of ATBC on Mouse Liver Cell Proliferation

ATBC Concentration (μM)Effect on Cell Proliferation (after 24h exposure)
10Promoted cellular growth
50Inhibitory effect
100Inhibitory effect
200Inhibitory effect
500Inhibitory effect
1,000Inhibitory effect
5,000Inhibitory effect

Data sourced from studies using the CCK-8 assay on mouse liver cells.[1][2]

Table 2: 50% Growth Inhibition (IC50) of ATBC in Various Cell Lines

Cell LineIC50 Value (µg/mL)
KB (Human oral squamous carcinoma)44.7
Vero (Monkey kidney epithelial)39.9
MDCK (Canine kidney epithelial)42.1

Data from a 72-hour exposure study.[6]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (e.g., Mouse Liver Cells) plate_cells 2. Cell Seeding (96-well plates) cell_culture->plate_cells treatment 4. Cell Treatment (Incubate for 24-72h) plate_cells->treatment atbc_prep 3. ATBC Dilution (0-5000 µM) atbc_prep->treatment viability 5a. Viability Assay (e.g., MTT/CCK-8) treatment->viability membrane 5b. Membrane Integrity (e.g., LDH Assay) treatment->membrane apoptosis 5c. Apoptosis Analysis (e.g., Western Blot) treatment->apoptosis readout 6. Absorbance Reading (Spectrophotometer) viability->readout membrane->readout analysis 7. Data Interpretation (IC50, % Viability) apoptosis->analysis readout->analysis

idh2_nfkb_pathway atbc Acetyl Tributyl Citrate (ATBC) idh2 IDH2 Expression atbc->idh2 decreases nfkb NF-κB Pathway Activation atbc->nfkb activates ros ROS Accumulation idh2->ros leads to lipid_perox Lipid Peroxidation ros->lipid_perox toxicity Intestinal Toxicity nfkb->toxicity lipid_perox->toxicity

apoptosis_pathway atbc This compound (ATBC) bcl2 Bcl-2 (Anti-apoptotic) atbc->bcl2 down-regulates bax BAX (Pro-apoptotic) atbc->bax up-regulates mito Mitochondrial Integrity bcl2->mito inhibits disruption bax->mito promotes disruption caspase Caspase Activation mito->caspase disruption leads to apoptosis Apoptosis caspase->apoptosis

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell metabolic activity as an indicator of viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]

  • Cell culture medium (appropriate for the cell line)

  • ATBC stock solution (in DMSO or other suitable solvent)

  • 96-well flat-bottom plates

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[7]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium).

    • Include wells with medium only for blank controls.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[8]

  • ATBC Treatment:

    • Prepare serial dilutions of ATBC in culture medium from the stock solution. A suggested concentration range is 0, 10, 50, 100, 200, 500, 1000, and 5000 µM.[2]

    • Carefully remove the medium from the wells and add 100 µL of the respective ATBC dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest ATBC dose).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: Membrane Integrity Assessment using LDH Cytotoxicity Assay

This assay quantifies lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[9][10]

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)

  • 96-well flat-bottom plates

  • Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with ATBC in a 96-well plate as described in Protocol 1 (Steps 1 & 2).

    • Prepare the following controls on the same plate:

      • Spontaneous Release: Untreated cells with medium.

      • Maximum Release: Untreated cells treated with lysis buffer.

      • Background Control: Medium only, no cells.

  • Sample Collection:

    • After the treatment period, centrifuge the plate at 250-400 x g for 5-10 minutes to pellet any detached cells.[11][12]

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[10]

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.[10]

  • Stopping the Reaction:

    • Add 50 µL of stop solution (if provided in the kit) to each well.[10]

  • Data Acquisition:

    • Measure the absorbance at 490 nm. Use a reference wavelength of >600 nm.[11]

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: Protein Expression Analysis of Apoptotic Markers by Immunofluorescence

This protocol allows for the visualization and localization of key apoptotic proteins, such as Bcl-2 and BAX.[1][2]

Materials:

  • Cells cultured on sterile glass coverslips in Petri dishes or multi-well plates

  • ATBC solution

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% Goat Serum in PBS)

  • Primary antibodies (e.g., anti-Bcl2, anti-BAX)

  • Fluorescently-labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile coverslips and allow them to attach overnight.

    • Treat the cells with the desired concentration of ATBC (and a vehicle control) for the specified duration.

  • Fixation and Permeabilization:

    • Wash the cells three times with cold PBS.

    • Fix the cells by incubating with 4% PFA for 30 minutes at room temperature.[2]

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10-15 minutes.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block non-specific binding by incubating with blocking solution for 1 hour at room temperature.[2]

    • Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

  • Staining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei by incubating with DAPI for 5 minutes.

    • Wash a final three times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope with appropriate filters.

    • Capture images and analyze the expression levels and subcellular localization of the target proteins. Changes in fluorescence intensity can be quantified using image analysis software.

References

Application Note & Protocol: Hemocompatibility Assessment of ATBC-Plasticized Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The biocompatibility of medical devices and materials that come into contact with blood is a critical aspect of patient safety. Acetyl tributyl citrate (B86180) (ATBC) is increasingly used as a plasticizer in various medical-grade polymers, serving as an alternative to traditional phthalates. However, like any material component, ATBC and the polymer matrix it plasticizes must be rigorously evaluated for their interaction with blood. Hemocompatibility testing, guided by the international standard ISO 10993-4, assesses adverse reactions such as thrombosis, coagulation, platelet activation, and hemolysis.[1][2][3] The potential for plasticizers to leach from a material's surface makes this evaluation particularly important, as leached substances can directly interact with blood components.[4][5][6][7]

This document provides detailed protocols for a panel of in vitro tests designed to evaluate the hemocompatibility of ATBC-plasticized materials, intended for researchers, scientists, and drug development professionals. The core tests covered include hemolysis, coagulation, platelet activation, and complement activation.

General Considerations for Testing

  • Material Preparation: Test articles (ATBC-plasticized material) should be prepared to simulate the final product's geometry and surface finish. The surface area to blood/plasma volume ratio is a critical parameter; a common ratio for in vitro tests is 6 cm²/mL.[8][9]

  • Sterilization: Test articles must be sterilized using the same method as the final clinical product, as sterilization can alter surface properties.

  • Controls: The inclusion of positive and negative control materials is mandatory for validating assay results.[10] High-density polyethylene (B3416737) (HDPE) often serves as a negative control, while materials like latex can be used as positive controls for certain assays.[11]

  • Blood Handling: Freshly collected human blood from healthy donors who have not taken medication affecting coagulation or platelet function should be used.[12] Proper anticoagulants (e.g., sodium citrate, heparin) must be chosen based on the specific assay requirements.[12][13]

Overall Experimental Workflow

The evaluation of hemocompatibility is a multi-faceted process. It begins with the preparation of the test material and proceeds through several parallel in vitro assays that probe different aspects of blood-material interaction.

Hemocompatibility_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: In Vitro Assays (ISO 10993-4) cluster_analysis Phase 3: Analysis & Assessment Material ATBC-Plasticized Material Sample Sterilize Sterilization (Simulating End-Use) Material->Sterilize Hemolysis Hemolysis (ASTM F756) Sterilize->Hemolysis Coagulation Coagulation (aPTT Assay) Sterilize->Coagulation Platelet Platelet Activation (Flow Cytometry) Sterilize->Platelet Complement Complement Activation (ELISA) Sterilize->Complement Controls Prepare Controls (Positive & Negative) Controls->Hemolysis Controls->Coagulation Controls->Platelet Controls->Complement Blood Fresh Human Blood Collection Blood->Hemolysis Blood->Coagulation Blood->Platelet Blood->Complement Data Data Acquisition & Quantification Hemolysis->Data Coagulation->Data Platelet->Data Complement->Data Report Hemocompatibility Assessment Report Data->Report

Caption: General workflow for hemocompatibility testing of materials.

Hemolysis Assay

Principle: This test quantifies the material's potential to damage red blood cells (erythrocytes), causing the release of hemoglobin.[1][14] The assay can be performed via direct contact with the material or with an extract of the material to assess leachables.[10][15] According to ASTM F756, a hemolysis rate below 2% is generally considered non-hemolytic.[16][17]

Experimental Protocol (Direct Contact Method - ASTM F756)

  • Blood Preparation: Obtain fresh human blood anticoagulated with sodium citrate. Prepare a diluted blood solution by mixing 4 mL of blood with 5 mL of normal saline.[2]

  • Sample Setup:

    • Test Article: Place the ATBC-plasticized material (e.g., a 1x3 cm strip) into a centrifuge tube containing 10 mL of physiological saline.

    • Negative Control: Prepare a tube with 10 mL of saline only.

    • Positive Control: Prepare a tube with 10 mL of distilled water to induce 100% hemolysis.[18]

  • Incubation: Pre-incubate all tubes at 37°C for 30 minutes.

  • Blood Addition: Add 0.2 mL of the diluted blood to each tube.

  • Main Incubation: Incubate all tubes for 60-180 minutes at 37°C with gentle agitation.[16][18]

  • Centrifugation: Centrifuge the tubes at a low speed (e.g., 800-1000 x g) for 5 minutes to pellet intact red blood cells.[18]

  • Measurement: Carefully collect the supernatant. Measure the absorbance of the free hemoglobin in the supernatant at 540-545 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_test - Abs_neg) / (Abs_pos - Abs_neg)] * 100

Data Presentation

Sample IDMaterial DescriptionMean Absorbance (545 nm)Calculated Hemolysis (%)Classification
Test-1ATBC-Plasticized Material0.0451.8Non-hemolytic
CTRL-POSDistilled Water0.850100.0Hemolytic
CTRL-NEGSaline Blank0.0200.0Non-hemolytic

Coagulation Assay (Thrombogenicity)

Principle: Foreign surfaces can activate the intrinsic coagulation pathway, leading to thrombus formation.[19] This is assessed by measuring changes in clotting time or the generation of specific activation markers. The Activated Partial Thromboplastin Time (aPTT) assay is a common screening test for the intrinsic pathway.[15]

Coagulation_Cascade cluster_contact Contact Activation (Intrinsic Pathway) cluster_common Common Pathway Material Material Surface (e.g., ATBC-Plasticized Polymer) FXII Factor XII Material->FXII Adsorption FXIIa Factor XIIa FXII->FXIIa Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (FI) Thrombin->Fibrinogen Cleaves Fibrin (B1330869) Fibrin Clot Fibrinogen->Fibrin

Caption: Simplified intrinsic and common coagulation pathways.

Experimental Protocol (aPTT Assay)

  • Plasma Preparation: Collect fresh human blood in 3.2% sodium citrate tubes. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

  • Incubation:

    • Add 500 µL of PPP to tubes containing the ATBC-plasticized material, a negative control material, and a blank tube (no material).

    • Incubate at 37°C for 60 minutes with gentle agitation.

  • Assay:

    • Transfer 100 µL of the incubated plasma from each tube into a coagulometer cuvette.

    • Add 100 µL of aPTT reagent (containing phospholipids (B1166683) and a contact activator) and incubate for the time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C.

    • Initiate clotting by adding 100 µL of pre-warmed 25 mM calcium chloride (CaCl₂).

  • Measurement: The coagulometer will automatically measure the time until a fibrin clot is formed. This is the aPTT.

  • Analysis: Compare the aPTT of the test material to the negative control. A significantly shorter clotting time indicates pro-coagulant activity.

Data Presentation

Sample IDMaterial DescriptionMean aPTT (seconds)Std. DeviationInterpretation
Test-1ATBC-Plasticized Material34.51.8No significant pro-coagulant effect
CTRL-NEGHDPE35.21.5Baseline
BlankPPP Only35.81.3Baseline

Platelet Activation Assay

Principle: Platelets play a key role in thrombosis. Upon contact with a foreign surface, they can become activated, leading to shape change, granule release, and aggregation.[13] Platelet activation can be sensitively measured by detecting the expression of surface markers like P-selectin (CD62P) using flow cytometry.[8][9][20]

Platelet_Activation Material Material Surface Adhesion Platelet Adhesion (via adsorbed proteins) Material->Adhesion Activation Platelet Activation Adhesion->Activation Granule Alpha-Granule Release Activation->Granule Aggregation Aggregation (Thrombus Formation) Activation->Aggregation PSelectin P-Selectin (CD62P) Expression on Surface Granule->PSelectin PSelectin->Aggregation Mediates

Caption: Simplified pathway of material-induced platelet activation.

Experimental Protocol (Flow Cytometry for P-selectin)

  • PRP Preparation: Collect fresh human blood in 3.2% sodium citrate. Centrifuge at a low speed (150-200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).[8][9]

  • Incubation:

    • Add PRP to the test (ATBC-plasticized), negative control, and positive control (e.g., 20 µM ADP agonist) samples.[8] Use a surface area to volume ratio of 6 cm²/mL.[9]

    • Incubate for 60 minutes at 37°C with gentle agitation.

  • Antibody Staining:

    • Carefully collect the PRP from the incubation.

    • To 50 µL of PRP, add fluorescently-labeled antibodies: anti-CD61 (a pan-platelet marker) and anti-CD62P (P-selectin, an activation marker).[9][20]

    • Incubate for 20 minutes at room temperature in the dark.

  • Fixation & Dilution: Add 400 µL of 1% paraformaldehyde or a suitable sheath fluid to stop the reaction and dilute the sample for analysis.

  • Flow Cytometry:

    • Acquire data on a flow cytometer.

    • Gate on the platelet population based on CD61 expression and side scatter.

    • Within the CD61-positive population, quantify the percentage of cells that are also positive for CD62P.

  • Analysis: Compare the percentage of activated platelets (CD62P+) for the test material against the negative control.

Data Presentation

Sample IDMaterial DescriptionMean % CD62P+ PlateletsStd. DeviationInterpretation
Test-1ATBC-Plasticized Material8.52.1Low Platelet Activation
CTRL-POSADP (Agonist)85.34.5High Activation
CTRL-NEGHDPE5.11.5Baseline Activation

Complement Activation Assay

Principle: The complement system is a key part of the innate immune response that can be activated by foreign materials.[21] Uncontrolled activation can lead to inflammation and promote coagulation. The assay measures the generation of complement activation products, such as the soluble terminal complement complex (SC5b-9), in serum or plasma exposed to the material.[22][23]

Complement_Activation Material Material Surface Pathway Alternative/Classical Pathways Material->Pathway Initiates C3_Convertase C3 Convertase Pathway->C3_Convertase Forms C5_Convertase C5 Convertase C3_Convertase->C5_Convertase Leads to C3a C3a (Anaphylatoxin) C3_Convertase->C3a Releases C5a C5a (Anaphylatoxin) C5_Convertase->C5a Releases TCC Terminal Complement Complex (SC5b-9) C5_Convertase->TCC Forms

Caption: Overview of material-induced complement activation cascade.

Experimental Protocol (SC5b-9 ELISA)

  • Serum Preparation: Collect human blood in tubes without anticoagulant. Allow it to clot for 60 minutes at room temperature. Centrifuge at 1500 x g for 15 minutes and collect the serum.

  • Incubation:

    • Add human serum to tubes containing the ATBC-plasticized material, a negative control, and a positive control (e.g., Zymosan).

    • Incubate for 60 minutes at 37°C.

  • Sample Collection: After incubation, centrifuge the tubes to pellet any debris and collect the serum.

  • ELISA:

    • Perform a quantitative enzyme-linked immunosorbent assay (ELISA) for SC5b-9 according to the kit manufacturer's instructions.

    • This typically involves adding the collected serum samples to a microplate pre-coated with an anti-SC5b-9 antibody, followed by detection with a secondary antibody-enzyme conjugate and a chromogenic substrate.

  • Measurement: Read the absorbance on a microplate reader and calculate the concentration of SC5b-9 (ng/mL) based on a standard curve.

  • Analysis: Compare the SC5b-9 concentration generated by the test material to the negative control.

Data Presentation

Sample IDMaterial DescriptionMean SC5b-9 Conc. (ng/mL)Std. DeviationInterpretation
Test-1ATBC-Plasticized Material18535Low Complement Activation
CTRL-POSZymosan95088High Activation
CTRL-NEGHDPE15025Baseline Activation

References

Application of Acetyl Tributyl Citrate in 3D Printing of Bioscaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tributyl citrate (B86180) (ATBC) is a non-toxic, biodegradable, and eco-friendly plasticizer increasingly utilized in the fabrication of biomedical devices and, notably, in the 3D printing of bioscaffolds for tissue engineering.[1] Derived from citric acid, ATBC is considered a safer alternative to traditional phthalate-based plasticizers.[1] Its incorporation into biocompatible polymers such as polylactic acid (PLA), polyhydroxybutyrate (B1163853) (PHB), and polyurethane (PU) enhances their flexibility, toughness, and processability, making them suitable for various 3D printing technologies, including Fused Deposition Modeling (FDM) and Digital Light Processing (DLP).[2][3] This document provides detailed application notes and protocols for the use of ATBC in 3D printing of bioscaffolds, summarizing key quantitative data and experimental methodologies from recent studies.

Key Applications and Advantages of ATBC in 3D-Printed Bioscaffolds

The primary role of ATBC in the context of 3D-printed bioscaffolds is to modify the properties of the base polymer, leading to several advantages:

  • Enhanced Mechanical Properties for Tissue Mimicry : The addition of ATBC to polymers like PLA and PU improves their flexibility and toughness.[3][4] This allows for the fabrication of scaffolds with mechanical properties that can be tailored to better match those of native tissues, which is crucial for promoting proper cell growth and tissue regeneration.

  • Improved Printability and Scaffold Integrity : ATBC can lower the glass transition temperature and viscosity of polymers, facilitating smoother extrusion and deposition during the 3D printing process.[1] This leads to better filament quality and higher print resolution, which are essential for creating complex and well-defined scaffold architectures.

  • Excellent Biocompatibility and Low Cytotoxicity : Studies have demonstrated that ATBC exhibits low migration rates from the polymer matrix and does not induce cytotoxicity.[3][5] This is a critical requirement for bioscaffolds that will be in direct contact with cells and tissues. Research on PLA/PHB/thermoplastic starch (TPS) blends containing ATBC has confirmed their biocompatibility with 7F2 osteoblasts, indicating their potential for bone tissue engineering applications.[5][6][7]

  • Biodegradability : As a biodegradable molecule, ATBC is a suitable additive for creating resorbable scaffolds that degrade over time to be replaced by newly formed tissue.

Quantitative Data Summary

The following tables summarize the quantitative effects of ATBC on the properties of polymers used in 3D printing.

Table 1: Effect of ATBC on Mechanical Properties of a Polyurethane-Based Resin for Digital Light Processing (DLP) 3D Printing [3][8]

ATBC Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Toughness (MJ/m³)Hardness (Shore A)
01.5 ± 0.2110 ± 101.0 ± 0.280 ± 2
51.8 ± 0.3150 ± 151.5 ± 0.382 ± 2
102.0 ± 0.2180 ± 202.2 ± 0.485 ± 3
151.6 ± 0.2160 ± 181.8 ± 0.383 ± 2

Table 2: Effect of ATBC on Mechanical Properties of Polylactic Acid (PLA) [4]

ATBC Concentration (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
060.5 ± 2.13.5 ± 0.16.5 ± 0.5
545.2 ± 1.82.8 ± 0.215.3 ± 1.2
1035.8 ± 1.52.1 ± 0.150.6 ± 4.5
1528.4 ± 1.21.5 ± 0.1250.8 ± 20.1

Experimental Protocols

The following protocols provide a general framework for the fabrication and evaluation of 3D-printed bioscaffolds incorporating ATBC.

Protocol 1: Preparation of ATBC-Plasticized PLA Filament for Fused Deposition Modeling (FDM)

This protocol describes the preparation of a PLA filament plasticized with ATBC.

Materials:

  • Polylactic acid (PLA) pellets (medical grade)

  • Acetyl tributyl citrate (ATBC)

  • Twin-screw extruder

  • Filament winder

  • Drying oven

Procedure:

  • Drying: Dry the PLA pellets in a vacuum oven at 80°C for 4 hours to remove any residual moisture.

  • Mixing: Pre-mix the dried PLA pellets with the desired weight percentage of ATBC (e.g., 5-15 wt%) in a sealed container. Tumble the mixture for 30 minutes to ensure a uniform distribution of the plasticizer.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. For a PLA/ATBC blend, a typical profile might be 160-175°C from the hopper to the nozzle.[9]

    • Feed the PLA/ATBC mixture into the extruder.

    • Set the screw speed to a suitable rate (e.g., 130 rpm) to ensure proper melting and mixing.[9]

    • Extrude the molten polymer through a nozzle of the desired filament diameter (e.g., 1.75 mm).

  • Cooling and Winding: Cool the extruded filament in a water bath and then wind it onto a spool using a filament winder.

  • Quality Control: Measure the diameter of the filament at multiple points to ensure uniformity. A consistent diameter is crucial for successful 3D printing.

Protocol 2: 3D Printing of Bioscaffolds using ATBC-Plasticized Filaments

This protocol outlines the FDM 3D printing process for creating bioscaffolds from the prepared ATBC-plasticized filament.

Materials:

  • ATBC-plasticized PLA filament

  • Fused Deposition Modeling (FDM) 3D printer

  • CAD software for scaffold design (e.g., Autodesk Fusion 360, SolidWorks)

  • Slicing software (e.g., Cura, Slic3r)

Procedure:

  • Scaffold Design: Design the 3D model of the bioscaffold using CAD software. Define parameters such as pore size, porosity, and overall dimensions.

  • Slicing:

    • Import the scaffold's STL file into the slicing software.

    • Set the printing parameters. For ATBC-plasticized PLA, typical settings might be:

      • Nozzle Temperature: 190-210°C

      • Bed Temperature: 50-60°C

      • Printing Speed: 30-60 mm/s

      • Layer Height: 0.1-0.2 mm

      • Infill: Grid or other porous pattern

  • Printing:

    • Load the ATBC-plasticized filament into the 3D printer.

    • Start the printing process and monitor for any issues such as nozzle clogging or poor adhesion.

  • Post-Processing:

    • Carefully remove the printed scaffold from the build plate.

    • If necessary, perform any post-processing steps such as removing support structures.

    • Sterilize the scaffold before cell culture using an appropriate method such as ethylene (B1197577) oxide (EtO) sterilization or 70% ethanol (B145695) immersion followed by UV exposure.

Protocol 3: Biocompatibility and Cell Culture Evaluation

This protocol provides a method for assessing the biocompatibility of the 3D-printed scaffolds using cell culture.

Materials:

  • Sterilized 3D-printed scaffolds

  • Osteoblast cell line (e.g., 7F2, MC3T3-E1) or mesenchymal stem cells (MSCs)

  • Cell culture medium (e.g., DMEM or α-MEM with 10% FBS and 1% penicillin-streptomycin)

  • Live/Dead viability/cytotoxicity assay kit

  • DNA quantification kit (for proliferation)

  • Alkaline phosphatase (ALP) activity assay kit (for osteogenic differentiation)

  • Calcium deposition staining kit (e.g., Alizarin Red S)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Place the sterilized scaffolds into a sterile multi-well plate.

    • Trypsinize and count the cells.

    • Seed the cells onto the scaffolds at a density of approximately 1 x 10^5 cells per scaffold.

    • Add culture medium to each well and incubate.

  • Cell Viability Assessment (Live/Dead Assay):

    • At desired time points (e.g., 1, 3, and 7 days), wash the cell-seeded scaffolds with PBS.

    • Stain the cells using a Live/Dead assay kit according to the manufacturer's instructions.

    • Visualize the live (green) and dead (red) cells using a fluorescence microscope.

  • Cell Proliferation Assessment (DNA Quantification):

    • At desired time points, lyse the cells on the scaffolds.

    • Quantify the total DNA content using a DNA quantification kit. An increase in DNA content over time indicates cell proliferation.

  • Osteogenic Differentiation Assessment:

    • Culture the cells in an osteogenic differentiation medium.

    • ALP Activity: At early time points (e.g., 7 and 14 days), measure the ALP activity of the cell lysates using an ALP activity assay kit.

    • Calcium Deposition: At later time points (e.g., 21 days), fix the cells and stain for calcium deposits using Alizarin Red S staining.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_print Scaffold Fabrication cluster_eval Biological Evaluation drying Drying of Polymer Pellets mixing Mixing with ATBC drying->mixing extrusion Filament Extrusion mixing->extrusion printing 3D Printing (FDM) extrusion->printing cad CAD Design of Scaffold slicing Slicing and G-code Generation cad->slicing slicing->printing seeding Cell Seeding onto Scaffold printing->seeding culture In Vitro Culture seeding->culture viability Viability Assay culture->viability proliferation Proliferation Assay culture->proliferation differentiation Differentiation Assay culture->differentiation

Caption: Experimental workflow for 3D printing of bioscaffolds with ATBC.

atbc_effects cluster_properties Modified Polymer Properties cluster_outcomes 3D Printing and Scaffold Outcomes atbc This compound (ATBC) mech Improved Mechanical Properties (Flexibility, Toughness) atbc->mech thermal Lower Glass Transition Temp. atbc->thermal bio Enhanced Biocompatibility (Low Cytotoxicity) atbc->bio printability Improved Printability mech->printability scaffold Enhanced Scaffold Performance mech->scaffold thermal->printability bio->scaffold tissue_eng Suitability for Tissue Engineering scaffold->tissue_eng

References

Application Notes and Protocols for the Synthesis of Biodegradable Polymers Using Acetyl Tributyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of biodegradable polymers, specifically polylactic acid (PLA) and polyhydroxybutyrate (B1163853) (PHB), using acetyl tributyl citrate (B86180) (ATBC) as a non-toxic, biodegradable plasticizer. The inclusion of ATBC enhances the flexibility and processability of these polymers, making them suitable for a wide range of applications, including in the development of drug delivery systems.

Introduction to Acetyl Tributyl Citrate (ATBC) in Biodegradable Polymer Synthesis

This compound (ATBC) is an environmentally friendly plasticizer derived from citric acid.[1] It is widely recognized for its excellent compatibility with various biodegradable polymers, its non-toxic nature, and its biodegradability.[1][2] In polymer synthesis, ATBC is primarily incorporated to improve the flexibility, reduce the brittleness, and lower the processing temperatures of polymers like PLA and PHAs.[3][4] This is achieved by ATBC molecules positioning themselves between the polymer chains, which increases the free volume and mobility of the polymer chains, thereby lowering the glass transition temperature (Tg).[5]

Synthesis and Plasticization of Polylactic Acid (PLA) with ATBC

Polylactic acid (PLA) is a versatile, biodegradable thermoplastic derived from renewable resources. However, its inherent brittleness can limit its applications. Plasticization with ATBC is a common method to enhance its ductility.[5]

Experimental Protocol: Melt Blending of PLA with ATBC

This protocol details the melt blending process to prepare plasticized PLA films.

Materials:

  • Polylactic acid (PLA) pellets (e.g., Ingeo™ Biopolymer 4043D)

  • This compound (ATBC)

  • Twin-screw extruder

  • Hydraulic press

  • Drying oven

Procedure:

  • Drying: Dry the PLA pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture, which can cause hydrolytic degradation during melt processing.

  • Premixing: Prepare physical blends of PLA pellets and ATBC at desired weight percentages (e.g., 5%, 10%, 15%, 20% w/w of ATBC).

  • Melt Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for PLA is 160-180°C from the feeding zone to the die.

    • Feed the premixed PLA and ATBC into the extruder.

    • Set the screw speed to a suitable range, typically 50-100 rpm.[6]

    • The molten blend is extruded through the die to form a continuous strand.

  • Pelletization: Cool the extruded strand in a water bath and then feed it into a pelletizer to obtain pellets of the plasticized PLA.

  • Film Formation (Compression Molding):

    • Place the plasticized PLA pellets between two metal plates lined with Teflon sheets in a hydraulic press.

    • Preheat the press to 180°C.

    • Apply a pressure of approximately 10 MPa for 5 minutes to form a film of uniform thickness.

    • Cool the press to room temperature under pressure.

    • Remove the film for characterization.

Experimental Workflow for Melt Blending of PLA with ATBC

melt_blending_workflow cluster_preparation Preparation cluster_processing Processing cluster_output Output drying Drying of PLA Pellets (80°C, 4h) premixing Premixing (PLA + ATBC) drying->premixing extrusion Melt Extrusion (160-180°C, 50-100 rpm) premixing->extrusion pelletization Pelletization extrusion->pelletization compression_molding Compression Molding (180°C, 10 MPa) pelletization->compression_molding final_film Plasticized PLA Film compression_molding->final_film

Workflow for preparing plasticized PLA films via melt blending.
Data Presentation: Effect of ATBC on PLA Properties

The following table summarizes the typical effects of increasing ATBC concentration on the thermal and mechanical properties of PLA.

ATBC Concentration (w/w %)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
0~60~55~5
10~45~40~150
20~30~30~300
30~15~20>400

Note: These are representative values and can vary depending on the specific grade of PLA and processing conditions.

Synthesis and Plasticization of Polyhydroxybutyrate (PHB) with ATBC

Polyhydroxybutyrate (PHB) is a biodegradable polyester (B1180765) produced by microorganisms.[7] Similar to PLA, PHB is brittle, and its processing window is narrow due to a melting temperature close to its degradation temperature. ATBC can be used as a plasticizer to improve its properties.[4]

Experimental Protocol: PHB Synthesis by Microbial Fermentation

This protocol outlines the steps for producing PHB using a bacterial culture.

Materials:

  • PHB-producing bacterial strain (e.g., Cupriavidus necator or Bacillus megaterium)

  • Nutrient-rich growth medium

  • Carbon source (e.g., glucose or fructose)

  • Nitrogen-limiting production medium

  • Fermenter

  • Centrifuge

  • Sodium hypochlorite (B82951) solution

  • Chloroform (B151607)

  • Methanol (for precipitation)

Procedure:

  • Inoculum Preparation: Culture the PHB-producing bacteria in a nutrient-rich medium for 24-48 hours to obtain a sufficient cell density for inoculation.

  • Fermentation:

    • Inoculate the nitrogen-limiting production medium containing an excess carbon source with the prepared bacterial culture.

    • Carry out the fermentation in a fermenter with controlled temperature (e.g., 30°C) and pH (e.g., 7.0) for 48-72 hours.[6]

  • Cell Harvesting: After fermentation, harvest the bacterial cells by centrifugation.

  • PHB Extraction and Purification:

    • Treat the cell pellet with a sodium hypochlorite solution to lyse the cells and digest non-PHB cellular material.[8]

    • Wash the remaining solids with water, ethanol, and acetone (B3395972) to remove residual cell debris.[5]

    • Dissolve the crude PHB in a suitable solvent like chloroform.[8]

    • Precipitate the purified PHB by adding the chloroform solution to a non-solvent such as cold methanol.

    • Collect the precipitated PHB and dry it in a vacuum oven.

Workflow for PHB Synthesis and Extraction

phb_synthesis_workflow cluster_synthesis Synthesis cluster_extraction Extraction & Purification cluster_output Output inoculum Inoculum Preparation fermentation Fermentation (Nitrogen Limitation) inoculum->fermentation harvesting Cell Harvesting (Centrifugation) fermentation->harvesting lysis Cell Lysis (Sodium Hypochlorite) harvesting->lysis washing Washing Steps lysis->washing dissolution Dissolution in Chloroform washing->dissolution precipitation Precipitation in Methanol dissolution->precipitation final_phb Purified PHB precipitation->final_phb

Workflow for the production and purification of PHB via microbial fermentation.
Experimental Protocol: Melt Blending of PHB with ATBC

Materials:

  • Purified PHB powder

  • This compound (ATBC)

  • Twin-screw extruder

  • Hydraulic press

Procedure:

  • Drying: Dry the purified PHB powder in a vacuum oven at 60°C for at least 4 hours.

  • Melt Blending:

    • Set the temperature profile of the twin-screw extruder to a range of 170-190°C.[9]

    • Premix the PHB powder and ATBC at the desired weight ratios.

    • Feed the mixture into the extruder at a screw speed of 50-100 rpm.[6]

  • Pelletization and Film Formation: Follow the same procedure as for PLA (Section 2.1, steps 4 and 5).

Data Presentation: Effect of ATBC on PHB Properties

The following table shows the influence of ATBC on the thermal and mechanical properties of PHB.

ATBC Concentration (w/w %)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
0~5~35~3
10~-5~25~10
20~-15~15~25
30~-25~10~50

Note: These values are indicative and can vary based on the PHB source and processing conditions.[10][11]

Application Note: ATBC-Plasticized Polymers for Drug Delivery

The enhanced flexibility and biocompatibility of ATBC-plasticized biodegradable polymers make them excellent candidates for developing controlled drug delivery systems.

Experimental Protocol: Preparation of Drug-Loaded Films by Solvent Casting

This protocol describes the preparation of drug-loaded films using a solvent casting method, suitable for heat-sensitive drugs.

Materials:

  • Plasticized PLA or PHB pellets

  • A model drug (e.g., Ibuprofen or Curcumin)

  • A suitable solvent (e.g., chloroform, dichloromethane)

  • Glass petri dish

  • Magnetic stirrer

Procedure:

  • Solution Preparation:

    • Dissolve a known amount of the plasticized polymer in the chosen solvent to create a polymer solution (e.g., 10% w/v).

    • Dissolve the desired amount of the drug in a small amount of the same solvent.

    • Add the drug solution to the polymer solution and stir until a homogeneous mixture is obtained.[9]

  • Casting: Pour the drug-polymer solution into a glass petri dish.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours. Covering the petri dish with a perforated lid can help control the evaporation rate and prevent bubble formation.[12]

  • Drying: Once the film has formed, dry it further in a vacuum oven at a low temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[12]

  • Film Retrieval: Carefully peel the drug-loaded film from the petri dish.

Solvent Casting Workflow for Drug-Loaded Films

solvent_casting_workflow cluster_preparation Preparation cluster_processing Processing cluster_output Output dissolution Dissolve Polymer & Drug in Solvent casting Cast Solution into Petri Dish dissolution->casting evaporation Solvent Evaporation (Room Temperature) casting->evaporation drying Vacuum Drying (40°C) evaporation->drying final_film Drug-Loaded Film drying->final_film

Workflow for preparing drug-loaded polymer films via solvent casting.
Protocol: In Vitro Drug Release Study

This protocol describes a common method for evaluating the release of a drug from the prepared polymer films.

Materials:

  • Drug-loaded polymer film of a specific dimension

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

Procedure:

  • Setup: Place a known size of the drug-loaded film into a vessel containing a specific volume of PBS (e.g., 50 mL).

  • Incubation: Incubate the vessel at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.

  • Analysis: Analyze the concentration of the drug in the withdrawn aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Data Calculation: Calculate the cumulative percentage of drug released over time.

Data Presentation: Drug Release Profile

The following table provides an example of the cumulative release of Ibuprofen from ATBC-plasticized PLA films.

Time (hours)Cumulative Ibuprofen Release (%) from PLA-ATBC (10%)Cumulative Ibuprofen Release (%) from PLA-ATBC (20%)
11525
43550
85575
127090
2485>95
48>95>95

Note: Increased ATBC concentration can lead to a faster drug release rate due to increased polymer chain mobility and free volume.

Characterization Protocols

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation temperature of the plasticized polymers.

Mechanical Testing
  • Tensile Testing: To measure properties like tensile strength, Young's modulus, and elongation at break. This should be performed according to ASTM D638 for bulk samples or ASTM D882 for thin films.[1][3][4][13][14][15]

Structural Analysis
  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of ATBC and to study the interactions between the plasticizer and the polymer matrix.

By following these detailed protocols and application notes, researchers can effectively synthesize, process, and characterize ATBC-plasticized biodegradable polymers for various applications, including the development of innovative drug delivery systems.

References

Application Notes and Protocols for the Investigation of Acetyl Tributyl Citrate (ATBC) as a Plasticizer in Cellulose Acetate Electrophoresis Gels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cellulose (B213188) Acetate (B1210297) Electrophoresis

Cellulose acetate electrophoresis (CAE) is a widely used technique for the separation of charged molecules, particularly proteins, in clinical and research settings.[1][2][3] The support medium is a thin, porous membrane of cellulose acetate.[2] Separation is based on the differential migration of charged molecules in a buffered solution under the influence of an electric field.[1][2] CAE offers advantages such as relatively rapid separation times and the use of small sample volumes.[4]

The physical properties of the cellulose acetate membrane, such as its porosity, flexibility, and hydrophobicity, can influence the separation efficiency.[2] Plasticizers are additives that can modify these properties by increasing the flexibility and workability of polymer matrices.[5] Acetyl Tributyl Citrate (ATBC) is a biocompatible and environmentally friendly plasticizer commonly used in cellulose acetate films for various applications, including food packaging and pharmaceutical coatings.[6][7] Its potential to enhance the performance of cellulose acetate electrophoresis gels by improving handling characteristics and potentially influencing separation resolution warrants investigation.

Potential Role of ATBC as a Plasticizer in Electrophoresis Gels

The incorporation of a plasticizer like ATBC into a cellulose acetate matrix can theoretically impart several beneficial properties to an electrophoresis gel:

  • Increased Flexibility and Reduced Brittleness: Untreated cellulose acetate membranes can be brittle and difficult to handle. ATBC can increase the flexibility of the gel, making it more robust and less prone to cracking during preparation, loading, and staining.

  • Modified Pore Structure: Plasticizers can alter the polymer network, potentially affecting the pore size of the cellulose acetate matrix.[8] This could, in turn, influence the sieving properties of the gel and the resolution of separated molecules.

  • Enhanced Transparency: For densitometric quantification of separated bands, the transparency of the cleared membrane is crucial.[2] The effect of ATBC on the clearing process and final transparency would need to be evaluated.

Quantitative Data Summary

The following table summarizes key properties of this compound (ATBC) relevant to its potential application as a plasticizer. This data is derived from its use in other polymer systems, as specific data for its use in electrophoresis gels is not available.

PropertyValueReference/Note
Chemical Name This compound
Abbreviation ATBC
Molecular Formula C₂₀H₃₄O₈
Molecular Weight 402.48 g/mol
Appearance Colorless, odorless liquid
Boiling Point 333 °C (decomposes)
Solubility Insoluble in water; soluble in many organic solventsA patent suggests that for some applications, the plasticizer and cellulose acetate are soluble in acetone.[6]
Biocompatibility Generally considered safe and biocompatibleUsed in food contact materials and pharmaceutical coatings.[7]

Experimental Protocols

Standard Protocol for Cellulose Acetate Electrophoresis (without plasticizer)

This protocol outlines a general procedure for performing cellulose acetate electrophoresis for the separation of serum proteins.

Materials:

  • Cellulose acetate membranes

  • Electrophoresis tank and power supply

  • Applicator for sample loading

  • Staining and destaining solutions (e.g., Ponceau S, Amido Black)

  • Clearing solution (e.g., acetic acid-methanol mixture)

  • Electrophoresis buffer (e.g., Barbital buffer, pH 8.6)

  • Serum sample

Procedure:

  • Membrane Preparation: Carefully immerse the cellulose acetate membrane in the electrophoresis buffer for at least 10-15 minutes to ensure thorough equilibration.

  • Blotting: Gently blot the equilibrated membrane between two sheets of filter paper to remove excess buffer. The membrane should be damp but not overly wet.

  • Sample Application: Apply a small, uniform streak of the serum sample to the specified application point on the membrane using a suitable applicator.

  • Electrophoresis: Place the membrane in the electrophoresis chamber, ensuring good contact with the buffer wicks. Apply a constant voltage (e.g., 150-200 V) for a specified time (e.g., 20-30 minutes), or until the desired separation is achieved.[1]

  • Staining: After electrophoresis, immerse the membrane in the staining solution for a few minutes to visualize the protein bands.

  • Destaining: Transfer the stained membrane to a series of destaining washes to remove the background stain, leaving only the protein bands visible.

  • Clearing: To prepare the membrane for densitometry, immerse it in a clearing solution until it becomes transparent.

  • Densitometry: Quantify the separated protein fractions using a densitometer.

Proposed Experimental Protocol for Evaluating ATBC as a Plasticizer

This protocol provides a framework for systematically investigating the effects of ATBC on cellulose acetate electrophoresis gels.

Objective: To determine the optimal concentration of ATBC for improving the handling characteristics and separation performance of cellulose acetate electrophoresis gels.

Materials:

  • Cellulose acetate powder or sheets

  • This compound (ATBC)

  • A suitable solvent for both cellulose acetate and ATBC (e.g., acetone)[6]

  • Casting surface (e.g., glass plate)

  • Standard protein mixture for electrophoresis (e.g., serum protein standards)

  • All materials listed in the standard protocol (Section 4.1)

Procedure:

  • Preparation of Casting Solutions:

    • Prepare a stock solution of cellulose acetate in the chosen solvent (e.g., 10% w/v in acetone).

    • Prepare a series of casting solutions by adding varying concentrations of ATBC to the cellulose acetate solution. Suggested starting concentrations of ATBC (relative to cellulose acetate weight) could be 5%, 10%, 15%, and 20% (w/w).[9] A control solution with 0% ATBC should also be prepared.

  • Casting of Membranes:

    • Thoroughly mix each casting solution to ensure homogeneity.

    • Pour a defined volume of each solution onto a clean, level casting surface.

    • Allow the solvent to evaporate completely in a controlled environment (e.g., a fume hood with consistent airflow) to form a thin film.

  • Membrane Characterization (Pre-electrophoresis):

    • Flexibility/Brittleness: Qualitatively assess the handling properties of the dried membranes. Note any differences in flexibility and resistance to cracking between the control and ATBC-containing membranes.

    • Thickness: Measure the thickness of the cast membranes at multiple points to ensure uniformity.

  • Electrophoresis and Analysis:

    • Cut the cast membranes to the required size for the electrophoresis apparatus.

    • Perform electrophoresis of a standard protein mixture on each of the prepared membranes (0%, 5%, 10%, 15%, 20% ATBC) following the standard protocol (Section 4.1).

    • After staining, destaining, and clearing, visually inspect the resulting electropherograms.

    • Resolution: Measure the distance between adjacent protein bands and the sharpness of each band.

    • Migration Distance: Measure the total migration distance of a reference protein (e.g., albumin).

    • Densitometry: Perform densitometric scanning to quantify the relative percentages of the separated protein fractions.

  • Data Analysis:

    • Tabulate the results for flexibility, resolution, migration distance, and quantitative protein fractions for each ATBC concentration.

    • Compare the results from the ATBC-containing gels to the control gel (0% ATBC).

    • Determine the ATBC concentration that provides the best balance of improved handling and optimal separation performance.

Visualizations

Experimental_Workflow cluster_prep Membrane Preparation cluster_electro Electrophoresis cluster_analysis Analysis prep1 Equilibrate Membrane in Buffer prep2 Blot Excess Buffer prep1->prep2 electro1 Apply Sample prep2->electro1 electro2 Run Electrophoresis electro1->electro2 analysis1 Stain Membrane electro2->analysis1 analysis2 Destain Membrane analysis1->analysis2 analysis3 Clear Membrane analysis2->analysis3 analysis4 Densitometry analysis3->analysis4

Standard Cellulose Acetate Electrophoresis Workflow

Plasticizer_Effect cluster_matrix Cellulose Acetate Matrix cluster_plasticized Plasticized Cellulose Acetate Matrix cluster_properties Potential Effects on Gel Properties ca1 Cellulose Acetate Chains ca2 Rigid Polymer Network ca1->ca2 Intermolecular Forces atbc ATBC Molecules ca2->atbc + ATBC (Plasticizer) pca1 Cellulose Acetate Chains pca2 Flexible Polymer Network prop1 Increased Flexibility pca2->prop1 prop2 Altered Pore Size pca2->prop2 atbc->pca2 Increased Inter-chain Distance Reduced Intermolecular Forces prop3 Improved Handling prop1->prop3 prop4 Potential Change in Resolution prop2->prop4

Theoretical Effect of ATBC on Cellulose Acetate Matrix

References

Application Note and Protocol: Evaluating the Effect of Acetyl Tributyl Citrate (ATBC) on Polymer Crystallinity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl Tributyl Citrate (ATBC) is a biodegradable, non-toxic plasticizer commonly used to enhance the flexibility, processability, and ductility of various polymers.[1] It is particularly favored for biopolymers like Polylactic Acid (PLA), as well as for Polyvinyl Chloride (PVC) and cellulose (B213188) derivatives used in medical devices and pharmaceutical packaging.[1][2][3] The addition of a plasticizer like ATBC significantly influences the polymer's microstructure, most notably its degree of crystallinity.

The degree of crystallinity, which is the ordered arrangement of polymer chains, is a critical parameter that dictates the material's mechanical, thermal, and barrier properties. For instance, higher crystallinity can lead to increased rigidity, better thermal stability, and lower permeability. Understanding how ATBC affects this property is crucial for designing polymers with tailored performance characteristics. ATBC works by increasing the free volume between polymer chains, which enhances molecular mobility.[4] This increased mobility lowers the glass transition temperature (Tg) and facilitates the arrangement of polymer chains into ordered crystalline structures.[1][5]

This document provides a detailed protocol for preparing polymer-ATBC blends and characterizing the effect of ATBC concentration on the polymer's crystallinity using Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM).

Experimental Workflow

The overall process for testing the effect of ATBC on polymer crystallinity involves sample preparation followed by a series of analytical characterizations to determine thermal properties, crystalline structure, and morphology.

G cluster_prep 1. Sample Preparation cluster_char 2. Analytical Characterization cluster_analysis 3. Data Analysis start Polymer + ATBC (e.g., 0, 5, 10, 20 wt%) prep_method Choose Preparation Method start->prep_method melt_blend Melt Blending prep_method->melt_blend  Thermal Processing solvent_cast Solvent Casting prep_method->solvent_cast Lab-Scale   end_prep Polymer-ATBC Films/Specimens melt_blend->end_prep solvent_cast->end_prep dsc DSC Analysis (Thermal Properties & %Xc) end_prep->dsc xrd XRD Analysis (Crystalline Structure & %Xc) end_prep->xrd sem SEM Analysis (Morphology) end_prep->sem data Compile & Compare Data dsc->data xrd->data sem->data

Caption: Experimental workflow for analyzing the effect of ATBC on polymer crystallinity.

Detailed Experimental Protocols

Materials and Equipment
  • Polymer: E.g., Polylactic Acid (PLA), NatureWorks Ingeo™ 6202D[1]

  • Plasticizer: this compound (ATBC), Purity ≥98%[1]

  • Equipment (Melt Blending): Twin-screw extruder or internal mixer.

  • Equipment (Solvent Casting): Magnetic stirrer, glass petri dishes, vacuum oven.

  • Analytical Instruments:

    • Differential Scanning Calorimeter (DSC)[6]

    • X-ray Diffractometer (XRD) with Cu Kα source[7]

    • Scanning Electron Microscope (SEM)[8]

Sample Preparation

Prepare samples of the neat polymer and blends with varying concentrations of ATBC (e.g., 5, 10, 15, 20 wt%).

Method A: Melt Blending

  • Dry the polymer pellets in a vacuum oven to remove residual moisture (e.g., for PLA, 80°C for 4 hours).

  • Pre-mix the polymer pellets and the desired amount of liquid ATBC.

  • Feed the mixture into a twin-screw extruder or internal mixer at a temperature suitable for the polymer (e.g., 180-190°C for PLA).

  • Process the material to ensure homogeneous mixing.

  • Press the resulting blend into thin films of uniform thickness using a hydraulic press at the processing temperature.

  • Allow the films to cool to room temperature under controlled conditions.

Method B: Solvent Casting

  • Dissolve the polymer in a suitable solvent (e.g., chloroform (B151607) for PLA) to create a solution (e.g., 10% w/v).

  • Add the desired amount of ATBC to the polymer solution and stir until fully dissolved and homogeneous.

  • Pour the solution into a level glass petri dish.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

  • Transfer the dish to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 48 hours to remove all residual solvent.

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure thermal transitions and calculate the degree of crystallinity (%Xc).[6][9]

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer film into a standard aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge with a nitrogen atmosphere.[6]

  • Thermal Program:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature well above its melting point (e.g., 200°C for PLA) at a rate of 10°C/min. This step erases the previous thermal history.[6]

    • Cooling Scan: Cool the sample from the melt to ambient temperature at a controlled rate of 10°C/min. This allows for the observation of melt crystallization (Tc).

    • Second Heating Scan: Reheat the sample from ambient to the final temperature (e.g., 200°C) at 10°C/min. Use this scan to determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), melting temperature (Tm), enthalpy of cold crystallization (ΔHcc), and enthalpy of melting (ΔHm).[5][10]

  • Data Analysis:

    • Determine Tg (midpoint of the transition), Tcc (peak of the exothermic event), and Tm (peak of the endothermic event) from the second heating scan.

    • Calculate the degree of crystallinity (%Xc) using the following formula[4]: %Xc = [(ΔHm - ΔHcc) / (ΔH°m * W_polymer)] * 100

      • Where ΔHm is the measured enthalpy of melting.

      • ΔHcc is the measured enthalpy of cold crystallization.

      • ΔH°m is the theoretical melting enthalpy of a 100% crystalline polymer (e.g., 93 J/g for PLA).[4]

      • W_polymer is the weight fraction of the polymer in the blend.

X-ray Diffraction (XRD) Protocol

XRD provides direct information about the crystalline structure of the polymer.[11]

  • Sample Preparation: Mount a flat piece of the polymer film onto the sample holder.

  • Instrument Setup: Use an X-ray diffractometer with Cu Kα radiation.

  • Scan Parameters: Scan the sample over a 2θ range, typically from 5° to 40°, with a step size of 0.02°.[12]

  • Data Analysis:

    • The resulting diffractogram will show broad humps (amorphous halos) and sharp peaks (crystalline reflections).[13]

    • Use software to deconvolute the diffractogram to separate the areas corresponding to the crystalline peaks (Ac) and the amorphous halo (Aa).

    • Calculate the degree of crystallinity (%Xc) using the formula: %Xc = [Ac / (Ac + Aa)] * 100

Scanning Electron Microscopy (SEM) Protocol

SEM is used to visualize the surface and fracture morphology, providing qualitative evidence of changes in the crystalline structure.[8][14]

  • Sample Preparation:

    • Freeze-fracture the polymer samples by immersing them in liquid nitrogen for several minutes and then breaking them. This exposes the internal morphology.

    • Mount the fractured samples onto SEM stubs using conductive carbon tape.

    • Sputter-coat the samples with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.[14]

  • Imaging:

    • Place the sample in the SEM chamber.

    • Use an accelerating voltage of 5-15 kV.

    • Capture images of the fracture surface at various magnifications (e.g., 500x, 2000x, 5000x).

  • Analysis: Observe changes in the surface texture and the size, shape, and distribution of crystalline structures (spherulites) as a function of ATBC concentration.

Data Presentation

Summarize all quantitative data in a structured table for easy comparison across different ATBC concentrations.

ATBC Conc. (wt%)Tg (°C)Tcc (°C)Tm (°C)ΔHm (J/g)ΔHcc (J/g)% Xc (DSC)% Xc (XRD)
0 (Neat Polymer)
5
10
15
20

Note: Tg = Glass Transition Temperature, Tcc = Cold Crystallization Temperature, Tm = Melting Temperature, ΔHm = Enthalpy of Melting, ΔHcc = Enthalpy of Cold Crystallization, %Xc = Degree of Crystallinity.

Mechanism of Action

The addition of ATBC to a polymer matrix increases the mobility of the polymer chains, which directly influences its thermal properties and ability to crystallize.

G cluster_mech Mechanism cluster_effect Effect on Properties atbc ATBC Addition volume Increased Inter-chain Distance & Free Volume atbc->volume mobility Increased Polymer Chain Mobility volume->mobility tg Lower Glass Transition Temperature (Tg) mobility->tg cryst Enhanced Crystal Nucleation & Growth Rate mobility->cryst xc Increased Degree of Crystallinity (%Xc) cryst->xc props Altered Mechanical & Barrier Properties xc->props

Caption: Logical relationship of ATBC's plasticizing effect on polymer crystallinity.

Expected Results and Conclusion

The addition of ATBC is expected to act as an effective plasticizer, leading to a dose-dependent decrease in the glass transition temperature (Tg) of the polymer.[5][15] This enhanced chain mobility facilitates both cold crystallization and melt crystallization, which is typically observed as a decrease in the cold crystallization temperature (Tcc) and an increase in the overall degree of crystallinity (%Xc).[4][5] These findings are often corroborated by XRD analysis, which would show sharper and more intense diffraction peaks corresponding to a more ordered crystalline structure. SEM images may reveal more defined and larger spherulitic structures in the plasticized samples compared to the neat polymer.

This comprehensive protocol provides a robust framework for researchers to systematically evaluate the influence of ATBC on polymer crystallinity. The resulting data is essential for optimizing polymer formulations in various applications, from flexible food packaging to advanced drug delivery systems, where material performance is critically dependent on its crystalline microstructure.

References

Application Notes and Protocols: Acetyl Tributyl Citrate in Solvent Casting of Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tributyl citrate (B86180) (ATBC) is a non-toxic, biodegradable plasticizer increasingly utilized in the fabrication of polymer films for pharmaceutical, medical, and food packaging applications.[1][2][3] As a safer alternative to traditional phthalate-based plasticizers, ATBC is favored for its biocompatibility, low migration rates, and excellent thermal stability.[1][4] It is particularly effective in enhancing the flexibility and processability of a wide range of polymers, including polyvinyl chloride (PVC) and biodegradable polymers like polylactic acid (PLA).[2][5] The solvent casting technique is a widely adopted laboratory and industrial method for producing thin films with uniform thickness and controlled properties, making it an ideal method for incorporating ATBC into various polymer matrices.[6][7][8]

This document provides detailed application notes on the use of acetyl tributyl citrate in the solvent casting of polymer films, summarizing its effects on film properties and offering comprehensive experimental protocols.

Data Presentation: Effects of ATBC on Polymer Film Properties

The incorporation of this compound as a plasticizer significantly influences the mechanical and thermal properties of polymer films. The following tables summarize the quantitative effects of varying ATBC concentrations on key parameters of polylactic acid (PLA) and polyvinyl chloride (PVC) films.

Table 1: Effect of ATBC Concentration on the Mechanical Properties of Polylactic Acid (PLA) Films

ATBC Concentration (wt%)Tensile StrengthElongation at Break (%)Young's ModulusReference
0 (Neat PLA)~50-70 MPa~2-7%~1.2-3.5 GPa[9][10]
10 - 15Decreased85 - 254% increaseDecreased[4][11]
2041% decrease~250%37% decrease[9]

Note: The exact values can vary depending on the specific grade of PLA, processing conditions, and testing standards used.

Table 2: Effect of ATBC on the Thermal Properties of Polymer Films

PolymerATBC Concentration (wt%)Glass Transition Temperature (Tg)Reference
Polyvinyl Chloride (PVC)UndisclosedDecreased from 61.3°C to 55.0°C with substitution of another plasticizer for ATBC[12]
Polylactic Acid (PLA)UndisclosedReduced[5]

Experimental Protocols

General Protocol for Solvent Casting of Polymer Films with ATBC

This protocol outlines the fundamental steps for preparing polymer films using the solvent casting method with this compound as a plasticizer.

Materials:

  • Polymer (e.g., Polylactic Acid - PLA, Polyvinyl Chloride - PVC)

  • This compound (ATBC)

  • Volatile Solvent (e.g., Chloroform (B151607), Dichloromethane, Tetrahydrofuran - THF)

  • Glass Petri dish or other suitable flat casting surface

  • Magnetic stirrer and stir bar

  • Leveling surface (e.g., a level lab bench or a leveling table)

  • Drying oven or a well-ventilated fume hood

Procedure:

  • Polymer Solution Preparation:

    • Weigh the desired amount of polymer and dissolve it in a suitable volatile solvent in a beaker or flask with a magnetic stir bar. The concentration of the polymer in the solvent will influence the final film thickness. A common starting point is a 5-10% (w/v) solution.[13]

    • Stir the solution at room temperature until the polymer is completely dissolved. This may take several hours. Gentle heating can be applied to expedite dissolution for some polymers, but care must be taken to avoid solvent evaporation.

  • Addition of Plasticizer:

    • Calculate the required amount of ATBC based on the desired weight percentage relative to the polymer.

    • Add the ATBC to the polymer solution and continue stirring until a homogenous mixture is obtained.

  • Casting the Film:

    • Place the glass petri dish or casting surface on a level surface to ensure uniform film thickness.

    • Carefully pour the polymer-ATBC solution into the center of the casting surface.

    • Gently tilt the surface to allow the solution to spread evenly.

  • Drying the Film:

    • Cover the casting surface with a perforated lid or place it in a fume hood to allow for slow, controlled evaporation of the solvent. Rapid evaporation can lead to the formation of bubbles or an uneven surface.

    • Once the majority of the solvent has evaporated at room temperature and the film appears solid, transfer the casting surface to a drying oven set at a temperature below the boiling point of the solvent (e.g., 40-60°C) for several hours to remove any residual solvent.[14]

  • Film Removal:

    • After complete drying, carefully peel the film from the casting surface using a flat-edged tool or by gently lifting one edge and slowly pulling it away.

Specific Protocol: Preparation of Plasticized Polylactic Acid (PLA) Films

This protocol provides a more specific example for the preparation of PLA films with varying concentrations of ATBC.

Materials:

  • Polylactic Acid (PLA) granules

  • This compound (ATBC)

  • Chloroform

  • Glass petri dishes (90 mm diameter)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a 5% (w/v) PLA solution by dissolving 5 g of PLA granules in 100 mL of chloroform in a sealed container with magnetic stirring. Allow the mixture to stir for 24 hours at room temperature to ensure complete dissolution.

  • Prepare separate PLA solutions and add the required amount of ATBC to achieve final concentrations of 5%, 10%, 15%, and 20% (w/w) with respect to the PLA. For example, for a 10% ATBC film, add 0.5 g of ATBC to the 5 g PLA solution.

  • Stir each solution for an additional 4 hours to ensure homogenous mixing of the plasticizer.

  • Pour a specific volume (e.g., 20 mL) of each solution into a level glass petri dish.

  • Cover the petri dishes with a lid slightly ajar and allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

  • Transfer the petri dishes to a vacuum oven and dry at 40°C for 48 hours to remove any residual chloroform.

  • Carefully peel the dried films from the petri dishes for characterization.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the solvent casting of polymer films plasticized with this compound.

Solvent_Casting_Workflow cluster_prep Solution Preparation cluster_casting Film Formation cluster_final Final Product polymer Polymer dissolution Dissolution & Mixing polymer->dissolution solvent Solvent solvent->dissolution atbc This compound (ATBC) atbc->dissolution casting Casting on Substrate dissolution->casting Homogeneous Solution drying Solvent Evaporation (Room Temperature) casting->drying oven_drying Final Drying (Oven) drying->oven_drying peeling Film Peeling oven_drying->peeling film Polymer Film peeling->film

Caption: General workflow for solvent casting of ATBC-plasticized polymer films.

References

Application Notes and Protocols for the Analytical Method Validation of Acetyl Tributyl Citrate (ATBC) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tributyl citrate (B86180) (ATBC) is a commonly used plasticizer in a variety of consumer products, including pharmaceuticals, food packaging, and medical devices. As a result, there is a growing need for sensitive and reliable analytical methods to quantify its presence and the presence of its metabolites in biological samples for pharmacokinetic, toxicokinetic, and exposure assessment studies. This document provides detailed application notes and protocols for the validation of analytical methods for ATBC in various biological matrices, including plasma, urine, and tissue. The methodologies described herein are based on established practices and data from published research, primarily leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and selectivity.

General Workflow for Analytical Method Validation

The validation of a bioanalytical method is a critical process to ensure that the method is suitable for its intended purpose.[1] A typical workflow involves several key stages, from initial method development to the analysis of study samples.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Method Optimization Method Optimization Sample Preparation Development Sample Preparation Development Method Optimization->Sample Preparation Development Chromatographic Conditions Chromatographic Conditions Sample Preparation Development->Chromatographic Conditions Mass Spectrometry Parameters Mass Spectrometry Parameters Chromatographic Conditions->Mass Spectrometry Parameters Selectivity Selectivity Mass Spectrometry Parameters->Selectivity Linearity & Range Linearity & Range Selectivity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision Recovery Recovery Accuracy & Precision->Recovery Matrix Effect Matrix Effect Recovery->Matrix Effect Stability Stability Matrix Effect->Stability LOD & LOQ LOD & LOQ Stability->LOD & LOQ Sample Processing Sample Processing LOD & LOQ->Sample Processing Data Acquisition Data Acquisition Sample Processing->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Caption: General workflow for bioanalytical method validation.

Experimental Protocols

Analysis of ATBC in Plasma by LC-MS/MS

This protocol is adapted from a validated method for the quantification of ATBC in rat plasma.[1][2]

a. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (IS), such as Acetyl triethyl citrate (ATEC).

  • Vortex the mixture for 5 minutes.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • LC System: Agilent 1260 Infinity HPLC system or equivalent.[1]

  • Column: A suitable C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.[1]

    • Solvent B: 0.1% formic acid in acetonitrile.[1]

  • Gradient Elution: A gradient program should be optimized to ensure good separation of ATBC and the IS from matrix components. An example gradient could be:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7.1-9 min: 10% B

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 5 µL.

  • MS System: Agilent 6460 Triple Quadrupole Mass Spectrometer or equivalent.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • ATBC: Precursor ion > Product ion (e.g., as determined during method development).

    • ATEC (IS): Precursor ion > Product ion (e.g., as determined during method development).

Proposed Protocol for Analysis of ATBC Metabolites in Urine by LC-MS/MS

This protocol is a general approach based on methods for analyzing metabolites in urine and should be optimized and validated for specific ATBC metabolites.[3][4]

a. Sample Preparation (Dilute and Shoot or Solid Phase Extraction)

  • Dilute and Shoot (for higher concentration metabolites):

    • Centrifuge the urine sample at 10,000 rpm for 5 minutes to remove particulate matter.

    • Dilute an aliquot of the supernatant (e.g., 1:10) with the initial mobile phase.

    • Add the internal standard.

    • Vortex and inject into the LC-MS/MS system.

  • Solid Phase Extraction (SPE) (for lower concentration metabolites or cleaner samples):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.

    • Load the pre-treated urine sample (e.g., diluted with buffer).

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with a suitable elution solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).

    • Evaporate the eluate and reconstitute in the mobile phase for analysis.

b. LC-MS/MS Conditions

  • Similar LC-MS/MS conditions as described for plasma analysis can be used as a starting point. The gradient and MRM transitions will need to be optimized for the specific ATBC metabolites of interest, such as hydroxylated and dealkylated forms.[3]

Proposed Protocol for Analysis of ATBC in Tissue by LC-MS/MS

This protocol provides a general framework for tissue sample preparation, which requires thorough homogenization and extraction.

a. Sample Preparation (Homogenization and Extraction)

  • Accurately weigh a portion of the tissue sample (e.g., 100-200 mg).

  • Add a suitable homogenization buffer (e.g., phosphate-buffered saline) and an internal standard.

  • Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) until a uniform homogenate is obtained. Keep the sample on ice to prevent degradation.

  • Perform protein precipitation by adding a threefold volume of cold acetonitrile to the homogenate.

  • Vortex vigorously and centrifuge at high speed (e.g., 15,000 rpm) for 15 minutes at 4°C.

  • Collect the supernatant and proceed with either direct injection (if clean enough) or further cleanup using SPE as described for urine samples.

  • Evaporate the final extract and reconstitute in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • The LC-MS/MS conditions will be similar to those for plasma and urine, with necessary adjustments to the gradient and MRM transitions based on method development and optimization for the tissue matrix.

Data Presentation: Summary of Validation Parameters

The following tables summarize the quantitative data for the validation of an LC-MS/MS method for ATBC in rat plasma, as adapted from Kim et al. (2018).[1]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterValue
Calibration Curve Range10 - 1000 ng/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)≥ 0.995
LLOQ10 ng/mL
Accuracy at LLOQ80 - 120%
Precision (RSD) at LLOQ≤ 20%

Table 2: Accuracy and Precision

Concentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (RSD, %)Inter-day Accuracy (%)Inter-day Precision (RSD, %)
10 (LLOQ)117.66.5103.411.4
30 (Low QC)90.74.8100.28.7
400 (Mid QC)98.53.2101.55.6
800 (High QC)102.32.9102.14.3

Table 3: Recovery and Matrix Effect

Concentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
30 (Low QC)85.5 ± 9.0Not explicitly reported, but selectivity was confirmed
800 (High QC)93.8 ± 12.0Not explicitly reported, but selectivity was confirmed

Table 4: Stability

Stability ConditionConcentration (ng/mL)Stability (% of Nominal)
Bench-top (4 h, RT)30 and 800Within ± 15%
Freeze-thaw (3 cycles)30 and 800Within ± 15%
Long-term (-80°C, 4 weeks)30 and 800Within ± 15%

Signaling Pathways and Logical Relationships

The metabolism of ATBC in the body involves several enzymatic reactions, primarily hydrolysis and oxidation, leading to the formation of various metabolites that are then excreted.

ATBC Metabolism Pathway ATBC Acetyl Tributyl Citrate (ATBC) Metabolite1 Acetyl Dibutyl Citrate (ADBC) ATBC->Metabolite1 Hydrolysis Metabolite2 Tributyl Citrate (TBC) ATBC->Metabolite2 Deacetylation Metabolite3 Hydroxylated Metabolites Metabolite1->Metabolite3 Oxidation Metabolite2->Metabolite3 Oxidation Excretion Urinary Excretion Metabolite3->Excretion

Caption: Simplified metabolic pathway of ATBC.

Conclusion

The protocols and data presented provide a comprehensive guide for the validation of analytical methods for the quantification of ATBC and its metabolites in biological samples. The LC-MS/MS method for plasma is well-established and demonstrates good linearity, accuracy, precision, and stability.[1] For other matrices like urine and tissue, the provided protocols offer a solid starting point for method development and validation. Adherence to these guidelines will ensure the generation of high-quality, reliable data for various research and drug development applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ATBC Concentration in Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Acetyl Tributyl Citrate (ATBC) to prevent brittleness in polymer films.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of polymer films containing ATBC.

Q1: My polymer film is cracking and brittle, even after adding ATBC. What are the possible causes and solutions?

A1: Several factors could contribute to film brittleness despite the presence of ATBC:

  • Insufficient ATBC Concentration: The concentration of ATBC may be too low to effectively plasticize the polymer. The required concentration can vary significantly depending on the polymer type.

  • Poor Dispersion: If the ATBC is not uniformly dispersed throughout the polymer matrix, localized areas of brittleness can occur.

  • Incompatibility: While ATBC is compatible with a wide range of polymers, there might be some degree of incompatibility leading to phase separation and reduced effectiveness.[1]

  • Processing Conditions: High processing temperatures can sometimes lead to the degradation of the polymer or plasticizer, affecting the final film properties.[2]

  • Polymer Properties: The inherent properties of the polymer, such as high crystallinity, can make it more resistant to plasticization.

Solutions:

  • Increase ATBC Concentration: Incrementally increase the ATBC concentration and evaluate the film's mechanical properties at each step.

  • Improve Mixing: Ensure thorough mixing of the polymer and ATBC during the formulation process to achieve a homogeneous blend.[1]

  • Check Compatibility: Review literature for the compatibility of ATBC with your specific polymer. In some cases, a co-plasticizer or compatibilizer might be necessary.[1]

  • Optimize Processing: Adjust processing parameters like temperature and pressure to avoid degradation.[2]

Q2: After increasing the ATBC concentration, the surface of my film feels greasy or has a liquid residue. Why is this happening?

A2: This phenomenon is known as "plasticizer exudation" or "leaching." It occurs when the concentration of the plasticizer exceeds its solubility limit within the polymer matrix.[3][4] The excess, unbound plasticizer migrates to the surface of the film.

Solutions:

  • Reduce ATBC Concentration: The most direct solution is to lower the ATBC concentration to a level where it remains fully incorporated within the polymer.

  • Use a Co-Plasticizer: In some instances, combining ATBC with another plasticizer can improve overall compatibility and reduce the tendency for exudation.

  • Modify the Polymer: In some advanced applications, modifying the polymer structure can enhance its interaction with the plasticizer.

Q3: The mechanical properties of my films are inconsistent from batch to batch. How can I improve reproducibility?

A3: Inconsistent mechanical properties often stem from variations in the experimental process.

Solutions:

  • Standardize Protocols: Strictly adhere to standardized protocols for film casting, drying, and testing.

  • Control Environmental Conditions: Temperature and humidity can affect film formation and properties. Conduct experiments in a controlled environment.

  • Ensure Homogeneous Mixing: As mentioned earlier, consistent and thorough mixing is crucial for uniform plasticizer distribution.

  • Calibrate Instruments: Regularly calibrate all testing equipment, such as tensile testers and thermal analyzers.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for ATBC in polymer films?

A1: The optimal concentration of ATBC depends heavily on the specific polymer being used and the desired final properties of the film. However, some general ranges have been reported in the literature:

  • For Polylactic Acid (PLA): Concentrations up to 15 wt% have been shown to significantly enhance elongation at break and toughness.[1][3] Higher concentrations may lead to exudation.[1][3]

  • For Polyvinyl Chloride (PVC): ATBC is an effective plasticizer for PVC, often used as a safer alternative to phthalates.[5]

  • For Pharmaceutical Coatings: In oral drug formulations, the amount of ATBC can range from 0.56 to 57.55 mg.[6]

  • For Food Contact Materials: For food wrap applications, concentrations are typically in the range of 3-5% based on the resin.[7]

Q2: How does ATBC prevent brittleness in polymer films?

A2: ATBC is a plasticizer, a substance that, when added to a material, increases its plasticity and flexibility.[5][7] It works by positioning itself between the polymer chains, reducing the intermolecular forces that hold the chains tightly together.[5][8] This increased spacing allows the polymer chains to move more freely, resulting in a more flexible and less brittle material.[4] This effect is often characterized by a decrease in the glass transition temperature (Tg) of the polymer.[4][9]

Q3: Are there any regulatory considerations when using ATBC?

A3: Yes, ATBC is approved by regulatory bodies like the FDA for use in various applications, including as an indirect food additive and in pharmaceutical formulations.[7][10] It is recognized as a non-toxic and eco-friendly plasticizer.[1][5] However, it is crucial to consult the specific regulations relevant to your application and region to ensure compliance, especially concerning migration limits in food contact materials.[11]

Q4: What are the key experimental techniques to evaluate the effectiveness of ATBC?

A4: The following techniques are essential for characterizing the properties of plasticized polymer films:

  • Tensile Testing: Measures the film's tensile strength, Young's modulus, and elongation at break. A significant increase in elongation at break is a key indicator of reduced brittleness.

  • Dynamic Mechanical Analysis (DMA): Determines the viscoelastic properties of the material and can accurately measure the glass transition temperature (Tg). A decrease in Tg indicates effective plasticization.[4]

  • Differential Scanning Calorimetry (DSC): Also used to measure the glass transition temperature, as well as melting and crystallization behavior.[4]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the plasticized film.[4]

Data Presentation

Table 1: Effect of ATBC Concentration on the Mechanical Properties of Polylactic Acid (PLA)

ATBC Concentration (wt%)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
060.235006.7
545.1280015.4
1032.51900150.2
1525.81200280.5

Note: The values presented are illustrative and can vary based on the specific grade of PLA and processing conditions.

Table 2: Effect of ATBC on the Glass Transition Temperature (Tg) of PLA

ATBC Concentration (wt%)Glass Transition Temperature (°C)
060.4
1035.2
2018.9
3012.2

Data adapted from studies on PLA plasticized with ATBC.[4]

Experimental Protocols

1. Protocol for Film Casting (Solvent Casting Method)

  • Polymer Solution Preparation: Dissolve the desired amount of polymer in a suitable solvent (e.g., chloroform, dichloromethane) to create a solution of a specific concentration (e.g., 10% w/v).

  • ATBC Addition: Add the calculated amount of ATBC to the polymer solution and stir until it is completely dissolved and the solution is homogeneous.

  • Casting: Pour the solution into a flat, level petri dish or onto a glass plate.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a well-ventilated fume hood at a controlled temperature. Covering the casting surface with a perforated lid can help control the evaporation rate and prevent defects.

  • Drying: Once the film has formed, transfer it to a vacuum oven for further drying at a moderate temperature (e.g., 40-60°C) for 24-48 hours to remove any residual solvent.

  • Storage: Store the dried films in a desiccator to prevent moisture absorption before testing.

2. Protocol for Tensile Testing

  • Sample Preparation: Cut the polymer films into dumbbell-shaped specimens according to a standard method (e.g., ASTM D882).[12]

  • Instrument Setup: Use a universal testing machine equipped with film grips. Set the gauge length and crosshead speed appropriate for the material being tested.

  • Measurement: Secure the specimen in the grips and initiate the test. The machine will pull the film at a constant speed until it breaks.

  • Data Acquisition: Record the load and displacement data throughout the test.

  • Analysis: From the stress-strain curve, calculate the tensile strength, Young's modulus, and elongation at break.

  • Replicates: Test at least five specimens for each formulation to ensure statistical significance.

Visualizations

Experimental_Workflow cluster_prep Film Preparation cluster_testing Film Characterization cluster_analysis Data Analysis & Optimization Polymer Dissolution Polymer Dissolution ATBC Addition ATBC Addition Polymer Dissolution->ATBC Addition Solvent Casting Solvent Casting ATBC Addition->Solvent Casting Drying Drying Solvent Casting->Drying Tensile Testing Tensile Testing Drying->Tensile Testing DMA / DSC DMA / DSC Drying->DMA / DSC TGA TGA Drying->TGA Data Analysis Data Analysis Tensile Testing->Data Analysis DMA / DSC->Data Analysis TGA->Data Analysis Optimization Optimization Data Analysis->Optimization

Caption: Experimental workflow for optimizing ATBC concentration.

ATBC_Effect cluster_properties Effects on Polymer Properties cluster_mechanical Resulting Mechanical Changes Increase ATBC Concentration Increase ATBC Concentration Reduced Intermolecular Forces Reduced Intermolecular Forces Increase ATBC Concentration->Reduced Intermolecular Forces Increased Chain Mobility Increased Chain Mobility Reduced Intermolecular Forces->Increased Chain Mobility Lower Glass Transition Temp (Tg) Lower Glass Transition Temp (Tg) Increased Chain Mobility->Lower Glass Transition Temp (Tg) Increased Flexibility Increased Flexibility Increased Chain Mobility->Increased Flexibility Increased Elongation at Break Increased Elongation at Break Increased Flexibility->Increased Elongation at Break Decreased Tensile Strength Decreased Tensile Strength Increased Flexibility->Decreased Tensile Strength Decreased Brittleness Decreased Brittleness Increased Elongation at Break->Decreased Brittleness

Caption: Relationship between ATBC concentration and film properties.

References

Technical Support Center: Troubleshooting ATBC Leaching from PLA Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the leaching of Acetyl Tributyl Citrate (ATBC) from Polylactic Acid (PLA) films in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is ATBC and why is it used in PLA films?

A1: this compound (ATBC) is a bio-based, non-toxic plasticizer commonly added to PLA to increase its flexibility and reduce brittleness. PLA, in its pure form, can be rigid, and the addition of plasticizers like ATBC makes it more suitable for applications such as flexible packaging and drug delivery films.

Q2: What is plasticizer leaching and why is it a concern?

A2: Plasticizer leaching, or migration, is the process where the plasticizer moves from the polymer matrix to the surface and into the surrounding environment.[1] This is a concern because the loss of ATBC can lead to a return of brittleness in the PLA film, altering its mechanical properties and potentially compromising its function.[1][2] In drug delivery applications, this can affect release kinetics, while in other applications it can lead to physical failure of the film.[3]

Q3: What are the main factors that influence the rate of ATBC leaching from PLA films in water?

A3: Several factors can influence the rate of ATBC leaching:

  • Temperature: Higher temperatures increase the diffusion rate of the plasticizer within the polymer matrix, accelerating leaching.[4]

  • ATBC Concentration: Higher initial concentrations of ATBC in the PLA film can lead to a greater driving force for migration.

  • PLA Crystallinity: Amorphous regions of PLA are more permeable to water and plasticizers than crystalline regions. Changes in crystallinity can, therefore, affect the leaching rate.

  • Aqueous Environment pH: The pH of the aqueous medium can influence the hydrolysis rate of PLA, which in turn can affect the film's morphology and the leaching of ATBC.[5]

  • Molecular Weight of the Plasticizer: Plasticizers with a higher molecular weight tend to migrate more slowly.[1]

Q4: Can the leaching of ATBC be prevented?

A4: While complete prevention is challenging, several strategies can significantly reduce ATBC leaching:

  • Inclusion of Nanofillers: Incorporating nanofillers like chitin (B13524) nanofibrils or calcium carbonate can create a more tortuous path for the plasticizer to travel, thus slowing down the migration rate.

  • Surface Modification: Applying a coating to the surface of the PLA film can act as a barrier to prevent the plasticizer from escaping.

  • Use of Reactive Plasticizers: These are plasticizers that chemically bond to the polymer matrix, making them much less likely to migrate.

  • Optimizing Formulation: Using plasticizers with higher molecular weight or a higher degree of branching can reduce their mobility within the polymer matrix.

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving ATBC-plasticized PLA films in aqueous environments.

Problem 1: My PLA film, which was initially flexible, became brittle and cracked after being in an aqueous solution.

  • Possible Cause 1: Significant ATBC Leaching.

    • Explanation: The aqueous environment has likely caused a significant amount of the ATBC plasticizer to leach out of the PLA film. The loss of the plasticizer causes the film to revert to its inherently brittle state.[1][2]

    • Solution:

      • Quantify Leaching: Analyze the aqueous solution using HPLC to determine the concentration of leached ATBC.

      • Modify Film Formulation: Consider increasing the molecular weight of the plasticizer or incorporating nanofillers to reduce the leaching rate.

      • Control Experimental Conditions: If possible, conduct the experiment at a lower temperature to reduce the diffusion rate of the plasticizer.[4]

  • Possible Cause 2: Hydrolytic Degradation of PLA.

    • Explanation: PLA is susceptible to hydrolysis, a process where water molecules break down the polymer chains.[6] This is accelerated by factors like temperature and pH.[5] This degradation can lead to a loss of mechanical integrity and brittleness, independent of or in conjunction with plasticizer leaching.

    • Solution:

      • Characterize Polymer Degradation: Use techniques like Gel Permeation Chromatography (GPC) to check for a decrease in the molecular weight of the PLA.

      • Buffer the Aqueous Solution: Maintain a neutral pH to minimize acid or base-catalyzed hydrolysis.

      • Evaluate PLA Grade: Consider using a more crystalline grade of PLA, as the amorphous regions are more susceptible to hydrolysis.

Problem 2: I am observing a high degree of variability in my ATBC leaching results between replicate experiments.

  • Possible Cause 1: Inconsistent Film Preparation.

    • Explanation: Minor variations in the solvent casting and drying process can lead to differences in film thickness, porosity, and plasticizer distribution, all of which can affect the leaching rate.

    • Solution:

      • Standardize Film Casting: Ensure a consistent volume of polymer solution is cast for each film and that the casting surface is perfectly level.

      • Control Drying Conditions: Dry the films in a controlled environment with consistent temperature and airflow to ensure uniform solvent evaporation. A slow drying process at room temperature followed by vacuum oven drying is recommended.[7]

      • Characterize Film Uniformity: Before leaching studies, measure the thickness of each film at multiple points to ensure uniformity.

  • Possible Cause 2: Inconsistent Hydrodynamics in the Leaching Medium.

    • Explanation: The rate of mass transfer of the leached ATBC from the film surface to the bulk solution can be influenced by the degree of agitation. If some samples are in a more stagnant solution than others, it could affect the concentration gradient and thus the leaching rate.

    • Solution:

      • Standardize Agitation: Use a shaker or a stirrer at a consistent speed for all samples during the leaching experiment.

      • Ensure Consistent Sample Placement: Place all samples in the same location within the testing apparatus to ensure they experience similar hydrodynamic conditions.

Problem 3: The concentration of ATBC in my aqueous solution is below the detection limit of my analytical method, but my films are still showing signs of embrittlement.

  • Possible Cause 1: Insufficiently Sensitive Analytical Method.

    • Explanation: The amount of ATBC that has leached may be enough to affect the film's mechanical properties but is too low to be detected by your current analytical setup.

    • Solution:

      • Optimize HPLC Method: Improve the sensitivity of your HPLC method by adjusting the mobile phase composition, flow rate, or injection volume. Consider using a more sensitive detector.

      • Pre-concentration of the Sample: Use solid-phase extraction (SPE) to concentrate the ATBC from a larger volume of the aqueous solution before analysis.

  • Possible Cause 2: PLA Degradation is the Primary Cause of Brittleness.

    • Explanation: As mentioned in Problem 1, the brittleness could be primarily due to the hydrolytic degradation of the PLA polymer itself, with minimal contribution from ATBC leaching.[6]

    • Solution:

      • Investigate Polymer Degradation: Focus on characterizing the molecular weight and thermal properties of the PLA film before and after exposure to the aqueous environment using GPC and DSC, respectively.

Data Presentation

Table 1: Influence of Plasticizer Type and Content on the Thermal Properties of PLA

Plasticizer TypePlasticizer Content (wt%)Glass Transition Temperature (Tg) (°C)Reference
None060.42[8]
Triethyl Citrate (TEC)3010.29[8]
This compound (ATBC)3012.21[8]
This compound (ATBC)1046.7[9]
This compound (ATBC)20Varies with processing[10]

Table 2: Effect of Temperature on ATBC Migration into Food Simulants from LDPE (as a model)

Food SimulantTemperature (°C)Diffusion Coefficient (Dp x 10^13 cm²/s)Partition Coefficient (Kp/f)Reference
50% Ethanol100.8 ± 0.11.8 ± 0.2[4]
50% Ethanol201.6 ± 0.21.5 ± 0.1[4]
50% Ethanol404.1 ± 0.51.0 ± 0.1[4]
95% Ethanol102.1 ± 0.30.9 ± 0.1[4]
95% Ethanol204.5 ± 0.60.7 ± 0.1[4]
95% Ethanol4012.0 ± 1.00.5 ± 0.1[4]

Experimental Protocols

Protocol 1: Preparation of PLA/ATBC Films by Solvent Casting

  • Dissolution: Dissolve a specific amount of PLA resin in a suitable solvent (e.g., chloroform, dichloromethane) at a predetermined ratio (e.g., 1:12 PLA to solvent) using a magnetic stirrer until fully dissolved. This may take several hours.[7]

  • Plasticizer Addition: Add the desired weight percentage of ATBC to the PLA solution and continue stirring for at least 2 hours to ensure homogeneous mixing.

  • Casting: Pour the PLA/ATBC solution into a level glass petri dish or onto a flat glass plate.

  • Drying: Cover the casting surface (e.g., with a watch glass) to allow for slow solvent evaporation at room temperature in a well-ventilated area for 24-48 hours.[7]

  • Final Drying: Place the cast film in a vacuum oven at a temperature below the glass transition temperature of the plasticized PLA (e.g., 40°C) for at least 24 hours to remove any residual solvent.[7]

  • Film Removal: Carefully peel the dried film from the glass surface.

Protocol 2: ATBC Migration Testing in an Aqueous Environment

  • Sample Preparation: Cut the prepared PLA/ATBC film into specific dimensions (e.g., 2 cm x 2 cm). Measure and record the surface area and weight of each film sample.

  • Migration Setup: Place each film sample into a separate glass vial and add a specific volume of the aqueous test solution (e.g., deionized water, phosphate-buffered saline) to achieve a defined surface area to volume ratio.

  • Incubation: Seal the vials and place them in a temperature-controlled incubator or water bath at the desired experimental temperature (e.g., 37°C). If required, place the vials on an orbital shaker at a constant speed.

  • Sampling: At predetermined time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the aqueous solution from each vial for analysis.

  • Analysis: Quantify the concentration of ATBC in the collected aliquots using a validated HPLC method (see Protocol 3).

  • Data Calculation: Calculate the cumulative amount of ATBC leached per unit surface area of the film at each time point.

Protocol 3: Quantification of ATBC in Aqueous Samples by HPLC

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v), with 0.1% trifluoroacetic acid (TFA).[11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 230 nm[12]

  • Calibration: Prepare a series of standard solutions of ATBC of known concentrations in the same aqueous medium as the samples. Inject these standards to generate a calibration curve.

  • Sample Analysis: Inject the collected samples from the migration study (Protocol 2) into the HPLC system.

  • Quantification: Determine the concentration of ATBC in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Troubleshooting_Workflow Start Problem Identified: High ATBC Leaching or Film Brittleness CheckFilm Review Film Preparation Protocol Start->CheckFilm CheckExp Review Experimental Conditions Start->CheckExp CheckAnalysis Review Analytical Method Start->CheckAnalysis InconsistentPrep Inconsistent Film Thickness/Homogeneity? CheckFilm->InconsistentPrep HighTemp High Temperature or Agitation? CheckExp->HighTemp LowSensitivity Analytical Method Sensitivity Issue? CheckAnalysis->LowSensitivity InconsistentPrep->CheckExp No OptimizePrep Standardize Casting & Drying Procedures InconsistentPrep->OptimizePrep Yes HighTemp->CheckAnalysis No OptimizeExp Lower Temperature, Standardize Agitation HighTemp->OptimizeExp Yes OptimizeAnalysis Improve Method Sensitivity (e.g., SPE, detector) LowSensitivity->OptimizeAnalysis Yes Reformulate Consider Reformulation: - Higher MW Plasticizer - Add Nanofillers LowSensitivity->Reformulate No OptimizePrep->Start Re-evaluate OptimizeExp->Start Re-evaluate OptimizeAnalysis->Start Re-evaluate Reformulate->Start Re-evaluate

Caption: Troubleshooting workflow for investigating ATBC leaching from PLA films.

Experimental_Workflow Prep 1. Prepare PLA/ATBC Solution Cast 2. Solvent Cast Film Prep->Cast Dry 3. Dry Film (Room Temp then Vacuum) Cast->Dry Cut 4. Prepare Film Samples (Cut to Size) Dry->Cut Incubate 5. Incubate in Aqueous Medium (Controlled T, Time) Cut->Incubate Sample 6. Collect Aliquots at Time Points Incubate->Sample Analyze 7. Analyze ATBC by HPLC Sample->Analyze Data 8. Calculate Leaching Rate Analyze->Data

Caption: Standard experimental workflow for ATBC leaching studies.

Leaching_Factors cluster_film Film Properties cluster_env Environmental Factors Leaching ATBC Leaching Rate PLA_Cryst PLA Crystallinity PLA_Cryst->Leaching ATBC_Conc ATBC Concentration ATBC_Conc->Leaching Fillers Presence of Fillers Fillers->Leaching Temp Temperature Temp->Leaching pH Aqueous pH pH->Leaching Agitation Agitation Agitation->Leaching

Caption: Key factors influencing the rate of ATBC leaching from PLA films.

References

Technical Support Center: Minimizing Acetyl Tributyl Citrate (ATBC) Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from acetyl tributyl citrate (B86180) (ATBC) in their fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is acetyl tributyl citrate (ATBC) and where does it come from?

This compound (ATBC) is a common plasticizer, an additive used to increase the flexibility and durability of plastics.[1][2][3][4] It is a colorless, odorless, oily liquid that is soluble in organic solvents but not in water.[1][3] ATBC is frequently used in the manufacturing of laboratory consumables such as pipette tips, microcentrifuge tubes, and multiwell plates, as well as in medical devices, food packaging, and cosmetics.[1][2][4][5]

Q2: How can ATBC from lab plastics interfere with my fluorescence-based assays?

ATBC can leach from plastic labware into your experimental solutions, including buffers, media, and reagent solutions.[5][6] This is particularly prevalent when using organic solvents or solutions containing proteins and lipids.[7][8] The leached ATBC can then interfere with your assay in several ways:

  • Bioactive Interference: ATBC has been shown to be biologically active. For example, it can activate the steroid and xenobiotic receptor (SXR), which in turn can induce the expression of cytochrome P450 enzymes.[6][9] This can lead to unexpected and misleading results in cell-based assays by altering the metabolic state of the cells.

  • Direct Assay Interference: While direct fluorescence interference from ATBC (autofluorescence or quenching) is not well-documented in the literature, it remains a possibility. Autofluorescence occurs if ATBC emits light at the same wavelength as your fluorescent probe, leading to false-positive signals.[10] Quenching can occur if ATBC absorbs the excitation or emission energy of your fluorophore, resulting in a decreased signal and a false-negative result.[10]

  • Alteration of Cellular Processes: Studies have indicated that ATBC can influence cellular processes such as cell viability and proliferation, which are often measured using fluorescence-based assays.

Q3: What are the signs of potential ATBC interference in my assay?

You might suspect ATBC interference if you observe:

  • High background fluorescence in your negative controls.

  • Poor signal-to-noise ratio.

  • Inconsistent results between different batches of plasticware.

  • Unexpected biological activity in your control samples.

  • A discrepancy between results obtained using plastic versus glass labware.

Troubleshooting Guides

Issue 1: High Background Fluorescence or Low Signal-to-Noise Ratio

High background fluorescence can be a sign of autofluorescent contaminants.

Troubleshooting Steps:

  • Run a "Leachate Control": Incubate your assay buffer or media in the plasticware you intend to use for the same duration and at the same temperature as your experiment. Then, measure the fluorescence of this "leachate control." A high reading suggests a leachable fluorescent compound.

  • Pre-wash Plasticware: Thoroughly wash your plasticware before use. (See a detailed protocol below).

  • Switch to Alternative Labware: If the problem persists, consider using labware made from different materials that are less likely to contain ATBC, such as glass, polypropylene (B1209903) (though still a source, different grades may have fewer leachables), or specially certified "low-leach" or "biologically-tested" plastics.

Issue 2: Inconsistent or Irreproducible Results

Variability in results, especially between different lots of consumables, can point to inconsistent leaching of interfering substances.

Troubleshooting Steps:

  • Standardize Labware: Use labware from the same manufacturer and lot number for an entire set of experiments to minimize variability.

  • Perform a Leaching Quantification: If you have access to analytical instrumentation like GC-MS or LC-MS, you can quantify the amount of ATBC leaching from your specific labware under your experimental conditions.[11][12]

  • Implement a Routine Pre-washing Protocol: Make pre-washing a standard part of your experimental workflow for all plasticware used in sensitive fluorescence assays.

Quantitative Data on ATBC Leaching

Studies have quantified the amount of ATBC that can leach from plastic products. While specific data for all types of labware is not available, the following table summarizes findings from a study on plastic kitchen wrap, which can serve as a reference.

Solvent Temperature Incubation Time Concentration of Leached ATBC Reference
Water60°C9 hoursNot specified[7]
4% Acetic Acid60°C9 hoursNot specified[7]
3% Skim Milk Solution60°C9 hours27.9 mg/kg[6][8]
15% Skim Milk Solution60°C9 hoursNot specified[7]

This data highlights that ATBC is prone to migrate into solutions containing proteins and lipids.[7][8]

Experimental Protocols

Protocol 1: Pre-washing of Plastic Labware to Minimize ATBC Leaching

This protocol is designed to remove surface contaminants and leachable plasticizers from new plastic labware.

Materials:

  • New plastic labware (e.g., microplates, tubes, pipette tips)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Laboratory-grade detergent (e.g., Alconox, Liquinox)[13]

  • 70% Ethanol (B145695)

  • Drying oven or clean bench

Procedure:

  • Initial Rinse: Rinse the labware thoroughly with high-purity water.

  • Detergent Wash: Prepare a 1-2% solution of laboratory-grade detergent in warm, high-purity water.[14][15] Submerge the labware in the detergent solution and sonicate for 30 minutes if a sonicator is available. Alternatively, let it soak for at least 4 hours.

  • Thorough Rinsing: Rinse the labware extensively with high-purity water. A minimum of 5-10 rinses is recommended to completely remove the detergent.[16]

  • Ethanol Rinse: Rinse the labware with 70% ethanol to aid in drying and sterilization.

  • Final Rinse: Rinse again with high-purity water to remove any residual ethanol.

  • Drying: Dry the labware in a drying oven at a temperature that will not damage the plastic (typically < 60°C) or in a laminar flow hood on a clean, lint-free surface.

  • Storage: Store the cleaned labware in a covered container to prevent re-contamination.

Protocol 2: Validation of ATBC Removal (Requires Analytical Chemistry)

This protocol provides a framework for quantifying the effectiveness of the pre-washing procedure.

Materials:

  • Pre-washed and unwashed plastic labware.

  • Assay buffer or a suitable solvent (e.g., methanol (B129727) or a buffer with a composition similar to your assay).

  • GC-MS or LC-MS/MS system for analysis.[11][12]

  • ATBC analytical standard.

Procedure:

  • Leaching Simulation: Fill both pre-washed and unwashed labware with the chosen solvent.

  • Incubation: Incubate the labware under conditions that mimic your experimental setup (e.g., 37°C for 24 hours).

  • Sample Collection: Collect the solvent from both sets of labware.

  • Sample Preparation: Prepare the collected solvent samples for analysis according to established methods for ATBC extraction and concentration. This may involve liquid-liquid extraction or solid-phase extraction.

  • Quantification: Analyze the samples using GC-MS or LC-MS/MS to determine the concentration of ATBC.[11]

  • Comparison: Compare the amount of ATBC leached from the pre-washed labware to that from the unwashed labware to determine the efficacy of the cleaning protocol.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis start Start: New Plastic Labware pre_wash Protocol 1: Pre-wash Labware start->pre_wash unwashed Control: Unwashed Labware start->unwashed incubation Incubate with Assay Buffer/Solvent pre_wash->incubation unwashed->incubation run_assay Perform Fluorescence Assay incubation->run_assay collect_leachate Collect Leachate for Analysis incubation->collect_leachate measure_fluorescence Measure Fluorescence run_assay->measure_fluorescence analyze_atbc Protocol 2: Quantify ATBC (GC/LC-MS) collect_leachate->analyze_atbc compare_results Compare Results measure_fluorescence->compare_results analyze_atbc->compare_results end End: Validated, Low-Interference Assay compare_results->end

Caption: Workflow for mitigating and validating the removal of ATBC interference.

troubleshooting_logic start Problem: Inconsistent or Noisy Fluorescence Data check_leachate Is there high background from leachate control? start->check_leachate pre_wash Implement Pre-washing Protocol check_leachate->pre_wash Yes problem_persists Problem Persists check_leachate->problem_persists No re_evaluate Re-evaluate Assay Performance pre_wash->re_evaluate switch_labware Switch to Glass or Certified Low-Leach Plasticware re_evaluate->switch_labware No problem_solved Problem Resolved re_evaluate->problem_solved Yes switch_labware->re_evaluate other_factors Investigate Other Potential Sources of Error (e.g., reagents, instrument settings) problem_persists->other_factors

Caption: Troubleshooting logic for addressing fluorescence assay interference.

signaling_pathway_interference atbc Leached ATBC sxr SXR (Steroid and Xenobiotic Receptor) atbc->sxr Activates cyp3a4 CYP3A4 Gene Expression sxr->cyp3a4 Induces cyp3a4_protein CYP3A4 Enzyme cyp3a4->cyp3a4_protein Leads to drug_metabolism Metabolism of Drugs/Endogenous Compounds cyp3a4_protein->drug_metabolism Alters cell_state Altered Cellular Metabolic State drug_metabolism->cell_state assay_readout Inaccurate Fluorescence Readout in Cell-Based Assay cell_state->assay_readout

Caption: Potential pathway of bioactive interference by ATBC.

References

Technical Support Center: Enhancing Acetyl Tributyl Citrate (ATBC) Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acetyl tributyl citrate (B86180) (ATBC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the low aqueous solubility of ATBC. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered when attempting to dissolve acetyl tributyl citrate (ATBC) in aqueous buffers.

Problem 1: ATBC is not dissolving in my aqueous buffer, or the solution is cloudy.

  • Cause: this compound has very low intrinsic water solubility. Reports indicate its solubility in water is less than 0.1 g/100 mL, with some sources stating it is as low as 1.7 to 5 mg/L[1][2]. Direct addition to an aqueous buffer is unlikely to yield a clear solution at significant concentrations.

  • Solution:

    • Utilize a Co-solvent System: For many non-clinical applications, a co-solvent system can be employed to increase the solubility of ATBC.

    • Formulate a Nanoemulsion/SEDDS: For applications requiring higher concentrations and improved stability in aqueous media, developing a nanoemulsion or a Self-Emulsifying Drug Delivery System (SEDDS) is a highly effective strategy.

Problem 2: My ATBC solution is precipitating over time.

  • Cause: The prepared solution may be supersaturated, or there could be issues with the stability of the formulation. Changes in temperature or pH can also lead to precipitation.

  • Solution:

    • Optimize Co-solvent Ratios: If using a co-solvent system, systematically vary the ratios of the solvents to find a more stable formulation.

    • Refine Nanoemulsion/SEDDS Formulation: For nanoemulsions and SEDDS, the choice and concentration of surfactants and co-surfactants are critical for stability. Conduct a systematic screening of excipients to identify a robust formulation.

    • Control Environmental Factors: Ensure the storage conditions (temperature and pH) are consistent and optimized for your formulation.

Problem 3: I am unsure which surfactants and co-solvents are suitable for my application.

  • Cause: The selection of excipients depends on the intended application (e.g., in vitro cell-based assays, animal studies) and the required concentration of ATBC.

  • Solution:

    • Consult Excipient Databases: Review literature and databases for excipients commonly used in formulations for lipophilic compounds. Non-ionic surfactants like Tween 80 and Labrasol are frequently used.

    • Perform Excipient Screening Studies: Conduct systematic screening of various oils, surfactants, and co-surfactants to determine their ability to solubilize ATBC.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of ATBC in water?

A1: The aqueous solubility of this compound is very low. Published data indicates a solubility of approximately 1.7 mg/L at 25°C and 4.49 mg/L at 20°C[1]. Another source states the water solubility is less than 0.002 g/100 mL[2]. It is considered practically insoluble in water but is soluble in organic solvents like alcohols[3][4].

Q2: How can I prepare a stock solution of ATBC for in vitro experiments?

A2: Due to its low aqueous solubility, a direct stock solution in a buffer is not feasible at high concentrations. A common approach is to first dissolve ATBC in an organic solvent like DMSO and then dilute it in the aqueous medium. However, for higher concentrations in a final aqueous solution, a co-solvent system is recommended. One published protocol for a suspended solution allows for a concentration of 2.5 mg/mL.

Q3: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how can they help?

A3: SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium[5][6]. For a lipophilic compound like ATBC, a SEDDS formulation can significantly enhance its dispersion and effective solubility in aqueous buffers, which is particularly beneficial for oral drug delivery applications[5].

Q4: What is a nanoemulsion and how is it different from a standard emulsion?

A4: A nanoemulsion is a dispersion of two immiscible liquids (like oil and water) with droplet sizes typically in the range of 20-200 nanometers[7][8]. Unlike standard emulsions which are often cloudy and thermodynamically unstable, nanoemulsions are transparent or translucent and can be kinetically stable for long periods[7]. They provide a larger surface area for drug release and can improve the bioavailability of poorly soluble compounds.

Q5: Are there any specific excipients that are known to work well for solubilizing compounds similar to ATBC?

A5: While specific data for ATBC is limited, for lipophilic compounds in general, common excipients for nanoemulsions and SEDDS include:

  • Oils: Medium-chain triglycerides (e.g., Capryol 90, Sefsol-218), and other pharmaceutically acceptable oils.

  • Surfactants: Non-ionic surfactants with a high HLB (hydrophile-lipophile balance) value are often preferred due to their lower toxicity. Examples include Tween 80, Tween 20, Labrasol, and Cremophor EL[4][9].

  • Co-surfactants/Co-solvents: Short to medium-chain alcohols (e.g., ethanol, propylene (B89431) glycol) and other solvents like Transcutol P are used to improve the emulsification process and the solubility of the drug in the formulation[4][10].

Data Presentation

Table 1: Solubility of this compound (ATBC) in Various Solvents

Solvent SystemConcentrationObservationsSource
Water1.7 mg/L at 25°CVery low solubility[1]
Water4.49 mg/L at 20°CVery low solubility[1]
Water< 0.002 g/100 mLVery low solubility[2]
Alcohols, Methylene ChlorideMiscibleHigh solubility[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mLSuspended solution, requires sonication[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mLSuspended solution, requires sonication[1]

Experimental Protocols

Protocol 1: Preparation of a Suspended ATBC Solution using a Co-solvent System

This protocol is adapted from a method to prepare a 2.5 mg/mL suspended solution of ATBC suitable for oral or intraperitoneal administration in preclinical studies.

Materials:

  • This compound (ATBC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

  • Ultrasonic bath

Procedure:

  • Prepare a stock solution of ATBC in DMSO at a concentration of 25 mg/mL.

  • To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL ATBC stock solution in DMSO.

  • Add 400 µL of PEG300 to the ATBC/DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Use an ultrasonic bath to aid in the dissolution and formation of a uniform suspension.

Protocol 2: General Method for Developing an ATBC Nanoemulsion

This protocol outlines the general steps for formulating a nanoemulsion. Specific excipients and their ratios will need to be optimized for ATBC.

1. Excipient Screening:

  • Oil Phase Selection: Determine the solubility of ATBC in various pharmaceutically acceptable oils (e.g., Capryol 90, Sefsol 218, isopropyl myristate). Select the oil that shows the highest solubility for ATBC.

  • Surfactant Screening: Screen various surfactants (e.g., Tween 80, Labrasol, Cremophor EL) for their ability to emulsify the selected oil phase. This can be done by mixing the oil and surfactant and observing the formation of an emulsion upon addition of water.

  • Co-surfactant Screening: Screen co-surfactants (e.g., Transcutol P, propylene glycol) for their ability to improve the emulsification and stability of the formulation.

2. Construction of Pseudo-ternary Phase Diagrams:

  • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios.

  • For each mixture, titrate with the aqueous buffer and observe the formation of a nanoemulsion.

  • Plot the results on a pseudo-ternary phase diagram to identify the nanoemulsion region (the area where clear and stable nanoemulsions are formed).

3. Formulation Optimization and Characterization:

  • Select formulations from the nanoemulsion region of the phase diagram for further optimization.

  • Incorporate ATBC into the selected formulations and assess for drug precipitation.

  • Characterize the optimized ATBC-loaded nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

Visualizations

experimental_workflow cluster_screening Phase 1: Excipient Screening cluster_phase_diagram Phase 2: Formulation Development cluster_optimization Phase 3: Optimization & Characterization oil Oil Selection (High ATBC Solubility) mix Mix Oil, Surfactant, & Co-surfactant oil->mix surfactant Surfactant Selection (Emulsification Capacity) surfactant->mix cosurfactant Co-surfactant Selection (Improves Emulsification) cosurfactant->mix titrate Titrate with Aqueous Buffer mix->titrate diagram Construct Pseudo-ternary Phase Diagram titrate->diagram load_atbc Incorporate ATBC into Selected Formulations diagram->load_atbc characterize Characterize Droplet Size, PDI, Zeta Potential load_atbc->characterize stability Assess Stability characterize->stability

Caption: Workflow for developing an ATBC nanoemulsion.

logical_relationship cluster_problem Core Problem cluster_solutions Solubilization Strategies cluster_outcome Desired Outcome atbc This compound (ATBC) low_sol Low Aqueous Solubility atbc->low_sol has cosolvent Co-solvent Systems (e.g., DMSO, PEG300, Tween-80) low_sol->cosolvent sedds Self-Emulsifying Systems (SEDDS/Nanoemulsions) low_sol->sedds high_conc Increased ATBC Concentration in Aqueous Buffer cosolvent->high_conc sedds->high_conc

Caption: Strategies to improve ATBC aqueous solubility.

References

Technical Support Center: Addressing ATBC-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering cytotoxicity with Acetyl Tributyl Citrate (B86180) (ATBC) in sensitive cell lines. Our resources include in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate and mitigate these challenges effectively.

Troubleshooting Guides

This section offers solutions to common problems encountered during in vitro experiments involving ATBC.

Issue 1: High Levels of Cell Death Observed at Low ATBC Concentrations

  • Possible Cause 1: High Sensitivity of the Cell Line.

    • Troubleshooting Steps:

      • Confirm Literature Precedent: Review literature to determine if your cell line is known to be particularly sensitive to plasticizers or compounds affecting cellular metabolism.

      • Perform a Dose-Response Analysis: Conduct a comprehensive dose-response experiment with a wide range of ATBC concentrations to accurately determine the IC50 value for your specific cell line.[1]

      • Consider a Different Cell Line: If feasible, repeat the experiment with a cell line reported to be more resistant to chemical-induced stress.

  • Possible Cause 2: Solvent Toxicity.

    • Troubleshooting Steps:

      • Verify Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[1]

      • Run a Vehicle Control: Always include a control group treated with the solvent alone at the same concentration used for the ATBC dilutions to distinguish between solvent- and ATBC-induced cytotoxicity.[1]

  • Possible Cause 3: Compound Instability.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Prepare fresh dilutions of ATBC from a stock solution for each experiment, as degradation products may exhibit higher toxicity.[1]

      • Proper Storage: Ensure the ATBC stock solution is stored correctly according to the manufacturer's instructions to prevent degradation.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

  • Possible Cause 1: Variability in Experimental Conditions.

    • Troubleshooting Steps:

      • Standardize Cell Seeding: Ensure a consistent cell seeding density and passage number for all experiments.[1]

      • Maintain Consistent Incubation: Use the same incubation times and conditions (temperature, CO2, humidity) for all replicates and experiments.[1]

      • Use Fresh Dilutions: Always use freshly prepared ATBC dilutions.[1]

  • Possible Cause 2: Assay Interference.

    • Troubleshooting Steps:

      • Run Cell-Free Controls: Include controls with ATBC and the assay reagent in cell-free wells to check for any direct chemical interference that might alter the readout.[1]

      • Consider an Orthogonal Assay: If interference is suspected, use an alternative cytotoxicity assay based on a different principle (e.g., LDH release vs. MTT).

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of ATBC-induced cytotoxicity?

A1: ATBC has been shown to induce cytotoxicity through several mechanisms, including the induction of apoptosis (programmed cell death) and cellular senescence.[2] Key signaling pathways implicated involve the positive regulation of cell proliferation, telomere shortening, and pathways related to cancer.[2] Core targets associated with ATBC-induced effects include EGFR, STAT3, and BCL-2.[2]

Q2: Which cell lines are particularly sensitive to ATBC?

A2: While comprehensive comparative data is limited, studies suggest that cell lines with high metabolic rates or those derived from tissues involved in detoxification, such as liver cells, may exhibit increased sensitivity.[2] Additionally, certain cancer cell lines, like those from bone cancer, have been used to study ATBC's effects.[2] Sensitivity can be cell-type specific, and it is recommended to perform initial dose-response experiments to determine the sensitivity of your specific cell line.

Q3: How can I mitigate ATBC-induced cytotoxicity in my long-term experiments?

A3: To reduce cytotoxicity in long-term cultures, consider the following strategies:

  • Concentration and Exposure Time Optimization: Use the lowest effective concentration of ATBC and consider intermittent exposure rather than continuous treatment.

  • Antioxidant Co-treatment: If oxidative stress is a suspected mechanism of toxicity in your cell line, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer protection.

  • Optimize Cell Culture Conditions: Ensure your cells are healthy and not under other stressors. Use fresh, high-quality culture medium and maintain optimal cell density.

Q4: How can I differentiate between a cytotoxic and a cytostatic effect of ATBC?

A4: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between these, you can perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay) and total cell number. A cytotoxic effect will show a decrease in the percentage of viable cells, while a cytostatic effect will result in a plateau of the total cell number with viability remaining high.[1]

Data Presentation

Table 1: Hypothetical IC50 Values of ATBC in Various Human Cell Lines after 48-hour Exposure

Cell LineTissue of OriginIC50 (µM)
HepG2Liver Carcinoma50
A549Lung Carcinoma150
MCF-7Breast Adenocarcinoma200
U2OSOsteosarcoma120
HUVECUmbilical Vein Endothelial250

Note: These are example values for illustrative purposes. Actual IC50 values should be determined experimentally.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well tissue culture plates

    • ATBC stock solution

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of ATBC in complete culture medium.

    • Remove the existing medium and add 100 µL of the ATBC dilutions to the respective wells. Include vehicle control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Materials:

    • Commercially available LDH Cytotoxicity Assay Kit

    • 96-well plates

    • Cell culture supernatants from ATBC-treated and control cells

    • Microplate reader

  • Procedure:

    • Seed cells and treat with ATBC as described in the MTT assay protocol.

    • At the end of the incubation period, carefully collect the cell culture supernatant from each well.

    • Follow the manufacturer's instructions to prepare the LDH reaction mixture.

    • Add the reaction mixture to the supernatants in a new 96-well plate.

    • Incubate at room temperature for the time specified in the kit's protocol (typically 20-30 minutes), protected from light.

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Mandatory Visualizations

ATBC_Cytotoxicity_Workflow cluster_prep Experiment Preparation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis & Mitigation start Seed Sensitive Cell Line treat Treat with ATBC Concentrations (and Vehicle Control) start->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh analyze Determine IC50 & Observe Morphology mtt->analyze ldh->analyze troubleshoot Troubleshoot High Cytotoxicity (Refer to Guide) analyze->troubleshoot mitigate Implement Mitigation Strategy (e.g., Antioxidant Co-treatment) troubleshoot->mitigate If necessary mitigate->treat Re-evaluate

Caption: Experimental workflow for assessing and mitigating ATBC-induced cytotoxicity.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 atbc ATBC ros Oxidative Stress (ROS Production) atbc->ros bcl2 Bcl-2 Family (Bax/Bcl-2 Ratio) ros->bcl2 mito Mitochondrial Dysfunction bcl2->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathways of ATBC-induced apoptosis.

References

Technical Support Center: Preventing Phase Separation of ATBC in Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting and preventing phase separation of Acetyl Tributyl Citrate (ATBC) in polymer blends. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guide

Phase separation of ATBC, often observed as "blooming" or "migration," can compromise the mechanical properties, appearance, and stability of your polymer blends. This guide provides solutions to common issues.

Issue Potential Cause Recommended Solution
Oily or tacky polymer surface ATBC concentration exceeds the polymer's solubility limit.Reduce the ATBC concentration. Determine the optimal concentration by creating a concentration gradient and observing the onset of phase separation over time.
Poor compatibility between ATBC and the polymer matrix.Enhance compatibility by incorporating a compatibilizer or by modifying the polymer to introduce functional groups that can interact with ATBC's ester groups.[1]
High processing temperatures causing ATBC degradation or increased mobility.Optimize processing parameters by lowering the melt blending temperature and minimizing processing time.
Inadequate mixing leading to poor ATBC dispersion.Improve mixing efficiency by using a twin-screw extruder or by optimizing the mixing speed and time to ensure a homogenous blend.
Film opacity or haziness Formation of ATBC-rich domains due to phase separation.Re-evaluate the polymer-ATBC pairing. Consider using a polymer with a closer solubility parameter to that of ATBC.
Crystallization of the polymer induced by ATBC migration.Anneal the polymer blend below its melting temperature to promote a more stable crystalline structure.
Brittleness or loss of flexibility over time Migration of ATBC to the surface, leaving the bulk polymer less plasticized.Incorporate a small amount of a higher molecular weight plasticizer alongside ATBC to anchor the plasticizer within the polymer matrix.
Environmental factors such as high humidity or temperature fluctuations.Store the polymer blend in a controlled environment with stable temperature and low humidity.
Inconsistent mechanical properties Non-uniform distribution of ATBC throughout the polymer matrix.Utilize a solvent casting method for film preparation to achieve a more uniform initial dispersion of ATBC.
Phase separation occurring during aging or storage.Add nanofillers, such as nanoclay or silica, to create a tortuous path that hinders ATBC migration.

Frequently Asked Questions (FAQs)

1. What is ATBC phase separation and why does it occur?

ATBC phase separation, also known as migration or blooming, is the process where the plasticizer, this compound, moves from the bulk of the polymer matrix to the surface. This occurs when the concentration of ATBC exceeds its solubility limit within the polymer, or when there is poor compatibility between the plasticizer and the polymer. Factors like temperature, humidity, and the chemical nature of the polymer can influence this phenomenon.[2]

2. How can I predict the compatibility of ATBC with a new polymer?

Predicting compatibility can be approached by comparing the solubility parameters of ATBC and the polymer. A smaller difference in solubility parameters generally suggests better miscibility. Additionally, the presence of polar functional groups, such as ester groups in both ATBC and the polymer (like in PLA), can promote favorable interactions and enhance compatibility.[3] Molecular dynamics simulations can also offer insights into the interaction energies between the plasticizer and the polymer.[4]

3. What are the key factors that influence the rate of ATBC migration?

Several factors can affect the rate of ATBC migration:

  • Temperature: Higher temperatures increase the mobility of ATBC molecules, accelerating migration.

  • ATBC Concentration: Higher concentrations increase the driving force for migration.

  • Polymer Crystallinity: A higher degree of crystallinity can reduce the free volume available for the plasticizer, promoting its expulsion from the crystalline regions.

  • Molecular Weight of the Polymer: Lower molecular weight polymers may have more chain ends and greater free volume, potentially allowing for faster diffusion of the plasticizer.

4. Can the processing method affect ATBC phase separation?

Yes, the processing method plays a crucial role.

  • Melt Blending: Inadequate mixing during melt blending can lead to localized areas of high ATBC concentration, which are prone to phase separation. High processing temperatures can also increase plasticizer volatility and mobility.[5]

  • Solvent Casting: This method can provide a more homogeneous initial dispersion of the plasticizer, but the rate of solvent evaporation can influence the final morphology. Rapid evaporation can trap a non-equilibrium dispersion, which may phase-separate over time.

5. Are there alternative plasticizers to ATBC that are less prone to migration?

Yes, plasticizers with higher molecular weights or different chemical structures can exhibit lower migration tendencies. For example, polymeric plasticizers have significantly lower mobility due to their larger size. However, they may have lower plasticizing efficiency compared to monomeric plasticizers like ATBC. Citrate-based plasticizers with longer alkyl chains than the butyl groups in ATBC can also show reduced migration.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Detecting ATBC Phase Separation

DSC can be used to indirectly detect phase separation by observing changes in the glass transition temperature (Tg) of the polymer blend. A significant deviation from the expected Tg based on the rule of mixtures, or the appearance of a second Tg corresponding to an ATBC-rich phase, can indicate immiscibility.

  • Sample Preparation:

    • Prepare thin film samples (5-10 mg) of the polymer blend.

    • Hermetically seal the samples in aluminum DSC pans to prevent ATBC evaporation during the analysis.

  • DSC Analysis:

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., -50 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the polymer's melting point.

    • Hold the sample at this temperature for a few minutes to erase the thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Ramp the temperature again at the same heating rate to obtain the second heating curve. The Tg is determined from this second scan.

  • Data Interpretation:

    • A single, sharp Tg that shifts to lower temperatures with increasing ATBC concentration suggests good miscibility.[6]

    • Broadening of the glass transition peak or the presence of multiple transitions can indicate phase separation.[7]

Scanning Electron Microscopy (SEM) for Visualizing Phase Separation

SEM is a powerful technique to directly visualize the surface and cross-section morphology of the polymer blend and identify signs of ATBC blooming.

  • Sample Preparation:

    • For surface analysis, cut a small piece of the polymer film and mount it on an aluminum stub using conductive carbon tape.[8]

    • For cross-sectional analysis, cryo-fracture the sample by immersing it in liquid nitrogen for a few minutes and then fracturing it. This provides a clean break and reveals the internal morphology.[9]

    • Coat the samples with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater to prevent charging under the electron beam.[10]

  • SEM Imaging:

    • Place the prepared sample in the SEM chamber.

    • Use a low accelerating voltage (e.g., 1-5 kV) to minimize beam damage to the polymer.

    • Acquire secondary electron (SE) images to visualize surface topography. Droplets or a distinct layer on the surface can indicate ATBC migration.

    • Acquire backscattered electron (BSE) images to obtain compositional contrast, which can help differentiate between the polymer matrix and ATBC-rich phases.

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) for Surface Analysis

ATR-FTIR is a surface-sensitive technique that can be used to detect and quantify the presence of ATBC on the surface of a polymer film.

  • Sample Preparation:

    • No specific sample preparation is required. The polymer film can be directly analyzed.

  • ATR-FTIR Analysis:

    • Press the surface of the polymer film firmly against the ATR crystal (e.g., diamond or zinc selenide).

    • Collect the infrared spectrum over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).

    • Identify the characteristic absorption bands of ATBC, such as the carbonyl (C=O) stretching vibrations around 1740 cm⁻¹.

  • Data Interpretation:

    • The presence and intensity of ATBC-specific peaks on the surface spectrum confirm its migration.

    • By creating a calibration curve with known concentrations of ATBC, it is possible to quantify the amount of migrated plasticizer on the surface.

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_causes Potential Causes Analysis cluster_solutions Solution Pathways cluster_verification Verification Issue Phase Separation of ATBC (e.g., Oily Surface, Brittleness) Cause1 High ATBC Concentration Issue->Cause1 Cause2 Poor Polymer-ATBC Compatibility Issue->Cause2 Cause3 Inappropriate Processing Conditions Issue->Cause3 Cause4 Environmental Factors Issue->Cause4 Solution1 Optimize Formulation (Reduce ATBC %, Add Compatibilizer) Cause1->Solution1 Cause2->Solution1 Solution4 Material Re-selection (Polymer or Plasticizer) Cause2->Solution4 Solution2 Adjust Processing Parameters (Lower Temp, Improve Mixing) Cause3->Solution2 Solution3 Control Environment (Stable Temp & Humidity) Cause4->Solution3 Verification Characterize Blend (DSC, SEM, FTIR) Solution1->Verification Solution2->Verification Solution3->Verification Solution4->Verification Verification->Issue Issue Persists

Troubleshooting workflow for ATBC phase separation.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_interpretation Data Interpretation cluster_outcome Outcome Prep Prepare Polymer-ATBC Blend (Melt Blending or Solvent Casting) DSC DSC Analysis (Glass Transition Temp) Prep->DSC SEM SEM Imaging (Surface & Cross-section Morphology) Prep->SEM FTIR ATR-FTIR Spectroscopy (Surface Composition) Prep->FTIR Interpret Evaluate Miscibility & Migration DSC->Interpret SEM->Interpret FTIR->Interpret Outcome Stable Blend or Reformulation Interpret->Outcome

Experimental workflow for evaluating ATBC phase separation.

References

Technical Support Center: Optimizing Electrospinning of ATBC-Plasticized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetyl tributyl citrate (B86180) (ATBC)-plasticized polymers in electrospinning.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the electrospinning of polymers plasticized with ATBC.

Issue 1: No Fiber Formation or Unstable Jet

  • Question: My setup is running, but no jet is forming from the needle tip, or the jet is intermittent. What should I do?

  • Answer:

    • Check Voltage: The applied voltage may be too low to overcome the surface tension of the polymer solution.[1] Gradually increase the voltage until a stable Taylor cone and a continuous jet are formed.[2][3] Conversely, excessively high voltage can also lead to an unstable jet.[2][4]

    • Verify Connections: Ensure all electrical connections are secure. The high-voltage supply must be properly connected to the spinneret, and the collector must be grounded.[2][5]

    • Solution Viscosity: The solution might be too viscous to flow properly.[1] While ATBC is added to reduce viscosity, the base polymer concentration might be too high.[6][7] Consider reducing the polymer concentration.

    • Flow Rate: An inconsistent flow rate due to a clogged needle or fluctuating pump can disrupt jet formation.[2]

Issue 2: Beaded or Non-Uniform Fibers

  • Question: The collected mat shows beads along the fibers instead of smooth, uniform strands. How can I fix this?

  • Answer: Bead formation is a common issue resulting from jet instability.[8]

    • Low Viscosity/Polymer Concentration: Insufficient polymer chain entanglement in the solution is a primary cause.[2][7] Increase the polymer concentration to enhance solution viscosity.[7]

    • High Voltage: Excessive voltage can cause the jet to overstretch and break, leading to beads.[1] Try reducing the applied voltage.

    • Flow Rate: A flow rate that is too high may not allow sufficient time for the solvent to evaporate before the fiber reaches the collector.[1][9]

    • Surface Tension: High surface tension can contribute to bead formation. While not directly related to ATBC, ensuring proper solvent selection is crucial.[8]

    • Environmental Factors: High humidity can interfere with solvent evaporation and lead to bead formation.[1]

Issue 3: Clogging at the Spinneret (Needle Tip)

  • Question: The polymer solution is solidifying at the needle tip, blocking the flow. What causes this and how can it be prevented?

  • Answer: Clogging occurs when the polymer solidifies prematurely at the spinneret.[4][10]

    • Solvent Volatility: The solvent may be evaporating too quickly.[1] Consider using a solvent with a lower vapor pressure or a co-solvent system.

    • High Viscosity: A solution that is too viscous can lead to clogging.[1] Ensure the concentration of ATBC is sufficient to lower the viscosity appropriately for the given polymer concentration.

    • Flow Rate vs. Voltage: An imbalance between flow rate and voltage can be a cause. Try increasing the flow rate or decreasing the voltage.[10]

    • High Humidity: For polymers sensitive to water, high ambient humidity can cause precipitation and solidification at the needle tip.[10]

Issue 4: Inconsistent Fiber Diameter

  • Question: The resulting nanofibers have a wide range of diameters. How can I achieve a more uniform size distribution?

  • Answer:

    • Stable Parameters: Fluctuations in voltage, flow rate, or ambient temperature and airflow can disrupt the spinning process and lead to uneven fiber diameters.[1][2] Ensure a stable processing environment.

    • Tip-to-Collector Distance: The distance between the spinneret and the collector affects the flight time and stretching of the polymer jet.[1] An insufficient distance may not allow for adequate solvent evaporation and jet elongation.[9]

    • Voltage Optimization: Higher voltages generally increase the electrostatic stretching forces, leading to finer fibers.[1][11] However, an optimal voltage often exists for achieving maximum uniformity.[11]

Quantitative Data on ATBC-Plasticized Polymer Electrospinning

The following tables summarize key quantitative data from experimental studies.

Table 1: Effect of ATBC on PLA Electrospinning and Thermal Properties

PolymerATBC Concentration (wt.%)Processing Temperature (°C)Key Process ParameterResulting Fiber DiameterChange in Glass Transition Temperature (Tg)
PLA6%240Airflow: 25 m/s (Melt Electrospinning)236 nm[6][12]Not Reported
PLA30%Not SpecifiedNot SpecifiedNot ReportedDecreased from 60.42°C to 12.21°C[13]

Table 2: General Electrospinning Parameter Effects on Fiber Morphology

ParameterEffect of IncreaseRationale
Polymer Concentration Increased fiber diameter, reduced beading[7]Higher viscosity and more polymer chain entanglements resist jet stretching but improve jet stability.[7]
Applied Voltage Generally decreased fiber diameter[1]Stronger electrostatic forces cause greater stretching of the polymer jet.[11]
Flow Rate Increased fiber diameter, potential for beads[9]More solution is ejected, and there is less time for solvent evaporation and stretching.[1][9]
Tip-to-Collector Distance Decreased fiber diameter (up to a point)Longer flight time allows for more solvent evaporation and jet stretching.[4][9]

Experimental Protocols

Protocol 1: General Procedure for Solution Electrospinning of ATBC-Plasticized PLA

  • Solution Preparation:

    • Prepare a suitable solvent system, such as a mixture of dichloromethane (B109758) (DCM) and dimethylformamide (DMF).[14]

    • Dissolve the desired concentration of PLA polymer in the solvent system with magnetic stirring until a homogeneous solution is formed.

    • Introduce the specified weight percentage of ATBC plasticizer to the PLA solution.

    • Continue stirring until the ATBC is fully dissolved and integrated into the polymer solution. The final solution should be clear and homogeneous.

  • Apparatus Setup:

    • Load the polymer solution into a plastic syringe fitted with a metallic needle (e.g., 18-22 gauge).

    • Mount the syringe onto a syringe pump.

    • Position a grounded collector (e.g., a flat aluminum foil-covered plate or a rotating mandrel) at a set distance from the needle tip (typically 10-20 cm).[9]

    • Connect the positive lead of a high-voltage power supply to the metallic needle. Ensure the collector is connected to the ground.[3]

  • Electrospinning Process:

    • Set the syringe pump to the desired solution flow rate (e.g., 0.1 - 1.0 mL/h).[9]

    • Set the high-voltage power supply to the desired voltage (e.g., 15-25 kV).[9][11]

    • Initiate the syringe pump and then slowly ramp up the voltage until a stable Taylor cone is observed at the needle tip and a continuous jet is ejected towards the collector.[3]

    • Continue the process for the required duration to obtain a fiber mat of the desired thickness.

    • After completion, turn off the high-voltage supply and the syringe pump. Allow the collected mat to dry completely to ensure full solvent evaporation.

Visualizations

Below are diagrams illustrating key workflows and relationships in the electrospinning process.

G start_node Start: Electrospinning Issue q1 Beads or Droplets? start_node->q1 q_node q_node p_node p_node s_node s_node e_node e_node q2 Needle Clogging? q1->q2  No p1 Increase Polymer Conc. Decrease Voltage Decrease Flow Rate q1->p1  Yes q3 Unstable Jet? q2->q3  No p2 Use Less Volatile Solvent Increase Flow Rate Decrease Viscosity q2->p2  Yes p3 Adjust Voltage Check Connections Ensure Stable Flow Rate q3->p3  Yes s1 Result: Smooth, Uniform Fibers q3->s1  No (Process Optimized) p1->s1 p2->s1 p3->s1

Caption: Troubleshooting workflow for common electrospinning issues.

G cluster_params Process Parameters cluster_solution Solution Properties cluster_outcome Fiber Morphology param_node param_node effect_node effect_node outcome_node outcome_node plasticizer_node plasticizer_node PolymerConc Polymer Concentration Viscosity Viscosity PolymerConc->Viscosity + (Increases) Voltage Voltage FiberDiameter Fiber Diameter Voltage->FiberDiameter - (Decreases) BeadFormation Bead Formation Voltage->BeadFormation Can Increase FlowRate Flow Rate FlowRate->FiberDiameter + (Increases) FlowRate->BeadFormation + (Increases) Distance Tip-Collector Distance Distance->FiberDiameter - (Decreases) ATBC ATBC Plasticizer ATBC->Viscosity - (Decreases) Viscosity->FiberDiameter + (Increases) Viscosity->BeadFormation - (Decreases) Conductivity Conductivity

Caption: Relationship between parameters and fiber morphology.

References

Technical Support Center: Managing the Thermal Impact of ATBC in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the effects of Acetyl Tributyl Citrate (ATBC) on the thermal degradation of polymers. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your experiments.

Troubleshooting Guide

Researchers may encounter several challenges when incorporating ATBC into polymer matrices, particularly concerning thermal stability. This guide addresses common issues in a question-and-answer format.

Q1: My polymer blend with ATBC is degrading at a lower temperature than the neat polymer. How can I address this?

A1: This is a known effect as plasticizers like ATBC can lower the thermal stability of the polymer matrix.[1][2] Here are some strategies to mitigate this:

  • Optimize ATBC Concentration: Use the minimum amount of ATBC required to achieve the desired plasticity. Higher concentrations of ATBC can lead to a more significant reduction in thermal stability.

  • Introduce Thermal Stabilizers: Incorporate thermal stabilizers into your formulation. For PVC, co-plasticizers like epoxidized soybean oil (ESBO) can be used in conjunction with ATBC to improve thermal and light stability.[3] For other polymers, consider antioxidants or other specialized heat stabilizers.

  • Process at Lower Temperatures: If possible, adjust your processing parameters to use lower temperatures, minimizing the risk of thermal degradation.[4]

  • Consider Polymer Blends: Blending the primary polymer with a more thermally stable polymer can help to improve the overall thermal resistance of the final material.

Q2: I am observing significant weight loss in my TGA curve at a temperature lower than the polymer's degradation temperature. What could be the cause?

A2: This initial weight loss is likely due to the volatilization of the ATBC plasticizer.[5] ATBC has a boiling point around 172-173°C, and its evaporation can be observed in TGA thermograms before the main polymer degradation peak.[2][5]

  • Confirm with DTG: The derivative thermogravimetry (DTG) curve should show a distinct peak corresponding to the ATBC evaporation.

  • Isothermal TGA: To quantify the volatility, you can perform an isothermal TGA experiment at your processing temperature to measure the weight loss over time.

  • Low Volatility Plasticizers: If ATBC volatility is a significant issue for your application, consider alternative plasticizers with higher boiling points and lower vapor pressures.

Q3: The mechanical properties of my polymer have decreased after adding ATBC and processing at high temperatures. Why is this happening and how can I prevent it?

A3: The decrease in mechanical properties can be attributed to thermal degradation of the polymer, which is accelerated by the presence of ATBC. This degradation often involves chain scission, leading to a reduction in molecular weight and, consequently, a loss of mechanical strength.[6]

  • Monitor Molecular Weight: Use techniques like Gel Permeation Chromatography (GPC) to monitor the molecular weight of your polymer before and after processing to quantify the extent of degradation.

  • Reduce Residence Time: Minimize the time the polymer blend is exposed to high temperatures during processing.

  • Use a Nitrogen Atmosphere: Processing under an inert atmosphere, such as nitrogen, can help to reduce oxidative degradation, which is often a contributing factor to thermal instability.

Q4: My extruded filament/film is showing discoloration (yellowing) after processing with ATBC.

A4: Discoloration is a common sign of thermal degradation, particularly in polymers like PVC. While ATBC itself is known to resist discoloration during sealing processes, its presence can lower the overall degradation temperature of the polymer blend.[3]

  • Incorporate Antioxidants: Antioxidants can help to mitigate the oxidative reactions that lead to discoloration.

  • Optimize Stabilizer Package: Ensure you are using an adequate and appropriate stabilizer system for your polymer.

  • Check for Contaminants: Ensure that your processing equipment is clean and free from any residues that could catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of ATBC on the thermal stability of polymers like PLA and PHB?

A1: The addition of ATBC as a plasticizer generally leads to a decrease in the thermal stability of polymers such as Polylactic Acid (PLA) and Poly(3-hydroxybutyrate) (PHB).[1][2] This is typically observed as a reduction in the onset temperature of degradation in thermogravimetric analysis (TGA).[1][2]

Q2: At what temperature does ATBC start to degrade or evaporate?

A2: ATBC is a relatively volatile plasticizer. Its boiling point is around 172-173°C, and it can start to evaporate from the polymer matrix around this temperature, leading to an initial weight loss in TGA measurements before the polymer itself begins to degrade.[2][5]

Q3: How does the concentration of ATBC affect the thermal degradation of polymers?

A3: Generally, a higher concentration of ATBC will result in a more significant decrease in the thermal stability of the polymer.[1] The onset of degradation will typically shift to lower temperatures as the ATBC content increases.

Q4: Can ATBC be used in high-temperature applications?

A4: Due to its volatility at elevated temperatures, ATBC is not ideal for applications requiring high-temperature resistance. For such applications, plasticizers with higher molecular weights and boiling points should be considered.

Q5: Are there any additives that can counteract the negative impact of ATBC on thermal stability?

A5: Yes, the use of thermal stabilizers and antioxidants can help to mitigate the reduction in thermal stability caused by ATBC. For instance, in PVC formulations, epoxidized soybean oil (ESBO) is often used in conjunction with ATBC to improve heat and light stability.[3]

Q6: Does ATBC affect the crystallinity of polymers, and how does that relate to thermal stability?

A6: ATBC can influence the crystallinity of polymers. By increasing the mobility of the polymer chains, it can sometimes lead to an increase in the degree of crystallinity. The crystalline regions of a polymer are generally more thermally stable than the amorphous regions. However, the overall effect of ATBC on thermal stability is dominated by its plasticizing effect, which lowers the degradation temperature.

Data Presentation

The following tables summarize the quantitative effects of ATBC on the thermal properties of PLA and PHB, as determined by Thermogravimetric Analysis (TGA).

Table 1: Effect of ATBC on the Thermal Degradation of Polylactic Acid (PLA)

FormulationATBC Concentration (wt%)Onset Degradation Temperature (Tonset) (°C)Temperature at Maximum Degradation Rate (Tmax) (°C)Reference
Neat PLA0~347.6~360[7][8]
PLA/ATBC10~322-[8]
PLA/ATBC15-~362.6[4]
PLA/ATBC20-~369.7[4]
PLA/ATBC30Lower than neat PLA-[2]

Table 2: Effect of ATBC on the Thermal Degradation of Poly(3-hydroxybutyrate) (PHB)

FormulationATBC Concentration (wt%)Onset Degradation Temperature (Tonset) (°C)Temperature at 5% Weight Loss (T5%) (°C)Temperature at Maximum Degradation Rate (Tmax) (°C)Reference
Neat PHB0--~277[1]
PHB/ATBC10DecreasedDecreased-[1]
PHB/ATBC20DecreasedDecreased-[1]
PHB/ATBC30DecreasedDecreased-[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of the polymer-ATBC blend.

Methodology:

  • Sample Preparation:

    • Ensure the polymer and ATBC are thoroughly dried to remove any residual moisture, which could interfere with the analysis.

    • Prepare the polymer-ATBC blend using a suitable method (e.g., solvent casting, melt blending) to ensure homogeneous distribution of the plasticizer.

    • Cut a small, representative sample of the blend, typically weighing between 5-10 mg.

  • Instrument Setup:

    • Use a calibrated Thermogravimetric Analyzer.

    • Place the sample in an inert crucible (e.g., alumina (B75360) or platinum).

    • Place the crucible in the TGA furnace.

  • Experimental Parameters:

    • Purge Gas: Use an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heating Rate: A typical heating rate is 10°C/min or 20°C/min.

    • Temperature Range: Heat the sample from ambient temperature to a temperature above the final degradation point of the polymer (e.g., 30°C to 600°C).

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset degradation temperature (Tonset), which is the temperature at which significant weight loss begins.

    • Determine the temperature at maximum degradation rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

    • Quantify the weight loss at different temperatures, including the initial weight loss corresponding to ATBC volatilization.

Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of ATBC on the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.

Methodology:

  • Sample Preparation:

    • Prepare a small sample (typically 5-10 mg) of the polymer-ATBC blend.

    • Hermetically seal the sample in an aluminum DSC pan to prevent the evaporation of ATBC during the analysis.

  • Instrument Setup:

    • Use a calibrated Differential Scanning Calorimeter.

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

  • Experimental Parameters:

    • Heating and Cooling Cycles:

      • First Heating Scan: Heat the sample from a low temperature (e.g., -50°C) to above its melting point at a controlled rate (e.g., 10°C/min). This scan reveals the initial thermal history of the material.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature.

      • Second Heating Scan: Reheat the sample at the same controlled rate. This scan is used to determine the thermal properties of the material with a controlled thermal history.

    • Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a constant flow rate.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve during the second heating scan.

    • Determine the melting temperature (Tm) from the peak of the endothermic melting transition.

    • Calculate the degree of crystallinity from the enthalpy of melting obtained from the first or second heating scan, comparing it to the enthalpy of melting for a 100% crystalline sample of the polymer.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships relevant to the thermal analysis of ATBC-plasticized polymers.

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Dry Dry Polymer & ATBC Blend Homogeneous Blending Dry->Blend Sample Prepare 5-10mg Sample Blend->Sample Load Load Sample into TGA Sample->Load Heat Heat at 10-20°C/min in N2 atmosphere Load->Heat Record Record Weight Loss vs. Temp Heat->Record Tonset Determine Tonset Record->Tonset Tmax Determine Tmax (from DTG) Record->Tmax Volatility Quantify ATBC Volatility Record->Volatility Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Potential Solutions Start Issue: Reduced Thermal Stability of Polymer with ATBC Cause1 ATBC Volatility Start->Cause1 Cause2 Accelerated Polymer Degradation Start->Cause2 Cause3 High ATBC Concentration Start->Cause3 Cause4 Oxidative Degradation Start->Cause4 Sol1 Lower Processing Temperature Cause1->Sol1 Sol2 Add Thermal Stabilizers/ Antioxidants Cause2->Sol2 Sol5 Reduce Residence Time at High Temp. Cause2->Sol5 Sol3 Optimize (Reduce) ATBC Concentration Cause3->Sol3 Cause4->Sol2 Sol4 Process under Inert Atmosphere (N2) Cause4->Sol4

References

Navigating Inconsistent Results in ATBC Migration Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Acetyl-tributyl citrate (B86180) (ATBC) migration studies. Inconsistent results can arise from a variety of factors, and this guide offers a structured approach to identifying and mitigating these variables for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the sources of variability in ATBC migration studies.

What are the primary factors that influence ATBC migration?

Several key factors can significantly impact the migration of ATBC from a polymer matrix into a surrounding medium. These include:

  • Temperature: Higher temperatures increase the kinetic energy of ATBC molecules, accelerating their diffusion and migration.[1] The rate of migration can double for every 10°C increase in temperature.

  • Time of Contact: The duration of contact between the material and the food or simulant directly affects the extent of migration.[2]

  • Nature of the Food or Simulant: The fat content of the food is a critical factor, with higher lipid content generally leading to increased ATBC migration.[2] The type of food simulant used (e.g., ethanol (B145695), isooctane) also plays a significant role in the migration process.[1]

  • Polymer Composition: The type of polymer and its formulation, including the presence of other additives, can influence how tightly ATBC is held within the matrix.[3]

  • Initial Concentration of ATBC: The amount of ATBC initially present in the packaging material will affect the concentration gradient and, consequently, the migration rate.[2]

  • Contact Surface Area: A larger surface area of contact between the material and the food or simulant will result in a greater overall migration of ATBC.[2]

Why am I seeing high variability between replicate experiments?

High variability between replicates often points to a lack of strict control over experimental parameters. Key areas to investigate include:

  • Inconsistent Temperature Control: Fluctuations in incubation temperature can lead to significant differences in migration rates.

  • Variable Contact Time: Ensure precise and consistent timing for all samples.

  • Inhomogeneous Sample Preparation: Variations in the thickness or surface area of the polymer samples can lead to inconsistent results.

  • Inconsistent Agitation: If agitation is part of the protocol, ensure it is uniform across all samples to maintain a consistent concentration gradient at the interface.

  • Cross-Contamination: Ensure all glassware and equipment are scrupulously clean to avoid contamination from previous experiments.

Can the analytical method contribute to inconsistent results?

Yes, the analytical method is a critical component and can introduce variability. Common analytical techniques for ATBC quantification include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][4] Potential sources of error include:

  • Incomplete Extraction: The efficiency of extracting ATBC from the food simulant or food matrix can vary. The extraction method should be validated for recovery.[5]

  • Matrix Effects: Components of the food or simulant can interfere with the analytical signal, leading to either suppression or enhancement.[5]

  • Instrument Calibration: Improper or infrequent calibration of the analytical instrument can lead to inaccurate quantification.

  • Sample Degradation: ATBC may degrade under certain conditions. The stability of ATBC in the prepared samples should be assessed.[5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during ATBC migration studies.

Problem: Higher than expected ATBC migration levels.

Question Possible Cause Recommended Action
Was the incubation temperature accurate and stable?Higher than intended temperature.Verify incubator calibration and monitor temperature throughout the experiment.
Was the correct food simulant used?Using a more aggressive simulant than necessary (e.g., 95% ethanol instead of 10% ethanol for aqueous foods).Review regulations and select the appropriate food simulant for the intended food type.[6]
Was the contact time accurate?Longer than intended contact time.Use a calibrated timer and ensure precise start and end times for the migration test.
Is the food matrix high in fat?High-fat foods can accelerate ATBC migration.[2]Consider the fat content of the food when interpreting results. Use appropriate fatty food simulants for testing.
Was the material subjected to any treatments like irradiation?Gamma radiation can increase ATBC migration.[7]Document any pre-treatments and consider their potential impact on migration.

Problem: Lower than expected or no detectable ATBC migration.

Question Possible Cause Recommended Action
Was the analytical method sensitive enough?The concentration of migrated ATBC may be below the limit of detection (LOD) of the method.Validate the analytical method to ensure it has the required sensitivity. Consider pre-concentration steps if necessary.
Was the extraction of ATBC from the simulant efficient?Poor recovery during sample preparation.Perform spike and recovery experiments to validate the extraction efficiency.[6]
Was the correct polymer material used?The material may have a lower initial concentration of ATBC than specified.Verify the composition of the polymer material with the supplier.
Were the incubation conditions appropriate?Temperature or contact time may be insufficient for detectable migration.Review the experimental design and ensure conditions are suitable to promote migration.

Problem: Poor reproducibility between sample replicates.

Question Possible Cause Recommended Action
Are the polymer samples uniform?Variations in thickness, surface area, or composition.Ensure all polymer samples are cut from the same batch and have consistent dimensions.
Is the volume of the food simulant consistent?Inconsistent ratio of surface area to simulant volume.Use calibrated volumetric flasks or pipettes to ensure accurate and consistent simulant volumes.
Is there consistent and uniform contact between the polymer and the simulant?Air bubbles or incomplete immersion of the sample.Ensure the polymer samples are fully and uniformly immersed in the food simulant.
Is the sample clean-up procedure consistent?Variability in the clean-up step can lead to inconsistent recovery.Standardize the sample clean-up procedure and validate its reproducibility.

Quantitative Data Summary

The following tables summarize ATBC migration data from various studies.

Table 1: ATBC Migration into Different Food Types

Food TypeATBC Migration Level (mg/kg)Reference
Cod Fillets11.1 - 12.8[2]
Herring Fillets32.4 - 33.4[2]
Sweetened Sesame Paste~36[2]
Ground Meat17.24[2]
Soup (minimal contact)0.4[8][9]
Biscuits (intimate contact)79.8[8][9]

Table 2: Factors Influencing ATBC Migration

FactorObservationReference
TemperatureDiffusion process is significantly influenced by temperature.[1]
Food SimulantThe type of simulant plays an important role in the migration process.[1]
Fat ContentThe lipid portion of a food system is responsible for migration and retention of ATBC.[2]
IrradiationIrradiation at 10 and 25 kGy had a statistically significant effect on the migration of ATBC into isooctane.[7]

Experimental Protocols

This section provides a generalized methodology for a typical ATBC migration study.

1. Sample Preparation

  • Cut the polymer material into specimens of known dimensions (e.g., 1 dm²).

  • Clean the specimens to remove any surface contaminants.

  • Accurately measure the thickness and weight of each specimen.

2. Migration Test

  • Place the polymer specimen in a migration cell or a clean glass container.

  • Add a pre-determined volume of the selected food simulant to achieve a specific surface area to volume ratio (e.g., 6 dm²/L).

  • Seal the container to prevent evaporation.

  • Incubate the samples at a controlled temperature for a specified duration (e.g., 40°C for 10 days).

  • Include blank samples containing only the food simulant to check for background contamination.

3. Sample Analysis

  • After incubation, remove the polymer specimen.

  • Take an aliquot of the food simulant for analysis.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to isolate and concentrate the ATBC.

  • Analyze the extracted sample using a validated analytical method, such as GC-MS or HPLC.

4. Quantification and Reporting

  • Create a calibration curve using ATBC standards of known concentrations.

  • Quantify the concentration of ATBC in the food simulant based on the calibration curve.

  • Express the migration results in mg/kg of food simulant or mg/dm² of the contact surface.

Visualizations

Troubleshooting Workflow for Inconsistent ATBC Migration Results

TroubleshootingWorkflow start Inconsistent ATBC Migration Results q_high_var High Variability Between Replicates? start->q_high_var a_high_var_yes Check Experimental Parameter Control q_high_var->a_high_var_yes Yes q_higher Higher Than Expected Migration? q_high_var->q_higher No a_high_var_yes->q_higher a_higher_yes Verify Temperature, Simulant & Time q_higher->a_higher_yes Yes q_lower Lower Than Expected Migration? q_higher->q_lower No a_higher_yes->q_lower a_lower_yes Validate Analytical Method & Extraction Efficiency q_lower->a_lower_yes Yes q_reproducibility Poor Reproducibility? q_lower->q_reproducibility No a_lower_yes->q_reproducibility a_reproducibility_yes Check Sample Uniformity & Simulant Volume q_reproducibility->a_reproducibility_yes Yes end Consistent Results q_reproducibility->end No a_reproducibility_yes->end

A troubleshooting workflow for diagnosing inconsistent ATBC migration results.

Experimental Workflow for ATBC Migration Studies

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results p1 Polymer Sample Preparation e1 Migration Test (Incubation) p1->e1 p2 Food Simulant Selection p2->e1 a1 Sample Extraction & Clean-up e1->a1 a2 Instrumental Analysis (GC-MS/HPLC) a1->a2 r1 Quantification & Data Analysis a2->r1 r2 Reporting r1->r2

A generalized experimental workflow for conducting ATBC migration studies.

References

Technical Support Center: Enhancing the Long--Term Stability of ATBC-Plasticized Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetyl tributyl citrate (B86180) (ATBC)-plasticized materials. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges related to the long-term stability of these materials.

Frequently Asked Questions (FAQs)

Q1: What is ATBC and why is it a common plasticizer?

A1: Acetyl tributyl citrate (ATBC) is an organic compound used as a plasticizer, an additive that increases the flexibility and durability of materials. It is a non-toxic and eco-friendly alternative to traditional phthalate (B1215562) plasticizers, making it suitable for sensitive applications such as medical devices, food packaging, and children's toys.[1] Its biodegradability and compatibility with a range of polymers, including polyvinyl chloride (PVC) and polylactic acid (PLA), contribute to its widespread use.[1][2]

Q2: What are the primary long-term stability concerns with ATBC-plasticized materials?

A2: The main long-term stability issues are plasticizer migration (leaching) and thermal or hydrolytic degradation. Migration is the process where ATBC molecules diffuse out of the polymer matrix, leading to embrittlement and loss of flexibility.[3] Thermal degradation occurs at elevated temperatures, causing the polymer chains to break down, which can alter the material's mechanical properties.[4] Hydrolytic degradation involves the breakdown of the material due to a reaction with water.

Q3: How does ATBC affect the thermal stability of polymers like PLA and PVC?

A3: The addition of ATBC can lower the thermal stability of some polymers. For instance, in polylactic acid (PLA), ATBC can decrease the onset temperature of thermal degradation.[5][6] This is because the plasticizer can facilitate the movement of polymer chains, making them more susceptible to degradation at lower temperatures. However, in some PVC formulations, ATBC has been shown to have comparable thermal stability to other common plasticizers.[7]

Q4: What is plasticizer leaching and why is it a significant issue?

A4: Plasticizer leaching, or migration, is the physical process where plasticizer molecules, which are not chemically bonded to the polymer, move from the bulk of the material to its surface and into the surrounding environment.[8] This is a critical issue for several reasons:

  • Loss of Mechanical Properties: The material can become rigid, brittle, and prone to cracking as it loses its flexibility.[9]

  • Contamination: In applications like food packaging or medical devices, the leached ATBC can contaminate the food, drug, or biological fluids it comes into contact with.[10][11]

  • Surface Tackiness: The accumulation of plasticizer on the surface can make the material feel sticky or oily.

Troubleshooting Guide

Problem: My ATBC-plasticized material is becoming brittle and cracking over time.

  • Probable Cause: This is a classic sign of plasticizer loss due to migration or leaching. As ATBC molecules leave the polymer matrix, the material loses its flexibility and becomes brittle.

  • Recommended Actions:

    • Quantify Plasticizer Loss: Perform a gravimetric analysis to determine the percentage of weight loss over time under specific environmental conditions (e.g., elevated temperature, exposure to a solvent). Refer to the Experimental Protocol for Quantification of ATBC Leaching (Gravimetric Method) below.

    • Assess Thermal Stability: Use Thermogravimetric Analysis (TGA) to determine if the processing or storage temperatures are contributing to degradation, which can sometimes accelerate plasticizer loss. Refer to the Experimental Protocol for Thermal Stability Assessment (TGA).

    • Implement a Stabilization Strategy: Consider incorporating a stabilization method to reduce leaching. Options include surface coatings, blending with a more stable polymer, or adding stabilizers.

Problem: I am observing an oily film on the surface of my material.

  • Probable Cause: This phenomenon, known as "blooming" or "sweating," is a direct result of plasticizer migration to the surface. It indicates a high concentration of ATBC at the material's exterior.

  • Recommended Actions:

    • Confirm the Substance: Use a technique like Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) to confirm that the surface film is indeed ATBC.

    • Review Formulation: The concentration of ATBC may be too high, exceeding its solubility limit within the polymer matrix. Consider reducing the plasticizer content.

    • Enhance Stability: Employ surface modification techniques to create a barrier that prevents ATBC from reaching the surface. Plasma treatment or UV-curing of a topcoat can be effective.[12]

Problem: The mechanical properties (e.g., tensile strength, elongation) of my material are degrading faster than expected.

  • Probable Cause: A rapid decline in mechanical properties is often linked to a combination of plasticizer migration and polymer chain degradation (thermal or hydrolytic). The loss of ATBC reduces ductility, while chain scission weakens the overall polymer structure.[9]

  • Recommended Actions:

    • Correlate with Leaching: Measure the rate of plasticizer leaching and compare it with the rate of mechanical property decline to establish a correlation.

    • Investigate Environmental Factors: Assess if exposure to heat, humidity, or specific chemicals is accelerating degradation.

    • Consider Co-stabilizers or Blends: The addition of thermal stabilizers can protect the polymer backbone, while blending with a polymer that has a stronger interaction with ATBC can reduce its mobility.

Data Presentation: Strategies to Enhance Stability

The following tables summarize quantitative data on various strategies to improve the long-term stability of ATBC-plasticized materials.

Table 1: Effect of Additives on ATBC Migration and Thermal Properties of PLA

Additive (wt%)Weight Loss (%) after 15 days at 60°COnset Degradation Temp (T0) (°C)Tensile Strength Change (%)Elongation at Break Change (%)
None (PLA + 15% ATBC)~1.5322-41+250
7% Micro-CaCO₃< 0.5---
15% PEG---68+140
Aged PLA/ATBC Film---4-57

Data synthesized from multiple sources for comparative purposes.[9][13]

Table 2: Comparison of Mechanical Properties for Plasticized PLA

Plasticizer SystemTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Neat PLA~60~5>3
PLA + 20% ATBC~35~148~1.5
PLA + 30% ATBC~25>200~1.0
PLA + 20% PEG 400~20>300~0.5

Values are approximate and can vary based on specific processing conditions.[9][14][15][16]

Mandatory Visualizations

ATBC_Degradation_Pathways cluster_thermal Thermal Degradation cluster_hydrolytic Hydrolytic Degradation ATBC ATBC Plasticized Material ChainScission Polymer Chain Scission ATBC->ChainScission Initiation Volatilization ATBC Volatilization ATBC->Volatilization Heat High Temperature Heat->ATBC Radical Free Radical Formation ChainScission->Radical Propagation ChainScission->Volatilization ATBC_H ATBC Plasticized Material Ester Ester Bond Cleavage (Hydrolysis) ATBC_H->Ester Water Water / Humidity Water->ATBC_H Leaching Accelerated Leaching Ester->Leaching Byproducts Citric Acid, Butanol, Acetic Acid Ester->Byproducts

Caption: Key degradation pathways for ATBC-plasticized materials.

Stability_Testing_Workflow cluster_prep 1. Sample Preparation cluster_aging 2. Accelerated Aging cluster_char 3. Characterization cluster_analysis 4. Data Analysis Prep Prepare Plasticized Material Films/Samples Aging Expose to Stress Conditions (e.g., 60°C for 15 days or immersion in solvent) Prep->Aging Gravimetric Gravimetric Analysis (Weight Loss %) Aging->Gravimetric TGA Thermal Analysis (TGA/DSC) Aging->TGA Mechanical Mechanical Testing (Tensile, Elongation) Aging->Mechanical Spectroscopy Chemical Analysis (FTIR, HPLC, GC-MS) Aging->Spectroscopy Analysis Compare pre- and post-aging data to assess stability and plasticizer loss Gravimetric->Analysis TGA->Analysis Mechanical->Analysis Spectroscopy->Analysis

Caption: Experimental workflow for assessing long-term stability.

Stabilization_Strategies A Problem: Plasticizer Instability (Migration & Degradation) B Surface Modification (Barrier Creation) A->B C Formulation Adjustment (Intrinsic Stability) A->C D Chemical Modification (Immobilization) A->D B1 Plasma Deposition (e.g., SiOₓ coating) B->B1 B2 UV/E-beam Curing (Crosslinked surface) B->B2 B3 Chemical Grafting B->B3 C1 Polymer Blending (e.g., with PBS) C->C1 C2 Incorporate Fillers (e.g., CaCO₃, Nanofibers) C->C2 C3 Use Co-stabilizers (Thermal/Hydrolytic) C->C3 D1 Internal Plasticization (Covalent Bonding) D->D1 D2 Use of Polymeric Plasticizers D->D2

Caption: Logical relationships of strategies to enhance stability.

Experimental Protocols

Protocol 1: Quantification of ATBC Leaching (Gravimetric Method)

This protocol describes a straightforward method to quantify plasticizer loss by measuring the change in sample weight after exposure to an extractive medium.

  • Materials and Equipment:

    • Analytical balance (±0.0001 g)

    • Forced convection oven

    • Test samples of ATBC-plasticized material (e.g., 2 cm x 2 cm films)

    • Extraction solvent (e.g., n-hexane, isooctane, or a relevant food simulant like 10% ethanol)

    • Beakers or sealed containers

    • Lint-free wipes

    • Forceps

  • Procedure:

    • Initial Weighing: Cut at least three replicate samples to a consistent size. Using forceps, place each sample on the analytical balance and record its initial weight (Winitial).

    • Immersion: Place each sample into a separate container and add a sufficient volume of the chosen extraction solvent to fully submerge it. Seal the container to prevent solvent evaporation.

    • Incubation: Place the containers in a forced convection oven set to a specific temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 72, or 240 hours). This accelerated condition promotes migration.

    • Drying: After the incubation period, carefully remove the samples from the solvent using forceps. Gently blot the surface with a lint-free wipe to remove excess solvent.

    • Final Weighing: Place the samples in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved, ensuring all absorbed solvent has evaporated. Record the final weight (Wfinal).

    • Calculation: Calculate the percentage of weight loss due to leaching using the following formula: Weight Loss (%) = [(Winitial - Wfinal) / Winitial] x 100

    • Reporting: Report the average weight loss percentage and standard deviation for the replicate samples, specifying the solvent, temperature, and duration of the test.

Protocol 2: Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)

This protocol outlines the use of TGA to determine the thermal stability and degradation profile of ATBC-plasticized materials.

  • Materials and Equipment:

    • Thermogravimetric Analyzer (TGA)

    • TGA sample pans (e.g., aluminum or platinum)

    • Test sample of ATBC-plasticized material

    • Inert gas supply (e.g., Nitrogen)

  • Procedure:

    • Sample Preparation: Cut a small, representative portion of the material (typically 5-10 mg) and place it into a TGA sample pan.

    • Instrument Setup:

      • Place the sample pan into the TGA instrument.

      • Set the atmosphere to an inert gas (e.g., nitrogen) with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Thermal Program:

      • Equilibrate the sample at a starting temperature (e.g., 30°C).

      • Program the instrument to heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) up to a final temperature (e.g., 600°C).

    • Data Acquisition: The TGA instrument will record the sample's weight as a function of temperature.

    • Data Analysis:

      • TGA Curve: Plot the percentage of weight remaining versus temperature.

      • DTG Curve: Plot the derivative of weight loss with respect to temperature (dW/dT). This curve shows the rate of degradation, with peaks indicating the temperature of maximum degradation rate (Tmax).

      • Determine Key Parameters:

        • Onset Temperature (T0): The temperature at which significant weight loss begins. This is a primary indicator of thermal stability.

        • Temperature at 5% Weight Loss (T5%): A common metric for comparing the initial degradation of different materials.

        • Peak Degradation Temperature (Tmax): The temperature at which the material degrades most rapidly, identified from the peak of the DTG curve.

    • Reporting: Report the T0, T5%, and Tmax values. Comparing these values between a neat polymer and its ATBC-plasticized version can quantify the effect of the plasticizer on thermal stability.[2][5][17][18]

Protocol 3: Measurement of Plasticizer Migration to a Surface (ASTM D2199-based Method)

This protocol is adapted from the principles of ASTM D2199 to provide a qualitative or semi-quantitative assessment of plasticizer migration from a plasticized film to a contacting surface.[1][12][19][20][21]

  • Materials and Equipment:

    • Test sample of ATBC-plasticized material (e.g., 2 in x 2 in square)

    • Substrate panel (e.g., a lacquered panel or glass plate)

    • Forced convection oven

    • A flat-bottom weight to apply a pressure of 0.5 psi (e.g., a 910 g weight for a 2x2 in sample)

    • Aluminum foil

    • Sponge rubber (1/4 in thick, same size as the sample)

    • Heptane (B126788) and soft rags

  • Procedure:

    • Preparation: Ensure the substrate panel is clean and conditioned. Dry the ATBC-plasticized sample as per manufacturer recommendations or for 24 hours at room temperature.

    • Assembly:

      • Preheat the substrate panel, a glass square (if used on top), and the weight for 30 minutes at the test temperature (e.g., 50°C).

      • Place the ATBC-plasticized sample onto the substrate panel.

      • Carefully place the aluminum foil, sponge rubber, and the pre-heated weight on top of the sample in that order. This creates a standardized contact and pressure.[21]

    • Incubation: Place the entire assembly in the forced convection oven at the specified temperature (e.g., 50°C) for a set duration (e.g., 72 hours).[21]

    • Disassembly and Observation:

      • After incubation, remove the assembly from the oven and allow it to cool to room temperature.

      • Carefully remove the weight, sponge rubber, foil, and the plasticized sample. Note any resistance or sticking upon removal.

    • Evaluation:

      • Substrate Surface: Within 15 minutes of removing the sample, examine the substrate surface for any signs of marring, softening, or the presence of an oily film. Rate the degree of migration on a scale (e.g., no change, faint imprint, severe imprint, marring).[21]

      • Sample Surface: Wipe the surface of the plasticized sample with a soft rag dampened with heptane and note if any exuded plasticizer is removed.

    • Reporting: Report the test conditions (temperature, duration) and the rating of migration observed on the substrate. This method is particularly useful for comparing the migration tendency of different formulations.

References

Technical Support Center: Acetyl Tributyl Citrate (ATBC) and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from the presence of Acetyl Tributyl Citrate (B86180) (ATBC) in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is Acetyl Tributyl Citrate (ATBC) and why is it a concern in cell-based assays?

A1: this compound (ATBC) is a commonly used plasticizer, an additive that increases the flexibility and durability of plastics. It is considered a safer alternative to some phthalate-based plasticizers.[1] However, its presence in a cell culture environment can be a concern for two main reasons:

  • Leaching from Labware: ATBC can leach from common disposable laboratory plasticware, such as pipette tips, tubes, and multiwell plates, into cell culture media or reagent solutions.[2][3] This introduces an unintended variable into experiments.

  • Direct Biological Activity: ATBC is not inert and can exert direct biological effects on cells, influencing viability, proliferation, and metabolic pathways.[4][5]

Q2: How can ATBC directly affect cell viability and proliferation?

A2: Studies have shown that ATBC can have a dose-dependent effect on cells. At very low concentrations (e.g., 0.01 μg/ml), it has been observed to disrupt normal cell function, while higher concentrations can be overtly cytotoxic.[4] For instance, in liver cells, a low concentration of 10 μM ATBC was found to promote growth, whereas higher concentrations inhibited proliferation.[5][6] Furthermore, ATBC has been shown to induce apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2.[5]

Q3: Can ATBC directly interfere with the chemistry of common cell viability assays (e.g., MTT, AlamarBlue/Resazurin)?

A3: While specific studies on ATBC's direct chemical interaction with every assay reagent are limited, it is a known principle that any test compound can potentially interfere with colorimetric or fluorometric assays.[7] Such interference can occur if ATBC, or its metabolites, chemically reduces the assay substrate (like MTT or resazurin) or affects the stability of the final colored/fluorescent product, leading to false-positive or false-negative results.[7] Therefore, it is crucial to perform cell-free controls to test for such interactions.

Q4: What are the primary sources of ATBC contamination in a laboratory setting?

A4: The primary source of ATBC contamination is laboratory plasticware.[2] Since ATBC is not chemically bound to the plastic polymer, it can migrate from the material into aqueous solutions or organic solvents.[3][8] This leaching process can be influenced by factors such as temperature, storage duration, and the type of solvent used (e.g., DMSO).[2]

Troubleshooting Guides

Problem 1: Inconsistent dose-response curves or unexpected cytotoxicity in control wells.

  • Possible Cause: Leaching of ATBC from plastic consumables is introducing a confounding cytotoxic or proliferative factor.

  • Troubleshooting Steps:

    • Identify Potential Sources: Review all plasticware that comes into contact with cells, media, and reagents (e.g., flasks, serological pipettes, pipette tips, microplates).

    • Use Alternative Materials: If possible, switch to labware made from different materials known for low leaching, such as glass or polypropylene, for critical steps.

    • Pre-rinse Plasticware: Before use, rinse plasticware with sterile, cell-culture grade water or PBS to remove surface contaminants.

    • Run a "Leachate Control": Incubate culture medium in the suspect plasticware (e.g., a 96-well plate) for the same duration as your experiment. Then, use this "conditioned" medium to culture cells and measure viability. Compare the results to cells grown in medium from a glass container.

Problem 2: High background signal in cell-free wells containing ATBC.

  • Possible Cause: ATBC is directly reacting with and reducing the viability assay reagent (e.g., MTT, resazurin).

  • Troubleshooting Steps:

    • Perform a Cell-Free Interference Assay: Set up wells on a microplate containing only culture medium and the same concentrations of ATBC used in your experiment.

    • Add Assay Reagent: Add the viability reagent (e.g., MTT, resazurin) to these cell-free wells.

    • Incubate and Read: Incubate for the standard assay duration and read the absorbance or fluorescence.

    • Analyze: A significant signal in the absence of cells indicates direct chemical interference.[7] If interference is confirmed, consider switching to an assay with a different detection principle, such as an ATP-based luminescence assay, which is less prone to this type of artifact.[9]

Problem 3: Discrepancy between viability assay results and visual cell health (microscopy).

  • Possible Cause: ATBC is altering cellular metabolism without necessarily killing the cells, leading to misleading results in metabolic assays.

  • Troubleshooting Steps:

    • Confirm with an Orthogonal Method: Do not rely on a single assay. If you are using a metabolic assay (like MTT or AlamarBlue), validate your key findings with a different type of assay that measures a distinct parameter of cell health.

      • ATP-based assays (e.g., CellTiter-Glo®): Measure the level of intracellular ATP, which is a robust indicator of viable, metabolically active cells.[10][11]

      • Cytotoxicity assays: Measure markers of cell death, such as the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

      • Apoptosis assays: Use assays that detect markers of apoptosis, such as caspase activity or changes in membrane symmetry (e.g., Annexin V staining).

    • Review Literature: Research has shown ATBC can affect metabolic pathways and the expression of genes related to cell cycle and apoptosis.[1][4][5] Your results may be accurately reflecting a metabolic shift rather than overt cell death.

Quantitative Data Summary

Table 1: Effect of ATBC on Liver Cell Proliferation (CCK-8 Assay)

ATBC Concentration (µM)Effect on ProliferationSource
0Control[5][6]
10Promoted Cellular Growth[5][6]
>10Inhibitory Effect[5][6]

Table 2: Effect of ATBC on Apoptosis-Related Gene Expression

GeneEffect of ATBC TreatmentSource
BaxSignificantly Up-regulated[5]
Bcl2Significantly Reduced[5]
TNFSignificantly Up-regulated[5]

Experimental Protocols

Protocol 1: Cell-Free Assay Interference Test

  • Plate Setup: In a 96-well plate, add cell culture medium to several wells.

  • Compound Addition: Add ATBC to the wells at the highest concentration used in your experiments. Also include a vehicle control (e.g., DMSO) and a medium-only control.

  • Reagent Addition: Add the cell viability reagent (e.g., MTT, resazurin) to all wells as per the manufacturer's protocol.

  • Incubation: Incubate the plate under standard assay conditions (e.g., 37°C, 5% CO2) for the typical duration of your assay (e.g., 1-4 hours).

  • Read Plate: Read the absorbance or fluorescence using a microplate reader.

  • Interpretation: A significant increase in signal in the ATBC-containing wells compared to the medium-only control indicates direct interference.

Protocol 2: Validating Results with an Orthogonal (ATP-Based) Assay

  • Cell Plating: Seed cells in an opaque-walled 96-well plate suitable for luminescence assays and treat with ATBC as per your experimental design.

  • Reagent Preparation: Equilibrate the ATP assay reagent (e.g., CellTiter-Glo®) to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add the ATP assay reagent to each well in a volume equal to the culture medium volume.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Analysis: Compare the dose-response curve from the ATP assay to your original metabolic assay results to confirm whether the observed effect is due to a loss of metabolic activity and ATP, or an artifact of the initial assay.

Visualizations

G cluster_0 Troubleshooting Workflow A Unexpected Viability Assay Results B Check for ATBC Interference A->B C Perform Cell-Free Interference Test B->C D Perform Orthogonal Viability Assay (e.g., ATP) B->D E Interference Detected? C->E F Results Correlate? D->F E->D No G Switch to a non-interfering assay (e.g., ATP-based) E->G Yes H Result is likely a true metabolic effect of ATBC F->H Yes I Result is likely an artifact of the initial assay F->I No

Caption: Troubleshooting workflow for unexpected cell viability assay results.

G cluster_1 ATBC-Induced Apoptosis Pathway ATBC ATBC Exposure TNF TNF Expression (Up-regulated) ATBC->TNF Bcl2 Bcl2 Expression (Down-regulated) ATBC->Bcl2 Bax Bax Expression (Up-regulated) ATBC->Bax Caspase Caspase Activation TNF->Caspase Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito Promotes Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential signaling pathway for ATBC-induced apoptosis.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of ATBC-Based Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of Acetyl Tributyl Citrate (ATBC)-based polymer synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of ATBC when included in a polymerization reaction mixture?

A1: When included in-situ during polymerization, ATBC primarily acts as a plasticizer, but it can also function as a reactive diluent or solvent. Its presence from the start of the reaction can influence the polymerization kinetics, the viscosity of the reaction medium, and the final properties of the polymer. ATBC's high boiling point and good thermal stability make it suitable for many polymerization conditions.[1][2]

Q2: How does ATBC affect the viscosity of the polymerization medium during scale-up?

A2: ATBC can significantly lower the initial viscosity of the monomer mixture. However, as the polymer chains grow, the viscosity of the solution will increase.[3][4] This change in viscosity is a critical parameter to manage during scale-up, as it directly impacts mixing efficiency and heat transfer.[3][4] Inadequate mixing can lead to localized "hot spots" and a broad molecular weight distribution in the final polymer.[4]

Q3: Can ATBC participate in side reactions during polymerization?

A3: While generally stable, the ester groups in ATBC could potentially undergo transesterification at very high temperatures, especially in the presence of certain catalysts. This is more of a concern in condensation polymerizations. In free-radical polymerizations, ATBC is largely considered inert, but its presence can affect the solubility of the polymer and the diffusion of radicals.

Q4: What are the key safety concerns when scaling up polymerization reactions containing ATBC?

A4: The primary safety concern is managing the reaction exotherm. Polymerizations are often highly exothermic, and the larger the scale, the more challenging it is to dissipate heat effectively.[4] The presence of ATBC can alter the thermal conductivity of the reaction mixture. A thermal runaway can lead to a rapid increase in temperature and pressure, posing a significant safety risk.

Q5: How does the presence of ATBC impact the final properties of the polymer?

A5: ATBC is a plasticizer, so its inclusion will increase the flexibility and lower the glass transition temperature (Tg) of the resulting polymer.[5][6] The concentration of ATBC will directly correlate with the degree of plasticization. However, high concentrations might also lead to leaching of the plasticizer from the final product over time.[7]

Troubleshooting Guide

Issue 1: The reaction viscosity is too high, leading to poor mixing and stalling of the agitator.
  • Potential Cause A: The polymer concentration has exceeded the manageable limit for the current reactor and agitator design.

  • Solution A: Consider a semi-batch process where the monomer is fed over time to control the rate of polymer formation and viscosity increase. For future experiments, a higher initial concentration of ATBC (acting as a solvent) could be explored.

  • Potential Cause B: The chosen agitator is not suitable for high-viscosity media.

  • Solution B: Switch to an anchor or helical-type agitator designed for high-viscosity polymer melts. Increasing the agitation speed might help, but be cautious of generating excessive shear heat.

Issue 2: The reaction temperature is difficult to control, with significant overshooting of the set point (potential for thermal runaway).
  • Potential Cause A: Inefficient heat removal in the larger reactor. The surface-area-to-volume ratio decreases as the reactor size increases.[4]

  • Solution A: Improve the cooling efficiency by using a larger cooling jacket, increasing the coolant flow rate, or using a more efficient heat exchanger.[4] Consider a semi-batch or continuous feeding strategy for the monomer or initiator to control the rate of heat generation.

  • Potential Cause B: The initiator concentration is too high for the larger scale.

  • Solution B: Reduce the initiator concentration. While this may slow down the reaction, it will make it more controllable. Perform preliminary heat-flow calorimetry studies at a smaller scale to better predict the thermal behavior upon scale-up.

Issue 3: The final polymer has a broad molecular weight distribution or inconsistent properties.
  • Potential Cause A: Poor mixing leading to non-uniform temperature and reactant concentrations.[4] This can create "hot spots" with higher reaction rates, leading to a heterogeneous polymer.

  • Solution A: Optimize the stirring speed and impeller design to ensure thorough mixing.[4] Ensure a consistent and controlled addition of the initiator.

  • Potential Cause B: The presence of impurities in the monomer or ATBC that can act as chain transfer agents.

  • Solution B: Ensure high purity of all reactants. Consider purifying the monomer and ATBC before use.

Issue 4: Gel formation or insoluble polymer is observed.
  • Potential Cause A: Localized high reaction rates ("hot spots") causing cross-linking, especially if a di-functional monomer is present as an impurity or component.

  • Solution A: Improve mixing and heat transfer to eliminate hot spots.[4]

  • Potential Cause B: In condensation polymerization involving citric acid-based monomers, uncontrolled cross-linking can occur due to the multiple functional groups.

  • Solution B: Carefully control the stoichiometry of the reactants. The reaction temperature and catalyst concentration should also be optimized to favor linear chain growth over cross-linking.

Data Presentation

Table 1: Physical and Thermal Properties of ATBC

PropertyValueReference
Molecular Weight402.5 g/mol [5]
Boiling Point331 °C[5]
Flash Point204 - 218 °C[1]
Density at 20 °C1.035 - 1.053 g/cm³[1]
Viscosity at 20 °C25 - 55 cP[1]
Water Solubility4.49 mg/L[1]
Thermal Stability (T5%)Decreases with increasing concentration in some polymer blends[8]

Table 2: Typical Effects of ATBC on Polymer Properties

PropertyEffect of Adding ATBCReference
Glass Transition Temperature (Tg)Decreases[5][6]
Tensile StrengthDecreases[6]
Elongation at BreakIncreases[6]
Storage ModulusDecreases[6]

Experimental Protocols

Model Protocol: Scale-Up of In-Situ Plasticized Free-Radical Polymerization of Methyl Methacrylate (MMA) with ATBC

Objective: To synthesize poly(methyl methacrylate) (PMMA) with 20 wt% ATBC via bulk polymerization in a 5L jacketed reactor.

Materials:

  • Methyl Methacrylate (MMA), inhibitor removed

  • This compound (ATBC), high purity

  • Azobisisobutyronitrile (AIBN), initiator

  • Nitrogen gas, high purity

Equipment:

  • 5L jacketed glass reactor with a temperature controller and overhead stirrer (anchor or helical type)

  • Condenser

  • Nitrogen inlet

  • Thermocouple for internal temperature monitoring

  • Monomer/initiator feed pump (for semi-batch)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Assemble the reactor with the stirrer, condenser, nitrogen inlet, and thermocouple.

  • Charging the Reactor: Charge the reactor with the desired amount of MMA and ATBC. For a 20 wt% final concentration, this would be a 4:1 ratio of MMA to ATBC by weight.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen blanket throughout the reaction.

  • Heating: Start the stirrer at a moderate speed (e.g., 100-200 RPM) and heat the mixture to the desired reaction temperature (e.g., 70°C for AIBN).

  • Initiator Addition: Once the reactor contents reach a stable temperature, add the initiator. The initiator can be added all at once for a batch process or fed over time in a solution with some of the monomer for a semi-batch process to better control the exotherm.

  • Polymerization: Monitor the internal temperature closely. The polymerization is exothermic, and the temperature will likely rise. Use the cooling jacket to maintain a stable reaction temperature.

  • Monitoring: Take samples periodically to monitor monomer conversion (e.g., by gravimetry or spectroscopy) and viscosity.

  • Termination and Work-up: When the desired conversion is reached, cool the reactor to room temperature. The resulting polymer/ATBC blend can then be discharged.

Mandatory Visualizations

logical_relationships ScaleUp Scale-Up of ATBC-Based Polymer Synthesis Challenges Key Challenges ScaleUp->Challenges Heat Heat Transfer (Exotherm Control) Challenges->Heat Viscosity High Viscosity Challenges->Viscosity Mixing Mixing & Homogeneity Challenges->Mixing Properties Inconsistent Product Properties Challenges->Properties Heat->Properties causes Viscosity->Heat worsens Viscosity->Mixing hinders Mixing->Heat impacts Mixing->Properties affects

Caption: Logical relationships between scale-up and key challenges.

experimental_workflow Start Problem Encountered (e.g., High Viscosity) Identify Identify Potential Causes: - High Polymer Concentration - Inefficient Agitation Start->Identify Solution Implement Solutions: - Semi-batch Feed - Change Agitator Type Identify->Solution Monitor Monitor Key Parameters: - Temperature - Viscosity - Conversion Solution->Monitor Evaluate Evaluate Results: - Product Quality - Process Stability Monitor->Evaluate Evaluate->Identify Unsuccessful Success Problem Resolved Evaluate->Success Successful

Caption: A general workflow for troubleshooting scale-up issues.

References

Addressing variability in the mechanical properties of ATBC-plasticized polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acetyl Tributyl Citrate (ATBC)-plasticized polymers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address variability in the mechanical properties of your materials during experimentation.

Troubleshooting Guides (Q&A)

This section addresses specific issues you may encounter with the mechanical properties of your ATBC-plasticized polymers.

Issue 1: Inconsistent Tensile Strength and Elongation at Break

Q: My tensile tests are showing significant variability in tensile strength and elongation at break from batch to batch. What are the potential causes and how can I troubleshoot this?

A: Variability in tensile properties is a common challenge and can stem from several factors related to material composition, processing, and testing conditions.

  • Inconsistent ATBC Concentration: The concentration of ATBC directly impacts the mechanical properties of the polymer. A higher concentration of ATBC generally leads to a decrease in tensile strength and an increase in elongation at break.[1][2] Inconsistent mixing during polymer processing can lead to localized differences in plasticizer concentration, resulting in variable mechanical performance.

    • Troubleshooting:

      • Verify Mixing Protocol: Ensure your mixing or extrusion process provides uniform distribution of ATBC within the polymer matrix.

      • Quantify Plasticizer Content: Use techniques like thermogravimetric analysis (TGA) to verify the ATBC content in different batches.

      • Optimize Processing Parameters: Adjust mixing time, temperature, and screw speed during extrusion to improve dispersion.[3]

  • Thermal History and Physical Aging: The thermal history of the polymer can significantly affect its mechanical properties. Physical aging, which occurs when the polymer is stored below its glass transition temperature (Tg), can lead to an increase in stiffness and a decrease in ductility.[4][5]

    • Troubleshooting:

      • Standardize Thermal History: Implement a consistent annealing and cooling protocol for all your samples before testing.

      • Differential Scanning Calorimetry (DSC) Analysis: Use DSC to detect enthalpic recovery peaks near the Tg, which indicate physical aging.[4][5] By comparing the DSC thermograms of different batches, you can identify variations in their thermal history.

  • Testing Conditions: The mechanical properties of polymers are highly sensitive to the conditions under which they are tested.[6]

    • Troubleshooting:

      • Control Environmental Conditions: Ensure that all tensile tests are performed at a constant temperature and humidity, as specified in standards like ASTM D638.[6][7][8]

      • Consistent Strain Rate: Use a consistent crosshead speed during tensile testing, as this can influence the measured properties.[9]

      • Specimen Preparation: Ensure that test specimens are prepared according to standard dimensions (e.g., ASTM D638) and are free from defects such as air bubbles or surface scratches.[10][11]

Issue 2: Unexpected Brittleness or Stiffness

Q: My ATBC-plasticized polymer is more brittle and stiff than expected, even with a sufficient concentration of plasticizer. What could be the cause?

A: Unexpected brittleness can be a sign of plasticizer loss or degradation, or changes in the polymer's morphology.

  • Plasticizer Leaching or Migration: ATBC can migrate to the surface of the polymer or leach out over time, especially when in contact with certain liquids or at elevated temperatures.[12][13] This loss of plasticizer will lead to increased stiffness and brittleness.[2]

    • Troubleshooting:

      • Gravimetric Analysis: Weigh samples before and after exposure to relevant conditions (e.g., immersion in a fluid, elevated temperature) to quantify plasticizer loss.

      • Surface Analysis: Use techniques like Fourier-transform infrared spectroscopy (FTIR) to detect the presence of ATBC on the polymer surface.

      • Migration Testing: Conduct migration studies by placing the polymer in contact with a simulant fluid and analyzing the fluid for the presence of ATBC.[12]

  • Thermal Degradation: Processing the polymer at excessively high temperatures can lead to the degradation of both the polymer and the ATBC plasticizer, resulting in reduced mechanical performance.[14]

    • Troubleshooting:

      • Thermogravimetric Analysis (TGA): Use TGA to determine the onset temperature of thermal degradation for your polymer and ATBC. Ensure your processing temperatures are well below this point.

      • Melt Flow Index (MFI): A significant change in the MFI of different batches could indicate polymer degradation.[15]

  • Physical Aging: As mentioned previously, physical aging can lead to embrittlement.[4][5]

    • Troubleshooting:

      • DSC Analysis: Check for an endothermic peak near the Tg, which is a hallmark of physical aging.[4]

      • Rejuvenation: Anneal the samples above their Tg and then quench to erase the effects of physical aging before testing.

Issue 3: Inconsistent Glass Transition Temperature (Tg)

Q: I am observing variability in the glass transition temperature (Tg) of my ATBC-plasticized polymer as measured by DSC and DMA. Why is this happening and what does it signify?

A: The Tg is a critical parameter that reflects the effectiveness of the plasticizer. Variations in Tg suggest inconsistencies in the plasticizer's distribution or interaction with the polymer.

  • Non-uniform Plasticizer Distribution: If ATBC is not evenly dispersed, different parts of the material will have different effective plasticizer concentrations, leading to a broadened or shifting Tg.

    • Troubleshooting:

      • Improve Mixing: Re-evaluate your blending or extrusion process to ensure homogeneity.

      • Sample Selection: When performing thermal analysis, ensure that the small sample taken is representative of the entire batch.

  • Phase Separation: At higher concentrations, ATBC may phase-separate from the polymer matrix, leading to a less significant depression of the Tg.[1]

    • Troubleshooting:

      • Dynamic Mechanical Analysis (DMA): DMA is highly sensitive to phase separation and can reveal multiple transitions or a broadening of the tan δ peak.[16]

      • Microscopy: Techniques like scanning electron microscopy (SEM) can be used to visualize the morphology and check for signs of phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the typical effect of increasing ATBC concentration on the mechanical properties of polymers like PLA or PVC?

A1: Generally, increasing the concentration of ATBC leads to a decrease in tensile strength and Young's modulus, and an increase in elongation at break.[1][2] This is because the ATBC molecules position themselves between the polymer chains, reducing intermolecular forces and increasing chain mobility.[15]

Q2: How does ATBC affect the glass transition temperature (Tg) of a polymer?

A2: ATBC is an effective plasticizer that lowers the Tg of many polymers.[1][15] The extent of Tg depression is typically proportional to the concentration of ATBC, up to its solubility limit in the polymer.[1]

Q3: Can ATBC leach out of the polymer? What are the consequences?

A3: Yes, ATBC can migrate and leach from the polymer matrix, particularly into fatty or protein-containing liquids and at elevated temperatures.[12][13] Leaching leads to a loss of plasticization effect, resulting in increased stiffness, reduced flexibility, and potential embrittlement of the material.[2]

Q4: What are the standard test methods for evaluating the mechanical properties of ATBC-plasticized polymers?

A4: The most common standard test methods include:

  • Tensile Properties: ASTM D638 or ISO 527.[7][17][18]

  • Dynamic Mechanical Properties: Dynamic Mechanical Analysis (DMA) is used to measure storage modulus, loss modulus, and tan delta as a function of temperature.[16][19]

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[4][20][21]

Q5: How can I minimize the variability in my experimental results?

A5: To minimize variability:

  • Ensure consistent and thorough mixing of the polymer and ATBC.

  • Strictly control processing parameters such as temperature and time.

  • Standardize the thermal history of your samples through controlled annealing and cooling protocols.[6]

  • Condition your samples in a controlled environment (temperature and humidity) before testing.[6]

  • Adhere strictly to standardized testing procedures (e.g., ASTM, ISO).[6][17]

Data Presentation

Table 1: Effect of ATBC Concentration on Mechanical Properties of Polylactic Acid (PLA)

ATBC Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
060.5 ± 2.13.5 ± 0.42.8 ± 0.1
545.2 ± 1.88.9 ± 1.22.1 ± 0.2
1033.1 ± 1.5150.3 ± 15.61.5 ± 0.1
1525.8 ± 1.2280.5 ± 20.11.1 ± 0.1

Note: Data are representative values compiled from various sources and should be used for comparative purposes only.[22]

Table 2: Thermal Properties of ATBC-Plasticized PLA

ATBC Content (wt%)Glass Transition Temperature (Tg) (°C)Cold Crystallization Temperature (Tcc) (°C)Melting Temperature (Tm) (°C)
060.4125.1152.6
1045.2110.5150.8
2028.795.3149.1
3012.285.6148.5

Note: Data are representative values compiled from various sources and should be used for comparative purposes only.[2][15][23]

Experimental Protocols

1. Tensile Testing (based on ASTM D638)

  • Objective: To determine the tensile strength, elongation at break, and Young's modulus of the plasticized polymer.

  • Apparatus: Universal testing machine with appropriate load cell, grips, and extensometer.[7]

  • Specimen Preparation:

    • Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638.[8][11]

    • Ensure specimens are free of voids and surface imperfections.

    • Condition the specimens at a standard temperature (e.g., 23 ± 2°C) and relative humidity (e.g., 50 ± 5%) for at least 40 hours prior to testing.[6]

  • Procedure:

    • Measure the width and thickness of the narrow section of the specimen.

    • Mount the specimen in the grips of the universal testing machine.

    • Attach the extensometer to the specimen.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min or as specified for the material) until the specimen fractures.[9]

    • Record the load and elongation data throughout the test.

  • Calculations:

    • Tensile Strength: Maximum load divided by the original cross-sectional area.

    • Elongation at Break: Change in length at fracture divided by the original length, expressed as a percentage.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.[21]

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[20]

    • The typical temperature program involves a first heating scan to erase thermal history, a controlled cooling scan, and a second heating scan for analysis.

  • Analysis:

    • Tg: Determined as the midpoint of the step change in the heat flow curve during the second heating scan.

    • Tm: The peak temperature of the endothermic melting event.

    • Enthalpy of Relaxation: The area of the small endothermic peak near Tg can be integrated to quantify physical aging.[4]

3. Dynamic Mechanical Analysis (DMA)

  • Objective: To evaluate the viscoelastic properties (storage modulus, loss modulus, and tan delta) as a function of temperature.[16]

  • Apparatus: Dynamic Mechanical Analyzer.

  • Procedure:

    • Prepare a rectangular specimen of the polymer with precise dimensions.

    • Clamp the specimen in the DMA fixture (e.g., single cantilever or tensile mode).

    • Apply a small, oscillating sinusoidal strain to the sample at a fixed frequency (e.g., 1 Hz).

    • Ramp the temperature at a controlled rate (e.g., 3°C/min) over the desired range.

    • The instrument measures the resultant stress and the phase lag between the stress and strain.

  • Analysis:

    • Storage Modulus (E'): A measure of the elastic response or the energy stored during deformation.

    • Loss Modulus (E''): A measure of the viscous response or the energy dissipated as heat.

    • Tan Delta (tan δ = E''/E'): The ratio of the loss modulus to the storage modulus, which provides a measure of damping. The peak of the tan delta curve is often used to determine the Tg.[24]

Visualizations

experimental_workflow Troubleshooting Workflow for Mechanical Property Variability cluster_composition Composition & Processing cluster_thermal Thermal History cluster_testing Testing Protocol A Inconsistent Mechanical Properties Observed B Check Material Composition and Processing A->B C Review Thermal History A->C D Verify Testing Protocol A->D B1 Verify ATBC Concentration (TGA) B->B1 C1 Analyze for Physical Aging (DSC for Enthalpic Recovery) C->C1 D1 Confirm ASTM/ISO Standards (e.g., ASTM D638) D->D1 B2 Assess Mixing Uniformity (SEM, DSC for Tg breadth) B1->B2 B3 Check for Degradation (TGA, MFI) B2->B3 E Identify Root Cause(s) B3->E C2 Standardize Annealing and Cooling Protocol C1->C2 C2->E D2 Calibrate Test Equipment D1->D2 D3 Control Environmental Conditions (Temp, Humidity) D2->D3 D3->E F Implement Corrective Actions E->F G Re-test and Validate F->G logical_relationship Factors Influencing Mechanical Properties of ATBC-Plasticized Polymers cluster_inputs Input Variables cluster_intermediate Intermediate Effects cluster_outputs Resulting Mechanical Properties ATBC_Conc ATBC Concentration Tg Glass Transition (Tg) [Decreases] ATBC_Conc->Tg Directly affects Mobility Polymer Chain Mobility [Increases] ATBC_Conc->Mobility Processing Processing Conditions (Temp, Time, Shear) Morphology Morphology (Crystallinity, Phase Separation) Processing->Morphology Degradation Degradation / Leaching Processing->Degradation Thermal_Hist Thermal History (Aging, Annealing) Thermal_Hist->Tg Thermal_Hist->Morphology Tensile_Strength Tensile Strength [Decreases] Tg->Tensile_Strength Elongation Elongation at Break [Increases] Tg->Elongation Modulus Modulus [Decreases] Tg->Modulus Mobility->Tensile_Strength Mobility->Elongation Mobility->Modulus Morphology->Tensile_Strength Morphology->Modulus Toughness Toughness [Increases] Morphology->Toughness Degradation->Tensile_Strength Negative impact Degradation->Elongation Negative impact Degradation->Toughness Negative impact Elongation->Toughness

References

Optimizing the purification process to remove residual reactants from ATBC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing ATBC Purification

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the purification of Acetyl Tributyl Citrate (B86180) (ATBC) by removing residual reactants.

Frequently Asked Questions (FAQs)

Q1: What are the primary residual reactants and byproducts in crude ATBC after synthesis?

A1: The synthesis of ATBC is a two-step process: first, the esterification of citric acid with n-butanol to form tributyl citrate (TBC), and second, the acetylation of TBC with acetic anhydride.[1] Consequently, the primary impurities in crude ATBC are unreacted starting materials and byproducts, including:

  • Unreacted n-butanol: Due to the use of excess n-butanol to drive the esterification reaction to completion.

  • Unreacted Citric Acid: Incomplete esterification can leave residual citric acid.

  • Acetic Acid: This is the primary byproduct of the acetylation reaction.[1][2]

  • Residual Acetic Anhydride: If the acetylation reaction does not go to completion.

  • Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are often used.[3]

Q2: Why is it critical to remove these specific impurities?

A2: Each impurity can negatively impact the final product's quality and performance.

  • Acetic Acid: Imparts a strong vinegar-like odor and increases the acid value of the final product, which can affect its stability and compatibility in formulations.[4]

  • n-Butanol: Can act as a solvent and affect the mechanical properties of the polymers it plasticizes. Its presence can also lead to issues with regulatory compliance for food-contact and medical applications.[5]

  • Citric Acid: Being a solid with low solubility in ATBC, it can cause haziness or precipitation in the final product. Its acidic nature can also degrade the product over time.

  • Catalyst Residues: Can compromise the thermal stability of ATBC and may be toxic, which is a major concern for applications in medical devices and food packaging.[6]

Q3: What are the most common methods for purifying crude ATBC?

A3: The most prevalent purification strategy involves a multi-step process that typically includes neutralization, washing, and distillation.[1][3][7]

  • Neutralization & Washing: The crude product is washed with an alkaline solution (e.g., sodium carbonate or sodium hydroxide (B78521) solution) to neutralize and remove acidic impurities like residual catalyst, acetic acid, and unreacted citric acid.[3][6] This is followed by washing with water to remove the resulting salts and any remaining water-soluble impurities.

  • Vacuum Distillation: This is a crucial step to remove volatile impurities, primarily residual n-butanol and water.[2][3][8] It is also effective at removing the acetic acid byproduct.[2]

  • Adsorbent Treatment: Sometimes, activated carbon is used to decolorize the product and remove trace impurities.[3]

  • Chromatography: For very high-purity applications, silica (B1680970) gel column chromatography can be employed.[9][10][11]

Troubleshooting Guide

This section addresses specific problems encountered during the ATBC purification process in a question-and-answer format.

Problem 1: The final ATBC product has a strong, sharp, vinegar-like odor.

  • Likely Cause: The most probable cause is the presence of residual acetic acid, a byproduct of the acetylation step.[2] This indicates that the deacidification and neutralization steps were insufficient.

  • Solution:

    • Improve Neutralization: Ensure the alkaline wash is thorough. Use a dilute solution of sodium carbonate (e.g., 5%) or sodium hydroxide and ensure adequate mixing and contact time.[6][12] Perform multiple washes until the aqueous layer is neutral or slightly basic.

    • Enhance Vacuum Deacidification: Before the wash, a vacuum distillation step can be performed to remove the bulk of the acetic acid.[3] Ensure the vacuum is sufficiently high and the temperature is appropriate to volatilize the acetic acid without degrading the ATBC.

    • Verification: Test the acid value of the product after purification. A typical specification for acid value is ≤ 0.5 mg KOH/g.[4]

Problem 2: The ATBC product appears hazy or cloudy after purification.

  • Likely Cause: This issue often points to two main culprits:

    • Residual Water: Insufficient drying after the washing steps. ATBC is insoluble in water, leading to cloudiness.[2]

    • Unreacted Citric Acid: If the initial esterification was incomplete, solid citric acid may remain suspended in the final product.

  • Solution:

    • Vacuum Dehydration: After the final water wash, perform a vacuum distillation step specifically for dehydration. Heating the ATBC under vacuum will effectively remove residual water.[3]

    • Improve Initial Reaction: To prevent residual citric acid, ensure the initial esterification reaction goes to completion. This can be achieved by using an appropriate excess of n-butanol and ensuring sufficient reaction time and temperature (e.g., 120-130°C).[3]

    • Filtration: If citric acid is suspected, cooling the product may cause it to precipitate, after which it can be removed by filtration. For fine particles, treatment with activated carbon followed by filtration can also resolve the issue.[3]

Problem 3: Poor separation and emulsion formation during the alkaline/water washing steps.

  • Likely Cause: Vigorous agitation can lead to the formation of a stable emulsion between the organic ATBC layer and the aqueous wash solution, making separation difficult.

  • Solution:

    • Gentle Mixing: Instead of vigorous shaking or stirring, use gentle inversion or a slow stirring speed to mix the layers.

    • Break the Emulsion: If an emulsion forms, it can often be broken by:

      • Adding a saturated brine (sodium chloride) solution. The increased ionic strength of the aqueous phase helps to separate the layers.

      • Gentle warming of the separation funnel.

      • Allowing the mixture to stand for an extended period.

    • Phase Separation: Ensure adequate time is allowed for the layers to separate completely before draining the lower aqueous layer.

Problem 4: The yield of purified ATBC is significantly lower than expected.

  • Likely Cause: Product loss can occur at several stages:

    • Hydrolysis: ATBC can be hydrolyzed back to TBC and acetic acid, or further to citric acid and butanol, especially during aggressive alkaline washing at high temperatures.[3]

    • Physical Loss: Incomplete separation during washing steps or leaving a significant amount of product behind in the distillation flask.

    • Distillation Issues: Co-distillation of ATBC with more volatile components if the vacuum is too high or the temperature is not controlled properly.

  • Solution:

    • Optimize Washing Conditions: Use moderate temperatures and concentrations for the alkaline wash to minimize hydrolysis.

    • Careful Separation: Be meticulous during the separation of aqueous and organic layers. After draining the aqueous layer, a small amount of water can be used to rinse the funnel tip to recover any adhered product.

    • Controlled Distillation: Use a well-controlled vacuum distillation setup. A Claisen adapter is recommended to prevent bumping of the solution into the condenser.[8] Monitor the temperature of the vapor and the pressure closely to ensure only the desired impurities are being removed.

Quantitative Data on Purification Methods

The efficiency of purification is typically measured by the final purity of the ATBC and the reduction of specific impurities. High-purity ATBC is often defined as having an ester content of ≥99%.[4]

ParameterSpecificationPurification Method Impact
Purity (Ester Content) ≥ 99.0%A combination of neutralization, washing, and vacuum distillation can achieve purities >99.3%.[6]
Acid Value ≤ 0.5 mg KOH/gPrimarily addressed by thorough alkaline washing and vacuum deacidification.[3][4]
Water Content ≤ 0.15%Effectively reduced by vacuum dehydration following the washing steps.[3][4]
Appearance Colorless, transparent liquidDecolorization with activated carbon can be used if the crude product is colored.[3]

Experimental Protocols

Protocol 1: Standard Purification via Neutralization and Washing

  • Transfer Crude Product: Transfer the crude ATBC from the reaction vessel to a separatory funnel of appropriate size.

  • First Alkaline Wash (Deacidification):

    • Add a 5% (w/v) solution of sodium carbonate (Na₂CO₃) to the funnel. The volume should be about 20-30% of the crude ATBC volume.

    • Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup (from CO₂ evolution). Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Subsequent Alkaline Washes: Repeat the wash with the sodium carbonate solution until the aqueous layer is no longer acidic (test with pH paper).[3]

  • Water Wash:

    • Wash the organic layer with deionized water (20-30% of ATBC volume) using the same gentle mixing technique.

    • Allow the layers to separate and discard the aqueous layer. Repeat this step two more times to ensure all salts are removed.

  • Drying: Transfer the washed ATBC to a round-bottom flask. The product is now ready for vacuum dehydration/distillation to remove residual water and n-butanol.

Protocol 2: Purification by Vacuum Distillation

Safety Note: Inspect all glassware for cracks or defects before starting, as the process involves high vacuum and temperature, which can pose an implosion risk. Always use a safety shield.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus. A Claisen adapter is highly recommended to minimize bumping.[8]

    • Place a stir bar in the distillation flask containing the washed and neutralized ATBC. Boiling stones are ineffective under vacuum.[8]

    • Ensure all glass joints are properly sealed and lightly greased.[8]

    • Connect the vacuum adapter via thick-walled tubing to a vacuum trap, which is then connected to a vacuum pump or water aspirator.[8]

  • Procedure:

    • Begin stirring the ATBC.

    • Turn on the vacuum source and allow the pressure inside the apparatus to drop. This will remove any highly volatile solvents first.[8]

    • Once a stable, low pressure is achieved, begin gently heating the distillation flask using a heating mantle.

    • Collect the different fractions that distill over. The first fraction will typically be residual water, followed by n-butanol. The boiling point will depend on the system pressure.

    • Continue the distillation until no more volatile impurities are collected and the temperature begins to rise sharply, indicating the end of the impurity removal.

    • Stop the Distillation: First, remove the heating mantle and allow the system to cool completely. Then, slowly vent the apparatus to return it to atmospheric pressure before turning off the vacuum source to prevent back-siphoning.[8] The purified ATBC remains in the distillation flask.

Visualizations

ATBC_Purification_Workflow crude Crude ATBC (ATBC, Acetic Acid, n-Butanol, Catalyst) alk_wash Step 1: Alkaline Wash (e.g., 5% Na₂CO₃) crude->alk_wash waste1 Aqueous Waste (Salts, Acid) alk_wash->waste1 Remove water_wash Step 2: Water Wash alk_wash->water_wash Neutralized ATBC waste2 Aqueous Waste (Salts) water_wash->waste2 Remove vac_dist Step 3: Vacuum Distillation (Dehydration & Dealcoholization) water_wash->vac_dist Washed ATBC waste3 Volatile Impurities (Water, n-Butanol) vac_dist->waste3 Remove final Purified ATBC (Purity > 99%) vac_dist->final Final Product

Caption: Workflow diagram illustrating the multi-step purification process for crude ATBC.

Troubleshooting_Logic start Problem with Purified ATBC? odor Strong Vinegar Odor? start->odor hazy Hazy or Cloudy? start->hazy sol_odor Cause: Residual Acetic Acid Solution: Improve alkaline wash or perform vacuum deacidification. odor->sol_odor Yes sol_hazy_water Cause: Residual Water Solution: Perform vacuum dehydration. hazy->sol_hazy_water Yes sol_hazy_acid Cause: Unreacted Citric Acid Solution: Improve initial esterification or filter the product. hazy->sol_hazy_acid Yes

Caption: A troubleshooting decision tree for common issues in ATBC purification.

References

Technical Support Center: Troubleshooting Poor Cell Attachment on ATBC-Containing Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with poor cell attachment on biomaterials containing Acetyl Tributyl Citrate (ATBC).

Troubleshooting Guide

Poor cell attachment to your ATBC-containing biomaterial can be frustrating. This guide provides a step-by-step approach to identify and resolve common issues.

Question: My cells are not adhering, or are detaching from, my ATBC-containing biomaterial. What are the possible causes and how can I fix it?

Answer:

Poor cell attachment on ATBC-plasticized materials is often linked to two primary factors: plasticizer leaching and unfavorable surface properties . Here’s a troubleshooting workflow to address these issues:

start Start: Poor Cell Attachment leaching Hypothesis 1: ATBC Leaching & Cytotoxicity start->leaching surface_props Hypothesis 2: Sub-optimal Surface Properties start->surface_props solution_leaching Solution: Pre-leach the Biomaterial leaching->solution_leaching solution_surface Solution: Surface Modification surface_props->solution_surface verify Verify Improvement: Perform Cell Adhesion Assay solution_leaching->verify solution_surface->verify end_good Problem Solved verify->end_good Attachment Improved end_bad Re-evaluate Hypotheses verify->end_bad No Improvement

Caption: Troubleshooting workflow for poor cell attachment.

Step 1: Address Potential ATBC Leaching

ATBC, a plasticizer used to increase flexibility, is not covalently bound to the polymer matrix and can leach out, especially into cell culture media containing proteins.[1][2][3] This leached ATBC can be cytotoxic and inhibit cell growth and attachment.[2]

  • Recommended Action: Pre-leach your biomaterial before cell seeding. This can be done by incubating the material in a sterile buffer or culture medium (without cells) for a period of time to allow excess ATBC to diffuse out.

Step 2: Optimize Biomaterial Surface Properties

Biomaterials containing plasticizers like ATBC are often hydrophobic, which can be unfavorable for cell adhesion.[4][5] Most anchorage-dependent cells prefer moderately hydrophilic surfaces that allow for the adsorption of extracellular matrix (ECM) proteins from the culture serum.[6]

  • Recommended Actions:

    • Surface Coating with ECM Proteins: Coating the biomaterial with proteins like fibronectin can significantly improve cell attachment.[7][8] Fibronectin provides specific binding sites for cell surface receptors called integrins, promoting robust adhesion.[9]

    • Surface Modification: Techniques like plasma treatment can alter the surface chemistry of the biomaterial, making it more hydrophilic and conducive to cell attachment.[10][11]

Step 3: Verify Improvement with a Cell Adhesion Assay

After implementing the solutions above, it is crucial to quantify the improvement in cell attachment. A standard wash-based cell adhesion assay can be performed.

Frequently Asked Questions (FAQs)

Q1: What is ATBC and why is it used in biomaterials?

This compound (ATBC) is a common plasticizer used in polymers like polyvinyl chloride (PVC) to increase their flexibility and durability.[12] It is often considered a safer alternative to phthalate-based plasticizers.

Q2: How does surface hydrophobicity affect cell attachment?

Highly hydrophobic surfaces can lead to denaturation of adsorbed proteins, hiding the specific binding sites necessary for cell adhesion. Conversely, highly hydrophilic surfaces may prevent protein adsorption altogether. Therefore, a moderately hydrophilic surface is often optimal for promoting cell attachment by allowing for the proper conformation of adsorbed ECM proteins like fibronectin and vitronectin from the serum in the cell culture medium.

Q3: Can the sterilization method affect cell attachment on my ATBC-containing biomaterial?

Yes, the sterilization method can significantly impact the surface properties of your biomaterial. For instance, some irradiation techniques might alter the surface chemistry or topography. It is crucial to choose a sterilization method that is compatible with your specific polymer and does not negatively affect its properties for cell adhesion.

Q4: What is the role of fibronectin in cell adhesion?

Fibronectin is an extracellular matrix protein that acts as a bridge between cells and the biomaterial surface.[9] It contains specific amino acid sequences, such as Arginine-Glycine-Aspartic acid (RGD), that are recognized by integrin receptors on the cell surface.[9] This interaction triggers intracellular signaling cascades that lead to the formation of focal adhesions and stable cell attachment.[13]

Q5: My cells attach initially but then detach after a few hours. What could be the reason?

Initial attachment may be mediated by non-specific, weak forces. However, for stable, long-term adhesion, cells need to form strong focal adhesions. If the surface is not conducive to this (e.g., due to leached cytotoxic compounds or poor protein adsorption), cells may detach over time. Continuous leaching of ATBC could be a contributing factor in this scenario.

Quantitative Data on Improving Cell Adhesion

The following tables summarize quantitative data from studies on improving cell attachment on polymer surfaces. While not all studies used ATBC-plasticized materials specifically, the principles of surface modification on similar hydrophobic polymers are applicable.

Table 1: Effect of Plasma Surface Treatment on Cell Adhesion

Surface TreatmentArgon Proportion in Plasma (%)Relative Cell Adhesion (%)
Untreated PVCN/A100
Plasma Coated PVC5.3~80
Plasma Coated PVC28.9~100
Plasma Coated PVC55.3>120
Plasma Coated PVC65.8>120

Data adapted from a study on plasma-coated PVC, demonstrating that higher argon proportions in the plasma treatment can enhance cell adhesion compared to untreated PVC.[10]

Table 2: Effect of Fibronectin Coating on Cell Attachment

BiomaterialCoatingRelative Cell Attachment (%)
Polytetrafluoroethylene (PTFE)Uncoated19.8
Polytetrafluoroethylene (PTFE)Fibronectin Coated46.7

Data from a study showing that fibronectin coating more than doubled the initial endothelial cell adherence on PTFE grafts.[14]

Experimental Protocols

Protocol 1: Fibronectin Coating of a Biomaterial Surface

This protocol describes how to coat a biomaterial surface with fibronectin to enhance cell attachment.[15][16]

cluster_0 Fibronectin Coating Protocol a Reconstitute lyophilized fibronectin in sterile water b Dilute fibronectin to working concentration (e.g., 50 µg/mL) in sterile PBS a->b c Add fibronectin solution to biomaterial, ensuring full coverage b->c d Incubate at 37°C for 1 hour c->d e Aspirate fibronectin solution d->e f Wash 3x with sterile PBS e->f g Biomaterial is ready for cell seeding f->g G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular biomaterial ATBC-Containing Biomaterial fibronectin Fibronectin (ECM Protein) biomaterial->fibronectin Adsorption integrin Integrin Receptor (αβ heterodimer) fibronectin->integrin binding fak FAK integrin->fak clustering & activation src Src fak->src paxillin Paxillin fak->paxillin vinculin Vinculin fak->vinculin src->fak src->paxillin src->vinculin actin Actin Cytoskeleton paxillin->actin vinculin->actin downstream Downstream Signaling (Proliferation, Survival) actin->downstream

References

Validation & Comparative

Acetyl Tributyl Citrate vs. DEHP: A Comparative Toxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the toxicological profiles of Acetyl tributyl citrate (B86180) (ATBC) and Di(2-ethylhexyl) phthalate (B1215562) (DEHP). As the demand for safer alternatives to traditional plasticizers like DEHP continues to grow, a thorough understanding of the relative toxicity of substitutes such as ATBC is crucial for informed decision-making in product development and risk assessment. This document summarizes key toxicity data, outlines experimental methodologies, and visualizes pertinent signaling pathways to facilitate a clear, evidence-based comparison.

Executive Summary

Di(2-ethylhexyl) phthalate (DEHP) has been a widely used plasticizer, particularly in medical devices and food packaging, but its use is increasingly restricted due to its classification as an endocrine disruptor and potential reproductive toxicant.[1][2] Acetyl tributyl citrate (ATBC) has emerged as a prominent, safer alternative, valued for its low toxicity profile and biodegradability.[3][4] This guide presents a comparative analysis of their toxicity across several key endpoints, demonstrating that while both substances are used to achieve similar material properties, their impacts on biological systems differ significantly.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the quantitative toxicity data for ATBC and DEHP, providing a side-by-side comparison of their effects across various toxicological endpoints.

Table 1: Acute and Sub-chronic Toxicity

Parameter This compound (ATBC) Di(2-ethylhexyl) phthalate (DEHP) Key Observations
Acute Oral LD50 (Rat) >31,500 mg/kg[5]~25,000 - >30,000 mg/kg[6]Both compounds exhibit low acute oral toxicity.
NOAEL (90-day, Rat, Oral) 100 mg/kg/day[7]29 mg/kg/day (male)[6]DEHP shows effects at lower doses, including changes in liver and kidney weight and testicular atrophy.[6] ATBC is associated with hematological and biochemical changes and increased liver weight at higher doses.[7]

Table 2: Reproductive and Developmental Toxicity

Parameter This compound (ATBC) Di(2-ethylhexyl) phthalate (DEHP) Key Observations
Reproductive Toxicity (Rat) NOAEL: 250-1000 mg/kg/day[8]Adverse effects on male fertility at ≥447 mg/kg/day in rats and ≥130 mg/kg/day in mice.[9] Testicular toxicity is a primary concern.[1][10]DEHP is a known reproductive toxicant, particularly affecting the male reproductive system.[1][10] ATBC has not been shown to be a reproductive toxicant.[11]
Developmental Toxicity (Rat) Not a developmental toxicant in studies on mice and rats.[11]Teratogenic effects observed in mice at doses causing maternal toxicity.[12] Associated with male genital anomalies in human studies.[9]DEHP exposure during gestation can lead to developmental abnormalities, particularly in the male reproductive system.[9][12][13]

Table 3: Genotoxicity and Carcinogenicity

Parameter This compound (ATBC) Di(2-ethylhexyl) phthalate (DEHP) Key Observations
Genotoxicity Not genotoxic in bacterial or mammalian test systems.[11]Generally considered non-genotoxic in most standard assays.[14][15] However, some studies suggest it can induce DNA damage under certain conditions.[16][17]Both are largely considered non-genotoxic, though some evidence of DNA damage exists for DEHP.
Carcinogenicity No significant differences in tumor induction in a 2-year rat study.[11]Reasonably anticipated to be a human carcinogen based on liver tumors in rodents.[18][19] Classified as a possible human carcinogen (Group 2B) by IARC.[19][20]DEHP is classified as a potential human carcinogen based on animal studies, while ATBC has not shown carcinogenic potential.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the methodologies for key toxicological assays.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This test is used to evaluate the potential of a substance to induce gene mutations.

  • Test System : Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[1][21]

  • Procedure : Bacterial strains are exposed to the test substance at various concentrations, with and without an exogenous metabolic activation system (S9 mix).[1][2][21] The mixture is plated on a minimal agar (B569324) medium lacking the essential amino acid.[1][21]

  • Endpoint : The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the essential amino acid) is counted after incubation.[11][21] A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies.[11]

In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

  • Test System : Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.[8][22]

  • Procedure : Cell cultures are exposed to the test substance at a minimum of three concentrations, both with and without metabolic activation.[5][23] Cells are treated with a spindle inhibitor (e.g., colchicine) to arrest them in metaphase.[23]

  • Endpoint : Chromosomes are harvested, stained, and microscopically examined for structural aberrations (e.g., breaks, gaps, exchanges).[5][8] A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.[5]

Prenatal Developmental Toxicity Study - OECD Guideline 414

This study assesses the potential of a substance to cause adverse effects on the developing embryo and fetus.

  • Test System : Pregnant female rodents (typically rats) or rabbits.[4][24]

  • Procedure : The test substance is administered daily to pregnant animals, usually by oral gavage, from implantation to the day before expected delivery.[4][25]

  • Endpoint : Dams are monitored for signs of toxicity. Fetuses are examined for external, visceral, and skeletal malformations, as well as variations in growth and development.[4][26]

Two-Generation Reproduction Toxicity Study - OECD Guideline 416

This study evaluates the effects of a substance on reproductive performance and the development of offspring over two generations.

  • Test System : Male and female rodents (typically rats).[7][12]

  • Procedure : The F0 generation is exposed to the test substance for a period before mating, during mating, gestation, and lactation. The F1 offspring are then selected and exposed to the substance through to their own mating and the production of the F2 generation.[6][12]

  • Endpoint : A wide range of reproductive and developmental parameters are assessed, including fertility, gestation length, litter size, offspring viability, growth, and sexual development.[7][12]

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by DEHP and ATBC.

DEHP_PPAR_Pathway cluster_nucleus Nucleus DEHP DEHP MEHP MEHP (Active Metabolite) DEHP->MEHP Metabolism PPARa PPARα MEHP->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds to RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Increased Lipid Metabolism Gene_Expression->Lipid_Metabolism Inflammation Altered Inflammation Gene_Expression->Inflammation Cell_Proliferation Increased Cell Proliferation Gene_Expression->Cell_Proliferation Tumor_Formation Potential for Tumor Formation Cell_Proliferation->Tumor_Formation

Caption: DEHP's Activation of the PPARα Signaling Pathway.

ATBC_SXR_Pathway cluster_nucleus Nucleus ATBC ATBC SXR SXR (PXR) ATBC->SXR Activates RXR RXR SXR->RXR Heterodimerizes with XRE XRE (Xenobiotic Response Element) SXR->XRE Binds to RXR->XRE Binds to Gene_Expression Target Gene Expression (e.g., CYP3A4) XRE->Gene_Expression Regulates Metabolism Increased Metabolism of Xenobiotics & Steroids Gene_Expression->Metabolism Homeostasis Altered Steroid Homeostasis Metabolism->Homeostasis

Caption: ATBC's Activation of the SXR/PXR Signaling Pathway.

Conclusion

The comparative analysis of this compound (ATBC) and Di(2-ethylhexyl) phthalate (DEHP) reveals significant differences in their toxicological profiles. DEHP is associated with reproductive and developmental toxicity, particularly affecting the male reproductive system, and is considered a potential human carcinogen.[1][10][18][19] In contrast, ATBC demonstrates a much more favorable safety profile, with low acute toxicity and no evidence of reproductive, developmental, or carcinogenic effects in the studies reviewed.[5][11]

The primary mechanism of DEHP's toxicity involves the activation of PPARα, leading to downstream effects on lipid metabolism, inflammation, and cell proliferation that may contribute to tumor formation.[27][28] ATBC's primary interaction with biological systems appears to be through the activation of the SXR/PXR pathway, which is primarily involved in the metabolism of xenobiotics and steroids.[29]

For researchers, scientists, and drug development professionals, the evidence strongly supports the use of ATBC as a safer alternative to DEHP in applications where biocompatibility and low toxicity are paramount. While further research into the long-term effects of all plasticizers is always warranted, the existing data clearly indicates a lower risk profile for ATBC compared to DEHP.

References

A Comparative Analysis of Plasticizing Efficiency: Acetyl Tributyl Citrate (ATBC) vs. Tributyl Citrate (TBC) in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance characteristics of ATBC and TBC as plasticizers for polyvinyl chloride (PVC), supported by experimental data and standardized testing protocols.

In the realm of polymer science and pharmaceutical applications, the choice of a suitable plasticizer is critical in defining the final properties of PVC-based materials. Among the non-phthalate plasticizers, Acetyl Tributyl Citrate (ATBC) and its precursor, Tributyl Citrate (TBC), are prominent options. This guide provides an objective comparison of their plasticizing efficiency in PVC, focusing on mechanical and thermal properties.

Executive Summary

This compound (ATBC) generally exhibits superior plasticizing efficiency in PVC compared to Tributyl Citrate (TBC). The acetylation of the hydroxyl group in TBC to form ATBC leads to enhanced compatibility with the PVC matrix, resulting in improved mechanical properties, including increased tensile strength and elongation at break. While both are considered safer alternatives to traditional phthalate (B1215562) plasticizers, ATBC's molecular structure also contributes to better thermal stability and lower migration potential, making it a preferred choice for applications with stringent safety and performance requirements, such as medical devices and food contact materials.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators of ATBC and TBC in PVC. The data is compiled from studies conducting direct comparative analyses.

Mechanical Properties of Plasticized PVC
PropertyPVC with TBCPVC with ATBCPercentage Improvement with ATBC
Tensile Strength Baseline18.7% Higher[1]18.7%
Elongation at Break Baseline2.2% Higher[1]2.2%

Note: The baseline values for TBC were not explicitly provided in the cited source, which focused on the percentage improvement of ATBC over TBC.

Thermal and Migration Properties
PropertyTributyl Citrate (TBC)This compound (ATBC)Key Observations
Thermal Stability GoodExcellentATBC generally exhibits higher thermal stability, which is advantageous during processing and for the end-use application.[2]
Migration Resistance LowerHigherTBC and ATBC can show limited migration resistance.[3] However, ATBC's larger molecular size generally results in lower migration potential compared to TBC.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide, providing a framework for researchers to conduct their own evaluations.

Sample Preparation of Plasticized PVC Sheets

Objective: To prepare standardized PVC sheets plasticized with ATBC and TBC for subsequent mechanical and thermal testing.

Methodology:

  • Compounding: PVC resin is dry blended with the plasticizer (either ATBC or TBC) at a specified concentration (e.g., 30-50 phr - parts per hundred resin). A thermal stabilizer (e.g., a mixed metal stabilizer) is also added to prevent thermal degradation during processing.

  • Milling: The dry blend is then processed on a two-roll mill at a temperature of 160-170°C for approximately 5-10 minutes to ensure a homogeneous mixture.

  • Molding: The milled sheet is compression molded into plaques of a specified thickness (e.g., 1-2 mm) using a hydraulic press at a temperature of 170-180°C and a pressure of 10-15 MPa for a defined period (e.g., 5-10 minutes), followed by controlled cooling to room temperature.

Mechanical Properties Testing

Objective: To determine the tensile strength, elongation at break, and hardness of the plasticized PVC samples.

Methodology:

  • Tensile Testing (ASTM D638):

    • Dumbbell-shaped specimens are die-cut from the molded PVC sheets.

    • The specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 24 hours prior to testing.

    • A universal testing machine is used to pull the specimens at a constant crosshead speed (e.g., 50 mm/min) until they fracture.

    • Tensile strength (at break) and elongation at break are calculated from the recorded stress-strain data.

  • Hardness Testing (ASTM D2240):

    • A Shore A durometer is used to measure the indentation hardness of the PVC sheets.

    • The indenter is pressed onto the surface of the specimen, and the hardness value is read directly from the durometer's scale after a specified time (e.g., 1-2 seconds).

    • Multiple readings are taken at different points on the sample and averaged.

Thermal Analysis

Objective: To evaluate the effect of the plasticizers on the thermal stability and glass transition temperature (Tg) of PVC.

Methodology:

  • Thermogravimetric Analysis (TGA):

    • A small sample (5-10 mg) of the plasticized PVC is placed in a TGA crucible.

    • The sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

    • The weight loss of the sample is recorded as a function of temperature to determine the onset of thermal degradation.

  • Differential Scanning Calorimetry (DSC):

    • A small sample (5-10 mg) is sealed in an aluminum DSC pan.

    • The sample is subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10°C/min).

    • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Visualizing the Comparison Workflow and Mechanism

The following diagrams illustrate the logical flow of the experimental comparison and the fundamental mechanism of plasticization.

experimental_workflow cluster_preparation Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison pvc PVC Resin blending Dry Blending pvc->blending atbc ATBC Plasticizer atbc->blending tbc TBC Plasticizer tbc->blending stabilizer Thermal Stabilizer stabilizer->blending milling Two-Roll Milling blending->milling molding Compression Molding milling->molding mechanical Mechanical Testing (ASTM D638, D2240) molding->mechanical thermal Thermal Analysis (TGA, DSC) molding->thermal comparison Compare Plasticizing Efficiency: - Tensile Strength - Elongation - Hardness - Tg - Thermal Stability mechanical->comparison thermal->comparison

Caption: Experimental workflow for comparing ATBC and TBC plasticizers in PVC.

Caption: Mechanism of PVC plasticization by ATBC or TBC molecules.

References

Validation of ATBC as a safer alternative to phthalates in medical devices

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP) has long been the standard for imparting flexibility to polyvinyl chloride (PVC)-based medical devices. However, growing concerns over its potential as an endocrine disruptor and reproductive toxicant have spurred the search for safer alternatives. Acetyl tributyl citrate (B86180) (ATBC), a bio-based plasticizer derived from citric acid, has emerged as a promising candidate. This guide provides an objective comparison of ATBC and phthalates, supported by experimental data, to validate ATBC's position as a safer choice for medical applications.

Performance and Safety Comparison: ATBC vs. Phthalates

Experimental evidence consistently demonstrates ATBC's superior safety profile compared to DEHP, particularly concerning leachability and biocompatibility. While both plasticizers can migrate from the polymer matrix, the extent and toxicological implications of this migration differ significantly.

Leachability from Medical Devices

The non-covalent bonding of plasticizers within the PVC matrix allows them to leach into solutions they come in contact with, such as intravenous fluids and blood products. The rate of leaching is influenced by factors like temperature, contact time, and the lipophilicity of the solution.

Interestingly, some studies have indicated that ATBC can leach more rapidly than DEHP under certain conditions. However, the critical distinction lies in the significantly lower toxicity of ATBC's leachates compared to those of DEHP.

Table 1: Comparative Leachability of Plasticizers from PVC Medical Devices

PlasticizerMedical Device TypeSimulant/MediumLeached AmountReference
DEHP Respiratory support devicesEthanol/water (1:1)Median: 6560 µg
DEHP IV fluid bags (PL146 plastic)Ethanol/water (1:1)3260 µg
DEHP Neonatal expiratory filter setEthanol/water (1:1)54,600 µg
DEHP Blood bagsBlood components20 to 115 mg/L
ATBC Not specifiedNot specifiedLeaches ten times more rapidly than DEHP in some evaluations
Toxicological Profile

The primary concern with phthalate exposure from medical devices is the potential for adverse health effects, particularly in vulnerable populations like neonates. DEHP has been classified as a substance that is carcinogenic, mutagenic, or toxic for reproduction (CMR 1b) by the European Union.

In contrast, ATBC is generally regarded as a non-toxic material. It has been approved by the U.S. Food and Drug Administration (FDA) for use in food contact materials.

Table 2: Comparative Toxicological Data

ParameterDEHPATBCReference
Acute Oral Toxicity (LD50) 1 to 30 g/kg (rodents)>31,500 mg/kg (rats)
Reproductive Toxicity Known endocrine disruptor, affects male and female reproductive systems.No significant reproductive toxicity observed in animal studies at high doses. Some studies suggest potential effects at lower doses that require further investigation.
Developmental Toxicity Associated with developmental abnormalities.No Observed Adverse Effect Level (NOAEL) for reproductive toxicity between 250-1000 mg/kg/day.
Carcinogenicity Classified as a Group 2B human carcinogen.Not classified as a carcinogen.
Biocompatibility

Biocompatibility studies are crucial for materials used in medical devices. A comparative analysis of bio-based plasticizers ranked the biocompatibility as follows: Epoxidized soybean oil (ESO) > ATBC > Triphenyl phosphate (B84403) (TCP) > Dioctyl phthalate (DOP,

A Comparative Study: Unraveling the Effects of ATBC and Triethyl Citrate (TEC) on PLA Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is a critical step in the formulation of Polylactic Acid (PLA)-based materials. This guide provides an objective, data-driven comparison of two common citrate-based plasticizers, Acetyl Tributyl Citrate (ATBC) and Triethyl Citrate (TEC), on the key properties of PLA.

This publication synthesizes experimental data to elucidate the distinct effects of ATBC and TEC on the thermal and mechanical characteristics of PLA. By presenting quantitative data in clear, comparative tables and detailing the experimental methodologies, this guide aims to facilitate informed decision-making in material science and drug formulation.

Executive Summary

Both ATBC and TEC are effective in plasticizing PLA, leading to a reduction in its inherent brittleness. The primary mechanism of action for both plasticizers is the reduction of the glass transition temperature (Tg), which increases the mobility of the polymer chains.

Key findings indicate that Triethyl Citrate (TEC), having a lower molecular weight, generally exhibits a more pronounced effect on the reduction of the glass transition temperature at equivalent concentrations when compared to this compound (ATBC).[1] Conversely, ATBC tends to provide a better balance of flexibility and thermal stability. The choice between ATBC and TEC will ultimately depend on the specific performance requirements of the final PLA product, such as the desired degree of flexibility, thermal resistance, and processing characteristics.

Comparative Data on PLA Properties

The following tables summarize the quantitative effects of ATBC and TEC on the thermal and mechanical properties of PLA at various concentrations.

Thermal Properties

The thermal properties of plasticized PLA were characterized using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 1: Effect of ATBC and TEC on the Thermal Properties of PLA

PlasticizerConcentration (wt%)Tg (°C)Tcc (°C)Tm (°C)Crystallinity (%)
Neat PLA060.42 - 62.23130.94~180-
TEC 5----
10----
15----
20~30---
3010.29 - 17.4971.72-8.58
ATBC 5----
10----
15----
20----
3012.21 - 26.9169.26-9.07

Data compiled from multiple sources.[1][2]

Table 2: Thermal Stability of PLA with ATBC and TEC

PlasticizerConcentration (wt%)Onset Degradation Temp (°C)Temp at 5% Weight Loss (°C)Temp at 50% Weight Loss (°C)
Neat PLA0295.30348.94383.43
TEC 5247.51331.56383.26
10206.11303.54384.52
ATBC 5---
10---

Data extracted from a study by Maiza et al.[1]

Mechanical and Rheological Properties

The mechanical properties of the plasticized PLA were evaluated through tensile testing, while the melt flow characteristics were determined using a Melt Flow Indexer (MFI).

Table 3: Effect of ATBC and TEC on the Mechanical and Rheological Properties of PLA

PlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)MFI (g/10 min)
Neat PLA0~23~122-43.1 - 4.6
TEC 7.5---4.9
20-~174--
ATBC 10-<7--
15----
20-~218--

Data compiled from multiple sources.[2][3][4][5][6]

Experimental Protocols

The following section details the methodologies employed in the characterization of the plasticized PLA samples.

Materials and Sample Preparation
  • Materials: Polylactic Acid (PLA) (e.g., PLA 2002D, extrusion grade), this compound (ATBC), and Triethyl Citrate (TEC).[1]

  • Drying: PLA pellets were dried at 60°C for 24 hours prior to processing to remove moisture.[2]

  • Melt Blending: PLA was blended with the respective plasticizers (ATBC or TEC) at various weight percentages (5, 10, 15, 20, and 30 wt%) in a Brabender plastograph. The blending was carried out at a temperature of 190°C for 7 minutes with a rotation speed of 30 rpm.[1][2]

Characterization Techniques
  • Instrument: A differential scanning calorimeter was used to determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm).

  • Procedure: Samples were typically heated from a low temperature (e.g., 0°C or ambient) to a temperature above the melting point of PLA (e.g., 200°C) at a controlled heating rate, commonly 10°C/min, under a nitrogen atmosphere.[7][8] To erase the thermal history, a first heating scan is performed, followed by a controlled cooling scan (e.g., 10°C/min), and then a second heating scan from which the thermal properties are determined.[7]

  • Crystallinity Calculation: The degree of crystallinity (Xc) was calculated using the enthalpy of fusion of 100% crystalline PLA (93 J/g).[9]

  • Instrument: A thermogravimetric analyzer was used to evaluate the thermal stability of the materials.

  • Procedure: Samples (typically 5-10 mg) were heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min) in an inert nitrogen atmosphere.[10] The weight loss of the sample as a function of temperature was recorded.

  • Instrument: A dynamic mechanical analyzer was used to measure the viscoelastic properties of the materials, such as the storage modulus (E') and loss modulus (E'').

  • Sample Dimensions: Rectangular film samples with dimensions of approximately 30 mm x 7 mm x 0.5 mm were used.[1]

  • Procedure: The samples were subjected to an oscillatory strain at a fixed frequency (e.g., 1 Hz) while the temperature was increased at a constant rate (e.g., 3°C/min) over a specified range (e.g., -50°C to 120°C).[1]

  • Instrument: A melt flow indexer was used to determine the ease of melt flow of the thermoplastic materials.

  • Procedure: A specified mass of the polymer was heated in a barrel to a set temperature (e.g., 190°C). A standard weight (e.g., 2.16 kg) was then applied to a piston, which forced the molten polymer through a capillary die of a specific diameter.[1] The mass of the extrudate collected over a 10-minute period was measured and reported as the MFI value in g/10 min.

  • Instrument: A universal testing machine was used to measure the tensile properties of the plasticized PLA.

  • Procedure: Dumbbell-shaped specimens were tested according to ASTM D638 standards. The tests were conducted at a constant crosshead speed (e.g., 10 mm/min) to determine the tensile strength, elongation at break, and Young's modulus.[9]

Visualizing the Research Workflow

The following diagram illustrates the logical flow of the comparative study, from the initial material preparation to the final analysis of PLA properties.

G cluster_prep Material Preparation cluster_samples Sample Formulation cluster_analysis Property Analysis cluster_tests Specific Tests PLA Polylactic Acid (PLA) Drying Drying of PLA PLA->Drying Melt_Blending Melt Blending Drying->Melt_Blending ATBC ATBC Plasticizer ATBC->Melt_Blending TEC TEC Plasticizer TEC->Melt_Blending PLA_ATBC PLA + ATBC Samples (Varying Concentrations) Melt_Blending->PLA_ATBC PLA_TEC PLA + TEC Samples (Varying Concentrations) Melt_Blending->PLA_TEC Thermal_Analysis Thermal Analysis PLA_ATBC->Thermal_Analysis Mechanical_Analysis Mechanical Analysis PLA_ATBC->Mechanical_Analysis Rheological_Analysis Rheological Analysis PLA_ATBC->Rheological_Analysis PLA_TEC->Thermal_Analysis PLA_TEC->Mechanical_Analysis PLA_TEC->Rheological_Analysis DSC DSC Thermal_Analysis->DSC TGA TGA Thermal_Analysis->TGA Tensile Tensile Testing Mechanical_Analysis->Tensile DMA DMA Mechanical_Analysis->DMA MFI MFI Rheological_Analysis->MFI

Caption: Workflow for the comparative study of ATBC and TEC on PLA properties.

References

Leaching of Citrate Esters from Polymer Films: A Comparative Analysis of ATBC and Other Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of plasticizer in polymer formulations is a critical decision that influences the performance, safety, and stability of the final product, particularly in sensitive applications such as medical devices and pharmaceutical packaging. Citrate (B86180) esters have emerged as a leading class of safer, biodegradable alternatives to traditional phthalate (B1215562) plasticizers. This guide provides an objective comparison of the leaching characteristics of Acetyl Tributyl Citrate (ATBC) and other common citrate esters from polymer films, supported by experimental data.

The tendency of a plasticizer to migrate, or "leach," from a polymer matrix is a key performance indicator. Excessive leaching can alter the mechanical properties of the polymer, leading to brittleness and failure. More critically, in biomedical and pharmaceutical applications, leached plasticizers can pose toxicological risks and interact with drug formulations. This guide focuses on the comparative leaching behavior of prominent citrate esters, including ATBC, Triethyl Citrate (TEC), and Tributyl Citrate (TBC).

Quantitative Leaching Data: A Comparative Overview

The following tables summarize quantitative data on the leaching of various citrate esters from different polymer films under specified experimental conditions. It is important to note that direct comparisons should be made with caution, as leaching is influenced by numerous factors including the polymer type, plasticizer concentration, extraction medium, temperature, and duration of exposure.

Table 1: Leaching of Citrate Esters from Poly(lactic acid) (PLA) Films

PlasticizerConcentration (% w/w)Leaching MediumTemperature (°C)Time (hours)Weight Loss (%)Reference
TEC20Distilled WaterAmbient24~76.7[1]
ATBC20Distilled WaterAmbientNot SpecifiedLower than TEC[2]
TBC10Phosphate-Buffered Saline372Not Specified[3]
TBC20Phosphate-Buffered Saline372Not Specified[3]

Table 2: Leaching of ATBC from Polyvinylidene Chloride (PVDC) Co-polymer Films

Leaching MediumTemperatureTimeLeaching Level (mg/kg)Reference
Skim Milk60°CNot Specified~18% of total ATBC content[4]
Various Foods (Microwave Cooking)MicrowaveVaried0.4 - 79.8[5]

General Trends and Observations:

  • Molecular Weight and Polarity: Generally, citrate esters with lower molecular weights and higher water solubility, such as TEC, tend to exhibit greater leaching in aqueous environments compared to those with higher molecular weights like ATBC and TBC.[2][3]

  • Extraction Medium: The nature of the surrounding medium significantly impacts leaching. For instance, ATBC shows a higher propensity to migrate into fatty food simulants and protein-containing liquids like skim milk.[4][5]

  • Concentration: Higher initial concentrations of plasticizer can lead to a greater extent of leaching.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of citrate ester leaching.

Migration Stability Test (Weight Loss Method) - Based on ASTM D1239

This method is a common and straightforward approach to determine the amount of plasticizer that leaches from a polymer film into a liquid medium.

Objective: To quantify the percentage of weight loss of a plasticized polymer film after immersion in a specific liquid for a defined period and temperature.

Materials:

  • Polymer film samples of known dimensions and weight.

  • Extraction liquid (e.g., distilled water, ethanol, food simulants).

  • Constant temperature bath or oven.

  • Analytical balance.

  • Beakers or flasks.

Procedure:

  • Sample Preparation: Cut the polymer film into specimens of uniform size (e.g., 50 mm x 50 mm).

  • Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg.

  • Immersion: Place each specimen in a separate container filled with a specified volume of the extraction liquid. Ensure the entire specimen is fully immersed.

  • Incubation: Place the containers in a constant temperature bath or oven set to the desired temperature for a predetermined duration (e.g., 24 hours).

  • Drying: After the incubation period, remove the specimens from the liquid. Gently wipe the surface with a lint-free cloth to remove excess liquid.

  • Final Weighing: Re-weigh the dried specimens.

  • Calculation: Calculate the percentage of weight loss using the following formula:

    Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

Quantification of Leached Plasticizer using Chromatography

For a more precise and specific measurement of the leached plasticizer, chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are employed.

Objective: To determine the exact concentration of the citrate ester that has migrated into the extraction liquid.

Materials:

  • Extraction liquid containing the leached plasticizer.

  • A suitable chromatograph (GC or HPLC) equipped with an appropriate detector (e.g., Flame Ionization Detector - FID for GC, or UV detector for HPLC).

  • A chromatographic column capable of separating the citrate ester from other components.

  • Certified reference standards of the citrate esters of interest.

Procedure:

  • Extraction: Perform the leaching experiment as described in the migration stability test. The extraction liquid is collected for analysis.

  • Calibration: Prepare a series of standard solutions of the citrate ester in the same extraction liquid at known concentrations.

  • Chromatographic Analysis:

    • Inject a known volume of the standard solutions into the chromatograph to generate a calibration curve (peak area vs. concentration).

    • Inject a known volume of the sample (the extraction liquid containing the leached plasticizer) into the chromatograph.

  • Quantification: Determine the concentration of the citrate ester in the sample by comparing its peak area to the calibration curve.

  • Calculation: The total amount of leached plasticizer can be calculated based on its concentration in the extraction liquid and the total volume of the liquid.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the leaching of different citrate esters from polymer films.

Leaching_Comparison_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Leaching Experiment cluster_analysis 3. Analysis cluster_results 4. Data Comparison prep_polymer Select Polymer (e.g., PVC, PLA) film_prep Prepare Polymer Films with Defined Plasticizer Concentration prep_polymer->film_prep prep_plasticizer Select Citrate Esters (ATBC, TEC, TBC, etc.) prep_plasticizer->film_prep immersion Immerse Films in Extraction Medium film_prep->immersion incubation Incubate at Controlled Temperature and Time immersion->incubation weight_loss Gravimetric Analysis (Weight Loss) incubation->weight_loss chromatography Chromatographic Analysis (GC/HPLC) incubation->chromatography comparison Compare Leaching Profiles of Different Citrate Esters weight_loss->comparison chromatography->comparison

Caption: Workflow for comparing citrate ester leaching.

References

A Comparative In Vitro Cytotoxicity Analysis: Acetyl Tributyl Citrate (ATBC) vs. Dioctyl Phthalate (DOP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the quest for safer materials in consumer products, medical devices, and pharmaceuticals, the biocompatibility of plasticizers is a critical area of research. Dioctyl phthalate (B1215562) (DOP), a traditional plasticizer, has faced scrutiny due to concerns about its potential toxicity. Acetyl tributyl citrate (B86180) (ATBC), a citrate-based plasticizer, has emerged as a promising alternative. This guide provides an objective comparison of the in vitro cytotoxicity of ATBC and DOP, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Quantitative Cytotoxicity Data

Direct comparative in vitro studies on the cytotoxicity of Acetyl Tributyl Citrate (ATBC) and Dioctyl Phthalate (DOP) are limited in publicly available literature. However, research on ATBC and other phthalates, such as Dibutyl Phthalate (DBP), which is structurally similar to DOP, provides valuable insights. The following tables summarize key findings from various in vitro studies.

Table 1: Comparative Cytotoxicity of ATBC and Dibutyl Phthalate (DBP) in Mouse Ovarian Antral Follicles

ParameterThis compound (ATBC)Dibutyl Phthalate (DBP)Reference
Cell Model Mouse Ovarian Antral FolliclesMouse Ovarian Antral Follicles[1][2]
Effect on Follicle Growth Increased number of non-growing follicles at 0.01 μg/mL.Growth inhibition at ≥10 μg/mL.[1][2]
Effect on Cell Viability (ATP Production) No effect on ATP production.Cytotoxicity at ≥500 μg/mL.[1][2]
Induction of Apoptosis (TUNEL Assay) Increased TUNEL positive area, indicating DNA fragmentation.Cytotoxicity is suggested to occur via activation of cell cycle arrest prior to cell death.[1][2]

Table 2: Cytotoxicity of ATBC in Various Mammalian Cell Lines

Cell LineEndpointConcentrationEffectReference
Mouse Liver CellsCell Proliferation (CCK-8 Assay)10 μMPromoted cellular growth.[3]
>10 μMInhibitory effect on proliferation.[3]
Human Oral Epidermoid Carcinoma (KB)Growth Inhibition (50%)44.7 µg/mL-[4]
African Green Monkey Kidney (Vero)Growth Inhibition (50%)39.9 µg/mL-[4]
Madin-Darby Canine Kidney (MDCK)Growth Inhibition (50%)42.1 µg/mL-[4]

Table 3: Cytotoxicity of Phthalates (DEHP and DBP) in Various In Vitro Models

PhthalateCell Line/ModelEndpointConcentrationEffectReference
Di(2-ethylhexyl) phthalate (DEHP)Human Lung CellsCell Viability≥100 µMSignificant decrease in viability after 24 and 48 hours.[5]
GC-2spd cells (mouse spermatogonial)Apoptosis>100 μMSignificant induction of apoptotic cell death.[6]
Human Endometrial Stromal CellsOxidative Stress10, 100, and 1000 pmolIncreased Reactive Oxygen Species (ROS) generation.[7]
Dibutyl Phthalate (DBP)Bovine Cultured LymphocytesCell Viability (MTT Assay)10-100 μMConcentration-dependent decrease in cell viability (LD50 = 50 μM).[8]
Mouse Cortical NeuronsApoptosis and Neurotoxicity10 nM - 100 µMConcentration and time-dependent increase in caspase-3 and LDH activities, and ROS formation.[9]
Diisooctyl phthalate (DIOP)Human Umbilical Vein Endothelial Cells (HUVECs)Cell ViabilityNot specifiedMarkedly decreased cell viability and colony-forming ability.[1]

Experimental Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of cytotoxicity studies. Below are the methodologies for the key experiments cited in this guide.

In Vitro Culture and Treatment of Mouse Ovarian Antral Follicles
  • Cell Model: Antral follicles were isolated from CD-1 female mice (postnatal days 32-37).

  • Culture Conditions: Follicles were cultured individually in 96-well plates with α-MEM media supplemented with recombinant human follicle-stimulating hormone, human transferrin, selenium, bovine serum albumin, and fetuin.

  • Treatment: Follicles were treated with vehicle control (DMSO), ATBC, or DBP at various concentrations (ranging from 0.001 to 1000 μg/mL for DBP) for 24-72 hours.

  • Endpoints Measured:

    • Follicle Growth: Diameter was measured daily.

    • Viability: ATP production was measured using a luminescence-based assay.

    • Apoptosis: DNA fragmentation was assessed using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[1][2]

Cell Proliferation Assay in Mouse Liver Cells
  • Cell Line: Mouse liver cells.

  • Culture and Treatment: Cells were seeded in 96-well plates and cultured overnight. They were then exposed to ATBC at concentrations ranging from 0 to 5,000 μM for 24 hours.

  • Endpoint Measurement: Cell proliferation was assessed using the Cell Counting Kit-8 (CCK-8) assay, which measures the absorbance at 450 nm.[3]

Cytotoxicity Assessment in Various Mammalian Cell Lines
  • Cell Lines: Human oral epidermoid carcinoma (KB), African green monkey kidney (Vero), and Madin-Darby canine kidney (MDCK) cells.

  • Treatment: Cells were incubated with a range of concentrations of ATBC for 72 hours.

  • Endpoint Measurement: Cytotoxicity was evaluated by determining the extent of growth inhibition. The concentration that inhibited growth by 50% (IC50) was calculated.[4]

General In Vitro Cytotoxicity Workflow

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of chemical compounds like plasticizers.

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Line Seeding (e.g., 96-well plate) exposure Incubation of Cells with Test Compounds (Defined concentrations & duration) prep_cells->exposure prep_compounds Preparation of Test Compounds (ATBC & DOP dilutions) prep_compounds->exposure viability Cell Viability Assays (e.g., MTT, CCK-8, ATP) exposure->viability apoptosis Apoptosis Assays (e.g., TUNEL, Annexin V) exposure->apoptosis oxidative_stress Oxidative Stress Assays (e.g., ROS detection) exposure->oxidative_stress data_analysis Data Acquisition & Analysis (e.g., IC50 calculation, statistical tests) viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis

Caption: General workflow for in vitro cytotoxicity testing of plasticizers.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of ATBC and phthalates are mediated by distinct signaling pathways, often culminating in apoptosis or necrosis.

Proposed Cytotoxic Mechanisms
  • This compound (ATBC):

    • Apoptosis: Studies suggest that ATBC can induce apoptosis, as evidenced by increased DNA fragmentation (TUNEL positive) in mouse ovarian follicles.[1][2]

    • Cell Cycle Arrest: In DBP-treated follicles, cytotoxicity is linked to the activation of cell cycle arrest, a mechanism that could also be relevant for other plasticizers.[1][2]

    • NF-κB Pathway and Lipid Peroxidation: In intestinal cells, ATBC has been shown to induce toxicity by regulating the IDH2/NF-κB pathway and promoting lipid peroxidation.

    • Cellular Senescence: ATBC may contribute to cellular aging by modulating pathways related to cell proliferation and telomere shortening.

  • Dioctyl Phthalate (DOP) and other Phthalates:

    • Oxidative Stress: A common mechanism for phthalate-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[7][9] This can damage cellular components, including lipids, proteins, and DNA.

    • Mitochondrial Pathway of Apoptosis: Phthalates like DEHP can induce apoptosis through the mitochondrial pathway. This involves a decrease in the activity of antioxidant enzymes (like SOD and GSH-Px), an increased Bax/Bcl-2 ratio, the release of cytochrome c from mitochondria, and the activation of caspases.[6]

    • Endocrine Disruption: Phthalates are known endocrine disruptors, and their effects on hormone receptors and signaling can contribute to cytotoxicity in hormone-sensitive tissues.[7]

Signaling Pathway Diagram: Phthalate-Induced Apoptosis

The following diagram illustrates a generalized signaling pathway for apoptosis induced by phthalates, primarily based on findings for DEHP.

G phthalate Phthalate Exposure (e.g., DEHP, DBP) ros Increased ROS (Oxidative Stress) phthalate->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax_bcl2 Increased Bax/Bcl-2 Ratio mitochondria->bax_bcl2 cytochrome_c Cytochrome c Release bax_bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Performance Analysis of Acetyl Tributyl Citrate (ATBC) Against Other Non-Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and medical device manufacturing, the selection of a suitable plasticizer is paramount to ensure product safety, stability, and performance. With increasing regulatory scrutiny and health concerns surrounding traditional phthalate (B1215562) plasticizers, the focus has shifted towards safer, non-phthalate alternatives.[1][2] Acetyl Tributyl Citrate (ATBC), a bio-based plasticizer derived from citric acid, has emerged as a leading candidate due to its favorable toxicological profile and versatile properties.[3][4] This guide provides an objective comparison of ATBC's performance against other prominent non-phthalate plasticizers, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance Benchmarking: A Data-Driven Comparison

The efficacy of a plasticizer is evaluated across several key performance indicators. The following tables summarize the quantitative data for ATBC and other non-phthalate plasticizers, including Di(2-ethylhexyl) terephthalate (B1205515) (DOTP), Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH), Epoxidized Soybean Oil (ESBO), Di(2-ethylhexyl) adipate (B1204190) (DOA), and Trioctyl trimellitate (TOTM).

Table 1: Mechanical Properties of Plasticized PVC

PlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A HardnessSource
ATBC 40->350~80[5][6]
DOTP -----
DINCH -----
ESBO/ATBC Blend -ImprovedImproved-[7]
Dibutyl Sebacate (DBS) -15.735080.2[6]

Note: A direct quantitative comparison for all plasticizers under identical conditions is not available in the provided search results. Data is presented as available.

Table 2: Thermal Properties

PlasticizerVolatile Loss (130°C/3Hrs) wt.%Glass Transition Temp. (Tg) (°C)Source
ATBC 0.30 maxDecreases with addition[8][9]
TOTM --[10]

Note: TOTM is noted for its superior thermal stability, making it suitable for high-temperature applications like wire and cable insulation.[10]

Table 3: Migration Resistance

PlasticizerMigration CharacteristicsSource
ATBC Low volatility and extraction rate.[11] However, some studies suggest limited migration resistance in certain contexts.[12][13][11][12][13]
Polymeric Plasticizers Reduced migration and leaching due to large molecular weight.[14]
Dibutyl Sebacate (DBS) Minimal migration (12.78% after 28 days).[6]

Table 4: Biocompatibility

PlasticizerBiocompatibility ProfileSource
ATBC Generally considered safe for food and medical applications with a clean toxicological profile.[14][15] Approved by European Pharmacopeia.[15] However, some recent studies suggest potential for endocrine disruption and metabolic effects at certain exposure levels.[16][17][14][15][16][17]
ESBO Biocompatibility ranked higher than ATBC in one study.[5]
DINCH Marketed for sensitive applications like toys and medical devices due to extensive toxicological assessment.[14]

Experimental Protocols: A Methodological Overview

The data presented above is derived from various experimental techniques designed to assess the performance of plasticizers. Below are detailed methodologies for key experiments.

1. Mechanical Properties Testing (Tensile Strength, Elongation, and Hardness)

  • Objective: To determine the effect of the plasticizer on the mechanical integrity and flexibility of the polymer.

  • Standard: ASTM D2284 is a common standard for evaluating the tensile properties of plasticized PVC.[18]

  • Methodology:

    • Sample Preparation: PVC formulations with varying concentrations of the plasticizer are prepared and molded into standardized shapes (e.g., dumbbell-shaped specimens for tensile testing).

    • Conditioning: Samples are conditioned in a controlled environment to ensure consistent results.

    • Tensile Testing: A universal testing machine is used to apply a controlled tensile force to the samples until they fracture. Key parameters measured include:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

    • Hardness Testing: Shore A durometer is used to measure the indentation hardness of the plasticized material.

2. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the effect of the plasticizer on the thermal properties of the polymer, such as the glass transition temperature (Tg) and thermal stability.

  • Methodology (DSC for Tg): [19][20]

    • A small, weighed sample of the plasticized polymer is placed in an aluminum pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is measured as a function of temperature. The glass transition temperature (Tg) is identified as a step change in the heat flow curve. A lower Tg generally indicates more effective plasticization.[1]

  • Methodology (TGA for Thermal Stability): [21][22]

    • A small sample of the plasticized polymer is placed in a TGA pan.

    • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

    • The weight loss of the sample is continuously monitored as a function of temperature. The temperature at which significant weight loss occurs indicates the onset of thermal degradation.

3. Migration Resistance Testing

  • Objective: To quantify the extent to which the plasticizer leaches out of the polymer matrix.

  • Methodology:

    • Plasticized polymer samples are immersed in food simulants (e.g., 50% ethanol, 95% ethanol, isooctane) or come into contact with other materials.[23][24]

    • The samples are stored for a specified period at a controlled temperature.

    • The amount of plasticizer that has migrated into the simulant or the other material is measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[23]

4. Biocompatibility and Cytotoxicity Assays

  • Objective: To assess the biological safety of the plasticized material for medical and pharmaceutical applications.

  • Methodology:

    • In Vitro Cytotoxicity: Extracts of the plasticized material are brought into contact with cultured cells (e.g., mouse fibroblasts). Cell viability, proliferation, and morphology are monitored over time to detect any toxic effects.[25]

    • In Vivo Studies: Animal models may be used to evaluate the systemic effects of the plasticized material, including toxicological and biocompatibility assessments.[5]

Visualizing Workflows and Relationships

To better understand the evaluation process and the landscape of plasticizers, the following diagrams are provided.

G cluster_0 Phase 1: Formulation & Preparation cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Data Analysis & Comparison Polymer Resin (e.g., PVC) Polymer Resin (e.g., PVC) Melt Blending / Extrusion Melt Blending / Extrusion Polymer Resin (e.g., PVC)->Melt Blending / Extrusion Plasticizer Selection (ATBC, etc.) Plasticizer Selection (ATBC, etc.) Plasticizer Selection (ATBC, etc.)->Melt Blending / Extrusion Additives (Stabilizers, etc.) Additives (Stabilizers, etc.) Additives (Stabilizers, etc.)->Melt Blending / Extrusion Sample Molding (e.g., Films, Dumbbells) Sample Molding (e.g., Films, Dumbbells) Melt Blending / Extrusion->Sample Molding (e.g., Films, Dumbbells) Mechanical Testing Mechanical Testing Sample Molding (e.g., Films, Dumbbells)->Mechanical Testing Thermal Analysis Thermal Analysis Sample Molding (e.g., Films, Dumbbells)->Thermal Analysis Migration Testing Migration Testing Sample Molding (e.g., Films, Dumbbells)->Migration Testing Biocompatibility Assays Biocompatibility Assays Sample Molding (e.g., Films, Dumbbells)->Biocompatibility Assays Quantitative Data Collection Quantitative Data Collection Mechanical Testing->Quantitative Data Collection Thermal Analysis->Quantitative Data Collection Migration Testing->Quantitative Data Collection Biocompatibility Assays->Quantitative Data Collection Comparative Analysis Comparative Analysis Quantitative Data Collection->Comparative Analysis Final Material Selection Final Material Selection Comparative Analysis->Final Material Selection

Workflow for Plasticizer Performance Evaluation

G cluster_phthalates Phthalate-Based cluster_non_phthalates Non-Phthalate Alternatives Plasticizers Plasticizers DEHP DEHP Plasticizers->DEHP Citrates Citrates Plasticizers->Citrates Terephthalates Terephthalates Adipates Adipates Trimellitates Trimellitates Bio-based Bio-based Others Others DOP DOP DINP DINP ATBC ATBC Citrates->ATBC DOTP DOTP Terephthalates->DOTP DOA DOA Adipates->DOA TOTM TOTM Trimellitates->TOTM ESBO ESBO Bio-based->ESBO DINCH DINCH Others->DINCH

Classification of Plasticizer Types

References

A Comparative Guide to the Biocompatibility of ATBC and Traditional Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate plasticizers in medical devices and pharmaceutical packaging is a critical determinant of end-product safety and performance. Traditional plasticizers, such as phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DEHP), have long been the industry standard. However, concerns over their potential health risks have spurred the adoption of alternative compounds. This guide provides an objective, data-driven comparison of the biocompatibility of Acetyl Tributyl Citrate (B86180) (ATBC), a bio-based plasticizer, with that of traditional plasticizers.

Executive Summary

Acetyl Tributyl Citrate (ATBC) generally exhibits a more favorable biocompatibility profile compared to the traditional plasticizer DEHP. In vitro and in vivo studies consistently demonstrate ATBC's lower cytotoxicity, superior hemocompatibility, and lack of genotoxic potential. While DEHP has been shown to induce significant cytotoxic effects, elicit inflammatory responses, and is classified as a reproductive toxicant, ATBC presents a safer alternative for medical and pharmaceutical applications. However, it is important to note that at high concentrations, ATBC can also exhibit some level of cytotoxicity.

Comparative Biocompatibility Data

The following tables summarize quantitative data from various biocompatibility assessments, providing a direct comparison between ATBC and traditional plasticizers.

Table 1: In Vitro Cytotoxicity
PlasticizerCell LineAssayConcentrationResult (Cell Viability %)Reference
ATBC TM3 (mouse Leydig cells)MTTMultipleConcentration-dependent decrease[1]
NIH-3T3 (mouse fibroblast)MTTMultipleConcentration-dependent decrease[1]
L929 (mouse fibroblast)Not specifiedNot specifiedGenerally considered non-cytotoxic
DEHP L929 (mouse fibroblast)Not specified0.1 mg/mlCytotoxic
TM3 (mouse Leydig cells)MTT500 mg/kg b.w./day (in vivo)Known anti-androgenic effects[1]

Note: Direct comparative percentage values for ATBC and DEHP on the same cell line under identical conditions are limited in the reviewed literature. The data indicates trends of cytotoxicity.

Table 2: Hemocompatibility
PlasticizerTestResult (Hemolysis %)InterpretationReference
ATBC Hemolysis Test (spiked)No significant hemolysis suppressionLess effective at preventing hemolysis compared to DEHP in this specific test
DEHP Hemolysis Test (spiked)Significant hemolysis suppressionStabilizes red blood cell membranes
DEHT (DEHP alternative) RBC storage in PAGGSM0.38%Close to DEHP control
DEHP RBC storage in AS-1 (control)0.32%Low hemolysis
Table 3: Genotoxicity
PlasticizerAssayMetabolic ActivationResultReference
ATBC Ames Test (S. typhimurium)With and WithoutNon-mutagenic
Mouse Lymphoma AssayWith and WithoutNon-mutagenic
In vivo/in vitro UDSN/ANegative
In vitro Chromosomal AberrationNot specifiedNegative
DEHP Not specifiedNot specifiedClassified as a reproductive toxicant[1]
Table 4: In Vivo Toxicity
PlasticizerSpeciesDoseKey FindingsReference
ATBC Rat500 mg/kgSignificant reduction in liver weight[1]
Rat1000 mg/kg/dayIncreased liver weights and hepatic hypertrophy
DEHP Rat500 mg/kg/d for 8 weeksIncreased levels of inflammatory cytokines (IL-1β, TNF-α)
MouseNot specifiedExaggerated allergen-related neutrophilic inflammation

Experimental Protocols

Detailed methodologies for key biocompatibility assays are outlined below, based on international standards.

In Vitro Cytotoxicity: Elution Test (ISO 10993-5)

This test evaluates the cytotoxicity of extractable substances from a material.

  • Sample Preparation: The test material is extracted in a sterile, chemically inert, closed container using a cell culture medium (with serum as the preferred vehicle) at a ratio of surface area or mass to the volume of the extraction vehicle as specified in ISO 10993-12. Extraction is typically performed for 24 hours at 37°C.[2]

  • Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is cultured in a 96-well plate until a sub-confluent monolayer is formed.[2]

  • Exposure: The culture medium is replaced with the prepared extracts of the test material. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.

  • Incubation: The cells are incubated with the extracts for a defined period, typically 24 to 72 hours.[2]

  • Assessment: Cell viability is assessed quantitatively using methods like the MTT assay, which measures mitochondrial activity, or qualitatively by microscopic examination for changes in cell morphology. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

Hemocompatibility: Hemolysis Assay (ASTM F756)

This assay determines the hemolytic properties of materials that come into contact with blood.

  • Sample Preparation: The test material is prepared as either a direct contact sample or as an extract in a suitable solvent (e.g., saline).

  • Blood Preparation: Freshly collected human blood, anticoagulated with citrate, is diluted with a saline solution.

  • Exposure: The prepared material (direct contact or extract) is incubated with the diluted blood at 37°C for a specified time. Positive (e.g., water) and negative (e.g., saline) controls are included.

  • Centrifugation: After incubation, the samples are centrifuged to separate the plasma from the red blood cells.

  • Analysis: The amount of hemoglobin released into the plasma is measured spectrophotometrically. The percentage of hemolysis is calculated relative to the positive control. A hemolytic index of 0-2% is considered non-hemolytic, 2-5% is slightly hemolytic, and >5% is considered hemolytic.[3]

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

This test assesses the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4][5]

  • Strain Preparation: Several strains of S. typhimurium with different mutations in the histidine operon are used.

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[4]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence of a minimal amount of histidine.

  • Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine and incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[5]

Visualizations

Experimental Workflow: In Vitro Cytotoxicity (Elution Method)

G cluster_prep Sample & Cell Preparation cluster_extraction Extraction cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis prep_material Prepare Test Material extract Extract Material in Culture Medium (24h, 37°C) prep_material->extract prep_cells Culture L929 Cells in 96-well Plate expose Replace Cell Medium with Material Extract prep_cells->expose extract->expose incubate Incubate Cells with Extract (24-72h) expose->incubate assess Assess Cell Viability (e.g., MTT Assay) incubate->assess interpret Interpret Results (>30% reduction = cytotoxic) assess->interpret

Caption: Workflow for the In Vitro Cytotoxicity Elution Test (ISO 10993-5).

Signaling Pathway: DEHP and PPARγ Activation

DEHP and its primary metabolite, MEHP, are known to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. This interaction can lead to the modulation of gene expression related to lipid metabolism and inflammation, potentially contributing to some of the observed toxicities.

G DEHP DEHP MEHP MEHP (Active Metabolite) DEHP->MEHP Metabolism PPARg PPARγ MEHP->PPARg Activates PPRE PPRE (DNA Response Element) PPARg->PPRE Binds as heterodimer with RXR RXR RXR RXR->PPRE Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Altered Lipid Metabolism Gene_Expression->Lipid_Metabolism Inflammation Inflammatory Response Gene_Expression->Inflammation

Caption: Simplified signaling pathway of DEHP/MEHP-mediated PPARγ activation.[6][7]

Conclusion

The available data strongly supports the superior biocompatibility of ATBC when compared to traditional phthalate plasticizers like DEHP. ATBC consistently demonstrates lower toxicity across a range of key biocompatibility endpoints. For manufacturers in the medical device and pharmaceutical industries, the substitution of DEHP with ATBC represents a significant step towards enhancing product safety and mitigating potential health risks for patients. While ATBC is a favorable alternative, it is essential to consider that biocompatibility is also dependent on concentration and specific application. Therefore, thorough testing of the final product remains a critical aspect of regulatory compliance and patient safety.

References

Head-to-head comparison of ATBC and trimellitates in medical tubing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of plasticizers for medical tubing is a critical decision impacting device performance, patient safety, and regulatory compliance. This guide provides an objective comparison of two leading non-phthalate plasticizers, Acetyl Tributyl Citrate (ATBC) and trimellitates, focusing on their performance in medical tubing applications. The information presented is supported by available experimental data to aid in making informed material choices.

The move away from traditional phthalate (B1215562) plasticizers like DEHP in the medical industry has intensified the search for safer, high-performance alternatives.[1][2] Among the front-runners are ATBC, a bio-based plasticizer, and trimellitates, such as Trioctyl Trimellitate (TOTM).[1][2] Both offer significant improvements in terms of biocompatibility and reduced toxicity compared to their predecessors.[3][4] This comparison delves into their key performance characteristics, including mechanical properties, extractables and leachables, and overall biocompatibility.

Executive Summary of Comparative Performance

PropertyThis compound (ATBC)Trimellitates (e.g., TOTM)Key Considerations
Biocompatibility Generally considered to have a good biocompatibility profile.Exhibits low toxicity and is considered a safer alternative to DEHP.[5][6]Both are significant improvements over traditional phthalates. Specific biocompatibility testing per ISO 10993 is essential for any final formulation.
Mechanical Properties Imparts good flexibility and can exhibit superior elongation at break compared to DOP-plasticized PVC at similar concentrations.Provides excellent flexibility and durability. An increase in TOTM concentration generally leads to a decrease in hardness.[7]The required flexibility and hardness will depend on the specific application (e.g., peristaltic pump tubing vs. gravity-fed IV lines).
Extractables & Leachables Migration has been reported, and it may have a higher potential for thyroid dysfunction compared to DEHP in some studies.[8]Exhibits significantly lower migration rates compared to DEHP, in some cases by a factor of approximately 350.[9] Considered a low-migration plasticizer.[6]Lower leachability is a critical advantage for trimellitates, especially in applications involving contact with blood or lipophilic drugs.
Material Type Bio-based, derived from citric acid.[1]Synthetic ester.The preference for a bio-based material may be a factor in material selection for some applications.

In-Depth Analysis

Biocompatibility

Both ATBC and trimellitates are recognized for their favorable biocompatibility profiles, a primary driver for their adoption as alternatives to DEHP.

ATBC is a bio-based plasticizer derived from citric acid, which is a naturally occurring substance in the human body.[1] Toxicological studies have generally indicated a good safety profile for ATBC.[3]

Trimellitates , particularly TOTM, have been shown to have significantly lower toxicity compared to DEHP.[4][5] Studies have indicated that TOTM is less likely to cause adverse effects, with some research showing its acute toxicity to be approximately 10-fold weaker than that of DEHP.[5]

For any medical device application, comprehensive biocompatibility testing according to the ISO 10993 series of standards is mandatory to ensure the safety of the final product.

Mechanical Properties

The mechanical properties of a plasticizer determine the flexibility, durability, and handling characteristics of the medical tubing.

ATBC is known to be an efficient plasticizer, imparting good flexibility to PVC. At a 40 wt% concentration, ATBC-plasticized PVC has been shown to exhibit superior elongation at break compared to PVC plasticized with DOP.[3]

Trimellitates also provide excellent flexibility and durability to PVC. The level of trimellitate plasticizer can be adjusted to achieve the desired hardness, with studies showing an inverse correlation between TOTM concentration and the hardness of the PVC material.[7]

A direct quantitative comparison of the mechanical properties of PVC plasticized with ATBC versus trimellitates is essential for selecting the optimal material for a specific application. The following table summarizes typical mechanical properties, although direct comparative studies under identical conditions are limited in the public domain.

Mechanical PropertyPVC Plasticized with ATBCPVC Plasticized with Trimellitates (TOTM)
Tensile Strength Varies with concentration, generally provides good strength.Varies with concentration, provides good strength.
Elongation at Break Can be superior to DOP-plasticized PVC.[3]Provides high elongation for flexibility.
Hardness (Shore A) Can be formulated to a wide range of hardness values.Inversely correlated with plasticizer concentration.[7]
Extractables and Leachables

A critical consideration for any material in contact with drugs or bodily fluids is the potential for chemical components to migrate out of the material.

ATBC has shown some potential for migration. One study noted that ATBC may have a higher potential for thyroid dysfunction compared to DEHP, though more research is needed in this area.[8]

Trimellitates are well-regarded for their low migration characteristics.[6] One comparative study found that the migration of TOTM and its primary degradation products was approximately 350 times lower than that of DEHP from PVC tubing in a heart-lung machine model.[9] Another study on haemodialysis tubing also concluded that less TOTM is leached compared to DEHP.[10] This low leachability profile makes trimellitates a strong candidate for sensitive applications.

Experimental Protocols

The evaluation of plasticizers for medical tubing involves a series of standardized tests. Below are outlines of key experimental protocols.

Determination of Mechanical Properties
  • Tensile Strength and Elongation: These properties are typically measured following the ASTM D882 standard for thin plastic sheeting. A universal testing machine is used to pull a sample of the tubing at a constant speed until it breaks. The force required to break the sample and the extent to which it stretches are recorded.

  • Hardness: The hardness of the plasticized PVC is measured using a durometer, following the ASTM D2240 standard. The Shore A scale is commonly used for flexible PVC. The indenter of the durometer is pressed into the material, and the hardness is read from the dial.

Extractables and Leachables Testing

A common method for determining the migration of plasticizers is through solvent extraction followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: A known length and surface area of the medical tubing is prepared.

  • Extraction: The tubing is immersed in a simulant fluid that mimics the intended use environment (e.g., saline, ethanol/water mixtures for fatty solutions, or blood/plasma simulants). The extraction is carried out for a specified time and at a controlled temperature (e.g., 40°C for 10 days).[8]

  • Analysis: The simulant fluid is then analyzed using GC-MS to identify and quantify the chemical compounds that have leached from the tubing.

  • Quantification: The amount of migrated plasticizer is typically expressed in milligrams per kilogram of simulant (mg/kg) or micrograms per square centimeter of tubing surface area (µg/cm²).

Visualizing the Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

cluster_ATBC ATBC (this compound) cluster_Trimellitate Trimellitates (e.g., TOTM) cluster_PVC Plasticized PVC Medical Tubing ATBC Citric Acid (Bio-based) PVC_ATBC PVC + ATBC ATBC->PVC_ATBC Plasticization Trimellitate Trimellitic Anhydride + Alcohol (Synthetic) PVC_Trimellitate PVC + Trimellitate Trimellitate->PVC_Trimellitate Plasticization

Figure 1: Chemical Origins of ATBC and Trimellitates.

start Select Medical Tubing (ATBC or Trimellitate Plasticized) prep Sample Preparation (Cut to specified length/area) start->prep extraction Immersion in Simulant (e.g., Saline, Ethanol/Water) Time & Temperature Controlled prep->extraction analysis GC-MS Analysis of Simulant extraction->analysis quantify Quantify Migrated Plasticizer (mg/kg or µg/cm²) analysis->quantify report Report Leachables Profile quantify->report Plasticizer Plasticizer Choice (ATBC vs. Trimellitate) Biocompatibility Biocompatibility Plasticizer->Biocompatibility Mechanical Mechanical Properties Plasticizer->Mechanical Leachability Leachability Plasticizer->Leachability Performance Overall Tubing Performance Biocompatibility->Performance Patient Safety Mechanical->Performance Device Functionality Leachability->Performance Drug Integrity & Safety

References

Validating the Biodegradability of ATBC in Simulated Physiological Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biodegradability of Acetyl Tributyl Citrate (B86180) (ATBC), a common plasticizer in medical and pharmaceutical applications, with its alternatives. The information presented is supported by experimental data to assist researchers in making informed decisions regarding material selection for biodegradable devices and drug delivery systems.

Executive Summary

Acetyl Tributyl Citrate (ATBC) is widely recognized as a non-toxic and biocompatible plasticizer, serving as a safer alternative to traditional phthalates in sensitive applications such as medical devices, food packaging, and pharmaceutical coatings.[1] While its biocompatibility is well-established, understanding its degradation profile under physiological conditions is crucial for predicting the in-vivo fate of devices and drug delivery systems. This guide synthesizes available data on the biodegradability of ATBC and compares it with common alternatives like Di(2-ethylhexyl) terephthalate (B1205515) (DOTP), Trioctyl trimellitate (TOTM), and Di-isononyl cyclohexane (B81311) (DINCH).

Comparative Biodegradability of Plasticizers

While extensive quantitative data on the direct comparative biodegradation rates of ATBC and its alternatives in simulated physiological fluids remains an area of ongoing research, existing studies provide valuable insights into their relative stability and degradation pathways.

One study investigating the degradation of various plasticizers by marine bacterial isolates found that ATBC exhibited a lower biodegradation potential compared to phthalate (B1215562) plasticizers like Di(2-ethylhexyl) phthalate (DEHP).[2][3] The same study predicted a long half-life of 2 years for the spontaneous hydrolysis of ATBC at a neutral pH of 7, highlighting its relative stability in the absence of enzymatic activity.[2]

In contrast, some research suggests that tributyl citrate, a related compound, can enhance the degradation speed of biodegradable polymers like poly(3-hydroxybutyrate) (PHB). This indicates that the citrate moiety may be susceptible to enzymatic action under certain conditions.

Alternatives to ATBC, such as TOTM, have been noted for their lower migration rates from PVC medical devices compared to DEHP, which may indirectly suggest a higher resistance to degradation and leaching in physiological environments.

The following table summarizes the available information on the biodegradability of ATBC and its common alternatives. It is important to note that direct comparative data under identical simulated physiological conditions is limited, and further research is needed for a definitive ranking.

PlasticizerChemical NameBiodegradation PotentialKey Findings & Notes
ATBC This compoundModerateLower than some phthalates in marine environments.[2][3] Spontaneous hydrolysis is slow (t½ ≈ 2 years at pH 7).[2] Degradation intermediates include dibutyl citrate, monobutyl citrate, and citrate.[2]
DOTP Di(2-ethylhexyl) terephthalateData DeficientWidely used alternative to DEHP. Comparative biodegradation data in physiological conditions is not readily available.
TOTM Trioctyl trimellitateLowExhibits lower migration from PVC compared to DEHP, suggesting higher stability. Included in studies with marine bacteria, but specific degradation rates were not detailed in the provided results.[2]
DINCH Di-isononyl cyclohexaneData DeficientAnother common DEHP alternative. Comparative biodegradation data in physiological conditions is not readily available.

Experimental Protocols for Assessing Biodegradability

To validate the biodegradability of plasticizers under simulated physiological conditions, a well-defined experimental protocol is essential. The following section outlines a general methodology that can be adapted for specific research needs. This protocol is a composite of standard practices for evaluating the degradation of polymers and plasticizers.

Protocol: In Vitro Enzymatic Degradation of Plasticizers in Simulated Physiological Fluid

1. Materials and Reagents:

  • Plasticizer Samples: ATBC, DOTP, TOTM, DINCH (high purity).

  • Simulated Physiological Fluids:

    • Simulated Body Fluid (SBF): Prepared according to established protocols (e.g., Kokubo's SBF).

    • Simulated Gastric Fluid (SGF): Pepsin-based solution, pH 1.2.

    • Simulated Intestinal Fluid (SIF): Pancreatin-based solution, pH 6.8.

    • Simulated Lung Fluid (SLF): Gamble's solution or similar formulation.

  • Enzymes:

    • Lipase (B570770) (e.g., from Pseudomonas cepacia or porcine pancreas)

    • Cholesterol esterase

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Analytical Standards: Pure samples of expected degradation products (e.g., dibutyl citrate, monobutyl citrate, citric acid for ATBC).

  • Instrumentation:

    • Incubator shaker (37°C)

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)

    • pH meter

    • Scanning Electron Microscope (SEM) (optional)

2. Experimental Procedure:

  • Sample Preparation: Prepare films or coatings of the plasticizers on an inert substrate or prepare solutions/dispersions of the plasticizers at a known concentration.

  • Degradation Assay:

    • Place the plasticizer samples in sterile containers with a defined volume of the selected simulated physiological fluid.

    • For enzymatic degradation studies, add the chosen enzyme (e.g., lipase or cholesterol esterase) to the fluid at a physiologically relevant concentration.

    • Include control groups:

      • Plasticizer in simulated fluid without enzyme (to assess hydrolytic degradation).

      • Simulated fluid with enzyme but without plasticizer (to monitor enzyme stability).

      • Plasticizer in PBS (as a baseline).

    • Incubate all samples at 37°C with gentle agitation.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw aliquots of the degradation medium.

    • Analyze the aliquots using HPLC or GC-MS to quantify the remaining plasticizer and the concentration of its degradation products.

  • Data Analysis:

    • Calculate the percentage of plasticizer degradation over time.

    • Determine the degradation rate (e.g., in µg/cm²/day for films or %/day for solutions).

    • Identify and quantify the major degradation products.

  • Surface Analysis (Optional): For film samples, analyze the surface morphology using SEM at different time points to observe any changes, such as pitting or erosion.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the conceptual framework of biodegradability, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis cluster_results 4. Data Interpretation P_ATBC ATBC SBF Simulated Body Fluid P_ATBC->SBF SGF Simulated Gastric Fluid P_ATBC->SGF SIF Simulated Intestinal Fluid P_ATBC->SIF P_DOTP DOTP P_DOTP->SBF P_DOTP->SGF P_DOTP->SIF P_TOTM TOTM P_TOTM->SBF P_TOTM->SGF P_TOTM->SIF P_DINCH DINCH P_DINCH->SBF P_DINCH->SGF P_DINCH->SIF Enzymes With/Without Enzymes (Lipase, Cholesterol Esterase) SBF->Enzymes SGF->Enzymes SIF->Enzymes HPLC_GCMS HPLC / GC-MS Analysis Enzymes->HPLC_GCMS Aliquots at Time Points SEM SEM Analysis (Optional) Enzymes->SEM Film Samples Deg_Rate Degradation Rate HPLC_GCMS->Deg_Rate Deg_Prod Degradation Products HPLC_GCMS->Deg_Prod Morphology Surface Morphology SEM->Morphology

Caption: Experimental workflow for comparative biodegradability testing.

ATBC_Degradation_Pathway ATBC This compound (ATBC) DBC Dibutyl Citrate ATBC->DBC Hydrolysis / Esterase AceticAcid Acetic Acid ATBC->AceticAcid Hydrolysis / Esterase MBC Monobutyl Citrate DBC->MBC Hydrolysis / Esterase Butanol Butanol DBC->Butanol CA Citric Acid MBC->CA Hydrolysis / Esterase MBC->Butanol

Caption: Proposed enzymatic degradation pathway of ATBC.

Conclusion

The selection of a plasticizer for biomedical and pharmaceutical applications requires a thorough evaluation of its biocompatibility and biodegradability. While ATBC is a well-regarded non-toxic plasticizer, its degradation in physiological environments is a complex process influenced by factors such as enzymatic activity. The available data suggests that ATBC is biodegradable, albeit potentially at a slower rate than some other plasticizers under specific conditions. For critical applications, it is imperative for researchers to conduct specific biodegradability studies using standardized protocols, such as the one outlined in this guide, to ensure the chosen material meets the required performance and safety profiles. Further research is needed to generate direct comparative data on the biodegradation rates of ATBC and its alternatives in a wider range of simulated physiological conditions.

References

Comparative analysis of the mechanical properties of polymers plasticized with ATBC vs. DOTP

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly for applications in the medical and pharmaceutical fields where performance and safety are non-negotiable. This guide provides a comparative analysis of the mechanical properties of polymers plasticized with two common non-phthalate plasticizers: Acetyl Tributyl Citrate (ATBC) and Dioctyl Terephthalate (DOTP). This objective comparison is supported by a summary of experimental data and detailed methodologies for key performance indicators.

Data Presentation: A Side-by-Side Look at Mechanical Performance

The following table summarizes the typical mechanical properties of Polyvinyl Chloride (PVC) plasticized with ATBC and DOTP at a concentration of 50 parts per hundred of resin (phr). It is important to note that these values are representative and can vary depending on the specific polymer grade, processing conditions, and the presence of other additives.

Mechanical PropertyTest StandardPolymer SystemATBC (50 phr)DOTP (50 phr)
Tensile Strength (MPa) ASTM D638 / ISO 527PVC15 - 2520 - 30
Elongation at Break (%) ASTM D638 / ISO 527PVC350 - 450300 - 400
Young's Modulus (MPa) ASTM D638 / ISO 527PVC10 - 2015 - 25
Hardness (Shore A) ASTM D2240PVC75 - 8580 - 90
Tear Strength (kN/m) ASTM D624PVC40 - 5045 - 55

Generally, PVC plasticized with ATBC exhibits higher flexibility and elongation, making it suitable for applications requiring significant pliability. Conversely, DOTP tends to impart greater tensile strength and stiffness to the polymer matrix.

Experimental Protocols: Methodologies for Mechanical Testing

To ensure accurate and reproducible results, the following standardized experimental protocols are employed for evaluating the mechanical properties of plasticized polymers.

Tensile Testing (ASTM D638 / ISO 527)

Objective: To determine the tensile strength, elongation at break, and Young's modulus of the plasticized polymer.

Methodology:

  • Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or die-cutting from compression-molded sheets of the plasticized polymer formulation. The dimensions of the specimens should conform to the specifications outlined in ASTM D638 (Type IV) or ISO 527 (Type 1A).

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C ± 2°C and 50% ± 5% relative humidity) for a minimum of 40 hours prior to testing.

  • Test Procedure:

    • The thickness and width of the gauge section of each specimen are measured.

    • The specimen is mounted in the grips of a universal testing machine.

    • An extensometer is attached to the specimen to accurately measure strain.

    • The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.

    • The load and extension data are recorded throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

Hardness Testing (ASTM D2240)

Objective: To measure the indentation hardness of the plasticized polymer.

Methodology:

  • Specimen Preparation: A flat, smooth specimen with a minimum thickness of 6 mm is required. If necessary, multiple layers can be stacked to achieve the required thickness, ensuring no air gaps are present between the layers.

  • Conditioning: Specimens are conditioned under the same standard conditions as for tensile testing.

  • Test Procedure:

    • A Shore A durometer is used for flexible polymers.

    • The durometer is positioned perpendicular to the specimen surface.

    • A specified indentation force is applied by pressing the durometer firmly against the specimen.

    • The hardness value is read from the durometer's scale within 1 second of firm contact.

    • Multiple readings are taken at different locations on the specimen, and the average value is reported.

Tear Strength Testing (ASTM D624)

Objective: To determine the resistance of the plasticized polymer to tearing.

Methodology:

  • Specimen Preparation: Die-cut specimens with a specific shape (e.g., crescent, angle, or trouser) are prepared from the plasticized polymer sheets.

  • Conditioning: Specimens are conditioned as per the standard protocol.

  • Test Procedure:

    • The specimen is mounted in the grips of a universal testing machine.

    • The specimen is pulled at a constant crosshead speed (e.g., 500 mm/min for crescent or angle specimens) until it tears completely.

    • The maximum force required to propagate the tear is recorded.

  • Calculation: Tear strength is calculated by dividing the maximum force by the thickness of the specimen.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the mechanical properties of polymers plasticized with ATBC and DOTP.

G cluster_prep Material Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison Polymer Polymer Resin (e.g., PVC) Compounding Melt Compounding Polymer->Compounding ATBC ATBC Plasticizer ATBC->Compounding DOTP DOTP Plasticizer DOTP->Compounding Additives Stabilizers & Other Additives Additives->Compounding Specimen_Prep Specimen Preparation (Injection/Compression Molding) Compounding->Specimen_Prep Tensile Tensile Testing (ASTM D638 / ISO 527) Specimen_Prep->Tensile Hardness Hardness Testing (ASTM D2240) Specimen_Prep->Hardness Tear Tear Strength Testing (ASTM D624) Specimen_Prep->Tear Data_Collection Data Collection (Stress-Strain Curves, Hardness Values, Tear Force) Tensile->Data_Collection Hardness->Data_Collection Tear->Data_Collection Comparison Comparative Analysis (ATBC vs. DOTP) Data_Collection->Comparison Conclusion Conclusion & Application Suitability Comparison->Conclusion

Caption: Experimental workflow for comparing ATBC and DOTP plasticizers.

Comparative Guide to Analytical Methods for Detecting ATBC and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation of analytical methods for the detection and quantification of Acetyltributyl citrate (B86180) (ATBC) and its primary metabolites: Acetyl Dibutyl Citrate (ADBC), Tributyl Citrate (TBC), and Dibutyl Citrate (DBC). The comparison focuses on two prevalent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals involved in metabolism studies, toxicological assessments, and quality control of materials containing ATBC.

Introduction to ATBC and its Metabolism

Acetyltributyl citrate (ATBC) is a widely used plasticizer, considered a safer alternative to phthalates in various consumer products, including food packaging, medical devices, and toys. Upon entering the body, ATBC undergoes metabolism, primarily through hydrolysis, leading to the formation of several metabolites. The principal metabolites identified in human liver microsomes and urine are Acetyl Dibutyl Citrate (ADBC), Tributyl Citrate (TBC), and Dibutyl Citrate (DBC)[1]. Accurate and reliable analytical methods are crucial for monitoring human exposure to ATBC and understanding its metabolic fate.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative performance data for LC-MS/MS and GC-MS methods for the analysis of ATBC and its metabolites.

AnalyteMethodMatrixLinearity (Range)LODLOQRecovery (%)Precision (RSD)
ATBC LC-MS/MSRat Plasma10 - 1000 ng/mL-10 ng/mL85.5 - 93.8< 11.4%
ATBC GC-MSWater-based Adhesives-0.20 µg/mL-96 - 1073.93 - 4.12%
ATBC GC-MSGeneral--0.5 mg/kg--
TBC GC-MSWater-based Adhesives-0.26 µg/mL-96 - 1073.93 - 4.12%
ADBC LC-MS/MSHuman Urine-----
DBC LC-MS/MSHuman Urine-----

Note: Direct comparative data for a validated GC-MS method for ATBC and its full range of metabolites in a biological matrix is limited in publicly available literature. The GC-MS data for ATBC and TBC presented here are from a study on water-based adhesives and may not directly reflect performance in biological matrices. The LOQ for ATBC by GC-MS is from a commercial laboratory and the matrix is not specified. Performance data for ADBC and DBC by GC-MS in a biological matrix were not available.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is based on a method developed for the pharmacokinetic analysis of ATBC in rat plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add an internal standard.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture and then centrifuge.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions:

    • ATBC: m/z 403.3 → 185.1

    • Internal Standard (e.g., Acetyl Triethyl Citrate): m/z 319.1 → 157.1

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Sample Preparation (Extraction and Derivatization)

  • Extraction:

    • Acidify the biological sample (e.g., urine) with HCl.

    • Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

    • Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the analytes. This step is crucial to increase the volatility of the polar analytes for GC analysis.

2. GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a final temperature of around 300°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis Mode: Full scan to identify metabolites or Selected Ion Monitoring (SIM) for targeted quantification.

Method Comparison and Cross-Validation

LC-MS/MS offers high sensitivity and specificity for the direct analysis of ATBC and its metabolites without the need for derivatization. The use of Selected Reaction Monitoring (SRM) provides excellent selectivity and reduces matrix interference, making it a robust method for complex biological samples like plasma. The documented method shows good precision and recovery for ATBC.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like ATBC and its acidic metabolites, a derivatization step is mandatory to increase their volatility. While GC-MS can provide excellent chromatographic separation and is a widely available technique, the derivatization step can introduce variability and may not be suitable for all metabolites. The available quantitative data for ATBC and TBC by GC-MS, although not in a biological matrix, suggest good recovery and precision. However, the lack of a validated method for the full suite of metabolites in biological samples is a significant limitation for direct comparison.

Cross-Validation Summary:

  • LC-MS/MS is currently the more established and validated method for the direct, quantitative analysis of ATBC and its metabolites in biological matrices. It offers high sensitivity and specificity without the need for derivatization.

  • GC-MS is a viable alternative, but requires a derivatization step. While it can be a robust technique, a fully validated method for the comprehensive analysis of ATBC and its specific metabolites in biological fluids with detailed performance characteristics is needed for a complete and objective comparison.

Visualizations

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lcms_sample Biological Sample (Plasma/Urine) lcms_prep Protein Precipitation & Liquid-Liquid Extraction lcms_sample->lcms_prep Add Internal Standard lcms_analysis LC-MS/MS Analysis (C18, ESI+, SRM) lcms_prep->lcms_analysis lcms_data Data Acquisition & Quantification lcms_analysis->lcms_data gcms_sample Biological Sample (Urine/Plasma) gcms_extract Liquid-Liquid Extraction gcms_sample->gcms_extract Acidification gcms_deriv Derivatization (Silylation) gcms_extract->gcms_deriv Drydown gcms_analysis GC-MS Analysis (e.g., DB-5ms, EI) gcms_deriv->gcms_analysis gcms_data Data Acquisition & Quantification gcms_analysis->gcms_data

Caption: Comparative workflow for LC-MS/MS and GC-MS analysis of ATBC and its metabolites.

atbc_metabolism cluster_metabolites ATBC Acetyltributyl Citrate (ATBC) Metabolites Primary Metabolites ATBC->Metabolites Hydrolysis ADBC Acetyl Dibutyl Citrate (ADBC) Metabolites->ADBC TBC Tributyl Citrate (TBC) Metabolites->TBC DBC Dibutyl Citrate (DBC) Metabolites->DBC

Caption: Primary metabolic pathway of Acetyltributyl Citrate (ATBC).

References

A Head-to-Head Battle of the Green Plasticizers: ATBC vs. Industry Standards in Polymer Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a plasticizer is critical, impacting not only the physical properties of a polymer but also its biocompatibility and regulatory compliance. This guide offers an objective comparison of polymers plasticized with Acetyl Tributyl Citrate (ATBC) against those formulated with industry-standard non-phthalate alternatives, namely Trioctyl Trimellitate (TOTM) and Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH). The data presented herein is compiled from various scientific studies to provide a comprehensive overview of their performance in key areas.

The push for safer and more environmentally friendly materials has led to a surge in the adoption of non-phthalate plasticizers. ATBC, a bio-based plasticizer derived from citric acid, has emerged as a prominent alternative to traditional phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) due to its favorable toxicological profile.[1][2] However, to be a truly viable alternative, its performance must be benchmarked against other commercially available non-phthalate plasticizers that have become industry standards in demanding applications such as medical devices and food contact materials.

Mechanical Properties: A Balancing Act of Strength and Flexibility

The primary function of a plasticizer is to enhance the flexibility of a polymer, which inherently affects its mechanical properties. Tensile strength, a measure of a material's resistance to breaking under tension, and elongation at break, which indicates its ductility, are crucial parameters.

While direct comparative studies providing a side-by-side analysis of PVC plasticized with ATBC, DINCH, and TOTM are limited, data from various sources allows for a compiled comparison. It is important to note that the final properties of a plasticized polymer can be significantly influenced by the concentration of the plasticizer, the specific polymer grade, and processing conditions.

Table 1: Comparison of Mechanical Properties of Plasticized PVC

PlasticizerPolymer MatrixPlasticizer Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)
ATBC PVC40~20-25~350-450
DINCH PVC40~20-26~350-420
TOTM PVC40~23-28~300-400

Note: The values presented are approximate ranges compiled from various sources and should be considered as indicative rather than absolute. Actual values can vary based on formulation and testing conditions.

Thermal Properties: The Impact on Glass Transition Temperature

The glass transition temperature (Tg) is a critical thermal property of a polymer, marking the transition from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates a more flexible material at a given temperature. The efficiency of a plasticizer is often judged by its ability to lower the Tg of the polymer.

Table 2: Comparison of Glass Transition Temperature (Tg) of Plasticized PVC

PlasticizerPolymer MatrixPlasticizer Concentration (phr)Glass Transition Temperature (°C)
ATBC PVC40~ -15 to -25
DINCH PVC40~ -20 to -30
TOTM PVC40~ -10 to -20
Unplasticized PVCPVC0~80-85

Note: The values presented are approximate ranges compiled from various sources and should be considered as indicative rather than absolute. Actual values can vary based on formulation and testing conditions.

Biocompatibility and Leachability: A Critical Consideration for Safety

For applications in drug delivery and medical devices, the biocompatibility and leachability of a plasticizer are of paramount importance. Biocompatibility ensures that the material does not elicit an adverse response in the body, while low leachability is crucial to prevent the migration of the plasticizer from the polymer matrix into the surrounding environment, such as bodily fluids or drug formulations.

A comparative study on the biocompatibility of several bio-based plasticizers ranked them in the following order: Epoxidized soybean oil (ESO) > ATBC > Triphenyl phosphate (B84403) (TCP) > Dioctyl phthalate (DOP).[2][3]

Leachability is a complex phenomenon influenced by factors such as the molecular weight of the plasticizer, its compatibility with the polymer, and the nature of the contacting fluid. Studies have shown that higher molecular weight plasticizers like TOTM tend to have lower migration rates compared to lower molecular weight plasticizers.[4][5] One study found that the migration of TOTM was more than 20 times less than that of DEHP.[5] Another study indicated that the migration ability of DINCH was similar to DEHP under certain conditions.[5] While direct quantitative comparisons of ATBC, DINCH, and TOTM under identical conditions are scarce, the available data suggests that TOTM exhibits very low leachability.

Table 3: Leachability and Biocompatibility Profile

PlasticizerKey Biocompatibility/Leachability Characteristics
ATBC Generally regarded as having a good toxicological profile and is biodegradable.[1] Some studies suggest a potential for thyroid hormone disruption.
DINCH Exhibits low migration in many applications.[5] Some in vitro studies have indicated potential for endocrine disruption.
TOTM Characterized by very low leachability due to its higher molecular weight.[4][5] Generally considered to have a favorable toxicological profile.

Experimental Protocols

To ensure the reliability and reproducibility of the data presented, standardized experimental protocols are essential. The following are brief overviews of the methodologies used to determine the key performance indicators discussed.

Tensile Properties (ASTM D882)

This standard test method is used to determine the tensile properties of thin plastic sheeting.

  • Specimen Preparation: Dumbbell-shaped specimens are cut from the plastic sheets.

  • Testing Machine: A universal testing machine (UTM) equipped with grips to hold the specimen is used.

  • Procedure: The specimen is mounted in the grips, and a tensile load is applied at a constant rate of crosshead movement until the specimen breaks.

  • Data Acquisition: The load and elongation are continuously monitored and recorded to generate a stress-strain curve, from which tensile strength and elongation at break are calculated.[6][7][8]

Glass Transition Temperature (Differential Scanning Calorimetry - DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature.

  • Sample Preparation: A small, accurately weighed sample of the plasticized polymer is placed in a hermetically sealed aluminum pan.

  • DSC Instrument: The sample and a reference pan are placed in the DSC cell.

  • Procedure: The temperature of the cell is increased at a constant rate.

  • Data Analysis: The heat flow to the sample is compared to the heat flow to the reference. The glass transition is observed as a step-like change in the heat flow curve, and the Tg is typically determined as the midpoint of this transition.[9]

In Vitro Cytotoxicity (ISO 10993-5)

This standard specifies test methods to assess the in vitro cytotoxicity of medical devices and materials.

  • Cell Culture: A monolayer of mammalian cells (e.g., L929 mouse fibroblasts) is cultured in a multi-well plate.

  • Extraction: An extract of the test material is prepared by incubating it in a cell culture medium.

  • Exposure: The culture medium on the cells is replaced with the material extract.

  • Incubation: The cells are incubated for a specified period.

  • Assessment: The cytotoxic effect is evaluated qualitatively (by observing changes in cell morphology) and quantitatively (e.g., using an MTT assay to measure cell viability).[10][11][12]

Visualizing the Pathways: Experimental Workflow and Potential Biological Interactions

To provide a clearer understanding of the processes involved in evaluating these materials, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified representation of a potential signaling pathway affected by some plasticizers.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Performance Testing cluster_data Data Analysis Polymer Polymer Resin (e.g., PVC) Compounding Melt Compounding Polymer->Compounding Plasticizer Plasticizer (ATBC, DINCH, TOTM) Plasticizer->Compounding Film Film/Sheet Formation Compounding->Film Tensile Tensile Testing (ASTM D882) Film->Tensile DSC DSC Analysis (Tg) Film->DSC Leachability Leachability Testing Film->Leachability Biocompatibility Biocompatibility (ISO 10993) Film->Biocompatibility Mechanical_Data Mechanical Properties Tensile->Mechanical_Data Thermal_Data Thermal Properties DSC->Thermal_Data Safety_Data Safety Profile Leachability->Safety_Data Biocompatibility->Safety_Data

Experimental workflow for performance evaluation.

Thyroid_Hormone_Signaling_Disruption cluster_plasticizer Plasticizer Interaction cluster_pathway Thyroid Hormone Signaling Pathway Plasticizer Plasticizer (e.g., ATBC, DINCH) TR Thyroid Hormone Receptor (TR) Plasticizer->TR Potentially interferes with binding TRE Thyroid Hormone Response Element (on DNA) TR->TRE Binds to Gene_Expression Target Gene Expression TRE->Gene_Expression Regulates Thyroid_Hormone Thyroid Hormone (T3) Thyroid_Hormone->TR Binds to

Potential disruption of thyroid hormone signaling.

Conclusion

The selection of a plasticizer for polymers in sensitive applications is a multifaceted decision that requires a thorough evaluation of performance, safety, and regulatory acceptance. ATBC presents itself as a viable, bio-based alternative to traditional phthalates. Its mechanical and thermal properties are generally comparable to those of industry-standard non-phthalate plasticizers like DINCH and TOTM.

For applications where extremely low leachability is paramount, the higher molecular weight of TOTM may offer an advantage. However, ATBC's favorable biocompatibility profile and its origin from renewable resources make it a strong contender, particularly as the industry moves towards more sustainable materials.

Ultimately, the optimal choice of plasticizer will depend on the specific requirements of the end-use application. The data and experimental protocols provided in this guide are intended to assist researchers and drug development professionals in making informed decisions when formulating plasticized polymers for their critical applications.

References

A comparative review of the long-term stability of ATBC and other bio-based plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Long-Term Stability of ATBC and Alternative Bio-Based Plasticizers

In the pursuit of sustainable and safe materials, the focus on bio-based plasticizers has intensified within the polymer, pharmaceutical, and materials science industries. Acetyl tributyl citrate (B86180) (ATBC), derived from citric acid, has emerged as a prominent non-toxic and biodegradable alternative to traditional phthalate (B1215562) plasticizers.[1][2] However, its long-term stability under various environmental and operational stresses is a critical determinant of its viability in durable applications. This guide provides a comparative review of the long-term stability of ATBC against other key bio-based plasticizers, supported by experimental data and detailed methodologies.

Key Parameters of Long-Term Stability

The long-term performance of a plasticizer is primarily evaluated based on four key parameters:

  • Thermal Stability : The ability to resist chemical decomposition at high temperatures, crucial for melt processing of polymers like polyvinyl chloride (PVC) and for the shelf-life of the final product.

  • Hydrolytic Stability : The resistance to breakdown in the presence of water, which is essential for applications involving humidity or contact with aqueous solutions.

  • Migration Resistance : The propensity of the plasticizer to remain within the polymer matrix rather than leaching out. Low migration is critical for food contact materials, medical devices, and children's toys to prevent contamination and maintain material properties.[3][4]

  • Resistance to Microbial Degradation : The ability to withstand breakdown by microorganisms. While biodegradability is an advantage for disposal, premature degradation can compromise the integrity of the product during its service life.[2]

Comparative Analysis of Long-Term Stability

The following sections compare ATBC with other classes of bio-based plasticizers, including other citrate esters, epoxidized vegetable oils (EVOs), and novel polyester-based plasticizers.

Thermal Stability

Thermogravimetric Analysis (TGA) is the standard method for assessing thermal stability, determining the temperature at which the material begins to degrade. A higher decomposition temperature indicates greater thermal stability.

While ATBC exhibits good thermal stability, making it suitable for many applications, certain advanced bio-plasticizers and EVOs demonstrate superior performance.[1] For instance, studies on PVC blends show that epoxidized soybean oil (ESO) has a higher thermal stability than ATBC.[5] Novel plasticizers synthesized from renewable acids have also shown thermal stability comparable to or better than ATBC.[6][7] Conversely, in polymers like polylactic acid (PLA), the addition of ATBC can sometimes lower the overall thermal stability of the blend.[8][9][10]

PlasticizerPolymer MatrixOnset Decomposition Temp. (T5%)Key Findings
ATBC PVC~208 °CIn PVC, thermal stability is generally lower than that of ESO.[5][11]
ATBC PLA~146 °CAddition of ATBC tends to decrease the thermal stability of PLA.[10]
Epoxidized Soybean Oil (ESO) PVC~242 °CESO shows superior thermal stability compared to ATBC and traditional phthalates like DOP in PVC blends.[5][12]
LLMEE (Novel Ester) PVCComparable to ATBCA novel plasticizer, LLMEE, shows thermal stability on par with ATBC and DOP.[6][7]
LMW-BPR (Polyester) PVCIncreased with contentThe thermal stability of PVC composites increases with the addition of this polymeric plasticizer.[13]

Note: The temperatures are approximate values from various studies and can vary based on specific formulations and experimental conditions.

Migration Resistance

Migration is a significant concern, especially for applications where the plasticized material is in contact with foods, liquids, or human tissue.[3] The molecular weight and polarity of the plasticizer are key factors influencing its migration tendency.[14]

ATBC generally shows moderate migration resistance. However, polymeric plasticizers and some modified vegetable oils exhibit superior performance due to their larger molecular size, which physically hinders their movement out of the polymer matrix. For instance, low-molecular-weight biobased polyester (B1180765) rubber (LMW-BPR) has been shown to be almost non-migratory at a 30 phr content in PVC.[13] Similarly, a novel plasticizer, LLMEE, demonstrated excellent migration stability compared to commercial plasticizers, including ATBC.[6]

PlasticizerPolymer MatrixMigration Loss (%)Test ConditionsKey Findings
ATBC PLALowNot specifiedStudies have observed low migration of ATBC from a PLA matrix.[8]
ATBC PVCModerateVaries (e.g., solvent extraction)Generally considered to have higher migration than polymeric plasticizers.
Epoxidized Soybean Oil (ESO) PVCLowNot specifiedOften used as a co-stabilizer, it shows low migration.[14]
LLMEE (Novel Ester) PVCVery LowLeaching in n-hexane, ethanol, and waterExhibited excellent migration stability, superior to both ATBC and DOP in various leaching tests.[6]
LMW-BPR (Polyester) PVCAlmost Zero (at 30 phr)Extraction with n-hexane, 75% ethanol, and 3% acetic acidMigration loss decreased significantly with increasing LMW-BPR content, rendering the composite almost non-migratory.[13]
Resistance to Microbial Degradation

The biodegradability of ATBC is one of its key advantages from an environmental standpoint.[1] However, the metabolic pathways for its degradation by microorganisms are less understood compared to traditional phthalates.[2][15] Some research suggests that ATBC may have a lower biodegradation potential than certain phthalate esters (PAEs) in marine environments.[2][15] This indicates a degree of resistance to microbial attack, which can be beneficial for the service life of a product. In contrast, some studies have found that the ability to degrade PAEs is relatively common among bacterial isolates from marine plastic debris, while fewer isolates were able to use ATBC for growth.[2]

PlasticizerMicrobial Resistance/Biodegradability
ATBC Marketed as biodegradable, but recent studies suggest it has a lower degradation potential by marine bacteria compared to some PAEs.[2][15] Metabolic degradation pathways are not yet fully identified.[2]
Epoxidized Vegetable Oil (EVO) The biodegradability of EVOs is generally high, stemming from their natural oil origin. The ester linkages are susceptible to enzymatic hydrolysis.[16]
Bio-based Polyesters Biodegradability is a key feature, with degradation rates influenced by the specific monomer composition and molecular weight.[16]

Experimental Protocols

Migration Resistance Test (Solvent Extraction Method)

This protocol determines the amount of plasticizer that leaches from a polymer into a liquid medium.

  • Sample Preparation : Prepare samples of the plasticized polymer with precise dimensions and weight (e.g., 50 mm x 50 mm x 2 mm). Record the initial weight (W_initial).

  • Immersion : Immerse the samples in a container with a specific simulant liquid (e.g., n-hexane to simulate fatty foods, ethanol/water mixtures for aqueous foods, or deionized water). The volume of the simulant should be sufficient to fully cover the sample.

  • Incubation : Seal the container and place it in an oven or incubator at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24, 48, or 72 hours) to accelerate migration.[17]

  • Sample Drying : After incubation, remove the samples from the simulant, gently wipe the surface with absorbent paper, and dry them in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

  • Final Measurement : Record the final weight of the dried sample (W_final).

  • Calculation : The percentage of plasticizer migration is calculated using the formula: Migration Loss (%) = [(W_initial - W_final) / W_plasticizer_initial] x 100 where W_plasticizer_initial is the initial weight of the plasticizer in the sample.

Alternatively, the concentration of the leached plasticizer in the simulant liquid can be quantified using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[3]

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

This protocol measures the change in mass of a sample as a function of temperature.

  • Sample Preparation : Place a small, precisely weighed amount of the plasticized material (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup : Place the crucible in the TGA furnace. The analysis is typically run under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Heating Program : Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[13]

  • Data Acquisition : The instrument records the sample's weight as a function of temperature.

  • Data Analysis : The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters:

    • T_onset : The initial decomposition temperature.

    • T_5% or T_10% : The temperature at which 5% or 10% weight loss occurs, often used as a standard measure of the onset of significant degradation.[12]

    • T_max : The temperature of the maximum rate of decomposition, determined from the peak of the derivative thermogravimetric (DTG) curve.

Visualizations

Experimental_Workflow_Migration_Test cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep Prepare & Weigh Polymer Sample (W_initial) start->prep immerse Immerse in Simulant Liquid prep->immerse incubate Incubate at Controlled Temp & Time immerse->incubate remove Remove & Dry Sample incubate->remove weigh Weigh Final Sample (W_final) remove->weigh calculate Calculate Migration Loss (%) weigh->calculate end End calculate->end

Caption: Workflow for Migration Resistance Testing.

Factors_Influencing_Stability cluster_molecular Molecular Properties cluster_environmental Environmental Factors cluster_interaction Polymer Interaction center Long-Term Plasticizer Stability mw Molecular Weight mw->center - Migration + Volatility polarity Polarity polarity->center ~ Compatibility ~ Hydrolysis structure Chemical Structure (e.g., ester, ether links) structure->center ~ Thermal & Hydrolytic Stability temp Temperature temp->center - Thermal Stability humidity Humidity / Water Exposure humidity->center - Hydrolytic Stability microbes Microbial Activity microbes->center - Biodegradation compatibility Compatibility with Polymer compatibility->center - Migration concentration Concentration (phr) concentration->center ~ Migration

Caption: Factors Influencing Long-Term Stability.

Conclusion

Acetyl tributyl citrate (ATBC) remains a viable and effective bio-based plasticizer, offering a good balance of performance, non-toxicity, and biodegradability. For many standard applications, its long-term stability is sufficient. However, for applications demanding superior performance under harsh conditions, such as high temperatures or direct contact with extractive media, newer generations of bio-based plasticizers, particularly polymeric types and specially modified vegetable oils, demonstrate significant advantages. These alternatives often exhibit markedly lower migration rates and enhanced thermal stability. The selection of an appropriate bio-based plasticizer, therefore, requires a careful evaluation of the specific performance requirements and environmental conditions of the end-product.

References

In Vivo Biocompatibility of ATBC vs. DEHP Plasticized Implants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of plasticizers for medical implants is a critical determinant of their in vivo biocompatibility and long-term performance. For decades, di(2-ethylhexyl) phthalate (B1215562) (DEHP) was the industry standard for rendering polyvinyl chloride (PVC) flexible. However, concerns over its potential toxicity, including reproductive and developmental effects, have spurred the adoption of alternative plasticizers.[1] Acetyl tributyl citrate (B86180) (ATBC), a bio-based plasticizer, has emerged as a leading substitute. This guide provides an objective, data-driven comparison of the in vivo biocompatibility of ATBC- and DEHP-plasticized implants, drawing upon available experimental evidence.

Executive Summary

In vivo studies indicate that ATBC generally exhibits a more favorable biocompatibility profile compared to DEHP when used in implants. A comparative analysis in Sprague-Dawley rats ranked the biocompatibility as ATBC being superior to dioctyl phthalate (DOP), a common term for DEHP.[2] This is primarily attributed to the lower inflammatory and fibrotic responses elicited by ATBC. DEHP, in contrast, has been shown to leach from PVC and can potentiate inflammatory responses, including increased cytokine production.[1][3]

Quantitative Data Comparison

The following tables summarize key quantitative findings from in vivo biocompatibility studies. It is important to note that direct head-to-head comparative studies on implanted materials are limited, and data has been compiled from various sources to provide a comprehensive overview.

Biocompatibility ParameterATBC-Plasticized ImplantDEHP-Plasticized ImplantReference
Biocompatibility Ranking Higher (More Biocompatible)Lower (Less Biocompatible)[2]
Inflammatory Response Reduced inflammatory cell infiltrationIncreased inflammatory cell infiltration and cytokine production[3]
Fibrous Capsule Formation Thinner fibrous capsule formation is generally observed.Thicker fibrous capsule formation, indicative of a more pronounced foreign body response.[4][5]

Note: The data presented is a synthesis of findings from multiple studies and may not represent a direct comparison under identical experimental conditions.

Experimental Protocols

The in vivo assessment of biocompatibility for plasticized implants typically follows standardized protocols, such as those outlined in ISO 10993-6 for the evaluation of local effects after implantation.[6][7][8] A general experimental workflow for a subcutaneous implantation study in a rat model is described below.

Subcutaneous Implantation Protocol (Rat Model)

This protocol outlines the key steps for evaluating the local tissue response to implanted plasticized materials.

1. Implant Material Preparation:

  • Test materials (ATBC-plasticized PVC and DEHP-plasticized PVC) and a negative control (e.g., high-density polyethylene) are prepared into uniform dimensions (e.g., 10 mm x 2 mm discs).

  • Implants are sterilized using a validated method, such as ethylene (B1197577) oxide or gamma irradiation, that does not alter the material properties.

2. Animal Model:

  • Sprague-Dawley or Wistar rats are commonly used animal models.[9]

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures are conducted in accordance with ethical guidelines for animal research.

3. Surgical Implantation:

  • Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • The dorsal region is shaved and surgically prepared.

  • Four subcutaneous pockets are created through small incisions, two on each side of the dorsal midline.

  • One of each test and control implant is placed in each pocket.

  • The incisions are closed with sutures.

4. Post-Operative Care and Observation:

  • Animals are monitored for signs of pain, distress, or infection.

  • The implantation sites are observed macroscopically at regular intervals.

5. Euthanasia and Sample Collection:

  • At predetermined time points (e.g., 7, 28, and 90 days), animals are humanely euthanized.[7]

  • The implants and surrounding tissue are carefully excised.

6. Histological Analysis:

  • The explanted tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

  • Thin sections (e.g., 5 µm) are cut and stained with Hematoxylin and Eosin (H&E) for general morphological evaluation and Masson's Trichrome for visualization of collagen and fibrosis.

  • Histomorphometric analysis is performed to quantify:

    • Fibrous capsule thickness: Measured at multiple points around the implant.

    • Inflammatory cell infiltration: Quantification of different cell types (e.g., macrophages, lymphocytes, neutrophils) within the capsule and at the tissue-implant interface.

7. Immunohistochemistry (Optional):

  • Immunohistochemical staining can be performed to identify specific cell types (e.g., CD68+ for macrophages) and signaling molecules (e.g., TGF-β1, TNF-α).

Below is a DOT script representing the experimental workflow for the subcutaneous implantation study.

G cluster_pre_implantation Pre-Implantation cluster_implantation Implantation cluster_post_implantation Post-Implantation cluster_analysis Analysis Implant Preparation Implant Preparation Animal Acclimatization Animal Acclimatization Implant Preparation->Animal Acclimatization Anesthesia Anesthesia Animal Acclimatization->Anesthesia Surgical Site Preparation Surgical Site Preparation Anesthesia->Surgical Site Preparation Subcutaneous Implantation Subcutaneous Implantation Surgical Site Preparation->Subcutaneous Implantation Suturing Suturing Subcutaneous Implantation->Suturing Post-operative Care Post-operative Care Suturing->Post-operative Care Macroscopic Observation Macroscopic Observation Post-operative Care->Macroscopic Observation Euthanasia & Sample Collection Euthanasia & Sample Collection Macroscopic Observation->Euthanasia & Sample Collection Histological Processing Histological Processing Euthanasia & Sample Collection->Histological Processing Staining (H&E, Masson's Trichrome) Staining (H&E, Masson's Trichrome) Histological Processing->Staining (H&E, Masson's Trichrome) Histomorphometric Analysis Histomorphometric Analysis Staining (H&E, Masson's Trichrome)->Histomorphometric Analysis Data Interpretation Data Interpretation Histomorphometric Analysis->Data Interpretation

Experimental workflow for in vivo subcutaneous implantation study.

Signaling Pathways in Foreign Body Response

The implantation of any foreign material, including plasticized PVC, elicits a foreign body response (FBR). This complex biological cascade involves protein adsorption, immune cell recruitment, and the eventual formation of a fibrous capsule around the implant. The leached plasticizers can modulate these signaling pathways.

Inflammatory Signaling

Upon implantation, plasma proteins adsorb to the implant surface, triggering the complement cascade and attracting innate immune cells, primarily neutrophils and macrophages. Leached DEHP has been shown to act as an adjuvant, potentially amplifying the inflammatory response and increasing the production of pro-inflammatory cytokines such as Interleukin-5 (IL-5) and other chemokines.[3] This can lead to a prolonged inflammatory phase and a more pronounced FBR.

The following DOT script illustrates a simplified inflammatory signaling pathway potentially activated by leached plasticizers.

G Implant Implant Protein Adsorption Protein Adsorption Implant->Protein Adsorption Leached Plasticizers (DEHP) Leached Plasticizers (DEHP) Macrophage Recruitment Macrophage Recruitment Leached Plasticizers (DEHP)->Macrophage Recruitment Complement Activation Complement Activation Protein Adsorption->Complement Activation Complement Activation->Macrophage Recruitment Pro-inflammatory Cytokine Release (e.g., IL-5) Pro-inflammatory Cytokine Release (e.g., IL-5) Macrophage Recruitment->Pro-inflammatory Cytokine Release (e.g., IL-5) Chronic Inflammation Chronic Inflammation Pro-inflammatory Cytokine Release (e.g., IL-5)->Chronic Inflammation G Chronic Inflammation Chronic Inflammation Activated Macrophages Activated Macrophages Chronic Inflammation->Activated Macrophages TGF-β Release TGF-β Release Activated Macrophages->TGF-β Release Fibroblast Recruitment & Activation Fibroblast Recruitment & Activation TGF-β Release->Fibroblast Recruitment & Activation Myofibroblast Differentiation Myofibroblast Differentiation Fibroblast Recruitment & Activation->Myofibroblast Differentiation ECM Deposition (Collagen) ECM Deposition (Collagen) Myofibroblast Differentiation->ECM Deposition (Collagen) Fibrous Capsule Formation Fibrous Capsule Formation ECM Deposition (Collagen)->Fibrous Capsule Formation

References

Safety Operating Guide

Proper Disposal of Acetyl Tributyl Citrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Acetyl Tributyl Citrate (ATBC) is a critical component of laboratory safety and environmental responsibility. While ATBC is not classified as a dangerous good for transport, it must be managed as a chemical waste product within a laboratory environment to ensure compliance with local, state, and federal regulations.[1] Improper disposal can lead to environmental contamination and significant penalties.[2]

For laboratory personnel, all waste chemical solids, liquids, or containerized gases should be treated as hazardous waste unless specifically confirmed to be non-hazardous by your institution's Environmental Health & Safety (EHS) department.[3] The guiding principle is to manage chemical wastes in a safe and environmentally sound manner that complies with all applicable regulations.[4]

Immediate Safety and Handling Precautions

Before handling ATBC for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[5][6][7] All handling should occur in a well-ventilated area.[8][9] In case of a spill, contain it with an inert absorbent material like sand or vermiculite, and place the material into a suitable, closed container for disposal.[5][7][8] Do not let the product enter drains or waterways.[5][8]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification : Treat all unwanted ATBC, including surplus product, spill cleanup materials, and contaminated items, as chemical waste. A chemical becomes "waste" when you no longer intend to use it.[3]

  • Container Selection : Collect ATBC waste in a sturdy, leak-proof container that is chemically compatible with the substance.[10][11] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[4][12] If reusing an old chemical container, it must be triple-rinsed, with the rinsate collected as hazardous waste.[12]

  • Labeling : Clearly label the waste container with the words "Chemical Waste" or "Hazardous Waste" as per your institution's policy.[12][13] The label must include the full chemical name ("this compound"), the approximate volume or concentration, and the date when waste was first added to the container.[11][12]

  • Waste Accumulation and Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4][13]

    • Do not mix ATBC with incompatible wastes.[11]

    • Ensure the storage area is away from heat sources and direct sunlight.[10]

    • Use secondary containment, such as a larger bin, for all liquid chemical waste containers.[2][11]

  • Requesting Disposal : Once the waste container is three-quarters full or has reached its accumulation time limit (typically 6 to 12 months, check your institutional policy), submit a hazardous waste pickup request to your EHS or equivalent safety department.[4][13] Do not dispose of ATBC via sink drains or in the regular trash.[3][12]

  • Disposal of Empty Containers : An empty container that held ATBC must be managed carefully. It is recommended to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][12] After rinsing and defacing the original label, the container may be disposed of as regular trash, but this should be confirmed with your institution's EHS guidelines.[3]

Regulatory and Safety Data Overview

The following tables summarize key quantitative data related to the safe management and disposal of chemical waste in a laboratory setting.

Table 1: General Laboratory Chemical Waste Accumulation Limits

Regulation Type Limit Description Source(s)
Satellite Accumulation Area (SAA) Volume Up to 55 gallons (total) Maximum volume of hazardous waste that can be stored in an SAA. Some institutions limit labs to 25 gallons. [4][13]
Acutely Toxic Waste (P-List) Volume 1 quart (liquid) or 1 kg (solid) Stricter limit for acutely toxic wastes. Once this limit is reached, it must be removed within 3 days. [4]
SAA Storage Time Limit 6 to 12 months Maximum time a waste container can be stored in the SAA from the first date of accumulation. [4][13]

| Drain Disposal pH Range | pH 5.5 - 10.5 | General guideline for the pH of dilute aqueous solutions that may be approved for drain disposal (Note: ATBC is not suitable for drain disposal). |[12][14] |

Table 2: Properties of this compound Relevant to Disposal

Property Value Implication for Handling and Disposal Source(s)
CAS Number 77-90-7 Unique identifier for the chemical substance. [5]
Physical State Liquid Requires a sealed, leak-proof container and secondary containment. [1]
Flash Point 204°C (399°F) Combustible liquid. Store away from ignition sources. [1]
Density ~1.048 g/cm³ Slightly denser than water. [1]

| Transport Classification | Not classified as dangerous goods | While not regulated for transport, it must be managed as chemical waste within the lab. |[1] |

ATBC Waste Management Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste generated in a laboratory.

ATBC_Disposal_Workflow start Generation of ATBC Waste (e.g., Unused product, spill residue, contaminated labware) container Select a Chemically Compatible, Leak-Proof Waste Container start->container Step 1 labeling Label Container: 'Chemical Waste' 'this compound' Accumulation Start Date container->labeling Step 2 storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage Step 3 check_full Is Container Full (3/4) or Time Limit Reached? storage->check_full Step 4 request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes continue_accumulation Continue Accumulation (Keep Container Closed) check_full->continue_accumulation No ehs_disposal EHS Collects for Final Disposal by a Licensed Waste Company request_pickup->ehs_disposal Step 5 continue_accumulation->storage

Caption: Workflow for the safe handling and disposal of this compound waste in a lab.

References

Safeguarding Your Research: A Guide to Handling Acetyl Tributyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Acetyl Tributyl Citrate (ATBC), a common plasticizer. Adherence to these procedures will minimize risks and ensure proper disposal, fostering a secure and efficient workspace.

Personal Protective Equipment (PPE)

When working with this compound, the use of appropriate Personal Protective Equipment is the first line of defense against potential exposure. While ATBC is considered to have low toxicity, direct contact should always be avoided.

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[1][2][3]Protects against splashes and eye contact, which may cause mild irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2]Prevents skin contact. Although not classified as a skin irritant, prolonged or repeated exposure should be avoided.[1][4] Use proper glove removal technique to prevent skin contamination.[1]
Body Protection Laboratory coat or impervious clothing and protective boots.[1][3]Minimizes the risk of skin contact with spills or splashes. The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1]
Respiratory Protection NIOSH/MSHA-approved respirator with an organic vapor cartridge if ventilation is inadequate or when the product is heated.[1][2]Protects against inhalation of mist or vapors, which may cause respiratory irritation.[1][4]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Ensure adequate ventilation in the work area.[4][5][6]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Avoid breathing mist or vapors.[1][4]

  • Wash hands thoroughly after handling.[2][7]

  • Keep containers tightly closed when not in use.[1][2]

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[1]

  • Do not eat, drink, or smoke in the work area.[3][7]

Storage Procedures:

  • Store in a cool, dry, and well-ventilated place away from direct sunlight.[1][2]

  • Keep containers tightly sealed to prevent leakage and moisture ingress.[1][8]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

Disposal of Unused this compound:

  • Dispose of the material in accordance with local, state, and federal regulations.[5][9]

  • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Disposal of Contaminated Materials:

  • Absorbent materials used for spill cleanup should be placed in a suitable, closed container for disposal.[2][4][9]

  • Contaminated clothing should be removed and washed before reuse.[1][2]

  • Handle contaminated packaging in the same way as the substance itself.[7]

Accidental Release Measures

In the event of a spill, a prompt and systematic response is crucial to mitigate any potential hazards.

Spill Response Workflow

Spill_Response_Workflow Workflow for this compound Spill Response start Spill Detected evacuate Evacuate Non-Essential Personnel start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate ignition Eliminate Ignition Sources ventilate->ignition contain Contain Spill with Inert Material (Sand, Earth, Vermiculite) ignition->contain absorb Absorb Spilled Material contain->absorb collect Collect and Place in a Closed Container for Disposal absorb->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste According to Local, State, and Federal Regulations decontaminate->dispose end Spill Response Complete dispose->end

Caption: Logical workflow for responding to an this compound spill.

References

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Retrosynthesis Analysis

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.